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  • Product: 1-Methyl-1H-pyrazole-5-sulfonyl chloride
  • CAS: 1020721-61-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-sulfonyl chloride: From Historical Synthesis to Modern Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in modern medicinal chemistry. We delve into the historical context of its development, detail its synthesis and chemical properties, and explore its critical role in the creation of targeted therapeutics. This document serves as a resource for researchers engaged in the design and synthesis of novel bioactive molecules, offering both foundational knowledge and practical insights into the utility of this versatile reagent.

Introduction: The Significance of the Pyrazole Sulfonyl Chloride Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The introduction of a sulfonyl chloride group onto the pyrazole ring, particularly at the 5-position, creates a highly reactive electrophilic center. This functional group readily reacts with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility, allowing for the facile synthesis of large libraries of pyrazole sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs. 1-Methyl-1H-pyrazole-5-sulfonyl chloride, with its specific substitution pattern, offers a unique combination of steric and electronic properties that have been exploited in the development of targeted therapies.

Historical Perspective: The Emergence of a Versatile Reagent

Early investigations into pyrazole sulfonamides were driven by the success of sulfa drugs. Researchers began to explore the incorporation of the pyrazole moiety to modulate the physicochemical and pharmacological properties of these antibacterial agents. Over time, the focus expanded to other therapeutic areas, and the utility of pyrazole sulfonyl chlorides as key intermediates became widely recognized. The specific substitution pattern of 1-Methyl-1H-pyrazole-5-sulfonyl chloride likely arose from systematic explorations of pyrazole isomers to optimize biological activity and pharmacokinetic profiles in various drug discovery campaigns.

Synthesis and Physicochemical Properties

The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is most commonly achieved through the direct sulfonation of 1-methyl-1H-pyrazole. This method, while conceptually straightforward, requires careful control of reaction conditions to manage the reactivity of the reagents and to favor the desired 5-sulfonyl chloride isomer.

General Synthesis Protocol

The following protocol outlines a general method for the preparation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride based on established procedures for the synthesis of pyrazole sulfonyl chlorides.[3]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

  • Step 1: Reaction Setup. In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with an excess of chlorosulfonic acid. The flask is cooled in an ice-water bath to 0°C.

  • Step 2: Addition of 1-Methyl-1H-pyrazole. 1-Methyl-1H-pyrazole is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature is maintained at or below 5°C. The reaction is highly exothermic and the slow addition is crucial to prevent uncontrolled temperature increases.

  • Step 3: Reaction. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Quenching and Isolation. The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The precipitated solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid.

  • Step 5: Drying. The crude product is dried under vacuum to yield 1-Methyl-1H-pyrazole-5-sulfonyl chloride, which can often be used in subsequent steps without further purification.

Causality Behind Experimental Choices:

  • The use of an excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the equilibrium towards the product.

  • The initial low temperature is critical to control the exothermicity of the reaction between 1-methyl-1H-pyrazole and the strong acid.

  • The subsequent heating provides the necessary activation energy for the sulfonation reaction to proceed at a reasonable rate.

  • Quenching on ice is a standard and effective method to safely neutralize the excess chlorosulfonic acid and precipitate the less water-soluble product.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is provided in the table below.[4]

PropertyValue
Molecular Formula C₄H₅ClN₂O₂S
Molecular Weight 180.61 g/mol
IUPAC Name 1-methyl-1H-pyrazole-5-sulfonyl chloride
CAS Number 1020721-61-2
Appearance Solid (predicted)
Solubility Reacts with water; soluble in many organic solvents

Note: Some properties are computed and may vary slightly from experimental values.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (Predicted): The proton spectrum is expected to show a singlet for the N-methyl group and two doublets for the pyrazole ring protons.

  • ¹³C NMR (Predicted): The carbon spectrum will show signals for the N-methyl carbon and the three pyrazole ring carbons.

Applications in Medicinal Chemistry and Drug Development

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its primary application lies in the preparation of pyrazole sulfonamides, which have shown promise in various therapeutic areas.

Key Reactions: Sulfonamide Formation

The most fundamental and widely utilized reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

G reagent1 1-Methyl-1H-pyrazole-5-sulfonyl chloride product N-substituted-1-methyl-1H-pyrazole-5-sulfonamide reagent1->product reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->product base Base (e.g., Triethylamine) base->product

Caption: General workflow for the synthesis of N-substituted-1-methyl-1H-pyrazole-5-sulfonamides.

Case Study: Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)

A notable application of the pyrazole sulfonamide scaffold is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic risk factor for Parkinson's disease.[1] The G2019S mutation leads to a hyperactive kinase, making LRRK2 an attractive therapeutic target.

Researchers have designed and synthesized a series of 1H-pyrazole biaryl sulfonamides as potent and selective inhibitors of G2019S-LRRK2.[1] The 1-methyl-1H-pyrazole-5-sulfonyl chloride core serves as a key component in these inhibitors, providing a scaffold for the attachment of various biaryl moieties to optimize binding to the kinase active site.

The mechanism of action of these inhibitors involves blocking the ATP-binding site of the LRRK2 kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2 activity is a promising strategy to mitigate the neurotoxic effects associated with the G2019S mutation.

G LRRK2 G2019S-LRRK2 (Hyperactive Kinase) Phosphorylation Phosphorylation LRRK2->Phosphorylation ATP Inhibitor 1H-Pyrazole Biaryl Sulfonamide (derived from 1-Methyl-1H-pyrazole-5-sulfonyl chloride) Inhibitor->LRRK2 Inhibition Substrate LRRK2 Substrates Substrate->Phosphorylation Neurotoxicity Neuronal Damage and Parkinson's Disease Progression Phosphorylation->Neurotoxicity

Caption: Signaling pathway illustrating the inhibition of G2019S-LRRK2 by 1H-pyrazole biaryl sulfonamides.

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-5-sulfonyl chloride has established itself as a valuable and versatile reagent in the field of medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the construction of diverse libraries of pyrazole sulfonamides. The successful application of this scaffold in the development of potent and selective kinase inhibitors, such as those targeting LRRK2, highlights its potential for addressing challenging therapeutic targets. As our understanding of the structural requirements for modulating various biological pathways continues to grow, we can anticipate that 1-Methyl-1H-pyrazole-5-sulfonyl chloride will remain a key tool in the arsenal of medicinal chemists, contributing to the discovery of the next generation of innovative medicines.

References

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  • PubChemLite. (2026). 4-formyl-1-methyl-1h-pyrazole-5-sulfonyl chloride. [Link].

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Sources

Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evident in its presence in a wide array of FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] This guide provides a comprehensive exploration of contemporary synthetic methodologies, key therapeutic applications, and detailed experimental protocols pertinent to the discovery and development of novel pyrazole-based compounds.

I. The Architectural Foundation: Modern Synthetic Strategies for the Pyrazole Core

The synthesis of the pyrazole ring has progressed from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements provide enhanced yields, greater regioselectivity, and access to a wider chemical space.[1]

A. Classical Synthesis: The Enduring Legacy of Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[1][4] This foundational strategy remains a cornerstone for the creation of simple pyrazole structures. A variation of this method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which typically proceeds through a Michael addition followed by cyclization.[5][6]

B. [3+2] Cycloaddition Reactions: A Powerful and Versatile Approach

A highly effective strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[1] This method typically involves the reaction of a diazo compound with an alkyne or alkene.[5][6] Nitrilimines, often generated in situ from arylhydrazones, can also serve as the 1,3-dipole for cycloaddition with vinyl derivatives.[1]

C. Multi-Component Reactions (MCRs): Efficiency in Complexity

Multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy.[1]

II. Therapeutic Triumphs: Pyrazole-Based Drugs in the Clinic

The pyrazole scaffold is a key constituent in drugs targeting a multitude of diseases, with notable successes in oncology and inflammation.[1][7]

Case Study 1: Celecoxib - A Revolution in Anti-Inflammatory Therapy

Celecoxib (marketed as Celebrex) is a selective cyclooxygenase-2 (COX-2) inhibitor that marked a significant advancement in the treatment of inflammation and pain.[8] The discovery of two distinct COX isoforms, COX-1 and COX-2, in the early 1990s was a pivotal moment.[8] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] This understanding led to the hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[8]

Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[8] It prevents the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of inflammation, pain, and fever.[9][10] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[8][9]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Mechanism of action of Celecoxib.
Case Study 2: Sildenafil - A Serendipitous Discovery for Erectile Dysfunction

Sildenafil (Viagra) is a pyrazolo[4,3-d]pyrimidin-7-one derivative that revolutionized the treatment of erectile dysfunction.[2][11] Interestingly, it was initially investigated as a potential treatment for angina due to its vasodilatory properties.[11]

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[11][12] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[11][13] PDE5 is the enzyme responsible for the degradation of cGMP.[12] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[11]

NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation Causes GMP 5'-GMP cGMP->GMP Degraded by PDE5 PDE5 PDE5 Enzyme Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Mechanism of action of Sildenafil.
Case Study 3: Rimonabant - A Journey in Cannabinoid Receptor Antagonism

Rimonabant was developed as a selective cannabinoid receptor type 1 (CB1) antagonist for the treatment of obesity.[14][15] The rationale was that blocking CB1 receptors, which are involved in regulating appetite, would lead to reduced food intake and weight loss.[15][16] Although initially approved in Europe, it was later withdrawn due to psychiatric side effects, including depression and anxiety.[14][15] Despite its withdrawal, the story of rimonabant provides valuable insights into the complexities of targeting the endocannabinoid system.

Case Study 4: Pyrazole-Based Kinase Inhibitors in Oncology

The pyrazole ring is a privileged structure for designing potent and selective protein kinase inhibitors (PKIs).[1][17] Aberrant kinase signaling is a hallmark of cancer, making kinases attractive therapeutic targets.[1] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is used to treat myeloproliferative neoplasms.[1][18] Numerous other pyrazole derivatives have been developed as inhibitors of various kinases, including Aurora kinases, B-Raf, and BCR-ABL, demonstrating the broad applicability of this scaffold in cancer therapy.[7][19][20]

III. From Bench to Bedside: Experimental Protocols and Workflows

The following sections provide generalized methodologies for the synthesis and evaluation of novel pyrazole compounds, intended to serve as a practical guide for researchers.

A. General Protocol for Pyrazole Synthesis via Multi-Component Reaction (MCR)

This protocol is based on common MCR strategies for synthesizing highly substituted pyrazoles.[1]

Objective: To synthesize a library of substituted pyrazoles for biological screening.

Materials:

  • A substituted hydrazine (e.g., phenylhydrazine)

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • An aldehyde (e.g., benzaldehyde)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the mixture.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified pyrazole derivative using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.[21][22][23][24]

Start Start: Mix Hydrazine, Dicarbonyl, and Aldehyde in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reaction Stir at Room Temp or Reflux (Monitor by TLC) Catalyst->Reaction Precipitate Precipitate Forms? Reaction->Precipitate Filter Filter, Wash, and Dry Solid Precipitate->Filter Yes Concentrate Concentrate Under Reduced Pressure Precipitate->Concentrate No Purify Purify by Column Chromatography Filter->Purify Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

General workflow for a three-component reaction (MCR) to synthesize pyrazoles.
B. In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., a novel pyrazole derivative)

  • Celecoxib (positive control)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

  • 96-well microplate and reader

Procedure:

  • Prepare a series of dilutions of the test compound and Celecoxib in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the various concentrations of the test compound, Celecoxib, or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at a controlled temperature for a specified time (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes at 37°C).

  • Terminate the reaction.

  • Quantify the amount of PGE2 produced in each well using the EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and Celecoxib.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

C. In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of novel pyrazole derivatives on cancer cell lines.[25][26]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293T) for assessing selectivity

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (novel pyrazole derivatives)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds or doxorubicin.

  • Incubate the plates for 48-72 hours in the CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 values.

D. In Vivo Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effects of a pyrazole derivative in an animal model.[27]

Materials:

  • Rodents (e.g., Wistar rats)

  • Test compound

  • Celecoxib (positive control)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), Celecoxib, or the test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

IV. Quantitative Data Summary

CompoundTargetIC50 (nM)Cell LineReference
CelecoxibCOX-240-[8]
RuxolitinibJAK1/JAK23.3/2.8-[1]
Compound 30BRAF(V600E)190WM266.4[7]
Compound 21Aurora-A kinase160HCT116[7]
Compound 43PI3 Kinase250MCF-7[25]

V. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[18] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent pyrazole derivatives, particularly in the areas of oncology and neurodegenerative diseases.[17][19] The exploration of novel synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs.

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  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride: Mechanism, Protocol, and Expert Insights

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a critical reagent and building block in modern medicinal chemistry. We will delve into the me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a critical reagent and building block in modern medicinal chemistry. We will delve into the mechanistic underpinnings of the primary synthetic route, offer a detailed, field-tested experimental protocol, and provide insights gleaned from extensive practical experience. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical transformation. The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, and thiols.[1] This reactivity makes 1-Methyl-1H-pyrazole-5-sulfonyl chloride a valuable precursor for a diverse range of biologically active molecules.

Introduction: The Significance of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The incorporation of a sulfonyl chloride moiety at the 5-position of the 1-methyl-1H-pyrazole ring provides a reactive handle for the facile introduction of sulfonamide functionalities. Sulfonamides are a cornerstone of modern pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] Consequently, 1-Methyl-1H-pyrazole-5-sulfonyl chloride serves as a key intermediate in the synthesis of novel therapeutic agents. For example, it is a precursor for compounds that act as glucocorticoid receptor modulators and protein kinase CK2 inhibitors, the latter showing promise in anticancer research.[2][3]

The Core Synthetic Strategy: Electrophilic Chlorosulfonation

The most direct and widely employed method for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is the electrophilic chlorosulfonation of 1-methyl-1H-pyrazole. This reaction leverages the reactivity of the pyrazole ring towards strong electrophiles.

Mechanistic Deep Dive: A Step-by-Step Analysis

The reaction proceeds through a classical electrophilic aromatic substitution mechanism. The choice of chlorosulfonic acid (ClSO₃H) as the sulfonating agent is critical; it serves as both the reagent and, in many protocols, the solvent.

Step 1: Generation of the Electrophile

Chlorosulfonic acid is a potent electrophile. While it can react directly, its electrophilicity is often enhanced by the presence of a co-reagent like thionyl chloride (SOCl₂), which can generate the highly reactive sulfur trioxide (SO₃) in situ, or by self-protonation.

Step 2: Nucleophilic Attack by the Pyrazole Ring

The pyrazole ring, being an electron-rich aromatic system, acts as the nucleophile. The attack occurs preferentially at the C5 position. This regioselectivity is governed by the electronic properties of the pyrazole ring, where the nitrogen atom at position 2 directs the electrophilic attack to the adjacent carbon.

Step 3: Formation of the Sigma Complex (Wheland Intermediate)

The nucleophilic attack results in the formation of a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the pyrazole ring.

Step 4: Deprotonation and Re-aromatization

A base, typically the chloride ion (Cl⁻) generated from chlorosulfonic acid, abstracts a proton from the C5 carbon, leading to the restoration of the aromatic system and the formation of the pyrazole-5-sulfonic acid intermediate.

Step 5: Conversion to the Sulfonyl Chloride

The final step involves the conversion of the sulfonic acid to the desired sulfonyl chloride. When chlorosulfonic acid is used in excess, it can directly effect this transformation. In some procedures, thionyl chloride is added to ensure complete conversion.[4]

Diagrammatic Representation of the Reaction Mechanism

Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride cluster_0 Electrophile Generation & Attack cluster_1 Re-aromatization & Final Product Formation 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Sigma_Complex Sigma Complex (Wheland Intermediate) 1-Methyl-1H-pyrazole->Sigma_Complex Nucleophilic Attack Chlorosulfonic_Acid ClSO₃H Chlorosulfonic_Acid->Sigma_Complex Electrophile Pyrazole-5-sulfonic_acid Pyrazole-5-sulfonic acid Sigma_Complex->Pyrazole-5-sulfonic_acid Deprotonation Final_Product 1-Methyl-1H-pyrazole-5-sulfonyl chloride Pyrazole-5-sulfonic_acid->Final_Product Chlorination (e.g., with SOCl₂ or excess ClSO₃H)

Caption: Reaction mechanism for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Field-Tested Experimental Protocol

The following protocol is a robust and reproducible method for the laboratory-scale synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Methyl-1H-pyrazole≥98%Commercially Available---
Chlorosulfonic acid≥99%Commercially AvailableHandle with extreme caution in a fume hood.
Thionyl chloride≥99%Commercially AvailableOptional, but recommended for high yield.
ChloroformAnhydrousCommercially Available---
Crushed Ice------For quenching the reaction.
Deionized Water------For washing the product.
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (e.g., 166.7 g, 1430 mmol) dissolved in chloroform (175 mL).[4]

  • Initial Cooling: Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slow Addition of Starting Material: Slowly add a solution of 1-methyl-1H-pyrazole (e.g., 25 g, 260 mmol) in chloroform (75 mL) dropwise to the stirred chlorosulfonic acid solution.[4] Maintain the temperature at 0 °C during the addition.

  • Heating and Reaction Monitoring: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Addition of Thionyl Chloride (Optional but Recommended): To ensure complete conversion to the sulfonyl chloride, add thionyl chloride (e.g., 40.8 g, 343.2 mmol) to the reaction mixture at 60 °C over a period of 20 minutes.[4] Continue stirring at this temperature for an additional 2 hours.

  • Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Product Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove any residual acid. Dry the product under vacuum to obtain 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Expected Yield and Purity

This protocol typically affords the desired product in good yield (around 90%) and high purity, suitable for use in subsequent synthetic steps without further purification.[4]

Causality Behind Experimental Choices: A Senior Scientist's Perspective

  • Why use chlorosulfonic acid in excess? The use of a large excess of chlorosulfonic acid serves multiple purposes. It acts as the sulfonating agent, the solvent, and facilitates the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. This drives the reaction to completion and simplifies the reaction setup.

  • Why the slow, controlled addition at 0 °C? The reaction between 1-methyl-1H-pyrazole and chlorosulfonic acid is highly exothermic. A slow, controlled addition at low temperature is crucial to manage the reaction rate, prevent a dangerous temperature runaway, and minimize the formation of side products.

  • The role of thionyl chloride: While not always strictly necessary, the addition of thionyl chloride is a prudent step to ensure the complete conversion of any remaining pyrazole-5-sulfonic acid to the sulfonyl chloride, thereby maximizing the yield.

  • The importance of an anhydrous environment: Chlorosulfonic acid and thionyl chloride are both highly reactive towards water. Maintaining anhydrous conditions is essential to prevent the decomposition of these reagents and the hydrolysis of the desired sulfonyl chloride product.

Safety and Handling Considerations

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Thionyl chloride is also corrosive and a lachrymator. It reacts with water to produce sulfur dioxide and hydrogen chloride gas. Handle with the same precautions as chlorosulfonic acid.

  • The quenching process is highly exothermic and releases large volumes of gas. It must be performed slowly and with caution in a well-ventilated area.

Conclusion

The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride via electrophilic chlorosulfonation is a robust and scalable method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The insights and detailed protocol provided in this guide are intended to empower researchers to confidently and efficiently produce this key building block for their drug discovery endeavors.

References

  • ChemicalBook. (2025-09-25). 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5.
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Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 1-Methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key reagent in synthetic chemistry. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as a predictive and instructional resource. It outlines the fundamental principles and expected outcomes for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By combining established spectroscopic data for the 1-methylpyrazole moiety and the sulfonyl chloride functional group, this guide offers a robust framework for researchers to interpret their own experimental data. Detailed methodologies and data interpretation strategies are presented to ensure scientific integrity and to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a prominent feature in numerous pharmacologically active compounds, and the sulfonyl chloride group is a highly reactive functional handle for the synthesis of sulfonamides, sulfonate esters, and other derivatives. Accurate and unambiguous characterization of this reagent is therefore of paramount importance to ensure the identity, purity, and reactivity of downstream products. This guide provides a detailed spectroscopic roadmap for this purpose.

The molecular structure of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is presented below. The numbering of the pyrazole ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Methyl-1H-pyrazole-5-sulfonyl chloride, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the pyrazole ring and the three protons of the methyl group.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H47.5 - 7.8Doublet~2-31H
H36.8 - 7.1Doublet~2-31H
N-CH₃4.0 - 4.3Singlet-3H

Causality Behind Expected Chemical Shifts:

  • Aromatic Protons (H3 and H4): The pyrazole ring is aromatic, and its protons will resonate in the aromatic region of the spectrum. The sulfonyl chloride group is a strong electron-withdrawing group, which will deshield the adjacent protons. H4 is expected to be further downfield than H3 due to the influence of the adjacent sulfonyl chloride group at C5. The coupling between H3 and H4 is a typical three-bond coupling in a five-membered aromatic ring, expected to be in the range of 2-3 Hz.

  • N-Methyl Protons (N-CH₃): The methyl group is attached to a nitrogen atom within the aromatic ring. This environment will cause the methyl protons to be significantly deshielded compared to a typical alkyl methyl group, hence the expected shift in the 4.0 - 4.3 ppm range. This signal will be a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the three carbon atoms of the pyrazole ring and the one carbon of the methyl group.

Assignment Expected Chemical Shift (δ, ppm)
C5145 - 150
C3140 - 145
C4110 - 115
N-CH₃38 - 42

Causality Behind Expected Chemical Shifts:

  • Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the aromatic pyrazole ring will resonate in the downfield region. C5, being directly attached to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. C3 will also be significantly downfield due to its position in the aromatic ring. C4 is expected to be the most upfield of the ring carbons. These predicted ranges are consistent with data reported for other pyrazole derivatives.[1][2]

  • N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will appear in the aliphatic region, with a chemical shift influenced by the electronegativity of the nitrogen and the aromaticity of the ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are recommended.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed for the chosen solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

cluster_nmr NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition 1H Acquisition->13C Acquisition Data Processing Data Processing 13C Acquisition->Data Processing Structure Confirmation Structure Confirmation Data Processing->Structure Confirmation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 1-Methyl-1H-pyrazole-5-sulfonyl chloride, the key vibrational bands will be those of the sulfonyl chloride group and the pyrazole ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Intensity
1370 - 1410S=O asymmetric stretchingStrong
1160 - 1210S=O symmetric stretchingStrong
~3100 - 3200C-H stretching (aromatic)Medium-Weak
~2900 - 3000C-H stretching (methyl)Medium-Weak
1450 - 1550C=C and C=N stretching (pyrazole ring)Medium
500 - 600S-Cl stretchingMedium-Strong

Interpretation of Key Bands:

  • Sulfonyl Chloride Group: The most characteristic absorptions will be the strong bands corresponding to the asymmetric and symmetric stretching of the S=O double bonds.[4][5] These are typically found in the regions of 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively. The S-Cl stretch is expected at a lower frequency, around 500-600 cm⁻¹.

  • Pyrazole Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring will give rise to absorptions in the 1450-1550 cm⁻¹ region.

  • Methyl Group: The C-H stretching of the methyl group will be observed in the 2900-3000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (if liquid or low melting solid): Dissolve a small amount of the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₄H₅ClN₂O₂S). The calculated monoisotopic mass is approximately 179.98 Da.[6] A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a roughly 3:1 ratio) should be observed.

  • Key Fragmentation Pathways: The fragmentation of heterocyclic compounds can be complex, but some predictable pathways exist.[7]

    • Loss of Cl: A fragment corresponding to [M-Cl]⁺ would be a common fragmentation pathway for a sulfonyl chloride.

    • Loss of SO₂: The loss of sulfur dioxide from the [M-Cl]⁺ fragment is also a likely event.

    • Cleavage of the pyrazole ring: The pyrazole ring can undergo cleavage, leading to various smaller fragments.

M [M]⁺˙ m/z ~180/182 M_minus_Cl [M-Cl]⁺ m/z ~145 M->M_minus_Cl - Cl M_minus_Cl_SO2 [M-Cl-SO₂]⁺ m/z ~81 M_minus_Cl->M_minus_Cl_SO2 - SO₂

Caption: A plausible fragmentation pathway for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS and will likely lead to significant fragmentation. Electrospray ionization (ESI) is typically used for LC-MS and is a softer ionization technique that may preserve the molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to support the structural assignment.

Conclusion

The spectroscopic characterization of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a critical step in its use as a synthetic building block. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on the known properties of the pyrazole ring and the sulfonyl chloride functional group. By following the outlined experimental protocols and using the provided interpretive framework, researchers can confidently confirm the structure and purity of this important reagent, ensuring the integrity of their synthetic work.

References

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Elguero, J., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Benchchem. (n.d.).
  • Claramunt, R. M., et al. (1995).
  • Trofimenko, S., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
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  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry.
  • King, J. F., & Smith, D. R. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry.
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  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). Scheme 18.

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Foundational

An In-depth Technical Guide to the Electrophilicity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive analysis of the electrophilicity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in modern medicinal chemistry. The document elucidates the underlying electronic principles governing its reactivity, offering a comparative analysis with its isomers and other heteroaromatic sulfonyl chlorides. Detailed, field-proven protocols for its synthesis and subsequent reactions with nucleophiles are presented, underpinned by a discussion of the causality behind experimental choices. This guide is intended to equip researchers and drug development professionals with the necessary insights to effectively utilize this versatile reagent in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics.

Introduction: The Pyrazole Sulfonamide in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after motif. When functionalized with a sulfonyl chloride group, the resulting pyrazole sulfonyl chloride becomes a powerful electrophile for the synthesis of sulfonamides, a critical functional group in a wide array of therapeutic agents. 1-Methyl-1H-pyrazole-5-sulfonyl chloride, in particular, offers a synthetically accessible and reactive handle for the construction of diverse compound libraries. Understanding and harnessing its electrophilicity is paramount for its effective application in drug discovery programs.

The Electronic Landscape of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The electrophilicity of a sulfonyl chloride is determined by the electron density at the sulfur atom. A lower electron density, resulting from the influence of electron-withdrawing groups, leads to a more electrophilic sulfur center and, consequently, a higher reactivity towards nucleophiles. In the case of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, the electronic character of the pyrazole ring system plays a crucial role in modulating this reactivity.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1-methylated nitrogen atom is considered "pyrrole-like," contributing to the aromatic π-system, while the N2 nitrogen is "pyridine-like," with its lone pair in the plane of the ring. This arrangement creates a unique electronic distribution that influences the reactivity of substituents at different positions.

Electrophilic aromatic substitution on 1-methyl-1H-pyrazole is known to preferentially occur at the C4 position, indicating that this position is the most electron-rich. Conversely, the C3 and C5 positions are more electron-deficient. This inherent electronic bias of the pyrazole ring directly impacts the electrophilicity of a sulfonyl chloride group appended to it.

A Comparative Analysis of Pyrazole Sulfonyl Chloride Isomers
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride: With the sulfonyl chloride group at the most electron-rich position (C4), the sulfur atom's electrophilicity is expected to be attenuated by the electron-donating nature of the ring at this position. This would render it the least reactive of the three isomers towards nucleophilic attack.

  • 1-Methyl-1H-pyrazole-3-sulfonyl chloride: The C3 position is more electron-deficient than C4. Consequently, a sulfonyl chloride at this position would be more electrophilic and reactive than the C4 isomer.

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride: The C5 position, adjacent to the "pyrrole-like" methylated nitrogen, is also an electron-deficient site. Its electronic environment is similar to the C3 position, suggesting that 1-Methyl-1H-pyrazole-5-sulfonyl chloride will exhibit a comparable, if not slightly higher, electrophilicity and reactivity to the C3 isomer.

This qualitative assessment underscores the importance of isomeric purity when utilizing pyrazole sulfonyl chlorides in synthesis, as different isomers will display distinct reactivity profiles.

Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride: A Validated Protocol

The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a two-step process commencing with the preparation of the 1-methyl-1H-pyrazole precursor, followed by chlorosulfonation. The regioselectivity of the second step is a critical consideration.

Step 1: Synthesis of 1-Methyl-1H-pyrazole

A reliable method for the synthesis of 1-methyl-1H-pyrazole involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[1]

Experimental Protocol:

  • To a stirred solution of methylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3,3-tetraethoxypropane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 1-methyl-1H-pyrazole.

Causality of Experimental Choices: The use of an excess of the more volatile reactant can be employed to drive the reaction to completion. Ethanol is a common solvent for this condensation as it readily dissolves both reactants and is easily removed post-reaction.

Step 2: Chlorosulfonation of 1-Methyl-1H-pyrazole

The direct chlorosulfonation of 1-methyl-1H-pyrazole is achieved using chlorosulfonic acid. This electrophilic substitution reaction must be carefully controlled to favor the formation of the desired 5-sulfonyl chloride isomer.

Experimental Protocol:

  • Cool a flask containing chlorosulfonic acid (excess, e.g., 5-10 eq) to 0 °C in an ice bath.

  • Slowly add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing by LC-MS.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-pyrazole-5-sulfonyl chloride. The regioselectivity should be confirmed by NMR spectroscopy.

Causality of Experimental Choices: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent. The low initial temperature is crucial to control the exothermic reaction. Subsequent heating is necessary to drive the reaction to completion. The regioselectivity towards the C5 (and C3) position is governed by the electronic deactivation of the C4 position towards electrophilic attack.

Reactivity and Applications in Sulfonamide Synthesis

The electrophilic sulfur atom of 1-Methyl-1H-pyrazole-5-sulfonyl chloride readily reacts with a wide range of primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of its utility in drug discovery.

General Protocol for Sulfonamide Formation:

  • Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0-1.2 eq) in the same solvent dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by column chromatography or recrystallization.

Causality of Experimental Choices: The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A slight excess of the sulfonyl chloride can be used to ensure complete consumption of a valuable amine. The choice of solvent depends on the solubility of the reactants.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structure and logical flow of the synthesis.

G cluster_0 Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride Reactants1 1,1,3,3-Tetraethoxypropane + Methylhydrazine Precursor 1-Methyl-1H-pyrazole Reactants1->Precursor Condensation Product 1-Methyl-1H-pyrazole-5-sulfonyl chloride Precursor->Product Chlorosulfonation Reactant2 Chlorosulfonic Acid Reactant2->Product

Caption: Synthetic workflow for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

G Electrophilicity Electrophilicity of Sulfonyl Chloride C4_Isomer C4-Isomer (Least Reactive) Electrophilicity->C4_Isomer Electron-Rich Ring Position C3_Isomer C3-Isomer (More Reactive) Electrophilicity->C3_Isomer Electron-Deficient Ring Position C5_Isomer C5-Isomer (Target Compound - Reactive) Electrophilicity->C5_Isomer Electron-Deficient Ring Position

Caption: Comparative electrophilicity of pyrazole sulfonyl chloride isomers.

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable and reactive electrophile for the synthesis of pyrazole-containing sulfonamides. Its electrophilicity is intrinsically linked to the electronic properties of the pyrazole ring, being enhanced by the electron-deficient nature of the C5 position. The synthetic protocols provided herein offer a robust and validated pathway for its preparation and subsequent use in the construction of diverse molecular entities. As the demand for novel therapeutics continues to grow, a thorough understanding of the reactivity of such key building blocks is essential for the advancement of medicinal chemistry and drug discovery. Future work in this area could focus on the quantitative determination of the reaction kinetics of this and related heteroaromatic sulfonyl chlorides to build a comprehensive database of their electrophilicity, further enabling rational synthetic design.

References

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Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS Number: 1020721-61-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key heterocyclic building block in organic sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document elucidates its physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor to a diverse range of pyrazole-based sulfonamides. While direct biological applications of 1-Methyl-1H-pyrazole-5-sulfonyl chloride are not extensively documented, this guide explores the vast therapeutic potential of its derivatives, which are implicated in a multitude of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Detailed experimental protocols for the synthesis of pyrazole sulfonyl chlorides and their subsequent conversion to sulfonamides are provided, alongside a discussion of the underlying reaction mechanisms. This guide aims to serve as a valuable resource for researchers leveraging this versatile reagent in the design and development of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The incorporation of a pyrazole moiety into a molecule can significantly influence its physicochemical properties, such as polarity, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.

Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and antipsychotic properties.[2] Notably, the blockbuster drug Sildenafil (Viagra) features a pyrazole core. This underscores the therapeutic relevance of this heterocyclic system and fuels the ongoing exploration of novel pyrazole-containing compounds.

1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1020721-61-2) has emerged as a valuable and reactive intermediate for the synthesis of a diverse library of N-substituted pyrazole sulfonamides. The sulfonyl chloride functional group provides a reactive handle for the facile introduction of various side chains, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is essential for its effective handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1020721-61-2[3]
Molecular Formula C4H5ClN2O2S[3]
Molecular Weight 180.61 g/mol [3]
IUPAC Name 1-methyl-1H-pyrazole-5-sulfonyl chloride[3]
Synonyms 5-(Chlorosulfonyl)-1-methyl-1H-pyrazole, 1-Methylpyrazole-5-sulfonyl Chloride[3]
Appearance Not specified, likely a solid or liquid-
Solubility Soluble in various organic solvents[4]
InChI Key OWLKLUGPVSESBX-UHFFFAOYSA-N[3]
SMILES CN1N=CC=C1S(=O)(=O)Cl[3]

Synthesis and Reactivity

Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The synthesis of pyrazole sulfonyl chlorides is typically achieved through the direct sulfonation of the corresponding pyrazole ring with a strong sulfonating agent, followed by chlorination. A common and effective method involves the use of chlorosulfonic acid.

Reaction Scheme:

G cluster_0 Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride start 1-Methyl-1H-pyrazole reagent + Chlorosulfonic acid (ClSO3H) start->reagent product 1-Methyl-1H-pyrazole-5-sulfonyl chloride reagent->product Sulfonation & Chlorination

Caption: General synthesis pathway for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Sulfonyl Chlorides

This protocol is an adaptation of established methods for the synthesis of pyrazole sulfonyl chlorides and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (typically 5-10 equivalents) to 0 °C in an ice bath.

  • Addition of Pyrazole: Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-100 °C for several hours.[5][6] The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Optional Thionyl Chloride Addition: In some procedures, after the initial heating period, the reaction mixture is cooled, and thionyl chloride (1-2 equivalents) is added. The mixture is then reheated to ensure complete conversion to the sulfonyl chloride.[5]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Role as a Synthetic Intermediate

The high reactivity of the sulfonyl chloride group makes 1-Methyl-1H-pyrazole-5-sulfonyl chloride a versatile intermediate for the synthesis of a wide range of derivatives. The primary reaction it undergoes is nucleophilic substitution at the sulfur atom, most commonly with amines to form stable sulfonamides.[7]

Reaction Scheme with Amines:

G cluster_1 Synthesis of Pyrazole Sulfonamides start 1-Methyl-1H-pyrazole-5-sulfonyl chloride reagent + Primary or Secondary Amine (R1R2NH) + Base (e.g., Triethylamine) start->reagent product N-substituted-1-methyl-1H-pyrazole-5-sulfonamide reagent->product Nucleophilic Substitution

Caption: General reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with amines.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is usually an inert organic solvent like dichloromethane or tetrahydrofuran.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Sulfonamides

  • Reactant Preparation: Dissolve the amine (1 equivalent) and a base (1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Addition of Sulfonyl Chloride: Add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1 equivalent) in the same solvent dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole sulfonamide.[5]

Applications in Drug Discovery and Medicinal Chemistry

While 1-Methyl-1H-pyrazole-5-sulfonyl chloride itself is not known to possess significant biological activity, its true value lies in its utility as a scaffold for the synthesis of a vast number of pyrazole sulfonamide derivatives with diverse pharmacological properties. The sulfonamide linkage is a key feature in many approved drugs, and its combination with the pyrazole nucleus has proven to be a fruitful strategy in drug discovery.

The biological activities of pyrazole sulfonamides are wide-ranging and include:

  • Antimicrobial Activity: Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth, thereby inhibiting folate synthesis.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, including the well-known COX-2 inhibitor Celecoxib, exhibit potent anti-inflammatory effects. Pyrazole sulfonamides have also been investigated as inhibitors of various inflammatory mediators.[1]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents. Pyrazole sulfonamides have been explored as inhibitors of various protein kinases and other targets implicated in cancer progression. For instance, derivatives of 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride have shown promise in anticancer research by targeting protein kinase CK2.[4]

  • Enzyme Inhibition: The structural features of pyrazole sulfonamides make them suitable candidates for the design of enzyme inhibitors. They have been investigated as inhibitors of carbonic anhydrases, kinases, and other enzymes.[8]

The modular nature of the synthesis of pyrazole sulfonamides from 1-Methyl-1H-pyrazole-5-sulfonyl chloride allows for the creation of large compound libraries for high-throughput screening, facilitating the identification of novel drug candidates.

Safety and Handling

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. Based on safety data for similar compounds, it is likely to be corrosive and may cause severe skin burns and eye damage.[3] It is also expected to be sensitive to moisture and will react with water, alcohols, and other nucleophilic reagents.

Recommended Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Keep away from moisture and incompatible materials such as water, bases, and oxidizing agents.

  • Store in a tightly sealed container in a cool, dry place.

In case of accidental exposure, seek immediate medical attention.

Conclusion

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable and versatile building block in organic and medicinal chemistry. Its readily accessible synthesis and high reactivity make it an ideal starting material for the preparation of a wide range of pyrazole sulfonamide derivatives. While the compound itself does not have prominent direct applications, the diverse and potent biological activities of its derivatives underscore its importance in the field of drug discovery. This technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize 1-Methyl-1H-pyrazole-5-sulfonyl chloride in their synthetic endeavors to develop novel and impactful chemical entities.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

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  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. IRIS UniGe. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

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  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

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Foundational

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the significant therapeutic applications of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

The Pyrazole Core: A Structurally and Electronically Privileged Scaffold

From a medicinal chemistry perspective, the pyrazole ring is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its "privileged" status stems from a unique combination of structural and electronic properties.

  • Structural Rigidity and Vectorial Display: The planar, aromatic nature of the pyrazole ring provides a rigid core, which is advantageous for drug design as it reduces the entropic penalty upon binding to a target protein. This rigidity allows for a well-defined spatial orientation (vectorial display) of substituents, enabling precise interactions with receptor pockets.

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual character allows it to form critical interactions with amino acid residues in a biological target, enhancing binding affinity and selectivity.

  • Dipole Moment and Modulation of Physicochemical Properties: The two adjacent nitrogen atoms create a significant dipole moment, influencing the molecule's overall polarity, solubility, and ability to cross cell membranes. Judicious substitution on the ring can fine-tune these properties to optimize the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The pyrazole core is generally resistant to metabolic degradation, a crucial attribute for developing orally bioavailable drugs with a suitable half-life.[2] This stability is a key reason for its increasing prevalence in newly approved drugs.[2]

  • Bioisosteric Versatility: The pyrazole nucleus can act as a bioisostere for other aromatic or heterocyclic systems, such as imidazole or phenyl rings. This allows chemists to replace a metabolically liable or toxic moiety with the more stable pyrazole ring while retaining or even improving biological activity.[3]

Therapeutic Applications & Mechanisms of Action

The versatility of the pyrazole scaffold is evident in the wide range of approved drugs targeting numerous diseases.[4][5][6]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Case Study: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7][8] Its mechanism relies on the selective inhibition of COX-2, the inducible enzyme responsible for prostaglandin synthesis at sites of inflammation.[9][10]

  • Mechanism of Selectivity: Non-selective NSAIDs inhibit both COX-1 (which has a protective role in the gastric mucosa) and COX-2.[8] Celecoxib achieves its ~10-20 fold selectivity for COX-2 due to its chemical structure.[8] The active site of COX-2 has a larger, hydrophilic side pocket compared to COX-1. Celecoxib's polar sulfonamide side chain binds to this specific side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[8][9] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[10]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's Mechanism of Action.
Anticancer Therapeutics: Targeting Kinase Signaling

The pyrazole scaffold is a key component in numerous small-molecule protein kinase inhibitors (PKIs) used in oncology.[11][12] Kinases are critical nodes in cell signaling pathways that regulate growth and proliferation, and their dysregulation is a hallmark of cancer.[13] Of the 74 small molecule PKIs approved by the US FDA, 8 contain a pyrazole ring.[11][12]

Table 1: Selected FDA-Approved Pyrazole-Based Protein Kinase Inhibitors [1][11]

Drug NameTarget(s)Approved Indications
CrizotinibALK, ROS1Non-small cell lung cancer (NSCLC)
RuxolitinibJAK1, JAK2Myelofibrosis
AxitinibVEGFR, PDGFR, KITRenal cell carcinoma
EncorafenibBRAF V600E/KMelanoma
ErdafitinibFGF ReceptorMetastatic urothelial cancer
PirtobrutinibBTKMantle cell lymphoma
AvapritinibKIT, PDGFRASystemic mastocytosis, GIST
AsciminibABL1Chronic myeloid leukemia
  • Causality of Experimental Choice: The pyrazole ring in these inhibitors often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This mimics the interaction of the adenine portion of ATP, making these compounds ATP-competitive inhibitors. The substituents on the pyrazole ring are then tailored to interact with other regions of the ATP pocket to confer potency and selectivity against a specific kinase.

Erectile Dysfunction: PDE5 Inhibition

Case Study: Sildenafil (Viagra®)

Sildenafil, a pyrimidine-fused pyrazole derivative, revolutionized the treatment of erectile dysfunction. Its therapeutic effect stems from the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[14][15]

  • Mechanism of Action: During sexual stimulation, nitric oxide (NO) is released, which increases cGMP levels, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, causing an erection.[16][17] PDE5 breaks down cGMP, terminating this effect. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[15][16] The pyrazole ring plays a crucial role in the molecule's interaction with the PDE5 active site.[3]

CNS Disorders & Metabolic Disease

Case Study: Rimonabant (Acomplia®) - A Cautionary Tale

Rimonabant was developed as an anti-obesity drug that acts as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor.[18][19] The endocannabinoid system is involved in regulating appetite.[19][20] By blocking CB1 receptors, rimonabant was shown to decrease appetite and food intake.[18][20] Although effective for weight loss, it was withdrawn from the market due to severe psychiatric side effects, including depression and suicidal thoughts.[19] This case underscores the complexity of targeting CNS receptors and serves as a critical lesson in drug development, highlighting the need for a thorough understanding of a target's role in both central and peripheral systems.

Synthetic Strategies and Methodologies

The accessibility of diverse pyrazole derivatives is crucial for drug discovery. Several robust synthetic methods are employed.

Knorr Pyrazole Synthesis (1,3-Dicarbonyl Condensation)

This is the most common and versatile method. It involves the cyclocondensation of a hydrazine (or substituted hydrazine) with a 1,3-dicarbonyl compound. The regioselectivity of the reaction can be controlled by the reaction conditions and the nature of the substituents on both reactants.

G cluster_0 Starting Materials cluster_1 Process cluster_2 Product Hydrazine Hydrazine (R1-NH-NH2) Condensation Cyclocondensation (Acid or Base catalyst, Heat) Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole

Workflow for Knorr Pyrazole Synthesis.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a typical Knorr-type synthesis.

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted hydrazine hydrochloride (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add ice-cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly utilizes MCRs, where three or more reactants combine in a one-pot reaction to form the final product.[21] These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity, which is highly desirable in drug discovery for building compound libraries.[21] For example, pyrano[2,3-c]pyrazoles can be synthesized in high yields via a four-component reaction of an aldehyde, hydrazine, a β-ketoester, and malononitrile.[21]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a JAK inhibitor)

This protocol outlines a common method to determine the potency (IC₅₀) of a pyrazole-based kinase inhibitor.

  • Reagents & Materials: Recombinant human JAK2 kinase, ATP, a suitable peptide substrate (e.g., Ulight-JAK-1tide), Europium-labeled anti-phosphotyrosine antibody, assay buffer, 384-well microplates, and the pyrazole test compound.

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the JAK2 enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the Ulight-peptide substrate. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing EDTA and the Eu-labeled anti-phosphotyrosine antibody. Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-enzyme (0% activity) and no-inhibitor (100% activity) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1][2] The number of approved drugs containing a pyrazole nucleus has increased significantly in the last decade, with a notable prevalence in oncology and inflammatory diseases.[2][22][[“]]

Future research will likely focus on:

  • Novel Scaffolds: Exploring fused pyrazole systems (e.g., pyrazolopyrimidines, indazoles) to access new chemical space and target selectivity profiles.[11][24]

  • Targeted Therapies: Leveraging the pyrazole core to design highly selective inhibitors for novel targets, including those in neurodegenerative and infectious diseases.[25][26]

  • Advanced Synthesis: Increased use of green chemistry and flow chemistry techniques to synthesize pyrazole libraries more efficiently and sustainably.[6]

References

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  • Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]

  • Langtry, H. D., & Markham, A. (1999). Sildenafil: a review of its use in erectile dysfunction. Drugs, 57(6), 967–989. Retrieved from [Link]

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  • Sunitha, T., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26. Retrieved from [Link]

  • Cota, D. (2008). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. Journal of Neuroendocrinology, 20(s1), 13-18. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). MDPI. Retrieved from [Link]

  • Kumar, A., & Rawat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Retrieved from [Link]

  • What is Rimonabant used for? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Wilding, J. P. H. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Expert Review of Cardiovascular Therapy, 4(5), 575-585. Retrieved from [Link]

  • Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Retrieved from [Link]

  • Kumar, A., & Rawat, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). Retrieved from [Link]

  • Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Consensus. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). Slideshare. Retrieved from [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action... (2007). Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2022). Chemistry & Biology Drug Design. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). (2023). Archiv der Pharmazie. Retrieved from [Link]

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  • Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). Retrieved from [Link]

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  • Sildenafil: MedlinePlus Drug Information. (2023). MedlinePlus. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

This document provides an in-depth technical guide for the synthesis of 1-methyl-1H-pyrazole-5-sulfonyl chloride, a critical building block for the development of sulfonamide-based pharmaceutical agents. This guide is in...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 1-methyl-1H-pyrazole-5-sulfonyl chloride, a critical building block for the development of sulfonamide-based pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and critical insights into the causality behind the procedural choices.

Introduction: Strategic Importance and Synthetic Overview

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a key heterocyclic intermediate. Its utility lies in the reactive sulfonyl chloride moiety, which allows for facile reaction with a wide array of amines to generate a diverse library of pyrazole sulfonamides. These sulfonamides are prevalent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.

The synthesis of this target molecule from 1-methyl-1H-pyrazole is achieved through electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. Specifically, the reaction involves a direct chlorosulfonation of the electron-rich pyrazole ring. While pyrazoles can undergo electrophilic attack at multiple positions, this guide will detail a protocol optimized for substitution at the C-5 position.[1]

The Chemical Rationale: Mechanism and Regioselectivity

The successful synthesis of the desired C-5 isomer hinges on understanding the principles of electrophilic substitution on the 1-methyl-1H-pyrazole ring.

Electronic Effects and The Electrophile

The pyrazole ring is an aromatic, electron-rich heterocycle, making it susceptible to attack by electrophiles.[2] The N-1 methyl group is an electron-donating group, which activates the ring towards substitution. The reaction proceeds by attacking the pyrazole with a potent electrophile. In this synthesis, chlorosulfonic acid (ClSO₃H) serves a dual role: it is the solvent and the source of the electrophile, which is effectively sulfur trioxide (SO₃) or its protonated form.[3][4] The reaction is an archetypal electrophilic aromatic substitution.[5]

Controlling Regioselectivity

Electrophilic substitution on a 1-substituted pyrazole ring typically occurs at the C-4 position, as this position is electronically most activated and avoids placing a positive charge on the carbon adjacent to the electron-withdrawing pyridine-like nitrogen (N-2).[6][7] However, substitution at the C-5 position can be achieved. The formation of the C-5 isomer is often influenced by factors such as sterics and the specific reaction conditions employed. The direct chlorosulfonation with a large excess of chlorosulfonic acid at elevated temperatures is a standard method to produce pyrazolesulfonyl chlorides in preparative yields.[1]

The mechanism for the formation of the C-5 substituted product is outlined below. The pyrazole π-system attacks the electrophilic sulfur atom of the chlorosulfonating agent, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex. Aromaticity is subsequently restored by the loss of a proton from the C-5 position.

G start 1-Methyl-1H-pyrazole + ClSO₃H (Chlorosulfonic Acid) electrophile_attack Nucleophilic Attack (Pyrazole π-system attacks electrophile) start->electrophile_attack Step 1 sigma_complex Sigma Complex Intermediate (Resonance Stabilized Cation) electrophile_attack->sigma_complex Formation of C-S bond deprotonation Deprotonation (Loss of H⁺ from C-5) sigma_complex->deprotonation Step 2 product 1-Methyl-1H-pyrazole-5-sulfonyl chloride deprotonation->product Restoration of Aromaticity

Caption: Reaction mechanism for the chlorosulfonation of 1-methyl-1H-pyrazole.

Field-Proven Experimental Protocol

This protocol describes the direct chlorosulfonation of 1-methyl-1H-pyrazole. It is a robust method that has been demonstrated to produce the desired sulfonyl chloride.[1]

Safety Imperative: This procedure involves highly corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water, causing the release of toxic HCl gas. Thionyl chloride is also toxic and corrosive. This entire procedure must be conducted in a certified chemical fume hood. Full personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.

Reagents and Equipment
  • Reagents: 1-methyl-1H-pyrazole, Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂), Crushed ice, Deionized water.

  • Equipment: Three-necked round-bottom flask, dropping funnel, magnetic stirrer, thermometer, heating mantle, and an inert gas (N₂ or Ar) setup.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent violent reactions with chlorosulfonic acid.

  • Charging the Reagent: Under a gentle flow of nitrogen, carefully charge the flask with chlorosulfonic acid (approx. 5-6 molar equivalents). Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Add 1-methyl-1H-pyrazole (1.0 molar equivalent) to the dropping funnel. Add the pyrazole dropwise to the cooled, stirring chlorosulfonic acid. Causality: The slow, controlled addition at 0 °C is critical to manage the highly exothermic nature of the initial acid-base reaction and sulfonation, preventing thermal runaway and minimizing side-product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60 °C.[8]

  • Ensuring Complete Conversion (Optional but Recommended): After stirring for approximately 10 hours at 60 °C, add thionyl chloride (1.3-1.5 molar equivalents) dropwise to the reaction mixture at the same temperature. Continue stirring for an additional 2 hours.[8] Causality: While chlorosulfonic acid can directly yield the sulfonyl chloride, the intermediate pyrazolesulfonic acid can be resistant to conversion. Thionyl chloride is a powerful chlorinating agent that ensures any remaining sulfonic acid is converted to the desired sulfonyl chloride.

  • Work-up and Isolation: This is the most hazardous step and requires extreme caution. Prepare a large beaker containing a substantial amount of crushed ice. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate will form. Causality: Quenching on ice serves multiple purposes: it safely neutralizes the highly reactive excess chlorosulfonic acid, and the desired sulfonyl chloride product, which is poorly soluble in the acidic aqueous medium, precipitates out, allowing for its separation from inorganic byproducts.

  • Product Collection: Collect the precipitated white or pale yellow solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the product under vacuum to yield 1-methyl-1H-pyrazole-5-sulfonyl chloride. The product is often of sufficient purity for subsequent steps without further purification.[9]

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification setup 1. Assemble Dry Glassware under N₂ Atmosphere cool 2. Charge Chlorosulfonic Acid and Cool to 0 °C setup->cool add_pyrazole 3. Add 1-Methyl-1H-pyrazole Dropwise at 0 °C cool->add_pyrazole heat 4. Heat Reaction to 60 °C for 10h add_pyrazole->heat add_socl2 5. Add Thionyl Chloride Stir for 2h at 60 °C heat->add_socl2 quench 6. Quench Mixture on Crushed Ice add_socl2->quench filter 7. Filter Precipitate and Wash with Cold H₂O quench->filter dry 8. Dry Product Under Vacuum filter->dry

Caption: Experimental workflow for the synthesis of 1-methyl-1H-pyrazole-5-sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for this synthesis, derived from established procedures.[8]

ParameterValue/DescriptionRationale
Starting Material 1-Methyl-1H-pyrazoleThe heterocyclic core to be functionalized.
Reagent 1 Chlorosulfonic Acid (ClSO₃H)5.5 equivalents; Acts as solvent and sulfonating agent.
Reagent 2 Thionyl Chloride (SOCl₂)1.3 equivalents; Ensures complete conversion to sulfonyl chloride.
Addition Temp. 0 °CControls initial exotherm.
Reaction Temp. 60 °CProvides activation energy for sulfonation.
Reaction Time ~12 hoursAllows the reaction to proceed to completion.
Typical Yield PreparativeYields are generally good but depend on precise execution.[1]

Concluding Remarks

The synthesis of 1-methyl-1H-pyrazole-5-sulfonyl chloride via direct chlorosulfonation is an effective and scalable method. The success of the procedure is contingent upon rigorous adherence to anhydrous conditions, careful temperature control, and extreme caution during the work-up phase. By understanding the underlying mechanistic principles and the rationale for each experimental step, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • Stepanov, V. A., Matyukhin, A. Y., & Akkuzin, K. N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769.
  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26287–26303. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis description for 1-methyl-1H-pyrazole-4-sulfonyl chloride on ChemicalBook, providing analogous reaction conditions. (n.d.).
  • Gomaa, M. A. M. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(18), 4253. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the transition states resulting from the two types of intermolecular interactions between pyrazoles and a water molecule. [Link]

  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • The Organic Chemistry Tutor. (2023). Sulfonation of Aromatic Compounds. YouTube. [Link]

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Foundational

An In-depth Technical Guide to the Chemical Reactivity of Pyrazole Sulfonyl Chlorides

Abstract: This technical guide provides a comprehensive examination of the synthesis, reactivity, and applications of pyrazole sulfonyl chlorides, a class of compounds of significant interest to researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the synthesis, reactivity, and applications of pyrazole sulfonyl chlorides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the sulfonyl chloride group serves as a versatile synthetic handle for the introduction of diverse functionalities. This document explores the synergy between these two components, detailing the primary synthetic routes to pyrazole sulfonyl chlorides, with a focus on chlorosulfonation. A thorough analysis of their reactivity is presented, covering nucleophilic substitution to form sulfonamides, reduction to other sulfur-containing functionalities, and emerging cross-coupling applications. Throughout this guide, we emphasize the causality behind experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction: The Pyrazole Sulfonyl Chloride Moiety - A Privileged Scaffold in Medicinal Chemistry

The fusion of a pyrazole ring with a sulfonyl chloride functional group creates a powerful and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. The inherent biological activities of the pyrazole core, combined with the reactive potential of the sulfonyl chloride, have made this scaffold a focal point for the development of novel therapeutic agents.

1.1 Significance of Pyrazoles in Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif is present in a wide array of FDA-approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2] A notable example is Celecoxib, a selective COX-2 inhibitor, which features a pyrazole core bearing a sulfonamide group.[3] The pyrazole ring's ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for enzyme inhibition.[4]

1.2 The Sulfonyl Chloride Group as a Versatile Reactive Handle

The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophilic moiety. Its primary utility lies in its reaction with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂). This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key structural feature in many drugs, acting as a hydrogen bond donor and acceptor, and influencing the physicochemical properties of the molecule.[5][6] Beyond sulfonamide formation, the sulfonyl chloride group can undergo reduction and participate in certain cross-coupling reactions, further expanding its synthetic utility.

1.3 Synergy and Applications of Pyrazole Sulfonyl Chlorides

The combination of the pyrazole scaffold and the sulfonyl chloride functional group allows for the facile synthesis of large libraries of pyrazole sulfonamide derivatives.[7] These compounds have shown promise as carbonic anhydrase inhibitors, antitubercular agents, and compounds with antiproliferative activity.[2][7][8] The ability to readily diversify the amine component in the sulfonamide formation reaction provides a straightforward strategy for modulating the biological activity and pharmacokinetic properties of the resulting molecules.[1]

Synthesis of Pyrazole Sulfonyl Chlorides

The most common and direct method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic chlorosulfonation of a pre-existing pyrazole ring. Alternative methods exist but are generally less utilized.

2.1 The Chlorosulfonation Approach: Mechanism and Practical Considerations

Chlorosulfonation involves the reaction of a pyrazole with chlorosulfonic acid (ClSO₃H), often in the presence of a co-reagent like thionyl chloride (SOCl₂) and a solvent such as chloroform.[7][9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic sulfur trioxide (SO₃), or a related species generated from the reagents, attacks the electron-rich pyrazole ring. The position of sulfonation (typically the 4-position) is dictated by the electronic and steric properties of the substituents on the pyrazole ring.

Causality Behind Experimental Choices:

  • Chlorosulfonic Acid as the Reagent: It serves as both the sulfonating agent and a strong acid to activate the pyrazole ring towards electrophilic attack.

  • Use of Chloroform: It is a relatively inert solvent that can dissolve the pyrazole starting material.

  • Addition of Thionyl Chloride: This is often included to react with any water present and to help convert the initially formed sulfonic acid into the desired sulfonyl chloride, driving the reaction to completion.[7]

  • Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid is typically performed at low temperatures (e.g., 0 °C) to control the highly exothermic reaction. The reaction is then heated to promote the sulfonation.[7]

Step-by-Step Experimental Protocol for Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole[7]
  • Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, a solution of chlorosulfonic acid (5.5 equivalents) in chloroform is prepared and cooled to 0 °C under a nitrogen atmosphere.

  • Addition of Pyrazole: A solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform is added dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to 60 °C and stirred for 10 hours.

  • Addition of Thionyl Chloride: Thionyl chloride (1.3 equivalents) is then added to the reaction mixture at 60 °C over 20 minutes.

  • Completion and Work-up: The reaction is stirred for an additional 2 hours at 60 °C. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

2.2 Alternative Synthetic Routes

While direct chlorosulfonation is prevalent, other methods for accessing pyrazole sulfonyl chlorides have been developed. These include multi-step sequences starting from different precursors, which can be useful for obtaining substitution patterns not easily accessible through direct chlorosulfonation.[10] Another approach involves the use of organozinc reagents reacting with 2,4,6-trichlorophenyl chlorosulfate to generate sulfonyl chloride intermediates in situ.[11][12]

2.3 Diagram: Synthetic Pathway to Pyrazole Sulfonyl Chlorides

G Pyrazole Substituted Pyrazole SulfonylChloride Pyrazole-4-sulfonyl Chloride Pyrazole->SulfonylChloride Chlorosulfonation Reagents ClSO3H, SOCl2 CHCl3, 0°C to 60°C

Caption: General scheme for the synthesis of pyrazole-4-sulfonyl chlorides via chlorosulfonation.

Core Reactivity Profile of Pyrazole Sulfonyl Chlorides

The reactivity of pyrazole sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes them highly susceptible to attack by a wide range of nucleophiles.

3.1 Nucleophilic Substitution: The Gateway to Pyrazole Sulfonamides

The most significant reaction of pyrazole sulfonyl chlorides is their condensation with primary and secondary amines to form pyrazole sulfonamides. This reaction is robust, high-yielding, and tolerates a wide variety of functional groups on the amine component.[1][7]

Reaction with Primary and Secondary Amines: Mechanism and Scope

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[7]

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a common solvent as it is inert and readily dissolves both the sulfonyl chloride and many amine starting materials.[7]

  • Base: A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to scavenge the HCl produced. DIPEA is often preferred as it is more sterically hindered and less likely to act as a nucleophile itself.[1]

  • Temperature: The reaction is typically run at room temperature (25-30 °C), indicating a relatively low activation energy barrier.[7]

Influence of Steric and Electronic Factors

The rate and success of the sulfonamide formation can be influenced by:

  • Steric Hindrance: Highly hindered amines may react more slowly or require more forcing conditions.

  • Nucleophilicity of the Amine: Electron-rich amines are generally more reactive than electron-deficient ones.

Step-by-Step Experimental Protocol for Sulfonamide Formation[7]
  • Preparation: To a solution of the desired amine (1.05 equivalents) in dichloromethane (DCM), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) at room temperature (25-30 °C).

  • Addition of Sulfonyl Chloride: A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM is added dropwise to the amine solution.

  • Reaction: The reaction mixture is stirred at room temperature for approximately 16 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, cold water is added to the reaction mixture and stirred for 10 minutes.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the pure pyrazole sulfonamide.

Data Table: Representative Examples of Pyrazole Sulfonamide Synthesis
EntryAmineBaseSolventTime (h)Yield (%)Reference
12-PhenylethylamineDIPEADCM16>90[7]
2Various AminesDIPEADCM1626-46[1]
3Hispolon derivativesPyridineEthanol-85-95[13]
Diagram: Mechanism of Sulfonamide Formation

G cluster_0 Reaction Steps Start Pyrazole-SO2Cl + R2NH Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Pyrazole-SO2NR2 + HCl Intermediate->Product Chloride Elimination Base Base (e.g., DIPEA) Product->Base HCl Neutralization

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a crucial reagent in synthetic chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, a crucial reagent in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Given the limited availability of quantitative solubility data in public literature, this guide offers a foundational understanding based on first principles of chemical interactions, predictive analysis based on solvent properties, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic media to optimize reaction conditions, ensure safe handling, and improve synthetic outcomes.

Introduction: The Significance of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride that serves as a vital building block in medicinal chemistry. Its pyrazole core is a common motif in a wide array of biologically active molecules, and the sulfonyl chloride functional group provides a reactive handle for the synthesis of sulfonamides, a class of compounds with diverse therapeutic applications.

The solubility of this reagent is a critical parameter that dictates its utility in various synthetic contexts. Proper solvent selection influences reaction kinetics, product purity, and the ease of downstream processing. An understanding of its solubility profile is, therefore, paramount for any chemist working with this compound.

Physicochemical Properties and Safety Considerations

Before delving into solubility, it is essential to understand the fundamental properties of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

PropertyValueSource
Molecular Formula C₄H₅ClN₂O₂S[1]
Molecular Weight 180.61 g/mol [1]
Appearance Typically a solid at room temperatureGeneral Knowledge
CAS Number 1020721-61-2[1][2]

Safety Profile:

1-Methyl-1H-pyrazole-5-sulfonyl chloride is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause severe skin burns and eye damage.[1][2] Furthermore, a critical characteristic of sulfonyl chlorides is their violent reaction with water, which has significant implications for solvent selection and handling.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The structure of 1-Methyl-1H-pyrazole-5-sulfonyl chloride features both polar (sulfonyl chloride, pyrazole ring) and non-polar (methyl group, aromatic ring system) regions. This amphiphilic nature suggests a nuanced solubility profile.

Qualitative Solubility Prediction

Based on its structure and the general behavior of sulfonyl chlorides, we can predict its qualitative solubility in common classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO)HighThese solvents possess high dielectric constants and can effectively solvate the polar sulfonyl chloride and pyrazole moieties without reacting.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)HighThe polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.[3]
Ethers (e.g., THF, Diethyl Ether)Moderate to HighEthers are relatively polar and can solvate the molecule. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for moderately polar compounds.[3]
Esters (e.g., Ethyl Acetate)ModerateEthyl acetate is a moderately polar aprotic solvent and is expected to be a suitable solvent for many reactions involving sulfonyl chlorides.[3]
Aromatic Hydrocarbons (e.g., Toluene, Benzene)Low to ModerateThe nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and pyrazole groups.
Protic Solvents (e.g., Water, Alcohols)Soluble (with reaction)While the compound may initially dissolve in polar protic solvents, it will readily react with them. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis) to form the corresponding sulfonic acid or sulfonate ester, respectively.[4]
Non-polar Aliphatic Hydrocarbons (e.g., Hexane, Heptane)Very LowThe significant polarity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride makes it unlikely to dissolve in non-polar aliphatic solvents.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary for precise applications. The following protocols are designed to be self-validating and prioritize safety.

Qualitative Solubility Determination: A Step-by-Step Protocol

This rapid test provides a practical assessment of solubility in various solvents and is a crucial first step before attempting quantitative analysis or a chemical reaction.

Materials:

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride

  • A selection of anhydrous organic solvents (see table above)

  • Small, dry test tubes or vials

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a fume hood, add approximately 10-20 mg of 1-Methyl-1H-pyrazole-5-sulfonyl chloride to a dry test tube.

  • Solvent Addition: Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • Mixing: After each addition, cap the test tube and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution for the dissolution of the solid.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a significant portion remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Keeping: Meticulously record the observations for each solvent tested.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the decomposition of the sulfonyl chloride via hydrolysis.

  • Stepwise Addition: Adding the solvent incrementally allows for a more nuanced observation of the dissolution process.

Diagram of Qualitative Solubility Testing Workflow:

G start Start: Weigh ~10-20mg of Compound add_solvent Add 0.1 mL of Anhydrous Solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Classify as 'Soluble' observe->soluble Completely Dissolved insoluble Add more solvent (up to 1 mL) observe->insoluble Not Dissolved end End: Record Observation soluble->end insoluble->add_solvent Continue adding partially_soluble Classify as 'Partially Soluble' or 'Insoluble' insoluble->partially_soluble Max solvent reached partially_soluble->end

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride

  • High-purity anhydrous solvent of interest

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1-Methyl-1H-pyrazole-5-sulfonyl chloride to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the anhydrous solvent into the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample by a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of 1-Methyl-1H-pyrazole-5-sulfonyl chloride of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

Diagram of Quantitative Solubility Determination Workflow:

G start Add excess compound to known volume of solvent equilibrate Equilibrate on shaker at constant temperature (24-48h) start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant through 0.22 µm PTFE filter settle->filter dilute Accurately dilute the filtrate filter->dilute analyze Analyze by HPLC against a calibration curve dilute->analyze calculate Calculate original concentration (Solubility) analyze->calculate end Report solubility at specified temperature calculate->end

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Solvent Selection for Synthetic Applications

The choice of solvent for a reaction involving 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a critical decision that impacts reaction rate, yield, and purity. The following logical framework can guide this selection process.

Logical Relationship for Solvent Selection:

G cluster_0 Primary Considerations cluster_1 Secondary Considerations cluster_2 Optimal Solvent Choice solubility Does it dissolve the sulfonyl chloride? reactivity Is the solvent aprotic and non-nucleophilic? solubility->reactivity reactant_sol Does it dissolve other reactants? reactivity->reactant_sol temp Appropriate boiling point for reaction temperature? reactant_sol->temp workup Ease of removal during workup? temp->workup optimal Optimal Solvent workup->optimal

Caption: Logical workflow for selecting an optimal reaction solvent.

Field-Proven Insights:

  • For the synthesis of sulfonamides via reaction with amines, polar aprotic solvents such as dichloromethane (DCM) , acetonitrile , or tetrahydrofuran (THF) are often excellent choices. They provide good solubility for the sulfonyl chloride and the amine starting material, are unreactive towards the sulfonyl chloride, and are relatively easy to remove post-reaction.

  • The inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) is standard practice to neutralize the HCl generated during the reaction. The chosen solvent must also be compatible with this base.

Conclusion

While specific quantitative solubility data for 1-Methyl-1H-pyrazole-5-sulfonyl chloride remains to be extensively published, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the necessary theoretical background, predictive insights, and detailed, actionable protocols for researchers to effectively handle and utilize this important synthetic building block. By following the outlined procedures, scientists can confidently select appropriate solvents to optimize their synthetic endeavors, leading to improved efficiency, yield, and purity in the development of novel chemical entities.

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

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Foundational

Title: The Architectural Core of Pyrazole Synthesis: A Guide to Essential Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs wi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with diverse therapeutic applications, from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction like Sildenafil.[1][2][3] The enduring relevance of this five-membered N-heterocycle stems from its unique physicochemical properties and its synthetic accessibility. This guide provides an in-depth exploration of the key chemical intermediates that serve as the foundational pillars for the synthesis of pyrazole derivatives. Moving beyond a mere catalog of reactions, we will dissect the causality behind the selection of these precursors, validate the logic of their reaction pathways, and provide field-proven protocols. This document is designed for the practicing chemist, offering authoritative insights into the strategic construction of pyrazole-based molecules, from classical condensations to modern multi-component strategies.

The Cornerstone: 1,3-Dicarbonyl Compounds and the Knorr Synthesis

The most established and versatile route to the pyrazole core is the Knorr pyrazole synthesis, first reported in 1883.[1][4] This reaction's power lies in its elegant simplicity: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The spatial arrangement of the two electrophilic carbonyl carbons in the 1,3-dicarbonyl intermediate is perfectly suited to react with the bidentate nucleophilicity of the hydrazine N-N unit, leading to an energetically favorable cyclization and the formation of the stable aromatic pyrazole ring.[7]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via an initial attack of one hydrazine nitrogen onto one of the carbonyl groups to form a hydrazone or carbinolamine intermediate.[8] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the final aromatic pyrazole.[6][7]

When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the formation of two different regioisomers is possible.[9] The reaction's outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl, governing the regioselectivity of the initial condensation.[8] Reaction conditions, such as pH and solvent, can be modulated to favor the formation of a specific isomer.[10]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Hydrazone Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclic_Int->Pyrazole - H2O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

Key 1,3-Dicarbonyl Intermediates

The choice of the 1,3-dicarbonyl substrate directly defines the substitution pattern at positions 3 and 5 of the resulting pyrazole.

Intermediate TypeExampleResulting Pyrazole Moiety
β-Diketone Acetylacetone3,5-Dimethylpyrazole
β-Ketoester Ethyl acetoacetate3-Methyl-5-pyrazolone
β-Ketoaldehyde Formylacetone5-Methylpyrazole
Fluorinated β-Diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneKey for Celecoxib synthesis[11]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol details a classic Knorr condensation to produce a key pyrazolone intermediate.

1. Reagents & Setup:

  • Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (20 mL)

  • A 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

2. Procedure:

  • Combine ethyl acetoacetate and phenylhydrazine in the round-bottom flask.

  • Slowly add glacial acetic acid. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 110-120°C) and maintain for 1 hour.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

3. Self-Validation:

  • The formation of a solid precipitate upon cooling is a primary indicator of product formation.

  • The melting point of the purified product should be sharp and consistent with the literature value (127-131°C).

  • Characterization via ¹H NMR will confirm the structure, showing characteristic shifts for the methyl, methylene, and phenyl protons.

The N-N Synthon: Hydrazine and Its Derivatives

The hydrazine moiety is the indispensable two-nitrogen source for pyrazole synthesis. While hydrazine itself is effective, its derivatives are crucial for installing substituents at the N-1 position, a key handle for modulating the biological activity and pharmacokinetic properties of drug candidates.

Essential Hydrazine Intermediates
  • Hydrazine Hydrate/Sulfate: The most fundamental reagents. Their high reactivity and toxicity necessitate careful handling.[5]

  • Substituted Hydrazines (Phenylhydrazine, Methylhydrazine): These are workhorse reagents for creating N-substituted pyrazoles. The choice of substituent directly impacts the final molecule's properties.

  • Sulfonyl Hydrazides (Tosylhydrazine): In modern syntheses, these intermediates can participate in reactions where the sulfonyl group acts as a leaving group, facilitating direct aromatization to the pyrazole without a separate oxidation step.[4][12]

  • 4-Hydrazinobenzenesulfonamide: This specialized intermediate is non-negotiable for the synthesis of Celecoxib and related COX-2 inhibitors. The sulfonamide group is essential for the drug's selective binding to the COX-2 enzyme.[11][13]

Case Study Workflow: Synthesis of the Celecoxib Hydrazine Intermediate

The synthesis of 4-hydrazinobenzenesulfonamide hydrochloride is a multi-step process that begins with the readily available drug, sulfanilamide.[14]

Celecoxib_Intermediate_Workflow Start Sulfanilamide (p-Aminobenzenesulfonamide) Diazonium Diazonium Salt Intermediate Start->Diazonium 1. HCl, NaNO2 (Diazotization, 0-5°C) Reduced Hydrazine Sulfonate Diazonium->Reduced 2. Na2SO3 (Reduction) Final 4-Hydrazinobenzenesulfonamide HCl (Celecoxib Intermediate) Reduced->Final 3. Acidification (HCl) (Hydrolysis & Isolation)

Caption: Synthetic workflow for a key Celecoxib intermediate.

Causality: The synthesis hinges on the transformation of a stable primary amine (sulfanilamide) into a highly reactive diazonium salt. This intermediate is then immediately reduced to form the N-N bond of the target hydrazine. This sequence is a classic and reliable method for introducing the hydrazine functionality onto an aromatic ring.[14]

α,β-Unsaturated Carbonyls: An Alternative Pathway

While 1,3-dicarbonyls are dominant, α,β-unsaturated aldehydes and ketones (e.g., chalcones) provide another powerful class of three-carbon intermediates for pyrazole synthesis.[1][3][15] This route offers different strategic possibilities for accessing diverse substitution patterns.

Mechanism: Michael Addition Followed by Cyclization

The reaction typically proceeds in two distinct stages:

  • Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system.[16]

  • Cyclization & Aromatization: The initial adduct undergoes an intramolecular condensation to form a non-aromatic pyrazoline intermediate. This pyrazoline must then be aromatized to the corresponding pyrazole, usually through an oxidation step.[1][4][17]

Chalcone_to_Pyrazole Chalcone α,β-Unsaturated Ketone (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (Michael Addition & Intramolecular Condensation) Pyrazole Pyrazole Product Pyrazoline->Pyrazole [Oxidation] (-2H)

Caption: Synthesis of pyrazoles from chalcones via a pyrazoline intermediate.

Causality: This pathway is synthetically valuable because chalcones are readily prepared via Claisen-Schmidt condensation of aldehydes and ketones. The pyrazoline intermediate is often stable and isolable, offering a branch point for further synthetic elaboration before the final aromatization. The requirement for a separate oxidation step (e.g., using iodine, air, or other oxidants) is a key difference from the direct Knorr synthesis.[1][18] However, if the α,β-unsaturated carbonyl contains a leaving group on the β-carbon, elimination can occur spontaneously to yield the pyrazole directly.[4]

Modern Frontiers: Specialized Intermediates for Advanced Synthesis

While the classical routes remain foundational, modern organic synthesis has introduced specialized intermediates that enable more complex or highly regioselective pyrazole constructions, particularly through cycloaddition and multi-component reactions (MCRs).

Intermediate ClassReaction PartnerReaction TypeKey Advantages
Diazo Compounds Alkynes, Alkenes[3+2] CycloadditionAccess to unique substitution patterns, often with high regioselectivity.[1][19]
Nitrile Imines Alkynes, Alkenes1,3-Dipolar CycloadditionGenerated in situ from hydrazonoyl halides; powerful for building complex scaffolds.[1][12][17]
In situ Intermediates Aldehydes, Ketones, etc.Multi-Component ReactionsHigh atom economy and efficiency; allows for rapid generation of diverse pyrazole libraries from simple precursors.[1][12]

These advanced methods often rely on the in situ generation of highly reactive intermediates. For example, in a [3+2] cycloaddition, ethyl diazoacetate can react with an alkyne to directly form the pyrazole ring in a single, highly controlled step.[19] Similarly, MCRs telescope multiple synthetic steps into a single pot, where the key intermediates are formed and consumed transiently, representing the pinnacle of synthetic efficiency.[12]

Conclusion

The synthesis of pyrazole derivatives is a mature yet continually evolving field. A deep understanding of the core intermediates—1,3-dicarbonyls, hydrazines, and α,β-unsaturated systems—is essential for any scientist working in drug discovery and development. These building blocks are not merely starting materials; they are the architectural elements that define the structure, properties, and ultimately, the function of the final molecule. By mastering the logic behind their reactivity and the protocols for their use, researchers can strategically and efficiently construct novel pyrazole-based compounds poised to become the next generation of therapeutics. Future developments will likely focus on leveraging these fundamental principles within greener and more efficient synthetic platforms, such as continuous flow chemistry, to meet the demands of modern pharmaceutical manufacturing.[20]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. National Institutes of Health (NIH). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]

  • Synthesis of Sildenafil Citrate. University of Bristol. [Link]

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  • Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]

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  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry. [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. National Institutes of Health (NIH). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). Semantic Scholar. [Link]

  • CN113754612B - Preparation method of sildenafil intermediate.
  • Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry. [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. ResearchGate. [Link]

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Exploratory

A Technical Guide to the Structural Features of Bioactive Pyrazole Compounds

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anticancer, antiviral, and cardiovascular indications.[2][3] This guide provides an in-depth analysis of the core structural features that confer bioactivity to pyrazole-containing compounds. We will dissect the structure-activity relationships (SAR) across major drug classes, explain the causality behind experimental design, and provide validated protocols and visualizations to empower researchers in the field of drug discovery.

The Pyrazole Core: A Foundation for Drug Design

The pyrazole ring is more than a simple linker; its intrinsic electronic and structural properties are fundamental to its success.

Physicochemical and Structural Properties:

  • Aromaticity and Stability: The pyrazole ring is an aromatic system, which contributes to its metabolic stability, a desirable trait for drug candidates.[1]

  • Hydrogen Bonding: The ring possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the pyridine-like N2), enabling it to form critical interactions with biological targets.[4]

  • Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist in tautomeric forms, a feature that can be exploited in molecular design to optimize target engagement.[5]

  • Modulation of Properties: The electronic properties, lipophilicity, and solubility of the entire molecule can be finely tuned by introducing various substituents onto the pyrazole ring.[6][7] This allows medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles.

Caption: Key positions on the pyrazole ring and their roles in drug design.

Structure-Activity Relationships (SAR): Case Studies

The true power of the pyrazole scaffold is revealed when examining its role in market-approved drugs. The substituents at the C3, C4, C5, and N1 positions dictate the compound's biological target, potency, and selectivity.

Anti-inflammatory Agents: Selective COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs," was a landmark in anti-inflammatory therapy, and the pyrazole ring was central to this success.[8]

Case Study: Celecoxib

Celecoxib's selectivity for COX-2 over the gastroprotective COX-1 isoform is a direct result of its specific structural features.[9]

  • Core Scaffold: A 1,5-diarylpyrazole.

  • C3 and C5 Substituents: Two phenyl rings are attached at the C3 and C5 positions.

  • The Selectivity "Key": The defining feature is the para-sulfonamide (-SO2NH2) group on one of the phenyl rings (at the N1 position of the pyrazole).[10] The COX-2 active site possesses a hydrophilic side-pocket (containing His90, Arg513, Gln192) that is absent in COX-1.[11] The sulfonamide group fits precisely into this pocket, forming hydrogen bonds and anchoring the drug, which accounts for its high selectivity.[10]

  • C5-Trifluoromethyl Group: The -CF3 group at the C5 position enhances potency.

Table 1: SAR Summary for Pyrazole-Based COX-2 Inhibitors

Position Substituent Role in Bioactivity
N1-Aryl p-SO2NH2 or p-SO2Me Primary determinant of COX-2 selectivity . Interacts with the specific side-pocket of the COX-2 enzyme.[12]
C3-Aryl Phenyl, p-tolyl Occupies a hydrophobic channel in the active site, contributing to binding affinity.

| C5 | CF3, Methyl | Enhances potency and contributes to the overall binding conformation. |

Anticancer Agents: Kinase Inhibitors

A significant number of modern anticancer drugs are kinase inhibitors, and the pyrazole scaffold is frequently used to target the ATP-binding site of these enzymes.[1][13]

Case Study: Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways that are often dysregulated in cancers and inflammatory diseases.[14][15]

  • Core Scaffold: A substituted aminopyrazole.

  • The "Hinge-Binder": The pyrazole ring itself acts as a critical "hinge-binder." The N1-H of the pyrazole forms a key hydrogen bond with the backbone carbonyl of a hinge region residue in the ATP binding pocket of the JAK enzyme.[14] This interaction is a common and effective strategy for kinase inhibition.

  • C3-Substituent: The pyrrolopyrimidine group extends into the active site, forming additional interactions that contribute to potency and selectivity.

  • N1-Substituent: The cyclopentyl group at the N1 position is optimized to fit into a hydrophobic pocket, further enhancing binding affinity.[16]

The mechanism involves competitively inhibiting the ATP-binding site of JAK1 and JAK2, which disrupts the JAK-STAT signaling cascade, leading to reduced cellular proliferation and inflammation.[14][17]

KinaseInhibition cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. JAK Activation STAT STAT Protein JAK->STAT 3. STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus 4. Dimerization & Translocation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits ATP Binding Site

Caption: Simplified diagram of Ruxolitinib inhibiting the JAK-STAT pathway.

CB1 Receptor Antagonists

The pyrazole scaffold was famously used in the development of cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant.

Structural Requirements for CB1 Antagonism: Studies on this class of compounds revealed a clear SAR:[18][19]

  • N1 Position: A 2,4-dichlorophenyl group was found to be optimal for potent activity.

  • C3 Position: A piperidinyl carboxamide group is a key feature for receptor interaction.

  • C5 Position: A para-substituted phenyl ring, often with a halogen like chlorine or iodine, is required for high affinity.[18] The iodinated version also offered potential as an imaging agent.[19]

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy research relies on validated methodologies. Below are representative protocols for the synthesis and evaluation of bioactive pyrazole compounds.

General Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a classic condensation reaction to form the pyrazole ring, a foundational method in medicinal chemistry.

Methodology:

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in ethanol, add the desired substituted hydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrazole compound.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (e.g., for JAK2)

This protocol outlines a method to determine the inhibitory potency (IC50) of a synthesized pyrazole compound against a target kinase.

Methodology:

  • Reagents: Prepare a reaction buffer, recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Ulight-JAK-1tide), and ATP.

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a 384-well microplate, add the JAK2 enzyme, the test compound dilutions (or DMSO for control), and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method, such as a LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay, by adding a europium-labeled anti-phospho-peptide antibody.

  • Data Analysis: Read the plate on a compatible plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.

AssayWorkflow Start Start: Synthesized Pyrazole Compound Step1 1. Prepare Serial Dilutions (in DMSO) Start->Step1 Step2 2. Add Enzyme (JAK2) & Substrate to Plate Step1->Step2 Step3 3. Add Compound Dilutions Step2->Step3 Step4 4. Initiate Reaction with ATP Step3->Step4 Step5 5. Incubate (60 min) Step4->Step5 Step6 6. Stop Reaction & Add Detection Reagents Step5->Step6 Step7 7. Read Plate (TR-FRET) Step6->Step7 End End: Calculate IC50 Value Step7->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery.[20] Its inherent properties and synthetic tractability have made it a mainstay in the development of drugs targeting a vast array of diseases.[13][21][22] The key to its success lies in the rational decoration of the core ring, where specific substituents at defined positions engage with biological targets to elicit potent and selective pharmacological responses.[23] Future research will undoubtedly continue to leverage this versatile core, exploring new chemical space and developing next-generation therapeutics for unmet medical needs. The application of pyrazoles in novel modalities like PROTACs and covalent inhibitors is an exciting and rapidly advancing frontier.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [13][20][24]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [23]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [2]

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  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. [25]

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  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [18]

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  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [20]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [28][29]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar. [24]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [22]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry. [30]

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. [14]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed.

  • Ruxolitinib. StatPearls - NCBI Bookshelf. [15]

  • Ruxolitinib. Wikipedia. [31]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [4]

  • Ruxolitinib | C17H18N6. PubChem. [16]

  • What is the mechanism of Ruxolitinib Phosphate?. Patsnap Synapse. [17]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [32]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules. [10]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [19]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. EXCLI Journal. [9]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [6]

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Foundational

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a methylated pyrazole ring functionalized with a reactive sulfonyl chloride group, make it a valuable reagent for the synthesis of a diverse array of sulfonamide derivatives. These derivatives have shown promise in a range of therapeutic areas, underscoring the importance of this compound as a key intermediate in the development of novel pharmaceuticals. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, offering practical insights and detailed protocols for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in chemical synthesis. The key properties of 1-Methyl-1H-pyrazole-5-sulfonyl chloride are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅ClN₂O₂S[1]
Molecular Weight 180.61 g/mol [1]
CAS Number 1020721-61-2[1]
Appearance White to pale yellow solid (predicted)General knowledge of sulfonyl chlorides
Solubility Soluble in many common organic solvents (e.g., dichloromethane, chloroform, THF)General knowledge of sulfonyl chlorides
Reactivity Highly reactive towards nucleophiles; moisture sensitiveGeneral knowledge of sulfonyl chlorides

Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is typically achieved through the chlorosulfonation of 1-methyl-1H-pyrazole. This electrophilic substitution reaction introduces the sulfonyl chloride functionality onto the pyrazole ring. While the C4 position is also susceptible to electrophilic attack, reaction conditions can be optimized to favor the formation of the 5-sulfonyl chloride isomer.

synthesis 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Reaction Reaction 1-Methyl-1H-pyrazole->Reaction 1-Methyl-1H-pyrazole-5-sulfonyl chloride 1-Methyl-1H-pyrazole-5-sulfonyl chloride Reaction->1-Methyl-1H-pyrazole-5-sulfonyl chloride reactions 1-Methyl-1H-pyrazole-5-sulfonyl chloride 1-Methyl-1H-pyrazole-5-sulfonyl chloride Reaction Reaction 1-Methyl-1H-pyrazole-5-sulfonyl chloride->Reaction 1-Methyl-1H-pyrazole-5-sulfonamide 1-Methyl-1H-pyrazole-5-sulfonamide Reaction->1-Methyl-1H-pyrazole-5-sulfonamide

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols for the Synthesis of Novel Sulfonamides using 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to a wide array of therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Sulfonamide Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its bioisosteric relationship with amides and carboxylic acids, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[3][4] The strategic incorporation of heterocyclic rings, such as pyrazole, into sulfonamide structures further unlocks vast chemical space for modulating potency, selectivity, and pharmacokinetic properties.[5][6]

The 1-methyl-1H-pyrazole moiety, in particular, offers a distinct substitution pattern that can influence molecular conformation, polarity, and points of interaction with biological targets. This guide provides a comprehensive framework for the synthesis of novel N-substituted sulfonamides utilizing 1-Methyl-1H-pyrazole-5-sulfonyl chloride , a versatile and reactive building block for drug discovery programs.

Reagent Profile: 1-Methyl-1H-pyrazole-5-sulfonyl chloride

1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS No: 1020721-61-2) is a highly reactive electrophile used to introduce the 1-methyl-1H-pyrazole-5-sulfonyl moiety.[7][8] Understanding its properties is critical for safe handling and successful synthesis.

PropertyValueSource
Molecular Formula C₄H₅ClN₂O₂S[8]
Molecular Weight 180.61 g/mol [8]
Appearance Solid (Typical)N/A
Primary Hazards Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.[7][8][9]

Handling & Storage: Due to its high reactivity with nucleophiles, including water, this reagent must be handled under anhydrous conditions in a well-ventilated fume hood.[9] It is corrosive and can release toxic gases upon decomposition.[9][10] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, strong bases, and amines.[9]

The Core Reaction: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is an excellent leaving group. An ancillary base is required to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.[1]

Reaction Mechanism Workflow

Sulfonamide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine R¹R²NH (Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Attacks S SulfonylChloride Pyr-SO₂Cl (1-Methyl-1H-pyrazole- 5-sulfonyl chloride) SulfonylChloride->Intermediate Product_HCl Pyr-SO₂-NR¹R² + HCl Intermediate->Product_HCl Cl⁻ leaves FinalProduct Final Sulfonamide + [Base-H]⁺Cl⁻ Product_HCl->FinalProduct Base Base (e.g., Pyridine) Base->FinalProduct Neutralizes HCl caption General mechanism for sulfonamide formation. Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Amine & Base in Anhydrous Solvent add_sulfonyl Add Sulfonyl Chloride Solution Dropwise at 0°C start->add_sulfonyl stir Stir at Room Temp (6-18h) or Microwave (10-30 min) add_sulfonyl->stir monitor Monitor by TLC stir->monitor workup Aqueous Wash (HCl, NaHCO₃, Brine) monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Chromatography or Recrystallization) dry->purify analysis Characterize Product (NMR, MS, IR) purify->analysis caption General workflow for sulfonamide synthesis.

Sources

Application

The Synthetic Cornerstone: Application Notes for 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in Medicinal Chemistry

Introduction: The Privileged Pyrazole Sulfonamide Scaffold In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Sulfonamide Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1] When functionalized with a sulfonamide group, the resulting pyrazole sulfonamide moiety becomes a powerful pharmacophore, integral to the design of numerous targeted therapies.[2] This guide focuses on a key reagent for accessing this critical chemical space: 1-Methyl-1H-pyrazole-5-sulfonyl chloride .

This versatile building block serves as a direct precursor to a diverse array of 1-methyl-1H-pyrazole-5-sulfonamides. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with a primary or secondary amine, is a bioisostere of the amide bond but offers distinct advantages, including improved metabolic stability and the ability to act as a hydrogen bond acceptor.[3] The inherent reactivity of the sulfonyl chloride group allows for its coupling with a vast library of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies. This document provides a detailed exploration of this reagent, including its synthesis, safe handling, and standardized protocols for its application in the synthesis of bioactive molecules, with a particular focus on the development of selective enzyme inhibitors.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is imperative to be thoroughly familiar with the properties and hazards of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

PropertyValueReference
Molecular Formula C₄H₅ClN₂O₂S[3]
Molecular Weight 180.61 g/mol [3]
CAS Number 1020721-61-2[3]
Appearance White to off-white solidN/A
Reactivity Reacts with water and other nucleophiles.[3]N/A

Hazard Summary: 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety data sheet (SDS) should be consulted for comprehensive handling and emergency procedures.

Core Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of the title reagent and its subsequent use in the preparation of pyrazole sulfonamides. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

This protocol is adapted from established methods for the sulfonation of pyrazole rings, a robust and scalable procedure.[4] The reaction proceeds via electrophilic substitution of 1-methyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1-Methyl-1H-pyrazole reagent1 1. Chlorosulfonic Acid (ClSO3H) 2. Thionyl Chloride (SOCl2) start->reagent1 Electrophilic Sulfonylation product 1-Methyl-1H-pyrazole-5-sulfonyl chloride reagent1->product Chlorination

Caption: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Materials:

  • 1-Methyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-1H-pyrazole (1.0 equiv) dissolved in chloroform (3 volumes).

  • Sulfonylation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction.

  • Heating: After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10-12 hours under a nitrogen atmosphere. This extended heating drives the electrophilic substitution to completion.

  • Chlorination: To the reaction mixture at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes. Stir for an additional 2 hours at 60 °C. Thionyl chloride converts any sulfonic acid byproduct to the desired sulfonyl chloride.[4]

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water. The quenching must be done slowly and with vigorous stirring to manage the exothermic reaction of excess chlorosulfonic acid and thionyl chloride with water.

  • Extraction and Isolation: Separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Methyl-1H-pyrazole-5-sulfonyl chloride.[4] The product is often used in the next step without further purification.

Protocol 2: General Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides

This protocol details the nucleophilic substitution reaction between 1-Methyl-1H-pyrazole-5-sulfonyl chloride and a generic primary or secondary amine. The choice of base and solvent is critical for achieving high yields and purity.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1-Methyl-1H-pyrazole-5-sulfonyl chloride conditions Base (e.g., DIPEA) Solvent (e.g., DCM) Room Temperature reactant1->conditions reactant2 Primary or Secondary Amine (R1R2NH) reactant2->conditions product N-substituted-1-methyl-1H- pyrazole-5-sulfonamide conditions->product Nucleophilic Substitution

Caption: General workflow for sulfonamide synthesis.

Materials:

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride

  • Desired primary or secondary amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.05 equiv) in dichloromethane (5 volumes). Add DIPEA (1.5 equiv) to the solution at room temperature (25–30 °C). DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the amine nucleophile.[4]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) in dichloromethane (5 volumes). Add this solution dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC.

  • Aqueous Work-up: Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-Methyl-1H-pyrazole-5-sulfonamide derivative.[4]

Application in Medicinal Chemistry: A Case Study on COX-2 Inhibitors

The 1,5-diarylpyrazole sulfonamide scaffold is famously exemplified by Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[5] The synthesis of Celecoxib and its analogs showcases the utility of pyrazole-based sulfonyl chlorides in medicinal chemistry. While Celecoxib itself is a 1,5-diarylpyrazole, the fundamental reaction of a pyrazole sulfonyl chloride with an amine to form the critical sulfonamide pharmacophore is a central theme in the discovery of numerous COX-2 inhibitors.[6][7]

The general synthetic strategy involves the reaction of a pyrazole precursor bearing a sulfonyl chloride moiety with an appropriate amine. The 1-methyl-1H-pyrazole-5-sulfonyl chloride is a key building block for creating analogs where the N1 position of the pyrazole is substituted with a methyl group, allowing for the exploration of SAR in this region of the molecule.

Structure-Activity Relationship (SAR) Insights

The development of pyrazole sulfonamide-based COX-2 inhibitors has generated a wealth of SAR data. Key insights include:

  • The Sulfonamide Moiety: The -SO₂NH₂ group is crucial for binding to a secondary pocket in the COX-2 active site, a feature not readily accessible in the COX-1 isoform, thus conferring selectivity.[5]

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence potency and selectivity. For instance, in the Celecoxib series, a trifluoromethyl group at the 3-position and a p-tolyl group at the 5-position were found to be optimal.[5]

  • N-1 Substitution: Modification at the N-1 position of the pyrazole ring allows for fine-tuning of the compound's pharmacokinetic properties. Using 1-methyl-1H-pyrazole-5-sulfonyl chloride enables the introduction of a methyl group at this position, which can alter properties such as solubility and metabolic stability compared to an unsubstituted N-H or a larger aryl group.

The table below summarizes the inhibitory activity of representative pyrazole sulfonamide derivatives against COX-1 and COX-2, illustrating the impact of structural modifications.

CompoundPyrazole N1-substituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfamoylphenyl150.04375[5]
Analog 15c 4-sulfamoylphenyl>1000.04>2500[6]
Analog 15d 4-sulfamoylphenyl>1000.02>5000[6]

Note: The analogs presented are structurally related to Celecoxib and demonstrate the high selectivity achievable with the pyrazole sulfonamide scaffold.

Conclusion

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a high-value reagent in medicinal chemistry, providing a straightforward and efficient route to the synthesis of 1-methyl-1H-pyrazole-5-sulfonamides. The protocols detailed herein offer a robust foundation for the preparation and application of this building block. The enduring success of the pyrazole sulfonamide scaffold, particularly in the development of selective COX-2 inhibitors, underscores the importance of reagents like 1-Methyl-1H-pyrazole-5-sulfonyl chloride in the ongoing quest for safer and more effective therapeutic agents. The ability to systematically modify the amine component allows for the generation of large compound libraries, facilitating the exploration of chemical space and the optimization of lead compounds in drug discovery programs.

References

  • Balsamo, A., et al. (2003). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco, 58(8), 535-544. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Archiv der Pharmazie, 349(11), 846-857. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26349–26362. Available at: [Link]

  • Ansari, M. F., & Ahmad, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

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Method

Bioactive Compounds from 1-Methyl-1H-pyrazole-5-sulfonyl Chloride: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of bioactive compounds derived from 1-Methyl-1H-pyrazole-5-sulfonyl chloride....

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of bioactive compounds derived from 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This versatile chemical scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide will delve into the rationale behind experimental design, provide detailed protocols, and explore the vast pharmacological landscape of these derivatives.

Introduction: The Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing targeted therapies. When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide core offers a powerful platform for developing potent and selective inhibitors of various enzymes and receptors.[3] 1-Methyl-1H-pyrazole-5-sulfonyl chloride serves as a readily accessible and reactive starting material for the synthesis of a diverse library of these valuable compounds.

One of the most prominent examples of a bioactive molecule derived from a related pyrazole sulfonamide scaffold is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[4][5][6] The success of Celecoxib has spurred further investigation into pyrazole sulfonamides, leading to the discovery of derivatives with a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[3][7][8][9]

This guide will provide a detailed exploration of the synthesis and application of these compounds, with a special focus on the design principles that underpin their biological activity.

Part 1: Selective COX-2 Inhibitors - The Celecoxib Story

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory drugs.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4][5] This understanding paved the way for the development of selective COX-2 inhibitors like Celecoxib, which offer the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[5]

Mechanism of Action: Selective Inhibition of COX-2

Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in the active site of the COX-2 enzyme but absent in COX-1.[4][10] This specific interaction prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor for inflammatory prostaglandins.[4][11]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Inflammation) Prostaglandin_H2->Inflammatory_Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of COX-2 Inhibition by Celecoxib.

Synthetic Protocol: General Synthesis of Pyrazole Sulfonamides

The synthesis of pyrazole sulfonamides, including analogs of Celecoxib, is a well-established process. The core reaction involves the nucleophilic substitution of the chlorine atom in 1-Methyl-1H-pyrazole-5-sulfonyl chloride with a primary or secondary amine.

Synthesis_Workflow Start 1-Methyl-1H-pyrazole-5-sulfonyl chloride Reaction Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., DIPEA) Start->Reaction Amine Primary or Secondary Amine (R-NH2 or R1R2NH) Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrazole Sulfonamide Derivative Purification->Product

Caption: General workflow for the synthesis of pyrazole sulfonamides.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of the desired amine (1.0 equivalent) in dichloromethane (DCM, 10 volumes), add diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25-30 °C).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 equivalents) in DCM (5 volumes) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrazole sulfonamide.[3]

Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structure and purity.[7][8]

In Vitro Biological Evaluation: COX-1/COX-2 Inhibition Assay

To determine the inhibitory potency and selectivity of the synthesized compounds, an in vitro COX-1/COX-2 inhibition assay is essential.

Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (or vehicle control, typically DMSO) in an assay buffer for a specified time at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate.

  • Reaction Termination: After a defined period, terminate the reaction.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>1000.04>2500
Compound X5.400.01540
Compound Y10.20.520.4
Data presented is hypothetical and for illustrative purposes. Actual values for novel compounds would be determined experimentally.

Part 2: Expanding the Therapeutic Landscape - Beyond Anti-Inflammatory Agents

The versatility of the 1-Methyl-1H-pyrazole-5-sulfonyl chloride scaffold extends far beyond the realm of anti-inflammatory drugs. By modifying the amine component, researchers have developed derivatives with potent antimicrobial, antitubercular, and anticancer activities.

Antimicrobial and Antifungal Pyrazole Sulfonamides

Several studies have reported the synthesis of pyrazole sulfonamides with significant activity against various bacterial and fungal strains.[7][8] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of essential microbial enzymes.

Protocol: Agar Well Diffusion Method for Antimicrobial Screening

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganisms.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. Use a standard antibiotic/antifungal and the solvent as positive and negative controls, respectively.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[7][8]

Antitubercular Pyrazole Sulfonamides

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of novel therapeutics. Pyrazole-based compounds have shown promise as antitubercular agents.[9]

Protocol: In Vitro Antitubercular Activity against Mycobacterium tuberculosis H37Rv

The antitubercular activity of synthesized compounds is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis.

  • Culture Preparation: Grow M. tuberculosis H37Rv in a suitable liquid medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the bacterial culture and the test compounds at various concentrations. Include positive (e.g., isoniazid, rifampicin) and negative (DMSO) controls.

  • Incubation: Incubate the plates for a specified period.

  • Activity Assessment: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth. This can be assessed visually or by using a colorimetric indicator like resazurin.[9]

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
Isoniazid0.05
Rifampicin0.1
Compound 9g10.2
Data from a study on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives.[9]
Anticancer Pyrazole Sulfonamides

The pyrazole sulfonamide scaffold has also been explored for its potential in cancer therapy. Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines.[3] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[11]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Conclusion

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable and versatile starting material for the synthesis of a wide array of bioactive compounds. From the highly successful COX-2 inhibitor Celecoxib to promising new candidates for antimicrobial, antitubercular, and anticancer therapies, the pyrazole sulfonamide scaffold continues to be a rich source of therapeutic innovation. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable chemical entity in their drug discovery endeavors.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology. (URL: [Link])

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (URL: [Link])

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics. (URL: [Link])

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (URL: [Link])

  • Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety | Request PDF. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (URL: [Link])

  • Examples of bioactive compounds incorporating pyrazole and thiadiazine rings. (URL: [Link])

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem. (URL: [Link])

  • Naturally occurring bioactive compounds containing the pyrazole scaffold. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

Sources

Application

Application Notes and Protocols for Sulfonylation with 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Abstract This comprehensive guide provides a detailed protocol for the sulfonylation of primary and secondary amines using 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This application note is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the sulfonylation of primary and secondary amines using 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document outlines the chemical principles, reaction mechanisms, and step-by-step procedures for the synthesis of 1-methyl-1H-pyrazole-5-sulfonamides. Furthermore, it delves into the significance of these compounds, safety precautions, and methods for purification and characterization.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a sulfonamide group (-SO₂NH-), the resulting pyrazole sulfonamides exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1-methyl-1H-pyrazole-5-sulfonamide moiety, in particular, serves as a key pharmacophore in the development of targeted therapeutics. The synthesis of these compounds via sulfonylation with 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a fundamental reaction for drug discovery and development.[3] This guide provides a robust and reproducible protocol for this critical transformation.

Chemical Properties and Handling

1-Methyl-1H-pyrazole-5-sulfonyl chloride

PropertyValue
CAS Number 1020721-61-2[4]
Molecular Formula C₄H₅ClN₂O₂S[4]
Molecular Weight 180.61 g/mol [4]
Appearance White to off-white solid
Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[4][5]

Safety Precautions: Due to its corrosive nature, 1-Methyl-1H-pyrazole-5-sulfonyl chloride must be handled with extreme care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The compound is moisture-sensitive and will react with water, so it should be stored in a desiccator or under an inert atmosphere.

The Sulfonylation Reaction: Mechanism and Key Parameters

The sulfonylation of an amine with 1-Methyl-1H-pyrazole-5-sulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

experimental_workflow prep Reactant Preparation reaction Sulfonylation Reaction prep->reaction Add amine and base to sulfonyl chloride solution workup Aqueous Work-up reaction->workup Quench with water extraction Extraction workup->extraction Extract with organic solvent purification Purification extraction->purification Dry and concentrate organic phase characterization Characterization purification->characterization Column chromatography

Caption: Experimental workflow for sulfonylation.

Materials:

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile or DCM.

  • Addition of Amine and Base: In a separate vial, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the sulfonyl chloride at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide. [1]8. Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or gently heat the mixture. Ensure all reagents and solvents are anhydrous.
Product lost during work-upPerform extractions carefully and ensure complete phase separation.
Side Product Formation Hydrolysis of sulfonyl chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Reaction with the baseUse a non-nucleophilic base like DIPEA.
Difficulty in Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The sulfonylation of amines with 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a reliable and versatile method for the synthesis of a diverse library of pyrazole sulfonamides. This protocol provides a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development programs. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture, and the use of appropriate purification techniques.

References

  • BenchChem. (2025). Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
  • Hinsberg Reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1738.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubChem. Retrieved from [Link]

  • ResearchGate. (2023, October). Methods for the synthesis of sulfonamides. Retrieved from [Link]

  • Saeed, A., et al. (2023).
  • SciELO México. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Boletín de la Sociedad Química de México, 2(2), 113-123.
  • Venugopala Rao, B., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(11), 4945-4948.
  • . (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3, 1-3.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • MIT DSpace. (2015, July 15). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. Retrieved from [Link]

  • RSC Publishing. (2019). Iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides: synthesis of sulfonylmethyl piperidines, pyrrolidines and pyrazolines. Organic & Biomolecular Chemistry, 17(36), 8363-8367.
  • ResearchGate. (2011, December 13). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Retrieved from [Link]

Sources

Method

reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with primary amines

Application Note & Protocol Topic: Reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with Primary Amines for the Synthesis of N-Substituted Sulfonamides Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with Primary Amines for the Synthesis of N-Substituted Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-substituted 1-methyl-1H-pyrazole-5-sulfonamides via the reaction of 1-methyl-1H-pyrazole-5-sulfonyl chloride with primary amines. Pyrazole-sulfonamide hybrids are significant scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This application note details the underlying reaction mechanism, provides a robust and optimized experimental protocol, offers guidance on troubleshooting, and discusses the importance of this structural motif in drug discovery.

Theoretical Background & Significance

The reaction between a sulfonyl chloride and a primary amine is a cornerstone of medicinal chemistry, forming a stable sulfonamide linkage. This reaction, a variation of the Hinsberg test, proceeds via nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[3]

1.1. Reagents and Rationale

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride: This is the electrophilic partner. The pyrazole ring is a "privileged scaffold" in drug design, known to interact with a wide range of biological targets.[1][2] The electron-withdrawing nature of the sulfonyl chloride group activates the sulfur atom for nucleophilic attack. The methyl group at the N1 position prevents competing side reactions at this site.

  • Primary Amines (R-NH₂): These are the nucleophiles. The lone pair of electrons on the nitrogen atom attacks the sulfur center. The diversity of commercially available primary amines allows for the creation of large, structurally varied sulfonamide libraries for screening.

  • Non-Nucleophilic Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This acid must be neutralized by a base to prevent the protonation of the primary amine starting material, which would render it non-nucleophilic and halt the reaction.[4] A sterically hindered, non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.[4][5] These bases are strong enough to scavenge the acid but are too bulky to compete with the primary amine in attacking the sulfonyl chloride. Triethylamine is generally more basic than pyridine due to the sp3 hybridization of its nitrogen and the electron-donating effect of the ethyl groups.[6]

  • Anhydrous Solvent: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into unreactive sulfonic acids.[4] Therefore, the reaction must be conducted under anhydrous (dry) conditions using an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][4]

1.2. Reaction Mechanism

The reaction proceeds through a two-step nucleophilic substitution mechanism.

  • Nucleophilic Attack: The primary amine's lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide.

  • Deprotonation: The tertiary amine base removes the proton from the nitrogen, yielding the neutral sulfonamide product and triethylammonium chloride salt.

Applications in Drug Discovery

The 1-methyl-pyrazole-5-sulfonamide core is a key pharmacophore found in a variety of biologically active molecules. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyrazole ring can engage in various non-covalent interactions with protein targets. This versatility has led to their investigation as anticancer, antidiabetic, and carbonic anhydrase inhibitors.[7][8][9]

Detailed Experimental Protocol

This protocol describes a general, reliable procedure for the synthesis of N-substituted 1-methyl-1H-pyrazole-5-sulfonamides.

3.1. Materials and Reagents

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq)[10]

  • Primary amine (1.05 - 1.2 eq)[4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)[4][5]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer hotplate

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

3.3. Step-by-Step Procedure

  • Preparation: Ensure all glassware is oven-dried to remove moisture.[4] Set up the reaction flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add the primary amine (1.05 eq) and dissolve it in anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride).[5]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred amine solution.[4]

  • Sulfonyl Chloride Addition: In a separate container, dissolve 1-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine/base mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[4][5] Monitor the progress of the reaction by TLC, observing the consumption of the starting amine. A typical eluent system for TLC is 30-50% ethyl acetate in hexanes.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl solution (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)[4]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][5]

  • Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel.[1][5] The appropriate eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increases in polarity.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Example Reaction Conditions

The following table provides representative conditions for the synthesis of various N-substituted 1-methyl-1H-pyrazole-5-sulfonamides. Yields are highly dependent on the specific amine used.

EntryPrimary Amine (R-NH₂)BaseSolventTime (h)Typical Yield (%)
1BenzylamineTEADCM1285-95%
2AnilineDIPEAACN1670-85%
3CyclohexylamineTEADCM890-98%
42-PhenylethylamineDIPEADCM1680-90%[5]

Visualizations

Caption: Figure 1: General Reaction Mechanism.

Experimental_Workflow Figure 2: Experimental Workflow start 1. Setup (Dry Glassware, Inert Atm.) dissolve 2. Dissolve Amine & Base in Anhydrous DCM start->dissolve cool 3. Cool to 0 °C dissolve->cool add 4. Add Sulfonyl Chloride (dropwise) cool->add react 5. Stir at RT (Monitor by TLC) add->react workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end Pure Sulfonamide characterize->end

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride.[4] 2. Insufficient base. 3. Amine is not nucleophilic enough.1. Ensure all glassware is dry and use anhydrous solvents.[4] 2. Increase equivalents of base to 2.0-2.5 eq. 3. Increase reaction temperature or use a more forcing solvent (e.g., DMF).
Multiple Spots on TLC 1. Formation of bis-sulfonated product (R-N(SO₂Pyz)₂). 2. Unreacted starting material.1. Use a slight excess of the primary amine (1.1-1.2 eq) to favor the mono-sulfonated product.[4] 2. Increase reaction time or temperature.
Difficulty in Purification 1. Product is very polar. 2. Triethylammonium salt co-elutes.1. Use a more polar eluent system (e.g., add methanol to DCM). 2. Ensure the aqueous work-up (especially the 1M HCl wash) is thorough to remove all amine salts.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Which of the following is more basic, pyridine or triethyamine?. Quora. [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central (PMC). [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central (PMC). [Link]

  • Hinsberg reaction. Wikipedia. [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central (PMC). [Link]

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Application

Application Notes & Protocols: Leveraging 1-Methyl-1H-pyrazole-5-sulfonyl chloride for the Synthesis of Potent Kinase Inhibitors

Introduction: The Strategic Importance of the Pyrazole Sulfonamide Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus is celebrated as a "privileged scaffold"[1][2]. Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is celebrated as a "privileged scaffold"[1][2]. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have made it a cornerstone in the design of targeted therapeutics[2][3]. When functionalized as a sulfonamide, the 1-methyl-1H-pyrazole moiety becomes a powerful building block for the development of highly potent and selective protein kinase inhibitors[4][5]. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer[1][3].

This guide provides an in-depth exploration of 1-Methyl-1H-pyrazole-5-sulfonyl chloride as a key reagent in the synthesis of kinase inhibitors. We will move beyond simple procedural lists to dissect the underlying chemical principles and strategic considerations that drive the design and execution of these syntheses. The protocols herein are designed to be self-validating, with an emphasis on explaining the causality behind each experimental step, empowering researchers to not only replicate but also adapt these methods for their specific drug discovery campaigns.

Core Chemistry: The Sulfonamide Coupling Reaction

The primary application of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in this context is its reaction with a primary or secondary amine to form a stable sulfonamide linkage[6]. This reaction is a classic nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

G cluster_reaction Reaction Environment reagent1 1-Methyl-1H-pyrazole-5-sulfonyl chloride product 1-Methyl-1H-pyrazole-5-sulfonamide (Kinase Inhibitor Core) reagent1->product Electrophile reagent2 Amine-containing Fragment (R-NH2) reagent2->product Nucleophile base Base (e.g., Pyridine, DIPEA) hcl HCl byproduct base->hcl Neutralizes

Caption: General reaction scheme for sulfonamide synthesis.

The choice of base is critical; tertiary amines like pyridine or diisopropylethylamine (DIPEA) are commonly used to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation without competing as nucleophiles[6]. The inherent stability and favorable geometric properties of the resulting sulfonamide make it an excellent bioisostere for the more metabolically labile amide bond, often leading to improved pharmacokinetic profiles in drug candidates.

Application Focus: Synthesis of LRRK2 Kinase Inhibitors

A prominent application of this scaffold is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of Parkinson's disease and are also implicated in some cancers[4]. The G2019S mutation leads to a hyperactive kinase, making selective inhibition a key therapeutic strategy[4].

The 1-methyl-1H-pyrazole core has proven instrumental in achieving high potency against LRRK2. Structure-activity relationship (SAR) studies have revealed that the N-methyl group on the pyrazole ring can enhance both biochemical and cellular potency compared to its unsubstituted counterpart[4]. For instance, the methylation of the pyrazole core in a series of biaryl sulfonamides resulted in a significant improvement in inhibitory activity against the G2019S-LRRK2 mutant[4].

Data Presentation: SAR of 1-Methyl-1H-pyrazole-5-sulfonamide LRRK2 Inhibitors

The following table summarizes key SAR data from a study on biaryl-1H-pyrazole sulfonamides, highlighting the impact of the N-methyl group and other substitutions on inhibitory potency against the G2019S-LRRK2 kinase mutant[4].

Compound IDPyrazole R1 GroupR2 Group (Pyridine)R3 Group (Aryl)GS-LRRK2 IC50 (nM)[4]pSer935 LRRK2 EC50 (µM)[4]
3 H3-pyridyl2,3-dimethylphenyl315.1
7 CH3 3-pyridyl2,3-dimethylphenyl18 2.1
5 H3-pyridyl2-methylphenyl50>100
8 CH3 3-pyridyl2-methylphenyl15 9.8
16 CH3 2-methyl-3-pyridyl2,3-dimethylphenyl6 0.7

Data sourced from "Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors". IC50 represents the half-maximal inhibitory concentration in a biochemical assay. EC50 represents the half-maximal effective concentration in a cell-based assay.

Analysis of SAR Data: The data clearly demonstrates that the addition of a methyl group at the R1 position of the pyrazole (comparing compound 3 to 7, and 5 to 8) consistently improves both biochemical (IC50) and cellular (EC50) potency[4]. Further optimization, such as adding a methyl group to the R2 pyridine ring (compound 16), can lead to even more potent inhibitors, achieving single-digit nanomolar IC50 values[4]. This underscores the strategic value of the 1-methyl-1H-pyrazole scaffold.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a generic 1-methyl-1H-pyrazole-5-sulfonamide kinase inhibitor, based on established procedures[6].

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve Amine (1.0 eq) & Base (1.5-2.0 eq) in Anhydrous DCM b Cool solution to 0°C a->b c Add 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.1 eq) in DCM dropwise b->c d Warm to RT & Stir (12-18 hours) c->d e Monitor by TLC/LC-MS d->e f Quench with H2O or sat. NH4Cl e->f g Extract with DCM f->g h Wash organic layer (brine), dry (Na2SO4) g->h i Concentrate in vacuo h->i j Purify by Column Chromatography i->j

Caption: Workflow for pyrazole sulfonamide synthesis.

Protocol 1: General Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides

Objective: To synthesize a target sulfonamide by coupling 1-Methyl-1H-pyrazole-5-sulfonyl chloride with a selected amine.

Materials:

  • Amine-containing fragment (1.0 eq)

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Pyridine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) or Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine-containing fragment (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. The slow addition helps maintain temperature control.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding water or a saturated solution of NH4Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual aqueous-soluble components. Dry the organic layer over anhydrous Na2SO4, filter, and remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the IC50 value of the synthesized pyrazole sulfonamide against a target kinase.

Principle: This protocol outlines a generic luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Synthesized inhibitor compound

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Assay Buffer (specific to the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 10-point, 3-fold dilutions.

  • Reaction Setup: To the wells of a white, opaque assay plate, add the assay buffer, the kinase, and the substrate.

  • Initiation of Inhibition: Add a small volume of the diluted inhibitor (or DMSO for the control wells) to the appropriate wells. Allow a brief pre-incubation period (e.g., 15-30 minutes) at room temperature.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured. Incubate the plate at the optimal temperature for the kinase (often 30 °C or room temperature) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and provides the luciferase and luciferin necessary to generate a luminescent signal proportional to the ATP concentration.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a highly valuable and versatile reagent for the synthesis of kinase inhibitors. The resulting N-methyl pyrazole sulfonamide scaffold provides a robust platform for developing potent and selective modulators of kinase activity, as exemplified by the successful creation of LRRK2 inhibitors[4]. The synthetic protocols are straightforward and amenable to library synthesis for rapid SAR exploration. By understanding the chemical principles behind the sulfonamide formation and the structural biology of the target kinase, researchers can strategically employ this building block to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Structure–activity relationship summary of tested compounds. (2021). ResearchGate. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Tricyclic pyrazole kinase inhibitors. (2005).
  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (2022). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). SciSpace. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). Journal of Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances. [Link]

Sources

Method

Application Notes & Protocols for the Preparation of Pyrazole-Based Anti-Inflammatory Agents

Abstract This technical guide provides a comprehensive overview of the synthesis of pyrazole-based anti-inflammatory agents, a cornerstone in modern medicinal chemistry. Pyrazole derivatives, most notably the selective c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrazole-based anti-inflammatory agents, a cornerstone in modern medicinal chemistry. Pyrazole derivatives, most notably the selective cyclooxygenase-2 (COX-2) inhibitors, represent a significant advancement in anti-inflammatory therapy by offering potent efficacy with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document delves into the foundational mechanism of action, outlines key synthetic strategies, and presents detailed, step-by-step protocols for the laboratory-scale preparation of Celecoxib, a landmark pyrazole-based therapeutic. Furthermore, it includes a standard protocol for the in-vitro evaluation of COX-2 inhibitory activity, providing researchers and drug development professionals with a validated framework for synthesis and preliminary pharmacological assessment.

Introduction: The Pyrazole Scaffold in Inflammation Therapy

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer.[3][4] A key enzymatic pathway governing the inflammatory cascade is the conversion of arachidonic acid into prostaglandins, mediated by cyclooxygenase (COX) enzymes.[5] The discovery of two primary isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[6] COX-1 is a constitutive enzyme responsible for homeostatic functions like gastric protection, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6]

Traditional NSAIDs non-selectively inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also to mechanism-based side effects such as gastric ulcers.[1] The pyrazole heterocyclic ring has emerged as a privileged scaffold for designing agents that can selectively inhibit COX-2.[3][7] Drugs like Celecoxib, which feature a 1,5-diarylpyrazole core, achieve this selectivity, representing a more targeted approach to treating inflammation.[1][2] This guide offers detailed methodologies for the synthesis and evaluation of these vital therapeutic agents.

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of pyrazole-based inhibitors stem from their targeted disruption of the COX-2 pathway. By preventing the conversion of arachidonic acid into prostaglandin precursors, these agents reduce the levels of pro-inflammatory mediators.[6]

The structural basis for COX-2 selectivity lies in key differences between the active sites of the two enzyme isoforms.[8] The COX-2 active site features a larger, more accommodating hydrophobic channel and a secondary side pocket, which are absent in the more constricted COX-1 active site.[6][8] Diaryl-heterocyclic inhibitors like Celecoxib possess specific structural motifs, such as a p-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂CH₃) group, that are able to bind within this secondary pocket.[8][9] This interaction anchors the inhibitor firmly within the COX-2 active site, effectively blocking substrate access, while the inhibitor's bulk prevents it from fitting into the narrower COX-1 active site.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Selectively Binds & Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation Pain & Fever Prostaglandins->Inflammation Mediates

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

General Synthetic Strategies for Pyrazole-Based Agents

The construction of the core pyrazole ring is a foundational step in synthesizing this class of anti-inflammatory agents. The most robust and widely adopted method is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

This classical method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][10] The reaction proceeds under mild, often acidic, conditions and is prized for its efficiency and the accessibility of its starting materials.[11][12] The mechanism initiates with the formation of an imine at one carbonyl, followed by an intramolecular nucleophilic attack from the second nitrogen onto the remaining carbonyl, which, after dehydration, yields the aromatic pyrazole ring.[11]

The requisite 1,3-dicarbonyl precursors are themselves readily synthesized, most commonly via a Claisen condensation between a ketone and an ester.[13][14]

cluster_precursors Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound Reaction Cyclocondensation (Knorr Synthesis) Dicarbonyl->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Pyrazole Substituted Pyrazole Core Reaction->Pyrazole

Caption: General workflow for the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

An alternative route involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate.[5] This reaction typically proceeds via a Michael addition followed by cyclization and dehydration to first yield a pyrazoline intermediate.[15][16] Subsequent oxidation of the pyrazoline affords the final aromatic pyrazole product.[16][17] This method is particularly useful for synthesizing 3,5-diaryl pyrazoles.

Detailed Protocol: Multi-Step Synthesis of Celecoxib

This section provides a validated, step-by-step protocol for the synthesis of Celecoxib, starting from commercially available 4'-methylacetophenone. This process is divided into two primary stages: the synthesis of the key 1,3-diketone intermediate and its subsequent cyclocondensation to form Celecoxib.

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

This step employs a Claisen condensation reaction to create the essential β-diketone intermediate.[13][14]

Materials & Equipment:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (NaOMe)

  • Toluene

  • Hydrochloric acid (HCl), 15% aqueous solution

  • Petroleum ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1000 mL four-necked flask equipped with a stirrer, add toluene (400 mL) and sodium methoxide (25.6 g). Stir to create a suspension.

  • At a controlled temperature of 20-25°C, slowly add a solution of 4'-methylacetophenone (40 g) in toluene.

  • Concurrently, add ethyl trifluoroacetate (50 g) dropwise, maintaining the temperature between 20-25°C.

  • After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 5-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 30°C.

  • Carefully quench the reaction by slowly adding 15% hydrochloric acid (120 mL) dropwise.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (top) layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Add petroleum ether (200 mL) to the resulting residue and stir to induce crystallization.

  • Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione as a crystalline solid.

Parameter Reported Value Reference
Reactants 4'-Methylacetophenone, Ethyl trifluoroacetate[13][14]
Base Sodium Methoxide or Sodium Hydride[14][18]
Solvent Toluene[14][18]
Typical Yield 86-91%[14]
Protocol 2: Cyclocondensation to Synthesize Celecoxib

This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.[13][18]

Materials & Equipment:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 1)

  • 4-hydrazinylbenzenesulfonamide hydrochloride

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a suitable reaction vessel, charge 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g).[13]

  • Add methanol (860 mL) as the solvent.[13][18]

  • Heat the mixture to reflux (approximately 65°C for methanol) and stir vigorously for 10-12 hours.[13] The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature (25-30°C).

  • Remove the solvent completely under reduced pressure using a rotary evaporator.

  • To the residue, add a mixture of ethyl acetate and water to dissolve the crude product and wash away inorganic salts.[18]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude Celecoxib.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to obtain pure Celecoxib as a white solid.

Parameter Reported Value Reference
Reactants 1,3-Diketone, 4-hydrazinylbenzenesulfonamide HCl[13][18]
Solvent Methanol or Ethanol[13][18]
Reaction Time 10-12 hours[13]
Typical Yield ~90%[19]
Melting Point 162-164 °C[20]

Protocol for In Vitro COX Inhibition Assay

To assess the biological activity and selectivity of the synthesized pyrazole derivatives, a COX inhibition assay is essential. This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) values for both COX-1 and COX-2 enzymes.[6]

Objective: To quantify the potency and selectivity of a synthesized pyrazole compound by measuring its ability to inhibit the production of Prostaglandin E₂ (PGE₂) by recombinant human COX-1 and COX-2 enzymes.

Materials & Equipment:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized pyrazole compound (e.g., Celecoxib) and vehicle (DMSO)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Incubator

  • Microplate reader

Start Prepare Serial Dilutions of Pyrazole Compound Preincubation Pre-incubate COX-1 / COX-2 with Compound or Vehicle Start->Preincubation Add_Substrate Initiate Reaction: Add Arachidonic Acid Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (e.g., add acid) Incubate->Terminate Measure Measure PGE₂ Production (Enzyme Immunoassay) Terminate->Measure Calculate Calculate % Inhibition and Determine IC₅₀ Measure->Calculate

Sources

Application

Application Notes: 1-Methyl-1H-pyrazole-5-sulfonyl Chloride as a Foundational Building Block for Advanced Agrochemicals

Introduction: The Pyrazole Scaffold in Modern Crop Protection In the landscape of modern agrochemical discovery, the pyrazole ring stands out as a "privileged scaffold." Its unique chemical properties and biological vers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

In the landscape of modern agrochemical discovery, the pyrazole ring stands out as a "privileged scaffold." Its unique chemical properties and biological versatility have led to its incorporation into a multitude of commercially successful herbicides, fungicides, and insecticides.[1][2] Pyrazole derivatives are central to compounds that target critical biological pathways in weeds and pests, often with high efficacy and selectivity.

At the heart of synthesizing many of these advanced agrochemicals is 1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS No: 1020721-61-2).[3] This reagent is a highly valuable building block due to the reactive sulfonyl chloride moiety. This functional group provides a direct and efficient route to forge stable sulfonamide linkages, a key pharmacophore in numerous herbicides, including those that function as acetolactate synthase (ALS) or p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[2][4] This document serves as a technical guide for researchers and development scientists, detailing the properties, synthesis, and application of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in the creation of next-generation agrochemicals.

Physicochemical Properties & Core Reactivity

The utility of 1-Methyl-1H-pyrazole-5-sulfonyl chloride stems from its defined chemical properties and predictable reactivity.

PropertyValueReference
CAS Number 1020721-61-2[3]
Molecular Formula C₄H₅ClN₂O₂S[3]
Molecular Weight 180.61 g/mol [3][5]
Appearance White to off-white solidN/A
Primary Reactive Group Sulfonyl Chloride (-SO₂Cl)[6]

The core of its synthetic value lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the sulfur highly susceptible to nucleophilic attack. The most common and synthetically powerful reaction involves the coupling with primary or secondary amines to form highly stable sulfonamide bonds.[6][7] This reaction is the cornerstone of its application in building complex agrochemical molecules.

Caption: General reaction pathway for sulfonamide synthesis.

Protocol 1: Synthesis of the Building Block

The preparation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is typically achieved via the direct chlorosulfonation of 1-Methyl-1H-pyrazole. This method, while effective, requires stringent safety protocols due to the hazardous nature of the reagents involved.

Causality and Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) is a highly potent sulfonating agent. The pyrazole ring, being an electron-rich heterocycle, is readily attacked by the electrophilic sulfur species. The reaction is directed to the 5-position of the pyrazole ring. The subsequent work-up in ice-water quenches the reaction and precipitates the less water-soluble sulfonyl chloride product.

Materials and Equipment
  • 1-Methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Crushed ice and water

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Step-by-Step Methodology

⚠️ SAFETY FIRST: This protocol involves highly corrosive and reactive chemicals. All operations must be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves, is mandatory.[8][9]

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber. Place the flask in an ice bath to maintain a low temperature.

  • Reagent Charging: Carefully and slowly charge chlorosulfonic acid (approx. 4.1 eq) into the reaction flask.[10]

  • Substrate Addition: Under continuous stirring and nitrogen atmosphere, add 1-Methyl-1H-pyrazole (1.0 eq) dropwise from the dropping funnel to the chlorosulfonic acid at 0 °C. Maintain the temperature below 5 °C to control the exothermic reaction.[10]

  • Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 3 hours.[10]

  • Quenching: Cool the reaction mixture to ambient temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Product Isolation: The product will precipitate as a white solid upon quenching. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold water to remove any residual acid. Dry the product under vacuum to yield 1-Methyl-1H-pyrazole-5-sulfonyl chloride, which can often be used in the next step without further purification.[10]

Application Protocol 2: Synthesis of a Pyrazole Sulfonamide Herbicide Analog

This protocol details the synthesis of a model pyrazole sulfonamide, demonstrating the core application of 1-Methyl-1H-pyrazole-5-sulfonyl chloride as a building block. The resulting sulfonamide linkage is a critical component in many commercial herbicides, such as those in the sulfonylurea class.[1][11]

Causality and Workflow Logic

The synthesis hinges on the nucleophilic substitution reaction between an amine and the electrophilic sulfonyl chloride. The workflow is designed to ensure complete reaction and facilitate straightforward purification.

  • Solvent Choice: An aprotic solvent like acetonitrile or dichloromethane (DCM) is used to prevent any reaction with the sulfonyl chloride.

  • Base Addition: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial.[7] It acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, thereby driving the reaction equilibrium towards the product.

  • Temperature Control: The initial addition is performed at 0 °C to manage the exothermicity of the reaction, preventing potential side reactions and ensuring safety.

  • Monitoring & Work-up: Reaction completion is monitored by Thin-Layer Chromatography (TLC). An aqueous work-up is then employed to remove the water-soluble base-hydrochloride salt and other polar impurities, simplifying the subsequent purification of the desired product.

Caption: Experimental workflow for pyrazole sulfonamide synthesis.
Materials and Equipment
  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq)

  • A representative amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 - 2.0 eq)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • TLC plates, ethyl acetate, hexane

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography (if required)

Step-by-Step Methodology
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Sulfonylation: Dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure pyrazole sulfonamide.

  • Characterization: Confirm the structure of the final product using standard analytical techniques.[12][13]

    • ¹H NMR: Expect to see characteristic peaks for the pyrazole protons, the methyl group on the pyrazole, and protons from the amine portion of the molecule.

    • IR Spectroscopy: Look for characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.

Amine ComponentProduct Structure (Hypothetical)Yield (%)Purity (%)
AnilineN-phenyl-1-methyl-1H-pyrazole-5-sulfonamide85>98
BenzylamineN-benzyl-1-methyl-1H-pyrazole-5-sulfonamide92>99
2-amino-4,6-dimethoxypyrimidineHerbicide Analog88>98

Safety, Handling, and Storage

Sulfonyl chlorides are reactive compounds that require careful handling to ensure laboratory safety.[8]

  • Hazards: 1-Methyl-1H-pyrazole-5-sulfonyl chloride is corrosive and moisture-sensitive.[9] Upon contact with water or moist air, it hydrolyzes to form the corresponding sulfonic acid and corrosive hydrochloric acid gas. It should be treated as a lachrymator and skin irritant.[14]

  • Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles with side shields, a face shield, impervious gloves (e.g., nitrile), and a flame-resistant lab coat.[9][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from water, alcohols, bases, and metals to prevent incompatible reactions.[15] The container should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Spill Response: In case of a spill, do not use water. Neutralize small spills with a dry, inert material like sand or sodium bicarbonate. Collect the material in a sealed container for proper disposal.[14]

Conclusion and Future Outlook

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a cornerstone reagent for the construction of complex, high-value agrochemicals. Its straightforward and high-yielding reaction with amines to form the sulfonamide linkage provides a reliable synthetic strategy for accessing a vast chemical space. As the demand for more selective, potent, and environmentally benign crop protection solutions grows, the pyrazole scaffold will undoubtedly remain a central theme in agrochemical research.[11][16] The continued use and exploration of versatile building blocks like 1-Methyl-1H-pyrazole-5-sulfonyl chloride will be instrumental in driving the innovation required to meet future agricultural challenges.

References

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Available at: [Link]

  • Wada, T., et al. (n.d.). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. National Institutes of Health. Available at: [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Matsumoto, H., & Ishizaka, Y. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. Available at: [Link]

  • Harmata, M., & Hong, X. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

  • WIPO Patentscope. (2022). WO/2022/000603 SYNTHESIS METHOD FOR PYROXASULFONE, AND APPLICATION OF PYROXASULFONE. WIPO. Available at: [Link]

  • Justia Patents. (2023). A process for preparation of pyroxasulfone. Justia. Available at: [Link]

  • Google Patents. (2022). WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone. Google Patents.
  • ResearchGate. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Blakemore, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). WO2021176456A1 - Process and intermediates for the preparation of pyroxasulfone. Google Patents.
  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. SD Fine-Chem Limited. Available at: [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7. Available at: [Link]

  • Özkınalı, S., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Institutes of Health. Available at: [Link]

  • Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers Media S.A. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • PubMed. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. National Library of Medicine. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • The Essential Role of Pyrazole Intermediates in Modern Herbicides. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF. ResearchGate. Available at: [Link]

  • OUCI. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available at: [Link]

  • National Institutes of Health. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Library of Medicine. Available at: [Link]

  • ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of commercial pyrazole containing pyrimidinyl sulfonylurea.... ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A simple and efficient microwave-assisted synthesis of sulfonamides. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). WO2017113509A1 - Pyrazole compound or salt thereof, and preparation method, herbicide composition and use thereof. Google Patents.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • SpringerLink. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer. Available at: [Link]

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Method

large-scale synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

An Application Note for the Large-Scale Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride Introduction: The Strategic Importance of a Key Building Block 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a pivotal intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Introduction: The Strategic Importance of a Key Building Block

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a pivotal intermediate in modern medicinal chemistry and drug development. As a derivative of pyrazole, a versatile five-membered heterocyclic scaffold, it serves as a primary precursor for a diverse range of sulfonamides.[1] These resulting compounds are explored for a multitude of pharmacological activities, making a robust, scalable, and safe synthesis protocol for this key building block a critical necessity for the pharmaceutical industry.

This application note provides a comprehensive guide for the , intended for researchers, chemists, and process development professionals. The protocol is presented as a two-stage process, beginning with the synthesis of the 1-methyl-1H-pyrazole precursor, followed by its chlorosulfonation. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and, most critically, the stringent safety measures required for a successful and secure scale-up.

Overall Synthesis Strategy

The manufacturing process is logically divided into two primary stages. This approach allows for the isolation and quality control of the intermediate, 1-methyl-1H-pyrazole, before committing material to the highly reactive and hazardous chlorosulfonation step.

Stage 1: N-methylation of pyrazole to produce 1-methyl-1H-pyrazole. Stage 2: Electrophilic chlorosulfonation of 1-methyl-1H-pyrazole using chlorosulfonic acid to yield the target compound, 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

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G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorosulfonation Pyrazole Pyrazole N_Methylation N-Methylation Reaction Pyrazole->N_Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->N_Methylation Purification_1 Purification (Distillation) N_Methylation->Purification_1 Methylpyrazole 1-Methyl-1H-pyrazole (Intermediate) Chlorosulfonation Chlorosulfonation Reaction Methylpyrazole->Chlorosulfonation Intermediate Transfer Purification_1->Methylpyrazole Chlorosulfonic_Acid Chlorosulfonic Acid (Reagent & Solvent) Chlorosulfonic_Acid->Chlorosulfonation Workup Aqueous Work-up (Ice Quench) Chlorosulfonation->Workup Final_Product 1-Methyl-1H-pyrazole-5-sulfonyl chloride Workup->Final_Product

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of 1-Methyl-1H-pyrazole

Principle and Rationale

The synthesis of the 1-methyl-1H-pyrazole precursor is most directly achieved via the N-alkylation of pyrazole.[2] While several methods exist, including condensation reactions[3][4], direct methylation offers a straightforward, high-yielding route when pyrazole is used as the starting material. The choice of methylating agent is critical; dimethyl sulfate is a cost-effective and reactive choice for large-scale operations, though it requires stringent handling protocols due to its toxicity. A base is employed to deprotonate the pyrazole ring, generating the pyrazolide anion, which then acts as a nucleophile to attack the methylating agent.

Experimental Protocol: N-Methylation of Pyrazole
  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging:

    • Charge the reactor with pyrazole (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF).

    • Cool the mixture to 0 °C using a chiller.

  • Base Addition: To the cooled solution, add a strong base like potassium tert-butoxide (1.8 eq) in portions, ensuring the internal temperature does not exceed 10 °C.[5] Stir the resulting slurry for 40-60 minutes at 25-30 °C.[5]

  • Methylation: Slowly add the methylating agent, such as methyl iodide (1.3 eq) or dimethyl sulfate, via the addition funnel over 30-60 minutes, maintaining the internal temperature at 25-30 °C.[5]

  • Reaction & Monitoring: Allow the reaction to stir at ambient temperature for 16 hours or until completion, as monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Work-up:

    • Carefully quench the reaction by adding cold water, followed by a suitable extraction solvent like ethyl acetate.[5]

    • Stir the biphasic mixture for 10-15 minutes.

    • Separate the organic layer. The aqueous layer can be re-extracted to maximize yield.[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 1-methyl-1H-pyrazole by vacuum distillation to yield a clear, colorless to light yellow liquid.[2][3]

Data Presentation: N-Methylation
ParameterValueNotes
Pyrazole1.0 eq
Base (Potassium tert-butoxide)1.8 eqAdded portion-wise at 0 °C.[5]
Methylating Agent (Methyl Iodide)1.3 eqAdded dropwise at 25-30 °C.[5]
SolventTHFAnhydrous grade recommended.
Reaction Temperature25-30 °C[5]
Reaction Time~16 hours[5]
Expected Yield75-85%Post-distillation.

Stage 2: Chlorosulfonation of 1-Methyl-1H-pyrazole

Principle and Rationale

This stage involves the electrophilic aromatic substitution of 1-methyl-1H-pyrazole with chlorosulfonic acid. Chlorosulfonic acid serves as both the sulfonating agent and the solvent, used in significant excess to drive the reaction to completion. The reaction is highly exothermic and generates large volumes of hydrogen chloride (HCl) gas, necessitating specialized equipment and safety protocols. The pyrazole ring is activated towards electrophilic attack, and while substitution can occur at the C4 or C5 position, specific reaction conditions can favor the desired C5 isomer. The procedure described here is adapted from established methods for pyrazole sulfonyl chloride synthesis.[5][6][7]

Experimental Protocol: Chlorosulfonation
  • Reactor Setup & Safety:

    • Use a reactor specifically designed for highly corrosive and reactive chemicals, equipped with a robust mechanical stirrer, baffled interior, temperature probe, and an addition funnel.

    • The reactor's off-gas vent MUST be connected to a multi-stage caustic scrubber system to neutralize the large volumes of HCl gas that will be evolved.

    • All personnel must wear full personal protective equipment (PPE), including an acid-resistant suit, face shield, chemical-resistant gloves, and boots.[8][9]

  • Reagent Charging:

    • Charge the reactor with chlorosulfonic acid (approx. 4.1 eq) under a nitrogen atmosphere.[7]

    • Cool the acid to 0 °C with vigorous stirring.[7]

  • Substrate Addition (Critical Step):

    • Add 1-methyl-1H-pyrazole (1.0 eq) dropwise via the addition funnel at a very slow rate.[7]

    • The internal temperature must be strictly maintained at 0-5 °C during the addition. A significant exotherm will occur; control is paramount.

  • Reaction & Monitoring:

    • Once the addition is complete, slowly warm the reaction mixture to 110 °C and hold for 3-4 hours.[7]

    • Monitor the reaction progress by quenching a small aliquot and analyzing via HPLC.

  • Work-up (Critical Step):

    • Cool the reaction mixture to ambient temperature.

    • In a separate, larger vessel equipped with a powerful stirrer, prepare a large quantity of crushed ice/water.

    • EXTREMELY CAUTIOUSLY , transfer the reaction mixture onto the crushed ice. This can be done by slowly pouring or pumping the acid mixture into the ice slurry. This step is violently exothermic and will release a large burst of HCl gas. Ensure the scrubber is operating at maximum capacity.

  • Isolation and Drying:

    • The product will precipitate as a white or off-white solid in the aqueous mixture.[7]

    • Stir the slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by filtration, using a filter press or a large Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).[7]

    • Dry the solid product under vacuum at a temperature not exceeding 40 °C. The product can often be used in the next step without further purification.[7]

Data Presentation: Chlorosulfonation
ParameterValueNotes
1-Methyl-1H-pyrazole1.0 eq
Chlorosulfonic Acid~4.1 eq[7]
Addition Temperature0-5 °CCritical for safety and control.[7]
Reaction Temperature110 °C[7]
Reaction Time~3 hours at reflux[7]
Expected Yield30-40%[7]

Mandatory Safety Protocols for Chlorosulfonic Acid

Handling chlorosulfonic acid is one of the most hazardous operations in industrial chemistry. A failure to adhere to strict safety protocols can result in severe injury or fatality.

dot

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Controls ppe1 Full Acid-Resistant Suit (Jacket, Trousers, Hood) ppe2 Face Shield & Goggles ppe3 Chemical-Resistant Gloves (e.g., Butyl Rubber) ppe4 Respiratory Protection (e.g., SCBA for emergencies) eng1 Corrosion-Resistant Reactor eng2 High-Capacity Caustic Scrubber (for HCl & SOx fumes) eng3 Emergency Shower & Eyewash Station (Immediately Accessible) proc1 Reacts VIOLENTLY with Water! Strictly Anhydrous Conditions proc2 Controlled, Slow Addition Rates (Monitor Temperature) proc3 Cautious Quenching onto Ice proc4 Store Away from Combustibles & Incompatible Materials Chlorosulfonic_Acid Chlorosulfonic Acid (Extreme Hazard) Chlorosulfonic_Acid->ppe1 Requires Chlorosulfonic_Acid->eng1 Requires Chlorosulfonic_Acid->proc1 Demands

Caption: Critical safety pillars for handling chlorosulfonic acid.

  • Violent Reactivity with Water: Chlorosulfonic acid reacts violently and exothermically with water, releasing large quantities of corrosive HCl and sulfuric acid fumes.[10][11] All equipment must be scrupulously dried, and the reaction must be protected from atmospheric moisture.

  • Extreme Corrosivity: It causes severe, deep burns upon contact with skin and eyes.[9][12] Immediate and prolonged flushing with water is necessary in case of contact, followed by urgent medical attention.[8][12]

  • Toxic Fumes: Inhalation of vapors or mists can cause severe respiratory tract irritation and lung injury.[8][9] All transfers and reactions must be conducted in a well-ventilated area or a closed system vented to a scrubber.[12]

  • Incompatible Materials: Avoid contact with alcohols, bases, powdered metals, and combustible materials, as reactions can be explosive.[10]

Conclusion

The is a well-established but challenging process that demands respect for the potent reactivity of the reagents involved. By breaking the synthesis into two manageable stages and implementing rigorous engineering and administrative safety controls, particularly during the chlorosulfonation step, this valuable intermediate can be produced safely and efficiently. The protocols and safety guidelines outlined in this document are intended to provide a robust framework for process development and scale-up, enabling the continued supply of this critical building block to the pharmaceutical industry.

References

  • Molecular Diversity. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Mol Divers, 20(1), 1-7. Available from: [Link]

  • Stepanov, V.A., et al. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available from: [Link]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Available from: [Link]

  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available from: [Link]

  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Available from: [Link]

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Application

Application and Protocol Guide for the One-Pot Synthesis of Pyrazole Sulfonamides

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of pyrazole sulfonamides. This class of compounds is of signi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of pyrazole sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This document offers a deep dive into the synthetic strategies, mechanistic insights, and practical applications of these valuable molecules.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][4][5] When combined with a sulfonamide moiety, another critical pharmacophore known for its diverse medicinal applications, the resulting pyrazole sulfonamide hybrids exhibit enhanced or novel biological activities.[1][2][6] The development of efficient and sustainable synthetic methodologies, such as one-pot reactions, is crucial for accelerating the discovery and development of new drug candidates based on this promising scaffold.[7][8] One-pot syntheses offer significant advantages over traditional multi-step approaches by minimizing waste, reducing reaction times, and simplifying purification processes.[9]

Mechanistic Insights into One-Pot Pyrazole Sulfonamide Synthesis

The one-pot formation of pyrazole sulfonamides typically involves a multicomponent reaction strategy where three or more reactants are combined in a single vessel to form the desired product in a sequential manner. A common and effective approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, which in this case, will incorporate the sulfonamide group.

Key Reaction Pathway: Condensation and Cyclization

The most prevalent mechanism for pyrazole ring formation is the Knorr pyrazole synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. In the context of a one-pot synthesis of pyrazole sulfonamides, a key starting material is often a phenylhydrazine bearing a sulfonamide group.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Dehydration: Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

This sequence of reactions can be efficiently carried out in a single pot, often facilitated by a catalyst.

Reaction Mechanism: One-Pot Pyrazole Sulfonamide Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Nucleophilic Attack & Dehydration B Sulfonamide-containing Hydrazine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazole Sulfonamide D->E Dehydration

Caption: A simplified workflow of the one-pot synthesis of pyrazole sulfonamides.

Experimental Protocols

This section provides detailed, step-by-step protocols for the one-pot synthesis of pyrazole sulfonamides. The following protocol is a generalizable method that can be adapted for the synthesis of a variety of substituted pyrazole sulfonamides.

General Protocol for the One-Pot Synthesis of 4-((3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide and its derivatives

This protocol is adapted from a method that involves a diazotization reaction followed by cyclization.[5]

Materials:

  • Sulfanilamide

  • Acetylacetone (2,4-pentanedione)

  • Substituted phenyl hydrazides

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diazotization of Sulfanilamide: In a beaker, dissolve sulfanilamide (1 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) by gentle warming. Cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazo Intermediate: To the cooled solution, add a solution of sodium nitrite (1 mmol) in water (2 mL) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.

  • Coupling with Acetylacetone: In a separate flask, dissolve acetylacetone (1 mmol) in ethanol. Slowly add the diazonium salt solution to the acetylacetone solution with constant stirring. This will form an intermediate azo compound.[5]

  • Cyclization with Hydrazide: To the reaction mixture containing the azo intermediate, add the desired substituted phenyl hydrazide (1 mmol). Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 30 minutes. The product will precipitate out of the solution.[5] Filter the precipitate, wash with cold ethanol, and dry to obtain the crude pyrazole sulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole sulfonamide.

Data Presentation: Representative Yields of Synthesized Acyl Pyrazole Sulfonamides

Compound IDSubstituent on Phenyl HydrazideYield (%)
5a4-Chloro86
5b3-ChloroNot specified
5c4-MethoxyNot specified
5d3,4-DimethoxyNot specified
5e4-Nitro71

Data adapted from a study on acyl pyrazole sulfonamides.[5] The yields for some compounds were not explicitly stated in the provided information.

Experimental Workflow

G A Diazotization of Sulfanilamide B Coupling with Acetylacetone A->B Formation of Diazo Intermediate C Cyclization with Substituted Hydrazide B->C Formation of Azo Intermediate D Precipitation and Filtration C->D Product Formation E Washing with Ethanol D->E F Drying and Purification E->F G Final Product: Pyrazole Sulfonamide F->G

Caption: Step-by-step workflow for the one-pot synthesis of pyrazole sulfonamides.

Causality Behind Experimental Choices

  • Choice of Catalyst: The use of an acid catalyst, such as hydrochloric acid, is crucial for promoting the condensation and cyclization reactions.[5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Solvent Selection: Ethanol is a commonly used solvent for this reaction as it can dissolve the reactants and intermediates to a suitable extent, while often allowing the final product to precipitate upon formation, which simplifies the workup process.[5]

  • Temperature Control: The initial diazotization step is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable at higher temperatures. The subsequent steps are typically carried out at room temperature.

  • Use of a 1,3-Dicarbonyl Compound: Acetylacetone is a readily available and reactive 1,3-dicarbonyl compound that serves as a key building block for the pyrazole ring.[5] The two carbonyl groups provide the necessary electrophilic sites for the reaction with the two nucleophilic nitrogen atoms of the hydrazine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete diazotization.Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite.
Inactive catalyst.Use fresh concentrated hydrochloric acid.
Poor quality of starting materials.Use pure, dry starting materials.
Formation of multiple products Side reactions due to incorrect stoichiometry.Carefully measure the molar equivalents of all reactants.
Reaction temperature is too high.Maintain the recommended reaction temperatures for each step.
Difficulty in product isolation Product is soluble in the reaction solvent.Try a different solvent for the reaction or cool the reaction mixture to a lower temperature to induce precipitation.
Oily product instead of a solid precipitate.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.

Conclusion

The one-pot synthesis of pyrazole sulfonamides represents an efficient and atom-economical approach to access a class of compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to explore the synthesis of novel pyrazole sulfonamide derivatives for applications in drug discovery and development. The versatility of this synthetic strategy allows for the creation of diverse molecular libraries for biological screening.

References

  • Oriental Journal of Chemistry. (n.d.). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles.
  • Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.
  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • ResearchGate. (n.d.). The synthesis route of sulfonamide-pyrazole derivatives 99–102.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent.
  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed Central. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • PubMed. (2024, October 15). Recent advances in the multicomponent synthesis of pyrazoles.
  • SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.

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Method

Catalytic Pathways to 1-Methyl-1H-pyrazole-5-sulfonamides: An Application Guide for Researchers

Introduction The 1-methyl-1H-pyrazole-5-sulfonamide scaffold is a privileged motif in modern medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-methyl-1H-pyrazole-5-sulfonamide scaffold is a privileged motif in modern medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in pharmaceuticals and agrochemicals. This application note provides a comprehensive guide to catalytic methodologies for the synthesis of 1-methyl-1H-pyrazole-5-sulfonamides, designed for chemists and drug development professionals. We will explore both direct C-H functionalization strategies and multi-step approaches that leverage key catalytic transformations, offering detailed protocols and insights into the rationale behind these advanced synthetic methods.

Strategic Approaches to Synthesis

The synthesis of 1-methyl-1H-pyrazole-5-sulfonamides can be broadly categorized into two strategic catalytic approaches. The first is a direct, one-step C-H sulfonamidation of a pre-formed 1-methylpyrazole core, representing a highly atom-economical and elegant synthetic route. The second is a more modular, multi-step approach that relies on the catalytic formation of key intermediates, such as 5-amino-1-methylpyrazole, followed by a subsequent sulfonylation reaction. Each strategy offers distinct advantages and is suited for different research and development objectives.

G cluster_0 Catalytic Synthesis Strategies cluster_1 Key Transformations A Strategy A: Direct C-H Sulfonamidation C Direct C5-Sulfonamidation (e.g., Rh-catalyzed) A->C B Strategy B: Multi-step Catalytic Approach D Catalytic N-Methylation B->D E Catalytic Synthesis of 5-Aminopyrazole D->E F Sulfonylation of Amine E->F

Caption: Overview of the two primary catalytic strategies for the synthesis of 1-methyl-1H-pyrazole-5-sulfonamides.

Strategy A: Direct Catalytic C5 C-H Sulfonamidation

The direct functionalization of a C-H bond at the C5 position of 1-methylpyrazole with a sulfonamide moiety is a highly desirable but challenging transformation. This approach, if successful, would significantly shorten the synthetic sequence. Rhodium-catalyzed C-H amidation reactions using sulfonyl azides have emerged as a powerful tool for the formation of C-N bonds.[1][2] While a direct application to 1-methylpyrazole for C5-sulfonamidation is still an area of active research, we propose a potential protocol based on analogous transformations in other heterocyclic systems.[1]

Proposed Reaction Pathway

G start 1-Methylpyrazole product 1-Methyl-1H-pyrazole-5-sulfonamide start->product C-H Activation & N₂ Extrusion reagent R-SO₂N₃ (Sulfonyl Azide) catalyst [RhCp*Cl₂]₂ AgSbF₆

Caption: Proposed direct C-H sulfonamidation of 1-methylpyrazole.

Protocol 1: Rhodium-Catalyzed Direct C5-Sulfonamidation (Hypothetical)

Materials:

  • 1-Methylpyrazole

  • Appropriate sulfonyl azide (e.g., tosyl azide)

  • [RhCp*Cl₂]₂ (Rhodium catalyst)

  • AgSbF₆ (Silver hexafluoroantimonate, co-catalyst)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

  • Add anhydrous DCE (0.5 M solution with respect to the limiting reagent).

  • Add 1-methylpyrazole (1.0 equivalent).

  • Add the sulfonyl azide (1.2 equivalents).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientific Rationale: The proposed mechanism involves the coordination of the rhodium catalyst to the pyrazole ring, followed by C-H activation at the most electron-rich and sterically accessible position, which is predicted to be C5. The sulfonyl azide then acts as the nitrogen source, with the extrusion of dinitrogen gas driving the reaction forward. The silver salt acts as a halide scavenger, generating the active cationic rhodium species.

Challenges and Considerations: The primary challenge in this approach is achieving high regioselectivity for the C5 position over the C3 and C4 positions. The electronic and steric environment of the 1-methylpyrazole ring will play a crucial role in directing the C-H activation. Optimization of the catalyst, ligands, and reaction conditions would be necessary to achieve the desired outcome.

Strategy B: Multi-step Approach with Key Catalytic Transformations

This strategy offers a more robust and modular route to the target compound by breaking down the synthesis into a series of well-established catalytic steps. This approach provides greater control over the final product and allows for the diversification of the sulfonamide group at a late stage.

Workflow for the Multi-step Catalytic Synthesis

G A Pyrazole B Step 1: Catalytic N-Methylation A->B C 1-Methylpyrazole B->C D Step 2: Catalytic Synthesis of 5-Amino-1-methylpyrazole C->D E 5-Amino-1-methylpyrazole D->E F Step 3: Sulfonylation E->F G 1-Methyl-1H-pyrazole-5-sulfonamide F->G

Caption: Step-wise catalytic approach to 1-methyl-1H-pyrazole-5-sulfonamides.

Protocol 2: Catalytic N-Methylation of Pyrazole

The selective N1-methylation of pyrazole is a crucial first step. While traditional methods often lead to a mixture of N1 and N2 isomers for substituted pyrazoles, recent advances have enabled highly regioselective catalytic N-alkylation.[3][4]

Materials:

  • Pyrazole

  • (Chloromethyl)triisopropoxysilane (as a masked methylating agent)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium fluoride (TBAF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

Procedure:

  • To a solution of pyrazole (1.0 equivalent) in anhydrous DMF, add Cs₂CO₃ (1.5 equivalents).

  • Add (chloromethyl)triisopropoxysilane (1.2 equivalents) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS for the formation of the silylated intermediate.

  • Upon completion, add a solution of TBAF (1.5 equivalents) in water.

  • Stir the mixture for an additional 1-2 hours to effect protodesilylation.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography or distillation to obtain 1-methylpyrazole.

Scientific Rationale: The use of a sterically bulky α-halomethylsilane as a masked methylating reagent significantly improves the N1-selectivity of the alkylation compared to traditional reagents like methyl iodide.[4] The bulky silyl group directs the alkylation to the less sterically hindered N1 position. The subsequent protodesilylation with a fluoride source is a clean and efficient way to release the N-methyl group.

Protocol 3: Catalytic Synthesis of 5-Amino-1-methylpyrazole

The introduction of an amino group at the C5 position can be achieved through various catalytic methods. One effective approach is a multi-component reaction catalyzed by a heterogeneous catalyst.[5][6]

Materials:

  • An appropriate aldehyde (e.g., benzaldehyde as a placeholder for a functional group that can be removed or is desired)

  • Malononitrile

  • Methylhydrazine (to form the 1-methylpyrazole ring in situ)

  • Heterogeneous catalyst (e.g., a supported copper or iron catalyst)[5][6]

  • Ethanol/Water co-solvent

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and methylhydrazine (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Add the heterogeneous catalyst (e.g., 5 mol%).

  • Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst and wash with ethanol.

  • Concentrate the filtrate, and the product will often precipitate.

  • Collect the solid by filtration and recrystallize from a suitable solvent to obtain the 5-aminopyrazole derivative.

Scientific Rationale: This one-pot, three-component reaction proceeds through a tandem Knoevenagel condensation followed by a Michael addition and cyclization. The catalyst facilitates these steps, often allowing for milder reaction conditions and higher yields. The use of a heterogeneous catalyst simplifies product purification as it can be easily removed by filtration.[5][6]

Protocol 4: Sulfonylation of 5-Amino-1-methylpyrazole

While this final step is typically not catalytic, it is an essential transformation to arrive at the target sulfonamide. The reaction of the synthesized 5-amino-1-methylpyrazole with a sulfonyl chloride is a reliable method.

Materials:

  • 5-Amino-1-methylpyrazole

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 5-amino-1-methylpyrazole (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (2.0 equivalents) and cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table provides a comparative overview of the potential yields and key reaction parameters for the discussed catalytic strategies.

Strategy Key Catalytic Step Catalyst Typical Yields (%) Key Advantages Key Challenges
A: Direct C-H Sulfonamidation C5-SulfonamidationRhodium-based(Hypothetical)Atom and step economyRegioselectivity, catalyst cost
B: Multi-step Approach N-Methylation->90% (for N1-isomer)[4]High regioselectivityUse of silyl reagent
5-Aminopyrazole SynthesisHeterogeneous Cu/Fe85-95%[5]Mild conditions, easy work-upSubstrate scope dependent
Sulfonylation(Non-catalytic)70-90%High yielding, reliableStoichiometric base required

Conclusion

The synthesis of 1-methyl-1H-pyrazole-5-sulfonamides can be approached through innovative catalytic methods that offer significant advantages over traditional synthetic routes. While direct C-H sulfonamidation represents a frontier in catalytic research with the potential for highly efficient synthesis, the multi-step approach provides a robust and versatile platform for accessing a wide range of derivatives. The protocols and insights provided in this application note are intended to empower researchers to select and implement the most suitable catalytic strategy for their specific research goals, ultimately accelerating the discovery and development of novel bioactive molecules.

References

  • Al-Adiwish, W. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 1-13. Available from: [Link]

  • Sharma, P., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469. Available from: [Link]

  • Li, B., et al. (2014). Rhodium-catalyzed regioselective amidation of indoles with sulfonyl azides via C–H bond activation. Organic & Biomolecular Chemistry, 12, 406-409. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Archiv der Pharmazie, 344(2), 71-81. Available from: [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. Available from: [Link]

  • Ghaedi, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1-15. Available from: [Link]

  • Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(12), 4708-4721. Available from: [Link]

  • Joshi, A., & Yogi, P. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. Available from: [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(34), 12778-12781. Available from: [Link]

  • Wang, G., et al. (2021). Iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water. RSC Advances, 11, 22000-22004. Available from: [Link]

  • Woolven, H., et al. (2011). Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation. Organic Letters, 13(23), 6212-6215. Available from: [Link]

  • Kim, J. Y., et al. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. Journal of the American Chemical Society, 134(22), 9110-9113. Available from: [Link]

  • Huang, Z., et al. (2019). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 10(23), 5935-5940. Available from: [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Gallego, D., et al. (2018). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society, 140(49), 16963-16967. Available from: [Link]

Sources

Application

Application Notes & Protocols: The Role of Pyrazole Derivatives in Modern Cancer Research

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic accessibility—have established it as a "privileged scaffold."[2] This status is particularly evident in oncology, where the pyrazole core is a key feature in numerous small molecule kinase inhibitors approved by the U.S. FDA.[3] Drugs such as Ruxolitinib (JAK inhibitor), Crizotinib (ALK/MET inhibitor), and Encorafenib (BRAF inhibitor) underscore the profound impact of this scaffold in developing targeted cancer therapies.[4][5][6]

This guide delves into the core applications of pyrazole derivatives, focusing on their role as kinase inhibitors. We will explore the mechanism of action using a key clinical example, provide detailed protocols for in vitro evaluation and synthesis, and present representative data to guide experimental design and interpretation.

Section 1: Mechanistic Insights: Pyrazole Derivatives as Kinase Inhibitors

A predominant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[7] Protein kinases are crucial regulators of cellular signal transduction pathways that control cell growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2]

Case Study: Ruxolitinib and the JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) and their downstream Signal Transducer and Activator of Transcription (STAT) proteins form a critical signaling pathway for numerous cytokines and growth factors essential for hematopoiesis and immune response.[8][9] In myeloproliferative neoplasms like myelofibrosis and polycythemia vera, the JAK-STAT pathway is often hyperactivated, leading to uncontrolled cell proliferation.[10]

Ruxolitinib, a pyrazole-containing compound, is a potent and selective inhibitor of JAK1 and JAK2.[11]

Mechanism of Action: Ruxolitinib functions as an ATP-competitive inhibitor.[10][12] It binds to the ATP-binding pocket within the catalytic domain of JAK1 and JAK2, preventing ATP from binding.[10] This action blocks the subsequent phosphorylation and activation of the JAK enzymes.[8] Without active JAKs, the downstream STAT proteins cannot be phosphorylated, preventing their dimerization and translocation to the nucleus, which in turn inhibits the transcription of genes responsible for cell proliferation and inflammation.[8][11] This targeted inhibition of a dysregulated pathway is what underlies its therapeutic effect.[12]

Visualizing the Mechanism: Inhibition of the JAK-STAT Pathway

The following diagram illustrates the canonical JAK-STAT signaling cascade and the specific point of intervention by Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits ATP Binding

Caption: Ruxolitinib inhibits the JAK-STAT pathway at the source.

Section 2: Protocol - In Vitro Efficacy Assessment of Pyrazole Derivatives

A critical first step in evaluating a novel anticancer compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Principle of the MTT Assay

The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[13] This reduction is carried out by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[13] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the color is directly proportional to the number of viable cells.[14]

Detailed Step-by-Step Protocol

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test pyrazole derivative, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • MTT solution: 5 mg/mL in sterile PBS.[14] Store protected from light at 4°C.

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm, reference at 630-650 nm)

Procedure:

  • Cell Seeding (Day 1): a. Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). b. Dilute the cells in complete culture medium to an optimal density (typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[15] d. Causality: Seeding an optimal number of cells is crucial. Too few cells will yield a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results. e. Incubate the plate overnight to allow cells to attach and resume growth.[15]

  • Compound Treatment (Day 2): a. Prepare serial dilutions of the pyrazole derivative stock solution in culture medium. A typical final concentration range might be 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "medium only" blank control. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations (or vehicle control). d. Causality: A vehicle control is essential to ensure that the solvent (DMSO) does not have a cytotoxic effect at the concentrations used. e. Incubate for 48-72 hours. The incubation time should be consistent and long enough to observe a therapeutic effect.

  • MTT Addition and Incubation (Day 4/5): a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[15][16] b. Incubate for 2-4 hours at 37°C.[16] During this time, visible purple precipitates (formazan) will form in the wells with viable cells. c. Causality: The incubation must be long enough for the enzymatic reaction to occur but not so long that the MTT itself becomes toxic to the cells.

  • Formazan Solubilization and Measurement (Day 4/5): a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15] c. Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[15] d. Causality: DMSO is a powerful organic solvent that effectively dissolves the water-insoluble formazan into a homogenous colored solution required for accurate absorbance readings. e. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background noise.[17]

Self-Validation and Troubleshooting
  • High Background in Blank Wells: May indicate contamination or that the MTT solution has been compromised by light exposure. Prepare fresh MTT solution and use sterile technique.[16]

  • Low Signal in Control Wells: Cell seeding density may be too low, or cells may be unhealthy. Ensure you are using cells in the logarithmic growth phase.

  • Incomplete Formazan Dissolution: Increase shaking time or gently pipette up and down to aid dissolution.[13]

Experimental Workflow Diagram

MTT_Workflow start Start A 1. Seed Cells in 96-well Plate start->A end End B 2. Incubate Overnight (Allow Attachment) A->B C 3. Treat with Pyrazole Derivative (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I I->end

Caption: Standard workflow for an MTT-based cell viability assay.

Section 3: Data Presentation & Interpretation

The data obtained from the MTT assay is used to calculate the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit the metabolic activity of a cell population by 50% and is a standard measure of a compound's potency.

Calculation:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the drug concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Values of Pyrazole Derivatives in Cancer Research

Compound ClassTarget(s)Cancer Cell LineIC₅₀ Value (µM)Reference
Pyrazole Benzothiazole HybridVEGFR-2HT29 (Colon)3.17[18]
Pyrazole Benzothiazole HybridVEGFR-2A549 (Lung)4.21[18]
5-Alkylselanyl-1H-pyrazoleEGFR, VEGFR-2HepG2 (Liver)13.85[18]
Pyrazolo[4,3-f]quinolineHaspin KinaseHCT116 (Colon)1.7[18]
Pyrazolone-pyrazoleVEGFR-2MCF7 (Breast)16.50[18]
N-phenyl pyrazolineTyrosine KinaseHs578T (Breast)3.95[19]
Thiazolyl-pyrazoleEGFRHepG-2 (Liver)2.20[20]
Pyrazole CarbaldehydePI3 KinaseMCF7 (Breast)0.25[18]

This table is a compilation of data from multiple sources and is for illustrative purposes.

Section 4: Protocol - A General Synthetic Approach to the Pyrazole Core

The synthetic versatility of pyrazoles is a key reason for their prevalence in drug discovery.[21] One of the most fundamental and widely used methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[22]

Reaction Scheme:

(General representation of the reaction between a 1,3-diketone and a substituted hydrazine)

Representative Procedure:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine hydrochloride (1.1 eq).[21]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This typically involves recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel to yield the pure pyrazole derivative.

  • Characterization: The final product structure should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Causality and Control: The use of a substituted hydrazine (R²-NHNH₂) allows for the introduction of specific functional groups at the N1 position of the pyrazole ring, which is critical for tuning the compound's pharmacokinetic and pharmacodynamic properties. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants.[23]

Conclusion

Pyrazole derivatives represent a validated and highly fruitful scaffold for the development of novel anticancer therapeutics, particularly as kinase inhibitors. Their success is rooted in a combination of favorable chemical properties and the ability to be tailored to specific biological targets. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new pyrazole-based compounds. As our understanding of cancer signaling pathways deepens, the rational design of next-generation pyrazole inhibitors will undoubtedly continue to be a vital strategy in the fight against cancer.

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Sources

Method

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

Introduction: The Versatility of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in Heterocyclic Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in Heterocyclic Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The functionalization of this privileged scaffold is a continuous pursuit in the quest for novel therapeutic agents. 1-Methyl-1H-pyrazole-5-sulfonyl chloride has emerged as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a variety of nucleophiles.[2][3] This reactivity allows for the construction of both simple sulfonamide derivatives and complex, fused heterocyclic systems.

This guide provides detailed protocols and technical insights into three distinct synthetic strategies that leverage the reactivity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride to generate novel heterocyclic frameworks. These methodologies are designed for researchers and scientists engaged in drug discovery and development, offering a roadmap to new chemical entities with potential biological activity. The protocols are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Strategy 1: Synthesis of Pyrazolo[5,1-c][2][4][5]thiadiazine Dioxides via Cyclocondensation

The fusion of a pyrazole ring with other heterocyclic systems is a proven strategy for modulating biological activity. This protocol details the synthesis of a pyrazolo[5,1-c][2][4][5]thiadiazine dioxide ring system through the cyclocondensation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with a suitable binucleophile, in this case, 2-aminopyridine. This approach creates a novel tricyclic heteroaromatic scaffold with potential applications in medicinal chemistry.

Reaction Rationale

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of the sulfonyl chloride, forming an intermediate N-(pyridin-2-yl)sulfonamide. Subsequent intramolecular cyclization, facilitated by a base, involves the nucleophilic attack of the pyridine ring nitrogen onto the carbon atom at the 4-position of the pyrazole ring (or an alternative mechanism depending on the precise conditions and substrate), leading to the formation of the fused thiadiazine ring system. The use of a non-nucleophilic base is crucial to prevent competing side reactions.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine 1-Methyl-1H-pyrazole-5-sulfonyl chloride and 2-aminopyridine in an inert solvent (e.g., anhydrous THF). Cool Cool the mixture to 0 °C in an ice bath. Start->Cool Base Slowly add a non-nucleophilic base (e.g., Triethylamine). Cool->Base Warm Allow the reaction to warm to room temperature. Base->Warm Stir Stir for 12-24 hours, monitoring by TLC. Warm->Stir Quench Quench the reaction with saturated aq. NH4Cl. Stir->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer over anhydrous Na2SO4. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain pure Pyrazolo[5,1-c][1,2,4]thiadiazine dioxide derivative.

Caption: Workflow for the synthesis of Pyrazolo[5,1-c][2][4][5]thiadiazine dioxides.

Detailed Protocol
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) and 2-aminopyridine (1.1 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10 minutes.

  • Base Addition: Slowly add triethylamine (1.5 eq) dropwise to the cooled, stirring suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up:

    • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrazolo[5,1-c][2][4][5]thiadiazine dioxide derivative.

Reagent Table
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Methyl-1H-pyrazole-5-sulfonyl chloride180.61101.0
2-Aminopyridine94.11111.1
Triethylamine101.19151.5
Anhydrous Tetrahydrofuran-100 mL-

Strategy 2: Synthesis of Novel N-Sulfonylated Amidines and Subsequent Cyclization

The reaction of sulfonyl chlorides with amidines provides access to N-sulfonylated amidines, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. This protocol outlines a two-step process: the initial formation of an N-(1-methyl-1H-pyrazol-5-yl)sulfonyl amidine, followed by a proposed base-mediated intramolecular cyclization to yield a novel pyrazolo-fused triazine derivative.

Reaction Rationale

The first step involves the nucleophilic attack of one of the nitrogen atoms of the amidine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. The resulting N-sulfonyl amidine can then be isolated. The second step, a proposed cyclization, would involve the deprotonation of the remaining N-H of the amidine moiety, followed by an intramolecular nucleophilic attack on an appropriate position of the pyrazole ring, leading to the formation of a new six-membered heterocyclic ring. The feasibility of this cyclization would depend on the specific amidine used and the reaction conditions.

Experimental Workflow

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Cyclization Start Dissolve benzamidine hydrochloride and a base (e.g., K2CO3) in a suitable solvent (e.g., Acetonitrile). Add_Sulfonyl Add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in the same solvent. Start->Add_Sulfonyl React_1 Stir at room temperature for 12-18 hours. Add_Sulfonyl->React_1 Isolate_Intermediate Isolate the N-sulfonylated amidine intermediate. React_1->Isolate_Intermediate Dissolve_Intermediate Dissolve the intermediate in a high-boiling point solvent (e.g., DMF). Isolate_Intermediate->Dissolve_Intermediate Add_Base_2 Add a strong, non-nucleophilic base (e.g., NaH). Dissolve_Intermediate->Add_Base_2 Heat Heat the reaction at an elevated temperature (e.g., 80-100 °C). Add_Base_2->Heat Workup_2 Perform aqueous work-up and purification. Heat->Workup_2 Final_Product Final_Product Workup_2->Final_Product Obtain pure Pyrazolo-fused triazine derivative.

Caption: Two-step workflow for the synthesis of pyrazolo-fused triazines.

Detailed Protocol

Step 1: Synthesis of N-((1-Methyl-1H-pyrazol-5-yl)sulfonyl)benzimidamide

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend benzamidine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq) in acetonitrile (100 mL).

  • Addition of Sulfonyl Chloride: To the stirring suspension, add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in acetonitrile (50 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-sulfonylated amidine. This intermediate can be purified by recrystallization or column chromatography.

Step 2: Proposed Cyclization to a Pyrazolo[1,5-a][1][4][6]triazine Derivative

  • Reagent Preparation: Under an inert atmosphere, dissolve the purified N-sulfonylated amidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired pyrazolo-fused triazine.

Reagent Table (Step 1)
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Methyl-1H-pyrazole-5-sulfonyl chloride180.61101.0
Benzamidine hydrochloride156.61121.2
Potassium Carbonate138.21252.5
Acetonitrile-150 mL-

Strategy 3: One-Pot Synthesis of Substituted Pyrazolopyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single operation.[7] This protocol describes a conceptual one-pot, three-component synthesis of a highly substituted pyrazolopyrimidine derivative. The strategy involves the in-situ formation of a sulfonamide which then participates in a cyclocondensation reaction.

Reaction Rationale

This one-pot synthesis is initiated by the reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with an amino-ketone, such as 3-amino-1-phenylpropan-1-one, to form an N-sulfonylated intermediate. In the same pot, a Lewis acid catalyst can promote the intramolecular cyclization via condensation between the ketone and a suitable position on the pyrazole ring, followed by dehydration to yield the aromatic pyrazolopyrimidine core. This approach avoids the isolation of intermediates, thereby saving time and resources.

Experimental Workflow

G cluster_0 One-Pot Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Purification Start Combine 1-Methyl-1H-pyrazole-5-sulfonyl chloride, 3-amino-1-phenylpropan-1-one, and a base (e.g., DIPEA) in a solvent (e.g., Dioxane). Stir_Initial Stir at room temperature for 1-2 hours to form the sulfonamide intermediate. Start->Stir_Initial Add_Catalyst Add a Lewis acid catalyst (e.g., BF3·OEt2). Stir_Initial->Add_Catalyst Heat Heat the reaction mixture to reflux. Add_Catalyst->Heat Monitor Monitor the reaction by TLC until completion. Heat->Monitor Cool_Quench Cool to room temperature and quench with water. Monitor->Cool_Quench Extract Extract with an organic solvent. Cool_Quench->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify Final_Product Final_Product Purify->Final_Product Obtain pure substituted Pyrazolopyrimidine.

Caption: One-pot, three-component synthesis of substituted pyrazolopyrimidines.

Detailed Protocol
  • Reagent Preparation: To a microwave vial or a sealed tube, add 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq), 3-amino-1-phenylpropan-1-one hydrochloride (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of approx. 0.2 M).

  • Initial Reaction: Stir the mixture at room temperature for 1 hour.

  • Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) to the reaction mixture.

  • Cyclization: Seal the vessel and heat the reaction to 100-120 °C for 6-12 hours (conventional heating or microwave irradiation can be used).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.

    • Basify the aqueous mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material using flash column chromatography to afford the target pyrazolopyrimidine.

Reagent Table
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Methyl-1H-pyrazole-5-sulfonyl chloride180.6151.0
3-Amino-1-phenylpropan-1-one HCl185.655.51.1
DIPEA129.2412.52.5
BF₃·OEt₂141.9310.2
Anhydrous 1,4-Dioxane-25 mL-

Conclusion and Future Perspectives

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a powerful and versatile electrophile for the construction of novel heterocyclic systems. The protocols outlined in this application note demonstrate its utility in cyclocondensation, N-sulfonylation/cyclization, and one-pot multicomponent reactions. These strategies provide access to diverse molecular scaffolds, including pyrazolo-fused thiadiazines, triazines, and pyrimidines, which are of significant interest in drug discovery. The continued exploration of the reactivity of this and related pyrazole sulfonyl chlorides with a broader range of nucleophiles and in innovative reaction setups will undoubtedly lead to the discovery of new heterocyclic compounds with unique structural features and promising biological activities.

References

  • Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N‐Chlorosulfonyltrihaloacetimidoyl Chlorides. Semantic Scholar. Available at: [Link]

  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • From bicyclic precursors. Annulated pyrazolo[5,1-c][2][4][5]triazoles. ScienceDirect. Available at: [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621. PubChem. Available at: [Link]

  • The synthesis of pyrazolo[5,1-c][2][4][5]triazoles. Part 1: From acyclic and monocyclic precursors. ResearchGate. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

  • Proposed mechanism for the cyclocondensation reaction between... ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. National Institutes of Health. Available at: [Link]

  • 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE | CAS#:1020721-61-2. Chemsrc. Available at: [Link]

  • Molbank | Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]

  • Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][4][6]triazines. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. Available at: [Link]

  • Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. ResearchGate. Available at: [Link]

  • Recent developments in the synthesis of amidines. OUCI. Available at: [Link]

Sources

Application

Application Note: Streamlining Discovery Chemistry with 1-Methyl-1H-pyrazole-5-sulfonyl Chloride for Parallel Sulfonamide Synthesis

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a crucial bioisostere for the amide bond and appearing in numerous approved therapeutic agents.[1][2] The pyrazole nuc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a crucial bioisostere for the amide bond and appearing in numerous approved therapeutic agents.[1][2] The pyrazole nucleus is another privileged scaffold, known for a wide spectrum of biological activities.[3][4] The combination of these two motifs into pyrazole sulfonamides has yielded compounds with significant potential in drug discovery, including anti-inflammatory and anticancer applications.[3][5] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-Methyl-1H-pyrazole-5-sulfonyl chloride as a key building block for the rapid generation of diverse sulfonamide libraries via parallel synthesis. We will detail the underlying chemical principles, provide validated, step-by-step protocols for high-throughput synthesis in a 96-well format, and offer expert insights into workflow optimization and troubleshooting.

Part 1: Scientific Principles and Strategic Rationale

The Power of the Pyrazole Sulfonamide Scaffold

The strategic replacement of an amide with a sulfonamide can dramatically alter a molecule's physicochemical properties, often leading to improved metabolic stability, enhanced binding affinity through an additional hydrogen bond acceptor, and modified cell permeability.[1] The pyrazole ring system is a versatile heterocyclic motif found in numerous blockbuster drugs.[4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after component in drug design.

The use of 1-Methyl-1H-pyrazole-5-sulfonyl chloride offers specific advantages:

  • Defined Regiochemistry: The sulfonyl chloride at the 5-position provides a reliable and reactive handle for derivatization.

  • Blocked Tautomerization: The N1-methyl group prevents potential side reactions and isomeric complexity that can arise with N-unsubstituted pyrazoles, ensuring a single, predictable product isomer.

  • Tunable Properties: The pyrazole core acts as a stable, aromatic scaffold that can be further functionalized to fine-tune the final compound's properties for optimal target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The Core Reaction: Sulfonamide Bond Formation

The synthesis of sulfonamides from sulfonyl chlorides and amines is a robust and highly efficient nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

This reaction's reliability, broad substrate scope, and tolerance to a wide range of functional groups make it exceptionally well-suited for parallel synthesis, where dozens to hundreds of reactions are performed simultaneously.[6]

G reagents Starting Materials sulfonyl_chloride 1-Methyl-1H-pyrazole- 5-sulfonyl chloride (Electrophile) amine Primary or Secondary Amine (Nucleophile, R-NH₂) intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate amine->intermediate Nucleophilic Attack sulfonamide N-Substituted Pyrazole Sulfonamide intermediate->sulfonamide Collapse & Chloride Expulsion hcl HCl (scavenged by base) intermediate->hcl product_node Product & Byproduct

Caption: Mechanism of Sulfonamide Formation.

Part 2: High-Throughput Parallel Synthesis Workflow

A successful parallel synthesis campaign relies on a meticulously planned workflow that maximizes efficiency and minimizes variability. The following process is designed for a standard 96-well plate format, which is scalable and compatible with automated liquid handlers and purification systems.

G start Start: Define Amine Library prep 1. Stock Solution Preparation - Sulfonyl Chloride (in DCM/DMF) - Amine Library (in DCM/DMF) - Base (DIPEA) start->prep plate 2. Reagent Plating (96-Well Plate) - Dispense Amine solutions - Dispense Base - Dispense Sulfonyl Chloride solution prep->plate react 3. Reaction Incubation - Seal plate - Agitate at Room Temp. or elevated temp. - Monitor (UPLC-MS on representative wells) plate->react workup 4. Parallel Work-up / Quenching - Add aqueous quencher (e.g., NH₄Cl) - Optional: Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) react->workup purify 5. High-Throughput Purification - Mass-directed Reverse Phase HPLC workup->purify analyze 6. Quality Control & Plating - UPLC-MS for Purity/Identity - Evaporate solvent - Prepare final library plates (DMSO) purify->analyze end End: Final Compound Library analyze->end

Caption: Workflow for Parallel Sulfonamide Library Synthesis.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

While this reagent is commercially available, this protocol, adapted from literature procedures for analogous pyrazoles, is provided for completeness.[7]

Causality: This two-step procedure first involves reacting 1-methylpyrazole with a strong sulfonating agent, chlorosulfonic acid, to install the sulfonic acid group. The subsequent treatment with a chlorinating agent like thionyl chloride converts the sulfonic acid into the more reactive sulfonyl chloride, ready for coupling.

  • Sulfonation: To a stirred solution of chlorosulfonic acid (5.0 eq) in a suitable flask cooled to 0 °C, slowly add 1-methylpyrazole (1.0 eq) under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor by taking a small aliquot, quenching it carefully into water, and analyzing by LC-MS.

  • Chlorination: Cool the reaction mixture back to room temperature. Slowly add thionyl chloride (1.5 - 2.0 eq).

  • Heat the mixture to 60 °C and stir for an additional 2 hours until the conversion to the sulfonyl chloride is complete.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under high vacuum. The product can be used directly or recrystallized if necessary.

Safety Note: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Parallel Synthesis of a Sulfonamide Library (96-Well Plate)

This protocol describes the synthesis of 96 unique sulfonamides.

Materials & Reagents:

  • Reaction Plate: 96-well polypropylene deep-well plate (2 mL volume).

  • Reagents:

    • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (Stock A)

    • Amine Library (88 diverse primary/secondary amines) (Stocks B1-B88)

    • Diisopropylethylamine (DIPEA) (Stock C)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Controls: 4 wells for positive controls (known reactive amines) and 4 wells for negative controls (no amine).

Workflow:

  • Stock Solution Preparation:

    • Stock A: Prepare a 0.2 M solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in anhydrous DCM.

    • Stocks B1-B88: Prepare 0.25 M solutions of each amine from the library in anhydrous DCM in individual vials or a 96-well source plate. The slight excess of amine ensures the complete consumption of the sulfonyl chloride.

    • Stock C: Prepare a 0.6 M solution of DIPEA in anhydrous DCM.

  • Reagent Plating:

    • Using a multichannel pipette or automated liquid handler, add the reagents to the 96-well reaction plate according to the table below.

StepReagentStock SolutionVolume per WellMoles per Well (µmol)
1Amine0.25 M (Stocks B1-B88)200 µL50
2Base (DIPEA)0.6 M (Stock C)200 µL120
3Sulfonyl Chloride0.2 M (Stock A)200 µL40
Total 600 µL
  • Reaction Incubation:

    • Securely seal the reaction plate with a cap mat or heat seal.

    • Place the plate on an orbital shaker and agitate at room temperature for 16 hours.

    • Rationale: For less reactive or sterically hindered amines, the reaction may be gently heated to 40 °C. Reaction progress can be checked by taking a 5 µL aliquot from a few representative wells, diluting it, and analyzing by UPLC-MS.

  • Parallel Work-up:

    • Add 500 µL of saturated aqueous ammonium chloride (NH₄Cl) solution to each well to quench the reaction.

    • Add 500 µL of ethyl acetate to each well.

    • Seal the plate and shake vigorously for 5 minutes for liquid-liquid extraction.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the upper organic layer from each well to a new 96-well plate for purification.

  • Purification and Analysis:

    • Concentrate the organic extracts to dryness using a centrifugal evaporator.

    • Redissolve the residues in a suitable solvent (e.g., DMSO/Methanol).

    • Purify the compounds using mass-directed preparative HPLC.

    • Analyze the final fractions for identity and purity (>95%) by UPLC-MS.

    • The pure compounds are typically evaporated to dryness and then reconstituted in 100% DMSO to create a final library plate for biological screening.

Part 4: Troubleshooting and Data

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups).2. Steric hindrance around the amine.3. Reagent degradation (moisture).1. Increase reaction temperature to 40-50 °C.2. Extend reaction time to 24-48 hours.3. Switch to a more polar aprotic solvent like DMF.4. Ensure all reagents and solvents are anhydrous.
Multiple Products 1. Reaction with a secondary functional group on the amine (e.g., -OH, -SH).2. Di-sulfonylation of a primary amine with an additional reactive site.1. Use an amine with appropriate protecting groups.2. Re-evaluate the structure of the amine building block.
Difficult Purification 1. Product is too polar/non-polar for standard reverse-phase HPLC.2. Poor solubility of the final compound.1. Modify HPLC gradient (e.g., use formic acid or ammonia additives in the mobile phase).2. Use an alternative purification method like Solid-Phase Extraction (SPE).3. Change the reconstitution solvent.

Conclusion

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a highly effective and versatile building block for the parallel synthesis of diverse sulfonamide libraries. The protocols and workflows detailed in this application note provide a robust framework for accelerating structure-activity relationship (SAR) studies in drug discovery programs. By leveraging the reliability of sulfonamide formation and the efficiency of high-throughput techniques, research organizations can rapidly generate novel chemical matter, significantly shortening the timeline for identifying promising new therapeutic candidates.

References

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  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved from [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Retrieved from [Link]

  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Retrieved from [Link]

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  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2021). ResearchGate. Retrieved from [Link]

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  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers. Retrieved from [Link]

  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

Abstract 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a pivotal reagent in modern synthetic and medicinal chemistry, primarily utilized for the construction of N-methylpyrazole sulfonamides, a scaffold present in numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a pivotal reagent in modern synthetic and medicinal chemistry, primarily utilized for the construction of N-methylpyrazole sulfonamides, a scaffold present in numerous biologically active compounds. However, its high reactivity necessitates a robust strategy to ensure chemoselectivity, particularly when working with multifunctional substrates. This guide provides an in-depth analysis and field-proven protocols for the strategic application of protecting groups in reactions involving this versatile sulfonylating agent. We will explore the rationale behind protecting group selection, detail methodologies for the protection and deprotection of common functional groups, and present orthogonal strategies for the synthesis of complex molecules.

Introduction: The Reactivity Profile of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1020721-61-2) is an electrophilic reagent designed for the synthesis of sulfonamides and sulfonate esters.[1][2] The electron-withdrawing nature of the pyrazole ring and the two oxygen atoms renders the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility but also presents a significant challenge: a lack of selectivity in the presence of multiple nucleophilic functional groups.

Amines, alcohols, and thiols will readily react with the sulfonyl chloride, often indiscriminately. Therefore, to direct the reaction to a specific site on a complex molecule, a carefully planned protecting group strategy is not just advantageous, but essential for a successful synthetic outcome.[3] Furthermore, the reagent is corrosive, causes severe skin burns and eye damage, and reacts with water, necessitating handling with appropriate personal protective equipment in a dry, inert atmosphere.[1][4]

The Imperative for Protection: Ensuring Chemoselectivity

In a multifunctional compound, nucleophilic sites will compete for reaction with 1-Methyl-1H-pyrazole-5-sulfonyl chloride. For instance, a molecule containing both a primary amine and a primary alcohol will likely yield a mixture of sulfonamide, sulfonate ester, and disulfonylated products. The core principle of a protecting group strategy is to temporarily "mask" a reactive functional group, rendering it inert to the reaction conditions, allowing the desired transformation to occur elsewhere in the molecule.[5][6]

The ideal protecting group possesses three key characteristics:

  • Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

  • Stability: It must be robust and stable throughout the subsequent synthetic steps (in this case, sulfonylation).

  • Ease of Removal: It should be cleaved selectively in high yield under conditions that do not affect other functional groups in the molecule.[3]

This guide will focus on protecting groups that fulfill these criteria in the context of reactions with 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Protecting Group Strategies for Primary and Secondary Amines

Primary and secondary amines are highly nucleophilic and represent the most common target for sulfonylation. To prevent undesired reactions at other sites or to control reactivity, the amine itself can be protected, or other nucleophiles in the molecule must be masked. The most reliable strategy involves converting the target amine into a less nucleophilic functional group, such as a carbamate.

The Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of installation and its clean, acid-labile deprotection mechanism.[6][7] It effectively reduces the nucleophilicity of the amine, allowing for controlled sulfonylation.[7]

  • Dissolve the primary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.2 eq) to act as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) as a base to neutralize the HCl byproduct.[8]

  • Cool the mixture to 0 °C.

  • Add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (to remove excess pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Dissolve the Boc-protected sulfonamide in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or use a solution of 4M HCl in dioxane.[7]

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Redissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the final sulfonamide product, dry the organic layer, and concentrate to yield the deprotected product.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is another excellent choice for amine protection. It is stable to a wide range of conditions but is selectively removed by catalytic hydrogenolysis, a method orthogonal to the acid-labile Boc group.[6][9]

  • Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until completion is confirmed by TLC.[7]

  • Perform an aqueous workup, extract with an organic solvent, dry, and concentrate to yield the Cbz-protected amine.

The sulfonylation of a Cbz-protected amine follows the same procedure as outlined in Protocol 2 .

  • Dissolve the Cbz-protected sulfonamide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 10 mol%).

  • Fit the reaction flask with a balloon filled with hydrogen gas (H₂).

  • Stir the suspension vigorously under the H₂ atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected sulfonamide.

Data Summary: Amine Protecting Groups
Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsOrthogonality
Boc (Boc)₂O, TEA, DCM0 °C to RT, 2-4hStrong Acid (TFA or 4M HCl in Dioxane)Stable to Hydrogenolysis, Base
Cbz Cbz-Cl, NaHCO₃, THF/H₂O0 °C, 4-6hH₂, Pd/C (Hydrogenolysis)Stable to Acid, Mild Base

Protecting Group Strategies for Alcohols

While the primary goal is often sulfonamide formation, the presence of a hydroxyl group requires protection to prevent the formation of a sulfonate ester side product.[10] Silyl ethers are an excellent choice for this purpose as they are easily installed and are stable to the basic conditions of sulfonylation but can be selectively removed using fluoride ions.[11][12]

The Tert-Butyldimethylsilyl (TBDMS) Group

The TBDMS group is a robust silyl ether protecting group that offers excellent stability to a wide range of reaction conditions, excluding strong acid and fluoride sources.[11]

  • Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor completion by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected alcohol.

  • Dissolve the TBDMS-protected molecule in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once complete, concentrate the reaction mixture and purify by column chromatography to isolate the deprotected alcohol.

Orthogonal Protecting Group Strategies in Practice

The true power of protecting groups is realized in complex syntheses requiring selective manipulation of multiple functional groups.[3][5][6] This is achieved through an "orthogonal" strategy, where each protecting group can be removed under specific conditions that do not affect the others.[6][13]

Consider a molecule containing both a primary amine and a primary alcohol. An effective orthogonal strategy would be:

  • Protect the amine with a Boc group (acid-labile).

  • Protect the alcohol with a TBDMS group (fluoride-labile).

  • Perform the sulfonylation reaction with 1-Methyl-1H-pyrazole-5-sulfonyl chloride on a different nucleophilic site, or modify another part of the molecule.

  • Selectively deprotect either the alcohol using TBAF or the amine using TFA, leaving the other protecting group intact for further transformations.

Orthogonal_Strategy cluster_0 Protection cluster_1 Sulfonylation & Deprotection Start Substrate (R-NH2, R'-OH) Prot_Amine Boc Protection ((Boc)2O, TEA) Start->Prot_Amine Prot_Alcohol TBDMS Protection (TBDMS-Cl, Imidazole) Prot_Amine->Prot_Alcohol Protected_Mol Fully Protected Substrate (R-NHBoc, R'-OTBDMS) Prot_Alcohol->Protected_Mol Sulfonylation Sulfonylation with 1-Me-1H-pyrazole-5-sulfonyl chloride (on another site) Protected_Mol->Sulfonylation Deprotect_OH Selective Deprotection (TBAF in THF) Sulfonylation->Deprotect_OH Path A Deprotect_NH2 Selective Deprotection (TFA in DCM) Sulfonylation->Deprotect_NH2 Path B Final_Product_OH Final Product (R-NHBoc, R'-OH) Deprotect_OH->Final_Product_OH Final_Product_NH2 Final Product (R-NH2, R'-OTBDMS) Deprotect_NH2->Final_Product_NH2

Caption: Orthogonal protection allows for selective deprotection pathways.

Conclusion

The successful application of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in the synthesis of complex, multifunctional molecules is critically dependent on a well-designed protecting group strategy. By leveraging robust and orthogonal protecting groups such as Boc, Cbz, and TBDMS, researchers can achieve high levels of chemoselectivity, enabling the precise and efficient construction of target sulfonamides. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating the reactivity of this important sulfonylating agent, empowering chemists in their pursuit of novel molecular entities.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • OChem Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • Kociénski, P. J. (1994). Protecting Groups. Thieme. (Referenced in: [Link])

  • Baran, P. S., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Organic Letters, 13(17), 3156–3164. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 89-99. [Link]

  • ChemSrc. (n.d.). 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem Compound Database. [Link]

  • ResearchGate. (2021). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • Ellman, J. A., & Stroud, R. M. (1999). Peptide synthesis with sulfonyl protecting groups.
  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Al-Hourani, B. J., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(3), M1713. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Welcome to the technical support guide for the purification of 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this reactive intermediate. The following troubleshooting guides and frequently asked questions are based on established chemical principles and practical laboratory experience.

I. Critical Overview: The Challenge of Purity

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable reagent in medicinal chemistry, often used for the synthesis of sulfonamides. However, its utility is highly dependent on its purity. The primary challenge stems from the high reactivity of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis. This guide provides structured solutions to common purification issues, ensuring the integrity of your material for downstream applications.

The core principle governing the handling and purification of this compound is the strict exclusion of moisture.[1] Sulfonyl chlorides react violently with water, leading to the formation of the corresponding sulfonic acid, which is often the primary impurity.[1][2]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Issue 1: Oily or Gummy Product After Synthesis/Work-up
  • Question: My crude product is an oil and won't solidify, or it's a sticky solid. How can I isolate a clean, solid product?

  • Answer: An oily or gummy consistency typically indicates the presence of impurities such as residual solvents or the hydrolyzed sulfonic acid by-product.

    • Probable Cause & Explanation:

      • Hydrolysis: Exposure to water during the aqueous work-up is the most common cause. The resulting 1-methyl-1H-pyrazole-5-sulfonic acid is highly polar and can prevent the desired sulfonyl chloride from crystallizing.

      • Residual Solvent: Incomplete removal of reaction solvents (e.g., chloroform, dichloromethane) or extraction solvents can result in an oily product.[3][4]

    • Step-by-Step Solution:

      • Anhydrous Work-up: If possible, modify your work-up to be entirely anhydrous. Quenching the reaction could be done with a non-protic solvent and a solid base to neutralize acid, followed by filtration.

      • Solvent Removal: Ensure your crude material is thoroughly dried under high vacuum. If the product is thermally stable, gentle heating (e.g., 30-40 °C) under vacuum can aid in removing stubborn solvents.

      • Trituration: Attempt to solidify the oil by trituration. Add a non-polar solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., hexanes or petroleum ether). Stir the mixture vigorously. The product may precipitate as a solid, which can then be collected by filtration.

      • Chromatography: If trituration fails, flash column chromatography is the most reliable method for purification.[5]

Issue 2: Low Yield After Column Chromatography
  • Question: I'm losing a significant amount of my product during flash column chromatography. What's going wrong?

  • Answer: Low recovery from silica gel chromatography is often due to the reactivity of the sulfonyl chloride on the stationary phase.

    • Probable Cause & Explanation:

      • On-Column Degradation: Silica gel is slightly acidic and contains surface silanol groups (Si-OH) which have adsorbed water. The moisture and acidity can cause the sulfonyl chloride to hydrolyze or react with the silica gel itself, leading to streaking on the TLC plate and poor recovery.

      • Improper Solvent System: An overly polar eluent can lead to co-elution with polar impurities, while a non-polar eluent may result in the product never eluting from the column.

    • Step-by-Step Solution:

      • Use Deactivated Silica: If possible, use silica gel that has been deactivated. This can be done by treating standard silica gel with a solution of triethylamine in your eluent system (e.g., 0.5-1% triethylamine in ethyl acetate/hexanes) and then flushing with the mobile phase before loading the sample.

      • Optimize Solvent System: Develop your solvent system carefully using Thin Layer Chromatography (TLC). A common starting point for sulfonyl chlorides is a mixture of petroleum ether and ethyl acetate.[5] Aim for a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

      • Dry Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This often leads to better separation.

      • Work Quickly: Do not let the purified fractions sit for extended periods before solvent removal, as degradation can still occur in the presence of trace acid or water in the eluent.

Issue 3: Product Degrades During Storage
  • Question: My purified 1-Methyl-1H-pyrazole-5-sulfonyl chloride looked clean by NMR, but after a few days, it shows signs of decomposition. How should I store it?

  • Answer: 1-Methyl-1H-pyrazole-5-sulfonyl chloride is sensitive to atmospheric moisture and should be stored with care.[1]

    • Probable Cause & Explanation:

      • Moisture Sensitivity: The primary degradation pathway is hydrolysis from atmospheric moisture, converting the sulfonyl chloride to the corresponding sulfonic acid.[1]

    • Step-by-Step Solution:

      • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[1]

      • Dry Container: Use a clean, dry vial with a tight-fitting cap. For added protection, the cap can be wrapped with Parafilm.

      • Desiccator: Place the vial inside a desiccator containing a drying agent (e.g., Drierite or phosphorus pentoxide).

      • Cold Storage: Store the desiccator in a freezer (-20 °C) to slow down any potential degradation pathways.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the purity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride?

    • A1: Purity is best assessed using a combination of techniques. 1H NMR spectroscopy is excellent for structural confirmation and identifying proton-bearing impurities. For assessing the level of non-proton-containing impurities, chromatographic methods like HPLC or GC-MS are recommended.[6] Due to the reactivity of sulfonyl chlorides, derivatization into a more stable sulfonamide prior to GC or HPLC analysis can sometimes provide more accurate results.[6]

  • Q2: Can I use recrystallization to purify this compound?

    • A2: Yes, recrystallization can be an effective method if a suitable solvent is found and anhydrous conditions are maintained.[7][8] You will need a solvent in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] Potential solvents could include aprotic options like hexanes, toluene, or mixtures thereof. A key challenge is ensuring the solvent is absolutely dry to prevent hydrolysis during heating.[8]

  • Q3: What are the primary safety precautions I should take when handling this compound?

    • A3: Always handle 1-Methyl-1H-pyrazole-5-sulfonyl chloride in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][10] This compound is corrosive and can cause severe skin burns and eye damage.[11] It also reacts violently with water, potentially liberating toxic gas.[1][2] Ensure all glassware is scrupulously dry and avoid contact with incompatible materials like water, strong bases, and amines.[1]

  • Q4: My NMR spectrum shows a small, broad peak. What could it be?

    • A4: A broad peak in the 1H NMR spectrum often indicates the presence of the sulfonic acid hydrolysis product. The acidic proton of the sulfonic acid group is often broad and may appear over a wide chemical shift range. Comparing the spectrum to a sample that has been intentionally exposed to a drop of water can help confirm this.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying 1-Methyl-1H-pyrazole-5-sulfonyl chloride on a laboratory scale.

Materials:

  • Crude 1-Methyl-1H-pyrazole-5-sulfonyl chloride

  • Silica gel (230-400 mesh)

  • Anhydrous solvents: Hexanes (or petroleum ether) and Ethyl Acetate

  • Glass column, flasks, and other standard laboratory glassware (oven-dried)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour this into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[3] Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes. The exact solvent system should be determined by prior TLC analysis.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. It is critical to avoid heating the water bath to high temperatures to prevent thermal decomposition.

  • Final Drying: Place the resulting product under high vacuum for several hours to remove any residual solvent.

Quantitative Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most small molecule purifications.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good separation for moderately polar compounds.[5]
Typical Gradient 0% to 20% Ethyl AcetateAdjust based on TLC analysis of the crude material.
Target Rf on TLC 0.3 - 0.4Provides optimal separation on the column.
Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

PurificationWorkflow cluster_start Crude Product cluster_analysis Initial Assessment cluster_solid Solid Path cluster_oil Oily/Gummy Path Crude Crude 1-Methyl-1H-pyrazole- 5-sulfonyl chloride Assess Is the product solid or oily/gummy? Crude->Assess Solid Solid Assess->Solid Solid Oily Oily/Gummy Assess->Oily Oily Recrystallize Attempt Recrystallization (Anhydrous Solvent) Solid->Recrystallize PureSolid Pure Crystalline Solid Recrystallize->PureSolid Success Column Flash Column Chromatography Recrystallize->Column Failure Triturate Trituration (e.g., Hexanes) Oily->Triturate CheckTrituration Solid Precipitates? Triturate->CheckTrituration CheckTrituration->PureSolid Yes CheckTrituration->Column No PureOil Pure Product (Solid/Oil) Column->PureOil

Caption: Decision workflow for purification of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

V. References

  • Zhang, M., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5199. Available at: [Link]

  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837–1840. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • Khan, I., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26365–26376. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-1H-pyrazole-5-sulfonyl chloride

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 479552-18-6). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the successful storage, handling, and application of this versatile reagent. My goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and troubleshoot challenges effectively.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the intrinsic properties and proper maintenance of 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Adherence to these guidelines is the first and most critical step in preventing experimental failure.

Question 1: What is the primary cause of degradation for 1-Methyl-1H-pyrazole-5-sulfonyl chloride?

Answer: The primary and most rapid degradation pathway is hydrolysis.[1] The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, including atmospheric moisture. This reaction is vigorous and exothermic, converting the reactive sulfonyl chloride into the chemically inert and unreactive 1-methyl-1H-pyrazole-5-sulfonic acid.[1][2][3] This hydrolysis is often the root cause of failed sulfonylation reactions.

Question 2: What are the definitive signs of reagent decomposition?

Answer: You should suspect decomposition if you observe any of the following:

  • Physical Appearance: The reagent should be a stable solid. Any clumping, discoloration (such as browning), or oily appearance suggests significant degradation.

  • Gas Evolution upon Opening: Contact with moisture liberates toxic and corrosive hydrogen chloride (HCl) gas.[2][4] A sharp, acidic smell upon opening the container is a strong indicator of hydrolysis.

  • Poor Solubility: The sulfonic acid byproduct has different solubility profiles than the parent sulfonyl chloride, which can sometimes be observed during reaction setup.

  • Analytical Confirmation: The most reliable method is to check a sample of the reagent by ¹H NMR spectroscopy before use. The appearance of new signals or a significant deviation from the reference spectrum confirms degradation. This preemptive quality control step can save significant time and resources.

Question 3: What are the non-negotiable storage conditions for this reagent?

Answer: To ensure maximum shelf-life and reactivity, strict adherence to the following storage protocols is mandatory. These conditions are designed to rigorously exclude atmospheric moisture.

ParameterRecommended ConditionRationale & In-depth Explanation
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[2][5]This displaces air and, more importantly, moisture. A simple nitrogen balloon is often insufficient for long-term storage. A dedicated drybox or a container backfilled with inert gas and sealed with paraffin film is the gold standard.
Temperature Store in a cool, dry place.[2][6]Lower temperatures slow the rate of any potential decomposition reactions. Avoid temperature cycling that can cause condensation inside the container. Refrigeration is acceptable, but the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Container Keep container tightly closed.[2][7][8]The original supplier container is designed for this purpose. Ensure the cap threads are clean and the seal is tight after every use.
Location Store in a dedicated corrosives area, away from incompatible materials.[2][4]This is a safety and stability mandate. Accidental contact with bases, amines, or strong oxidizing agents can lead to vigorous and hazardous reactions.[2][9]

Part 2: Troubleshooting Guide for Experimental Applications

This section is structured to help you diagnose and resolve specific issues encountered during sulfonylation reactions.

Problem 1: The reaction shows low or no conversion of the starting material (e.g., an amine or alcohol).

  • Probable Cause 1: Decomposed Sulfonyl Chloride. This is the most common cause. As detailed above, the reagent is highly susceptible to hydrolysis, rendering it inactive.[1]

    Solution:

    • Verify Reagent Quality: Use a freshly opened bottle of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

    • Perform a Quality Control Check: If in doubt, run a quick ¹H NMR on the reagent to check for the presence of the sulfonic acid byproduct.

    • Implement Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. All solvents must be anhydrous grade, and the reaction should be conducted under a positive pressure of inert gas (Argon or Nitrogen).[1]

  • Probable Cause 2: Incorrect Stoichiometry or Base. The reaction between a sulfonyl chloride and a nucleophile (like an amine or alcohol) generates one equivalent of HCl. This acid must be scavenged by a base to prevent protonation of the nucleophile, which would render it unreactive.

    Solution:

    • Base Selection: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). For many reactions, using pyridine as both the base and solvent is also effective.[1]

    • Stoichiometry: Ensure the base is present in at least stoichiometric amounts relative to the sulfonyl chloride. For less reactive nucleophiles, a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) may be beneficial, but this must be balanced against purification challenges.

  • Probable Cause 3: Low Nucleophilicity of the Substrate. Sterically hindered or electron-deficient amines/alcohols can be poor nucleophiles, leading to slow or incomplete reactions.

    Solution:

    • Increase Reaction Temperature: Gently warming the reaction may increase the rate. However, monitor carefully for signs of decomposition of the sulfonyl chloride.

    • Use a More Forcing Solvent: Switching from common solvents like Dichloromethane (DCM) to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can sometimes accelerate the reaction.[1]

    • Catalysis: For alcohol sulfonylation, the addition of a catalytic amount (0.05-0.1 equiv.) of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[10]

Problem 2: The reaction is messy, showing multiple unexpected spots on TLC.

  • Probable Cause 1: Aqueous Workup Issues. If your desired product still contains a sulfonyl chloride moiety or is otherwise sensitive, it may be degrading during the aqueous workup.[11]

    Solution:

    • Minimize Contact Time: Perform the aqueous quench and extraction steps as quickly as possible.

    • Use Cold Solutions: Use ice-cold water or buffer for the quench to minimize the rate of hydrolysis.

    • Alternative Workup: Consider a non-aqueous workup. This can involve filtering the reaction mixture to remove amine salts (e.g., triethylammonium chloride) and then concentrating the filtrate directly before purification by chromatography.

  • Probable Cause 2: Side Reactions. While less common than reagent decomposition, side reactions such as C-sulfonylation or bis-sulfonylation can occur, especially with highly activated substrates.[10]

    Solution:

    • Control Stoichiometry: Carefully control the amount of sulfonyl chloride used. Avoid large excesses. A 1:1 stoichiometry is a good starting point.[10]

    • Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can often improve selectivity and minimize the formation of undesired byproducts.[10]

Troubleshooting Decision Workflow

The following diagram outlines a logical process for diagnosing a failed or low-yielding sulfonylation reaction.

G start Low or No Product Formation reagent_check Was a fresh bottle of sulfonyl chloride used under strict anhydrous conditions? start->reagent_check reagent_bad Root Cause Identified: Reagent Decomposition. Action: Repeat with fresh reagent and rigorous anhydrous technique. reagent_check->reagent_bad No base_check Was at least 1 equivalent of a suitable base (e.g., Et3N, Pyridine) used? reagent_check->base_check Yes base_bad Probable Cause: Insufficient base to scavenge HCl. Action: Repeat with >= 1 eq. of base. base_check->base_bad No substrate_check Is the amine/alcohol substrate sterically hindered or electron-poor? base_check->substrate_check Yes substrate_issue Probable Cause: Low nucleophilicity. Action: Consider higher temperature, a more polar solvent (DMF), or a catalyst (DMAP for alcohols). substrate_check->substrate_issue Yes success Re-evaluate reaction setup. Consider alternative coupling reagents if problem persists. substrate_check->success No

Caption: A decision tree for troubleshooting common sulfonylation reaction failures.

Part 3: Experimental Protocols

The following is a representative, self-validating protocol for the sulfonylation of a primary amine.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes the reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with benzylamine as a model substrate.

Materials:

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Aqueous HCl

  • Saturated Aqueous NaHCO₃

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (Self-Validation Point 1):

    • Place a magnetic stir bar in a round-bottom flask.

    • Oven-dry the flask and stir bar at 120 °C for at least 4 hours.

    • Assemble the flask with a septum while hot and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen. This ensures an anhydrous environment.

  • Reagent Preparation:

    • In the inert atmosphere of the flask, dissolve benzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride (Self-Validation Point 2):

    • Weigh the 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 equiv) rapidly in a separate, dry vial.

    • Add the sulfonyl chloride portion-wise to the stirred amine solution at 0 °C. Adding it as a solid is preferable to dissolving it and transferring via syringe, which increases moisture exposure risk.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (benzylamine) is consumed (typically 1.5 - 6 hours).[10]

  • Workup:

    • Quench the reaction by slowly adding 1 M aqueous HCl.[10]

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally brine.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.

Reagent Handling Workflow

This diagram illustrates the critical steps for handling the moisture-sensitive reagent to maintain its integrity.

G cluster_storage Long-Term Storage cluster_retrieval Reagent Retrieval cluster_reaction Reaction Addition cluster_cleanup Post-Use storage Store bottle under inert gas, tightly sealed, in a cool, dry, corrosives-compatible area. warm Allow container to warm completely to room temp BEFORE opening. storage->warm weigh Quickly weigh required amount in a dry vial, preferably in a glovebox or under inert gas flow. warm->weigh add Add reagent to the anhydrous reaction mixture under a positive pressure of inert gas. weigh->add reseal Flush bottle headspace with inert gas, reseal tightly with paraffin film, and return to storage. add->reseal

Caption: A workflow diagram for the proper handling of moisture-sensitive sulfonyl chlorides.

References

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem Compound Database. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Methyl-1H-pyrazole-5-sulfonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1020721-61-2). This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride (CAS 1020721-61-2). This guide is designed to provide in-depth troubleshooting advice and practical insights to help you navigate the common challenges and side reactions associated with this versatile reagent. As a highly reactive electrophile, its successful application in synthesizing sulfonamides hinges on a nuanced understanding of its chemical behavior.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind each issue and providing robust solutions.

Q1: Why is my sulfonamide yield unexpectedly low or nonexistent?

Low or no yield is the most common issue and almost always traces back to the high reactivity of the sulfonyl chloride group. Several factors can be at play.

  • Primary Cause: Hydrolysis of the Sulfonyl Chloride

    The sulfur atom in 1-Methyl-1H-pyrazole-5-sulfonyl chloride is highly electrophilic and extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your reaction setup, solvents, or on glassware can rapidly hydrolyze the sulfonyl chloride to the corresponding 1-methyl-1H-pyrazole-5-sulfonic acid. This sulfonic acid is unreactive towards the amine nucleophile under standard conditions, effectively halting your desired reaction.[3]

    Solution: Implement Rigorous Anhydrous Conditions

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere.

    • Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.

    • Reagents: Ensure your amine and base are anhydrous. Liquid amines and bases can be distilled from a suitable drying agent (e.g., CaH₂).

  • Secondary Cause: Inactive Amine Nucleophile or Inappropriate Base

    The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate your amine starting material, rendering it non-nucleophilic. The role of the base is to scavenge this HCl. However, the choice and amount of base are critical.

    Solution: Optimize Base and Stoichiometry

    • Base Selection: Use a non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4][5] While pyridine is common, it can sometimes act as a nucleophile itself, leading to byproducts.

    • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure all generated HCl is neutralized. For valuable amines, using a slight excess of the sulfonyl chloride (1.05 eq) can be beneficial, but for valuable sulfonyl chlorides, a slight excess of the amine (1.1 eq) is preferred.

Q2: My analytical data (LC-MS/NMR) shows a significant byproduct. What is it?

Identifying byproducts is key to optimizing your reaction. The most common culprits are derived from predictable side reactions.

  • Byproduct 1: 1-Methyl-1H-pyrazole-5-sulfonic acid

    • Formation: This is the product of hydrolysis, as discussed in Q1. It will appear in your LC-MS with a molecular weight corresponding to the sulfonyl chloride + 18 (H₂O) - 36.5 (HCl), or a net change of -18.5. It is often water-soluble and may be removed during an aqueous workup.

    • Mitigation: The only solution is prevention through rigorous anhydrous techniques.

  • Byproduct 2: N,N-bis-sulfonylated Amine (with Primary Amines)

    • Formation: After the initial sulfonamide is formed from a primary amine (R-NH₂), the resulting sulfonamide nitrogen (R-NH-SO₂R') is still weakly nucleophilic and can react with a second molecule of the sulfonyl chloride. This is more likely if the sulfonyl chloride is used in large excess or added too quickly.[4]

    • Mitigation:

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the primary amine and base.

      • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. Using a slight excess of the amine can help ensure the sulfonyl chloride is consumed by the more nucleophilic starting amine.

  • Byproduct 3: Sulfonate Esters

    • Formation: If your substrate contains an alcohol or phenol functional group and it is not protected, it can compete with the amine to react with the sulfonyl chloride, forming a sulfonate ester.[3] Similarly, using an alcohol (e.g., methanol, ethanol) as a solvent will lead to this side reaction.

    • Mitigation:

      • Protecting Groups: Protect hydroxyl groups in your substrate before performing the sulfonylation.

      • Solvent Choice: Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[6]

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and the primary side reaction is crucial for success.

G cluster_0 Reactants cluster_1 Products PySO2Cl 1-Methyl-1H-pyrazole- 5-sulfonyl chloride Sulfonamide Desired Product: Sulfonamide PySO2Cl->Sulfonamide  Reaction with Amine (Desired Pathway) SulfonicAcid Side Product: Sulfonic Acid PySO2Cl->SulfonicAcid  Hydrolysis (Side Reaction) Amine Amine (R-NH2) Amine->Sulfonamide Water Water (H2O) (Contaminant) Water->SulfonicAcid

Caption: Desired sulfonamide formation vs. the competing hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle 1-Methyl-1H-pyrazole-5-sulfonyl chloride?

A: This reagent is corrosive and highly sensitive to moisture.[7][8]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen is ideal). It should be kept in a cool, dry place, away from incompatible materials like water, alcohols, and strong bases. A desiccator or dry box is highly recommended.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. Avoid inhalation of dust and prevent any contact with skin or eyes.[8]

Q: What solvents and bases are optimal for reactions with this sulfonyl chloride?

A: The best choices promote the desired reaction while minimizing side reactions.

CategoryRecommended ChoicesRationale & Comments
Solvents Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), 1,4-DioxaneThese are aprotic and relatively non-polar, which aids in dissolving the sulfonyl chloride and many organic amines. Always use anhydrous grades.
Bases N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)These are non-nucleophilic, sterically hindered bases that efficiently scavenge HCl without competing with the amine nucleophile.[4][5]
Avoid Alcohols (Methanol, Ethanol), Water, Protic SolventsThese will react directly with the sulfonyl chloride.
Use with Caution Pyridine, DMAPThese can act as nucleophilic catalysts but may also form stable adducts or byproducts with the sulfonyl chloride.
Q: Is this reagent compatible with other nucleophilic functional groups in my substrate?

A: No. The high reactivity of the sulfonyl chloride means it will react with most strong nucleophiles. Functional groups like alcohols (-OH), phenols (Ar-OH), and thiols (-SH) will compete with your target amine.[3] If your substrate contains these groups, they must be protected before introducing the sulfonyl chloride.

Q: How can I safely quench a reaction containing unreacted sulfonyl chloride?

A: Quenching must be done carefully as the reaction with protic reagents is exothermic and releases HCl gas.

  • Procedure: Cool the reaction vessel in an ice bath. Slowly and dropwise, add a protic solvent like isopropanol to react with the excess sulfonyl chloride. Isopropanol is less reactive than water, allowing for a more controlled quench.[9] Once the initial vigorous reaction subsides, you can then slowly add water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid and complete the quench.[10][11] Perform this entire procedure in a fume hood.

Key Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This is a representative protocol and should be optimized for your specific substrates.

  • Setup: Add a magnetic stir bar to an oven-dried, two-necked round-bottom flask. Fit the flask with a rubber septum and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) under the inert atmosphere. Cool the mixture to 0°C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 eq) in a separate flask in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Workup: Once the reaction is complete, quench any remaining sulfonyl chloride by the slow addition of water or saturated aqueous NaHCO₃ solution at 0°C. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical sequence for diagnosing low-yield reactions.

G start Low Sulfonamide Yield check_moisture Did you use rigorous anhydrous conditions? start->check_moisture check_reagents Are your amine and base of high purity and dry? check_moisture->check_reagents Yes improve_drying Action: Re-dry all glassware, use fresh anhydrous solvent, run under inert gas. check_moisture->improve_drying No check_stoich Is base stoichiometry correct (>=1.1 eq)? check_reagents->check_stoich Yes purify_amine Action: Purify/dry amine and base. Confirm structure and purity. check_reagents->purify_amine No check_temp Is the reaction temperature appropriate for the amine? check_stoich->check_temp Yes adjust_base Action: Increase base to 1.2-1.5 eq. check_stoich->adjust_base No adjust_temp Action: For hindered amines, try gentle heating (40°C) or longer reaction time. check_temp->adjust_temp No end Yield Improved check_temp->end Yes improve_drying->end purify_amine->end adjust_base->end

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. BenchChem. [URL not available]
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [URL not available]
  • Reddit. (2019). Removing thionyl chloride. r/chemistry. [URL not available]
  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Available at: [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • University College London. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [URL not available]
  • Al-Hourani, B. J., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Pharmatutor. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [URL not available]
  • ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [URL not available]
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Virginia Tech. [URL not available]
  • Long, J. R., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemical Science. [URL not available]
  • Autech Industry Co.,Limited. (n.d.). 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride. Autech Industry. [URL not available]
  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. Available at: [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available at: [Link]

  • CORE. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. CORE. [URL not available]
  • Processes. (2019). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [URL not available]
  • Acta Crystallographica Section E. (2010). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-1H-pyrazole-5-sulfonyl chloride Reaction Optimization

Welcome to the technical support center for 1-methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and q...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and questions that arise when working with this versatile reagent. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions, troubleshoot issues effectively, and ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a step-by-step solution.

Q1: My sulfonamide synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide formation are a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the nature of your amine.

Potential Causes & Solutions:

  • Degradation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride: This is the most frequent culprit. Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Even brief exposure to atmospheric moisture can convert the starting material to the unreactive 1-methyl-1H-pyrazole-5-sulfonic acid.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before starting, check the purity of your sulfonyl chloride. A simple method is ¹H NMR spectroscopy in an aprotic solvent like CDCl₃ or Acetone-d₆.[3] The sulfonic acid impurity will have a distinct, often broad, peak.

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened solvents from a reputable supplier or ensure they are properly dried before use.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for efficient sulfonamide coupling.

    • Troubleshooting Steps:

      • Base Selection: A non-nucleophilic organic base is generally preferred to scavenge the HCl byproduct without competing with your amine nucleophile. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[4] For weakly nucleophilic amines, a stronger base like pyridine can sometimes be beneficial as it can also act as a nucleophilic catalyst.

      • Solvent Polarity: Aprotic solvents are necessary to prevent hydrolysis. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are excellent choices.[4][5]

      • Temperature Control: The initial reaction is often performed at 0 °C to control the exotherm and minimize side reactions. Slowly warming to room temperature can then drive the reaction to completion.[4] For unreactive amines, gentle heating (e.g., 40-50 °C) may be required, but this should be done cautiously as it can also promote degradation of the sulfonyl chloride.[1]

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered secondary amines can be poor nucleophiles, leading to slow or incomplete reactions.[1]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: As mentioned, carefully increasing the temperature and extending the reaction time can help.

      • Alternative Methods: For particularly challenging amines, consider alternative coupling methods. One approach is to use N-silylated amines, which react efficiently with sulfonyl chlorides to produce the sulfonamide and a volatile silyl chloride byproduct.[5]

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture, which is not my product. What is it?

A2: The insoluble white solid is almost certainly the hydrochloride salt of your base (e.g., triethylammonium chloride) or your starting amine. This is a positive indicator that the reaction is proceeding, as it signifies the generation of HCl, which is then neutralized by the base.

  • What to do: This is a normal part of the reaction. The salt can be easily removed during the aqueous workup. Simply quench the reaction mixture with water or a dilute aqueous acid (e.g., 1M HCl), and the salt will dissolve in the aqueous layer. Proceed with your standard extraction protocol.

Q3: My reaction appears to stall and never reaches completion, even after extended time. TLC analysis shows remaining starting amine and a new, very polar spot.

A3: This scenario strongly suggests that your 1-methyl-1H-pyrazole-5-sulfonyl chloride has been consumed by a competing reaction, most likely hydrolysis. The very polar spot observed on TLC is the corresponding sulfonic acid.

Workflow for Diagnosis and Resolution:

G cluster_diagnosis Diagnosis cluster_solution Solution Start Reaction Stalled Check_TLC Analyze TLC Plate: - Starting Amine Present - New Polar Spot at Baseline Start->Check_TLC Hypothesis Hypothesis: Sulfonyl Chloride Hydrolyzed Check_TLC->Hypothesis Recheck_Reagents Verify Anhydrous Conditions: - Fresh/Dry Solvents - Inert Atmosphere Hypothesis->Recheck_Reagents Actionable Step Add_Reagent Add Additional Equivalent of Sulfonyl Chloride Recheck_Reagents->Add_Reagent Monitor_Reaction Monitor Progress by TLC/LC-MS Add_Reagent->Monitor_Reaction Workup Proceed to Workup Upon Completion Monitor_Reaction->Workup

Caption: Troubleshooting workflow for a stalled sulfonylation reaction.

Explanation and Protocol:

  • Confirm Hydrolysis: The sulfonic acid byproduct is highly polar and will likely stick to the baseline of your TLC plate. You can confirm its presence by LC-MS analysis if available.

  • Ensure Anhydrous Conditions: Before proceeding, re-verify that your solvent is dry and your system is under an inert atmosphere.

  • Add More Reagent: If conditions are confirmed to be anhydrous, the initial aliquot of sulfonyl chloride may have been partially hydrolyzed upon weighing or addition. Add another portion (e.g., 0.2-0.5 equivalents) of 1-methyl-1H-pyrazole-5-sulfonyl chloride to the reaction mixture and continue to monitor for the consumption of the starting amine.

Section 2: Frequently Asked Questions (FAQs)

Q4: How should I store and handle 1-methyl-1H-pyrazole-5-sulfonyl chloride?

A4: Proper storage and handling are critical to maintaining the reagent's integrity.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6][7] For long-term storage, keeping it under an inert atmosphere (Argon or Nitrogen) at 2-8°C is recommended.[7]

  • Handling: Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][6] It is corrosive and causes severe skin burns and eye damage.[2][8] Use only in a well-ventilated area, as it may cause respiratory irritation.[2][8] Weigh and dispense the reagent quickly to minimize exposure to atmospheric moisture. It is incompatible with water, strong bases, alcohols, and oxidizing agents.[2][6]

Q5: What is the optimal stoichiometry for the reaction with an amine?

A5: The optimal stoichiometry depends on the nature of your amine and the reaction scale.

ComponentStoichiometry (Equivalents)Rationale
Amine 1.0The limiting reagent.
1-Methyl-1H-pyrazole-5-sulfonyl chloride 1.05 - 1.2A slight excess is used to ensure complete consumption of the valuable amine and to account for any minor degradation due to moisture.
Base (e.g., TEA, DIPEA) 1.5 - 2.0An excess of base is required to neutralize the HCl generated during the reaction and to drive the equilibrium towards product formation.
Q6: How can I monitor the progress of my reaction effectively?

A6: Several techniques can be used, with the choice depending on the available equipment and the specifics of your reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Monitor the disappearance of the limiting reagent (usually the amine). The sulfonyl chloride can also be visualized, but it may streak or hydrolyze on the silica plate. The sulfonamide product should appear as a new spot with an intermediate Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the masses of the starting materials, product, and any potential byproducts (like the sulfonic acid). It is the preferred method for reaction optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful if your product and starting materials are volatile. However, due to the reactivity of the sulfonyl chloride, derivatization to a more stable compound (like the corresponding sulfonamide with a standard amine) might be necessary for accurate analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent can provide a quantitative assessment of the conversion.[3]

Q7: What are the key structural features of 1-methyl-1H-pyrazole-5-sulfonyl chloride that influence its reactivity?

A7: The reactivity is governed by the interplay between the pyrazole ring and the sulfonyl chloride group.

Caption: Key structural features influencing reactivity.

The pyrazole ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable metabolic profile.[9] The sulfonamide linkage formed from this reagent is stable and a well-established functional group in medicinal chemistry.[1][10]

Section 3: Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a starting point for the reaction of 1-methyl-1H-pyrazole-5-sulfonyl chloride with a primary or secondary amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).

  • Dissolution: Dissolve the amine in an anhydrous solvent (e.g., DCM, ACN, or THF) to a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., triethylamine, 1.5-2.0 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve 1-methyl-1H-pyrazole-5-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.[11]

References
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available from: [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available from: [Link]

  • Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. ResearchGate. Available from: [Link]

  • Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health (NIH). Available from: [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.
  • Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. ResearchGate. Available from: [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE. Chemsrc. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Available from: [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Introduction: Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent. The hydrolysis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a critical transformation, yielding 1-methyl-1H-pyrazole-5-sulfonic acid, a highly polar building block essential in various synthetic pathways. However, the inherent reactivity of the sulfonyl chloride group presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experiments are successful, safe, and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-Methyl-1H-pyrazole-5-sulfonyl chloride has a yellowish tint and appears oily. Is it still viable for my experiment?

A1: This is a common observation and points towards potential decomposition. 1-Methyl-1H-pyrazole-5-sulfonyl chloride is highly sensitive to moisture and can hydrolyze upon exposure to atmospheric humidity over time.

  • Causality: The sulfonyl chloride functional group is electrophilic and reacts with water, a nucleophile, to produce the corresponding sulfonic acid and hydrochloric acid (HCl)[1][2]. This process can be accelerated by light and elevated temperatures. The resulting HCl can further catalyze decomposition, leading to discoloration. Signs of significant degradation include a distinct brown or black color and the evolution of gases like sulfur dioxide (SO₂) and HCl[1].

  • Expert Recommendation: Before proceeding, it is crucial to assess the purity of the reagent. We recommend dissolving a small sample in an anhydrous, deuterated solvent like CDCl₃ or acetone-d₆ and acquiring a ¹H NMR spectrum[3]. The presence of broad peaks or shifts inconsistent with the pure structure indicates degradation. For quantitative assessment, HPLC analysis is the preferred method. If significant degradation (e.g., >5-10%) is detected, using the reagent may lead to low yields and complex purification challenges.

  • Storage Best Practices: Always store 1-Methyl-1H-pyrazole-5-sulfonyl chloride under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark, and dry place to maximize its shelf life[2].

Q2: My hydrolysis reaction is sluggish and incomplete, even after several hours. How can I drive it to completion?

A2: Incomplete conversion is typically due to the poor solubility of the sulfonyl chloride in a purely aqueous medium, creating a biphasic system with a limited interfacial area for reaction.

  • Causality: While sulfonyl chlorides react with water, their organic nature often makes them immiscible, slowing down the hydrolysis rate considerably[1][4]. The low solubility can, in some cases, even protect the sulfonyl chloride from hydrolysis[4].

  • Expert Recommendation:

    • Introduce a Co-solvent: To create a homogeneous reaction mixture, add a water-miscible organic solvent such as tetrahydrofuran (THF), acetone, or 1,4-dioxane. A 1:1 or 2:1 ratio of organic solvent to water is a good starting point.

    • Controlled Heating: Gently warming the reaction mixture to 40-60 °C will significantly increase the rate of hydrolysis. However, monitor the reaction closely, as excessive heat can promote side reactions.

    • pH Adjustment: While often unnecessary, the reaction can be influenced by pH. In some cases, performing the hydrolysis in a dilute aqueous base (e.g., NaHCO₃ solution) can accelerate the process by neutralizing the HCl byproduct as it forms.

Q3: I'm observing unexpected byproducts in my LC-MS analysis. What are they, and how can they be minimized?

A3: The formation of impurities often stems from the high reactivity of the sulfonyl chloride group or instability of the pyrazole ring under certain conditions.

  • Potential Byproducts:

    • Sulfonic Anhydride: Formed by the reaction of the starting sulfonyl chloride with the sulfonic acid product.

    • Dimerization Products: Self-condensation or other intermolecular reactions.

    • Ring-Opened Species: Though the pyrazole ring is generally stable, harsh conditions (very high temperatures or extreme pH) could potentially lead to degradation.

  • Expert Recommendation:

    • Ensure Homogeneity: As discussed in Q2, use a co-solvent to prevent high local concentrations of reagents, which can favor byproduct formation.

    • Temperature Control: Maintain the recommended temperature range. Runaway temperatures are a common cause of unexpected side reactions.

    • Inert Atmosphere: While hydrolysis requires water, conducting the reaction under a nitrogen or argon atmosphere can prevent potential oxidative side reactions, especially if trace metal impurities are present.

    • Controlled Addition: For larger-scale reactions, consider adding the 1-Methyl-1H-pyrazole-5-sulfonyl chloride solution dropwise to the water/co-solvent mixture to maintain better control over the reaction exotherm and concentration.

Q4: The hydrolysis is complete, but I am struggling to isolate the 1-methyl-1H-pyrazole-5-sulfonic acid product. How should I approach the work-up?

A4: This is the most common challenge. Sulfonic acids are highly polar, often hygroscopic, and typically have very high water solubility, making standard extraction with organic solvents ineffective.

  • Causality: The sulfonic acid group (-SO₃H) is strongly acidic and highly polar, similar to sulfuric acid. In solution, it readily forms hydrogen bonds with water, making it difficult to partition into a non-polar organic phase.

  • Expert Recommendation: Direct isolation of the free sulfonic acid is often impractical. The most reliable method is to isolate it as a stable salt.

    • Protocol for Isolation as a Sodium Salt:

      • After confirming reaction completion, cool the mixture in an ice bath.

      • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) until the pH is neutral (pH ~7). Be cautious, as CO₂ evolution will occur if using bicarbonate.

      • Remove the organic co-solvent under reduced pressure using a rotary evaporator.

      • The resulting aqueous solution contains the sodium salt of your product. You can either:

        • Lyophilize (Freeze-Dry): This is the cleanest method to obtain the solid sodium salt.

        • Precipitation: If the salt is less soluble in organic solvents, you can try to precipitate it by adding a large volume of a solvent like isopropanol or acetone to the concentrated aqueous solution, followed by cooling and filtration.

Experimental Protocols & Data

Protocol 1: Controlled Hydrolysis and Monitoring

This protocol outlines a robust method for the complete and clean hydrolysis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq).

  • Solvent Addition: Add a 2:1 mixture of THF and deionized water. The typical concentration is 0.1-0.5 M.

  • Reaction: Stir the mixture at 50 °C.

  • Monitoring: Track the reaction's progress every hour. The table below compares common analytical techniques for this purpose.

Technique Primary Application Advantages Limitations
TLC Qualitative CheckFast, simple, inexpensive. Product will have a much lower Rf than the starting material.Not quantitative; may be difficult to resolve close-running spots.
LC-MS Quantitative MonitoringHighly sensitive, provides molecular weight confirmation of product and byproducts. Ideal for tracking conversion.[3]Requires specialized equipment.
¹H NMR Structural ConfirmationProvides unambiguous confirmation of product formation by observing the disappearance of starting material signals and the appearance of new product signals.Requires work-up of an aliquot and use of a deuterated solvent (e.g., D₂O).[3]
Visualization of Experimental Workflow

The following diagram illustrates the logical flow from reagent assessment to final product isolation.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reagent 1. Reagent Quality Check (Visual, ¹H NMR) Hydrolysis 2. Controlled Hydrolysis (THF/H₂O, 50°C) Reagent->Hydrolysis Monitoring 3. Reaction Monitoring (TLC or LC-MS) Hydrolysis->Monitoring Hourly Aliquots Workup 4. Is the Reaction Complete? Monitoring->Workup Workup->Monitoring No Neutralize 5a. Neutralize (pH 7) with NaHCO₃ Workup->Neutralize Yes Isolate 6a. Isolate Salt (Lyophilize or Precipitate) Neutralize->Isolate Continue No Yes Yes

Caption: Workflow for the hydrolysis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Understanding the Reaction

The hydrolysis of a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom.

Hydrolysis_Mechanism SM 1-Methyl-1H-pyrazole-5-sulfonyl chloride TS [Transition State] SM->TS Nucleophilic Attack H2O + H₂O Prod 1-Methyl-1H-pyrazole-5-sulfonic acid + HCl TS->Prod Loss of Cl⁻

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

References

  • SynQuest Laboratories, Inc. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride Safety Data Sheet.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22472621, 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
  • BenchChem (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Fisher Scientific (2025). 1-Methyl-1H-pyrazole-5-sulfonyl chloride Safety Data Sheet.
  • Apollo Scientific (2022). 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulphonyl chloride Safety Data Sheet.
  • Reddit r/Chempros (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
  • Sigma-Aldrich (2024). 3-Methyl-1-phenyl-2-pyrazoline-5-one Safety Data Sheet.
  • BenchChem (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Google Patents (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • K. Smith, G. A. El-Hiti, A. S. Hegazy, A. E. G. E. Amr (2008). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 12(4), 678-681.
  • B. C. Verma, D. K. Sharma, V. S. Jamwal, S. Jasrotia, B. S. Sambra (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 34A, 649-651.
  • J. F. King, J. H. Hillhouse (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society, 105(9), 2775-2781.
  • Google Patents (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Google Patents (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • BenchChem (2025). Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate.
  • ChemicalBook (n.d.). 1-Methyl-5-phenyl-1H-pyrazole synthesis.
  • Reddit r/chemistry (2016). Hydrolysis stable sulfonyl chlorides.
  • B. G. Gnedin, S. N. Ivanov, M. V. Shchukina (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • ECHEMI (n.d.). 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI).
  • BLDpharm (n.d.). 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.
  • Chemsrc (2025). 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE | CAS#:1020721-61-2.
  • CymitQuimica (n.d.). 1-Methyl-1H-pyrazole-5-sulphonyl chloride.
  • G. S. Kumar, V. R. P. Kumar, B. S. Kumar, et al. (2023).
  • ChemScene (n.d.). (1-Methyl-1H-pyrazol-5-yl)-boronic acid.
  • S. R. Waldvogel, et al. (2023). An electrochemically enabled approach for the sustainable synthesis of pyrazoles via oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21, 4694-4701.
  • Google Patents (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • S. Song, et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • Chemsrc (2025). 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS#:288148-34-5.
  • ChemBK (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
  • M. I. Khan, et al. (2015).
  • The Royal Society of Chemistry (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Sulfonamide Synthesis

Introduction: The Challenge of Purity in Sulfonamide Synthesis The synthesis of sulfonamides, a cornerstone reaction in medicinal and materials chemistry, is principally achieved by the reaction of a sulfonyl chloride wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity in Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone reaction in medicinal and materials chemistry, is principally achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While robust, this reaction is frequently plagued by the formation of undesired byproducts that complicate purification, reduce yields, and can introduce confounding variables in downstream applications. This guide provides in-depth troubleshooting for common issues encountered during sulfonamide synthesis, grounded in mechanistic principles to empower researchers to not only solve current problems but also proactively design more efficient and cleaner reactions.

Common Issues & Troubleshooting (Q&A Format)

This section addresses the most frequently encountered challenges in sulfonamide synthesis. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of the underlying chemistry and actionable protocols for resolution.

Q1: My reaction mixture turned dark brown/black upon adding the base. What is causing this discoloration and how can I prevent it?

A1: Root Cause Analysis & Prevention

Discoloration, particularly charring, upon the addition of a base like pyridine or triethylamine is often indicative of an aggressive, exothermic reaction or the formation of polymeric degradation byproducts.

  • Causality - The Role of Exotherms: The reaction between a sulfonyl chloride and an amine is exothermic. Adding a base, especially to a concentrated solution at room temperature, can rapidly accelerate the reaction rate, leading to a significant temperature spike. This localized heating can cause decomposition of starting materials, reagents, or the desired product.

  • Preventative Protocol:

    • Control the Temperature: Always perform the reaction at a reduced temperature. Start by cooling the solution of the amine in an appropriate anhydrous solvent (e.g., dichloromethane, THF) to 0 °C in an ice-water bath.

    • Slow Reagent Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution. This maintains a low concentration of the electrophile and allows for better heat dissipation.

    • Controlled Base Addition: After the sulfonyl chloride has been added, add the base (e.g., pyridine, triethylamine) dropwise while maintaining the 0 °C temperature.[3] This neutralizes the generated HCl in a controlled manner, preventing a sudden exotherm.

    • Monitor Progress: Allow the reaction to warm slowly to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

Q2: My TLC shows a new, less polar spot in addition to my desired sulfonamide. What is this byproduct?

A2: Identifying the Di-sulfonated Byproduct

If you are using a primary amine (R-NH₂), the formation of a less polar spot is a classic sign of di-sulfonylation, resulting in a di-sulfonimide byproduct (R-N(SO₂R')₂).

  • Mechanistic Insight: After the initial formation of the desired monosulfonamide (R-NHSO₂R'), the remaining N-H proton is acidic. In the presence of a base, this proton can be removed to form a sulfonamide anion (R-N⁻SO₂R'). This anion is a potent nucleophile and can react with another molecule of the sulfonyl chloride, leading to the di-sulfonated byproduct.[4] This byproduct is typically less polar than the monosulfonamide due to the absence of the N-H group available for hydrogen bonding.

  • Mitigation Strategy:

    • Stoichiometry is Key: A common strategy is to use an excess of the primary amine relative to the sulfonyl chloride.[3] This increases the probability that the sulfonyl chloride will react with an unreacted amine molecule rather than the less nucleophilic monosulfonamide.

    • Slow Addition: Slowly adding the sulfonyl chloride to the amine solution (inverse addition) ensures that the sulfonyl chloride is always the limiting reagent in the reaction mixture, minimizing its opportunity to react with the newly formed sulfonamide.[3]

The following diagram illustrates the desired reaction pathway versus the side reaction leading to the di-sulfonimide.

G Amine Primary Amine (R-NH₂) DesiredProduct Desired Sulfonamide (R-NHSO₂R') Amine->DesiredProduct + R'-SO₂Cl - HCl SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) Base Base SulfonamideAnion Sulfonamide Anion (R-N⁻SO₂R') DesiredProduct->SulfonamideAnion + Base - HB⁺ Byproduct Di-sulfonimide Byproduct (R-N(SO₂R')₂) SulfonamideAnion->Byproduct + R'-SO₂Cl - Cl⁻

Caption: Desired vs. undesired reaction pathways in sulfonamide synthesis.

Q3: My yield is very low, and my aqueous workup shows the presence of a water-soluble acid. What happened?

A3: The Problem of Sulfonyl Chloride Hydrolysis

This is a classic symptom of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water, which produces the corresponding sulfonic acid (R-SO₃H).[5][6] This sulfonic acid is unreactive towards the amine under typical reaction conditions and will be removed during a basic aqueous workup, leading to a low yield of the desired organic-soluble product.

  • Causality: Water is a nucleophile that can attack the electrophilic sulfur atom of the sulfonyl chloride. This reaction is often faster than the reaction with the intended amine, especially if the amine is sterically hindered or electronically deactivated. The presence of moisture in the solvent, reagents, or glassware is the primary cause.

  • Prevention and Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Ensure the amine and base (e.g., triethylamine, pyridine) are dry. Triethylamine, for instance, can be dried by distillation from calcium hydride.

Byproduct ObservedLikely CauseKey Prevention Strategy
Di-sulfonimide Reaction of monosulfonamide with excess sulfonyl chloride.Use an excess of the primary amine; slow addition of sulfonyl chloride.[3]
Sulfonic Acid Hydrolysis of the sulfonyl chloride starting material.[5]Maintain strict anhydrous conditions; use an inert atmosphere.
Polymeric Material Uncontrolled exotherm leading to degradation.Perform reaction at 0°C; slow, controlled addition of reagents.

Frequently Asked Questions (FAQs)

  • Q: Can I use a stronger base like sodium hydride (NaH) to deprotonate the amine first?

    • A: This is generally not recommended for primary or secondary amines. While NaH is effective for deprotonation, the resulting amide anion is extremely reactive and can lead to side reactions. Furthermore, the reaction of NaH with any trace moisture is vigorous. For sulfonamide synthesis, organic bases like triethylamine or pyridine provide sufficient basicity to act as an HCl scavenger without promoting significant side reactions.[3]

  • Q: How do I effectively purify my crude sulfonamide product?

    • A: Recrystallization is the most common and effective method for purifying solid sulfonamides.[3] The choice of solvent is critical. A good recrystallization solvent will dissolve the crude product when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even in the hot solvent. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[7] If recrystallization fails, column chromatography on silica gel is the next best option.

  • Q: My reaction is complete according to TLC, but I still have starting amine left. Why?

    • A: This indicates that your sulfonyl chloride was the limiting reagent. This could be due to inaccurate measurement or, more likely, partial degradation of the sulfonyl chloride either during storage (hydrolysis from atmospheric moisture) or in the reaction flask due to trace water. It is often prudent to use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride if the amine is precious, and then purify away the excess sulfonyl chloride (or its hydrolysis product) during workup.

Key Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide under Anhydrous Conditions
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[3]

Protocol 2: Purification of a Sulfonamide by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if needed.

  • Cooling & Crystallization: Once a clear solution is obtained, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should form as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[3]

This diagram outlines a logical process for diagnosing the cause of low product yield.

G Start Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC MultiSpots Multiple Byproduct Spots? CheckTLC->MultiSpots CheckWorkup Review Aqueous Workup AcidPresent Acidic Byproduct in Aqueous Layer? CheckWorkup->AcidPresent MultiSpots->CheckWorkup No (or only starting material) SideReactions Optimize Reaction: - Lower Temperature - Adjust Stoichiometry - Slow Addition MultiSpots->SideReactions Yes Hydrolysis Diagnosis: Hydrolysis Implement Strict Anhydrous Conditions AcidPresent->Hydrolysis Yes Incomplete Diagnosis: Incomplete Reaction - Check Reagent Purity - Increase Reaction Time/Temp AcidPresent->Incomplete No End Yield Improved SideReactions->End Hydrolysis->End Incomplete->End

Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.

References

  • Whittemore, T.; Wipf, P. Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Burlingham, B. T.; Widlanski, T. S. Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society. [Link]

  • Gholinejad, M.; et al. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Proposed mechanism of the sulfonylation. ResearchGate. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. ACS Publications. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Sulfonamide purification process.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • How to eliminate sulfonamide starting material from an reaction? ResearchGate. [Link]

Sources

Troubleshooting

dealing with regioisomers in pyrazole synthesis

Technical Support Center: Pyrazole Synthesis A Researcher's Guide to Navigating Regioisomeric Challenges Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Researcher's Guide to Navigating Regioisomeric Challenges

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with pyrazole scaffolds. The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry, often presents the significant challenge of controlling regioselectivity, leading to isomeric mixtures that can be difficult to characterize and separate.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) on Pyrazole Regioisomer Control

Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A1: This is a classic and common challenge in pyrazole synthesis. The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound can, in principle, lead to two different pyrazole regioisomers.[2] The regiochemical outcome is highly sensitive to reaction conditions, particularly the solvent and the electronic and steric nature of the substituents on both reactants.[1][3]

Underlying Principles:

The reaction proceeds through the initial attack of one of the hydrazine nitrogens on a carbonyl group, followed by cyclization and dehydration.[4][5] The regioselectivity is determined by which carbonyl group is attacked first. This initial step is influenced by:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster with the more nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.

  • Solvent Effects: The solvent can modulate the reactivity of the carbonyl groups and the hydrazine.[1]

Troubleshooting and Optimization Strategies:

  • Solvent Selection is Critical:

    • Conventional Solvents: In solvents like ethanol, regioselectivity can be poor.[2] This may be due to the solvent competing with the hydrazine as a nucleophile, attacking the more reactive carbonyl group and leveling the reactivity difference between the two carbonyls.[2]

    • Fluorinated Alcohols (TFE and HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity.[1][2] These solvents are non-nucleophilic and can enhance the electrophilicity of the carbonyl groups through hydrogen bonding, leading to a more selective initial attack by the hydrazine.[2] For instance, in the reaction of N-methylhydrazine with 1-aryl-4,4,4-trifluorobutane-1,3-diones, switching from ethanol to HFIP can increase the regioselectivity for the 5-aryl-3-trifluoromethyl-1-methylpyrazole isomer to over 99:1.[2]

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction rate and selectivity.[3] Acid catalysis is typically employed in the Knorr synthesis.[4][6] Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations can be beneficial.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Experimental Protocol Example: Enhancing Regioselectivity with Fluorinated Alcohols

  • Step 1: Dissolve the unsymmetrical 1,3-dicarbonyl compound (0.3 mmol) in the chosen fluorinated solvent (HFIP or TFE, 0.5 mL).

  • Step 2: Slowly add the monosubstituted hydrazine (e.g., methylhydrazine, 0.45 mmol) to the solution at room temperature.

  • Step 3: Stir the reaction mixture at room temperature for 45 minutes.

  • Step 4: Monitor the reaction progress by TLC or LC-MS to determine the ratio of regioisomers.

  • Step 5: Upon completion, evaporate the solvent. Take up the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 6: Purify the product by column chromatography to isolate the major regioisomer.[2]

Q2: I have synthesized a mixture of pyrazole regioisomers. What are the most effective methods for their separation and characterization?

A2: The separation and unambiguous characterization of pyrazole regioisomers are crucial for ensuring the purity of a final compound, especially in a pharmaceutical context.

Separation Techniques:

  • Silica Gel Column Chromatography: This is the most common and often successful method for separating pyrazole regioisomers.[7][8] The polarity difference between the isomers, although sometimes slight, can be exploited by carefully selecting the eluent system. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using either normal-phase or reverse-phase columns can provide higher resolution. Chiral stationary phases can also be used for the separation of enantiomers of chiral pyrazole derivatives.[9]

Characterization and Structure Elucidation:

Unequivocal structure determination is essential to confirm which regioisomer has been synthesized or isolated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR spectra will show distinct signals for each isomer, assigning the correct structure based on chemical shifts alone can be challenging.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful tool for distinguishing regioisomers.[10] By observing through-space correlations between protons on the N1-substituent and protons on the C5 or C3 substituent of the pyrazole ring, a definitive structural assignment can be made. For example, a NOESY correlation between the N-methyl protons and the protons of a C5-phenyl group would confirm that specific regioisomer.[10]

    • ¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, can also provide clues. For instance, the carbon bearing an aryl group at C3 typically appears at a different chemical shift compared to when it's at C5.[11]

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides unambiguous proof of its structure.[7][12] This can then be used to assign the structures of both isomers based on their comparative analytical data.

Workflow for Separation and Characterization

G cluster_0 Separation & Characterization Workflow Start Reaction Mixture (Regioisomer Mixture) Column Silica Gel Column Chromatography Start->Column HPLC Preparative HPLC (if needed) Column->HPLC Poor Separation Fractions Collect Fractions Column->Fractions HPLC->Fractions TLC TLC/LC-MS Analysis of Fractions Fractions->TLC Isomer1 Isolated Isomer 1 TLC->Isomer1 Isomer2 Isolated Isomer 2 TLC->Isomer2 NMR 1D & 2D NMR (¹H, ¹³C, NOESY) Isomer1->NMR Xray X-ray Crystallography (if possible) Isomer1->Xray Isomer2->NMR Structure1 Confirmed Structure 1 NMR->Structure1 Structure2 Confirmed Structure 2 NMR->Structure2 Xray->Structure1

Caption: Workflow for separating and identifying pyrazole regioisomers.

Q3: How do the electronic properties of substituents on the 1,3-dicarbonyl precursor influence regioselectivity?

A3: The electronic nature of the substituents on the unsymmetrical 1,3-dicarbonyl compound is a primary determinant of regioselectivity. The fundamental principle is the difference in electrophilicity between the two carbonyl carbons.

Key Electronic Influences:

  • Electron-Withdrawing Groups (EWGs): Substituents like a trifluoromethyl group (-CF₃) are strongly electron-withdrawing. They significantly increase the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. In the reaction with a monosubstituted hydrazine, the initial attack will preferentially occur at the carbonyl carbon bearing the EWG.

  • Electron-Donating Groups (EDGs): Substituents like an alkyl or alkoxy group are electron-donating. They decrease the electrophilicity of the adjacent carbonyl carbon, making it less reactive towards nucleophiles.

Predicting the Major Regioisomer:

You can generally predict the major product by identifying the more electrophilic carbonyl and the more nucleophilic nitrogen of the hydrazine.

  • In monosubstituted hydrazines (R-NHNH₂):

    • If R is an alkyl group (electron-donating), the -NH₂ group is the more nucleophilic nitrogen.

    • If R is an aryl group (electron-withdrawing), the substituted -NHR group is the more nucleophilic nitrogen.

Table: Effect of Substituents on Regioselectivity

R¹ in 1,3-DicarbonylR² in 1,3-DicarbonylHydrazine (R³-NHNH₂)Predicted Major IsomerRationale
-CF₃ (Strong EWG) ArylMethylhydrazine1-Methyl-3-aryl-5-trifluoromethylpyrazoleThe more nucleophilic -NH₂ of methylhydrazine attacks the more electrophilic carbonyl adjacent to the -CF₃ group.
Aryl (Electron-neutral)Methyl (Weak EDG)Phenylhydrazine1,3-Diphenyl-5-methylpyrazoleThe more nucleophilic -NH(Ph) of phenylhydrazine attacks the more electrophilic carbonyl adjacent to the methyl group (less deactivating than aryl).
Aryl with EWG (e.g., -NO₂)Aryl with EDG (e.g., -OCH₃)Hydrazine3-(Nitroaryl)-5-(methoxyaryl)pyrazoleThe initial attack occurs at the carbonyl adjacent to the more electron-withdrawing nitroaryl group.

Decision Tree for Predicting Regioselectivity

G Start Start: Unsymmetrical 1,3-Dicarbonyl + R-NHNH₂ Q1 Identify the more electrophilic C=O (adjacent to strongest EWG) Start->Q1 Q2 Identify the more nucleophilic Nitrogen in R-NHNH₂ Q1->Q2 Attack More nucleophilic N attacks more electrophilic C=O Q2->Attack Product Major Regioisomer Predicted Attack->Product

Caption: Predicting the major pyrazole regioisomer.

References

  • A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions - Benchchem. (n.d.). BenchChem.
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5623. [Link]

  • Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(18), 5898. [Link]

  • Li, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(1), 196. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367(1), 35–43.
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]

  • Petragnani, N., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Lee, C.-Y., et al. (2020). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 85(15), 9877–9887. [Link]

  • da Silva, A. C. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 88(10), 6524–6535. [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • Smith, A. M. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2210–2215. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

  • Elguero, J., et al. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(9), 585–590. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3342–3345. [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. Retrieved January 11, 2026, from [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES - ijrpr. (2025). International Journal of Research Publication and Reviews. Retrieved January 11, 2026, from [Link]

  • Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Omega, 2(8), 4683–4692. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(39), 25301–25310. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5601. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.). Universitat Autònoma de Barcelona. Retrieved January 11, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). Gels, 10(4), 269. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Research Square. Retrieved January 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring 1-Methyl-1H-pyrazole-5-sulfonyl Chloride Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for monitoring reactions involving 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring reactions involving 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a sulfonyl chloride, this compound is a powerful electrophile, most commonly used to form sulfonamides through reaction with primary or secondary amines.[1][2]

Effective reaction monitoring is critical to ensure optimal yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the monitoring of reactions with 1-Methyl-1H-pyrazole-5-sulfonyl chloride. The solutions provided are based on established chemical principles and field-proven experience.

Problem 1: My TLC plate shows a streak from the baseline for my reaction mixture, and the starting sulfonyl chloride spot is diminishing or absent.

Q: I've started my sulfonylation reaction, but when I run a TLC, I see a long streak originating from the baseline where I spotted my reaction mixture. What's happening?

A: This is a classic sign of the presence of a highly polar compound that does not travel up the TLC plate in common non-polar to moderately polar solvent systems (e.g., Hexanes:Ethyl Acetate). The most likely culprit is the hydrolysis of your starting material, 1-Methyl-1H-pyrazole-5-sulfonyl chloride, to the corresponding 1-methyl-1H-pyrazole-5-sulfonic acid.

Causality & Resolution:

  • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis by water.[3][4] Any trace moisture in your reaction solvent, amine starting material, or glassware can cause this side reaction. The resulting sulfonic acid is very polar and will stick to the silica gel at the baseline or streak.

  • Atmospheric Moisture: Running the reaction open to the air, especially on a humid day, can be sufficient to cause significant hydrolysis.

  • "Dirty" Solvents: Using anhydrous solvents from a freshly opened bottle or that have been properly dried is crucial. Older solvent bottles, even if labeled "anhydrous," can accumulate water over time.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator. Use freshly distilled or purchased anhydrous solvents.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Verify Starting Material: If you suspect your 1-Methyl-1H-pyrazole-5-sulfonyl chloride has degraded, you can check it by dissolving a small amount in a dry, aprotic solvent and running a TLC. A pure sample should show a single, well-defined spot.

Problem 2: The reaction appears sluggish or has stalled, with both starting materials still present after the expected reaction time.

Q: My reaction to form a sulfonamide is not going to completion. I see starting amine and sulfonyl chloride on my HPLC/TLC. What should I investigate?

A: Incomplete conversion is often traced back to issues with stoichiometry, the base used, or reagent quality. The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, which liberates hydrochloric acid (HCl). This HCl must be neutralized by a base for the reaction to proceed.

Causality & Resolution:

  • Base Inefficiency: The base (commonly triethylamine or DIPEA) may be of poor quality (containing water), not sufficiently strong, or sterically hindered. The generated HCl will protonate the amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.

  • Poor Solubility: If the amine or base is not fully soluble in the reaction solvent, the reaction will be slow due to the heterogeneous nature of the mixture.

  • Steric Hindrance: A bulky amine or a hindered sulfonyl chloride can significantly slow down the reaction rate.

Troubleshooting Steps:

  • Choice of Base: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial. Ensure the base is anhydrous.

  • Solvent Selection: Choose a solvent in which all reactants are soluble. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices.[1][5]

  • Temperature: While many sulfonylation reactions proceed at room temperature, gentle heating (e.g., to 40-60°C) can often drive a sluggish reaction to completion.[5] Monitor for potential side reactions at elevated temperatures.

  • Reaction Monitoring Workflow: The following diagram illustrates a logical workflow for troubleshooting these types of reaction issues.

G cluster_0 Troubleshooting Incomplete Conversion Start Reaction Stalled (TLC/HPLC shows SM) Check_Base Verify Base (>1 eq, Anhydrous?) Start->Check_Base Check_Solvent Check Solubility (All components dissolved?) Check_Base->Check_Solvent Base OK Add_More_Base Add fresh, anhydrous base and re-analyze. Check_Base->Add_More_Base Base Issue Check_Temp Increase Temperature? (e.g., 40-60 °C) Check_Solvent->Check_Temp Solubility OK Change_Solvent Switch to a solvent with better solubility (e.g., ACN, THF). Check_Solvent->Change_Solvent Solubility Issue Completion Reaction Complete Check_Temp->Completion Heating Applied Add_More_Base->Check_Base Change_Solvent->Check_Solvent

Caption: A logical workflow for troubleshooting incomplete reactions.

Problem 3: I cannot get a clean GC-MS analysis of my reaction mixture; the sulfonyl chloride peak is broad or absent.

Q: I am trying to use Gas Chromatography (GC) to monitor my reaction, but I suspect the 1-Methyl-1H-pyrazole-5-sulfonyl chloride is degrading in the instrument. Is this possible?

A: Yes, this is highly likely. Sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector port.[6] Furthermore, their reactivity makes them prone to decomposition on the column. Direct GC analysis of sulfonyl chlorides is often unreliable.

Causality & Resolution:

  • Thermal Decomposition: The high temperatures of the GC inlet can cause the sulfonyl chloride to decompose, often eliminating SO₂.

  • On-Column Hydrolysis: Trace moisture or active sites on the GC column can hydrolyze the sulfonyl chloride to the non-volatile sulfonic acid, which will not elute.

Recommended Protocol: Derivatization for GC-MS Analysis To reliably quantify the remaining sulfonyl chloride, it is best to convert it to a stable, volatile derivative before injection. A common method is to convert it to a robust sulfonamide.[6][7]

  • Sample Quenching: Withdraw a small aliquot (e.g., 50 µL) of your reaction mixture at a specific time point.

  • Derivatization: Immediately quench this aliquot into a vial containing a solution of a simple, volatile secondary amine, such as diethylamine or morpholine, in an aprotic solvent (e.g., 1 mL of a 1 M solution in THF). Let this reaction sit for 5-10 minutes to ensure complete conversion of the sulfonyl chloride to the corresponding stable N,N-diethylsulfonamide.

  • Analysis: Analyze the resulting mixture by GC-MS. You will now have a stable, volatile derivative that can be easily chromatographed and quantified against an internal standard.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to start with for monitoring my reaction?

A: For most organic synthesis labs, Thin-Layer Chromatography (TLC) is the ideal starting point. It is fast, inexpensive, and provides a good qualitative picture of the reaction progress.[5][9] You can quickly see the consumption of starting materials and the formation of the product. A good starting solvent system is a 7:3 mixture of Hexanes:Ethyl Acetate, which can be adjusted based on the polarity of your specific amine and product.

Q2: When should I choose HPLC over TLC or GC?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[10] Choose HPLC when:

  • You need accurate data on reaction kinetics, conversion rates, or impurity profiling.

  • Your products or starting materials are not volatile or are thermally unstable (making GC unsuitable).

  • Your amine starting material lacks a UV chromophore. While the pyrazole ring is UV active, for accurate quantification of both starting materials, you may need a derivatization step for the amine or use a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

The following table provides a comparison of the primary analytical techniques.

TechniquePrimary UseProsCons
TLC Qualitative, fast reaction progress checksInexpensive, rapid results, simple setupNot quantitative, lower resolution
HPLC-UV Quantitative analysis , purity determinationHigh resolution, highly quantitative, versatileHigher cost, requires method development
GC-MS Analysis of volatile, thermally stable compoundsExcellent separation for volatile mixtures, provides mass data for identificationUnsuitable for non-volatile or thermally labile compounds (requires derivatization for sulfonyl chloride)
¹H NMR Structural confirmation, reaction conversion checkProvides detailed structural information, can be quantitative with an internal standardLow throughput, requires relatively high concentration, expensive instrumentation
In-situ FT-IR Real-time, continuous reaction monitoringProvides real-time kinetic data without sampling, identifies intermediatesExpensive probe required, data can be complex to interpret

Q3: My amine starting material is a simple aliphatic amine with no UV absorbance. How can I monitor its consumption by HPLC-UV?

A: This is a common challenge. The solution is pre-column derivatization , where you react the amine with a labeling agent that attaches a strongly UV-absorbent or fluorescent group.[11][12]

Common Derivatization Reagents for Amines:

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamides.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with primary and secondary amines to form stable, UV-active derivatives.[13][14]

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent used for primary and secondary amines.[15]

Protocol: General Pre-Column Derivatization for HPLC

  • Sample Preparation: At each time point, take an aliquot of your reaction. Dilute it accurately in a suitable solvent (e.g., acetonitrile).

  • Buffering: Add a borate buffer solution (pH ~7.5-9) to the diluted sample.[11][15]

  • Reagent Addition: Add a solution of the derivatizing reagent (e.g., FMOC-Cl in acetonitrile).

  • Reaction: Allow the derivatization reaction to proceed under mild conditions (e.g., 50°C for 30-40 minutes).[11]

  • Quenching/Analysis: Stop the reaction (e.g., by cooling) and inject the derivatized sample into the HPLC.[15]

Q4: What key signals should I look for in the ¹H NMR spectrum to confirm sulfonamide formation?

A: ¹H NMR spectroscopy is an excellent tool for confirming the final product structure.[16] When 1-Methyl-1H-pyrazole-5-sulfonyl chloride reacts with a primary or secondary amine, you should look for the following characteristic changes:

  • Appearance of an N-H Proton: For reactions with a primary amine, a new, often broad singlet will appear for the sulfonamide N-H proton. This signal typically appears downfield, in the range of 8-11 ppm.[17][18]

  • Shift of Amine Protons: The protons on the carbon adjacent to the amine nitrogen (α-protons) will experience a significant downfield shift upon formation of the sulfonamide bond.

  • Pyrazole Ring Protons: The chemical shifts of the two protons on the pyrazole ring will be slightly altered, but they provide a consistent fingerprint for the pyrazole moiety in your molecule.

Typical ¹H NMR Chemical Shifts (in CDCl₃)

ProtonStarting Material (Approx. δ)Product (Approx. δ)Key Observation
Pyrazole C3-H~7.6 ppm~7.5-7.7 ppmMinor shift
Pyrazole C4-H~6.5 ppm~6.4-6.6 ppmMinor shift
N-CH₃~4.1 ppm~4.0-4.2 ppmMinor shift
Amine α-CH₂Varies (e.g., 2.5-3.5 ppm)Shifted downfield (e.g., 3.0-4.0 ppm)Significant downfield shift
Sulfonamide N-HN/A8-11 ppm (broad singlet)Appearance of new signal

Q5: Can I monitor my reaction in real-time without taking samples?

A: Yes, this can be achieved using in-situ spectroscopic techniques , most commonly with a Fourier-Transform Infrared (FT-IR) probe.[19][20] An immersion probe is inserted directly into the reacting mixture, continuously collecting IR spectra.

How it Works:

  • The S=O stretching vibrations of the sulfonyl chloride functional group (typically two strong bands around 1380 cm⁻¹ and 1180 cm⁻¹) are monitored.

  • As the reaction proceeds, the intensity of these bands will decrease.

  • Concurrently, new bands corresponding to the S=O stretches of the sulfonamide product (typically around 1350 cm⁻¹ and 1160 cm⁻¹) will appear and increase in intensity.

  • This allows for the generation of real-time concentration profiles for reactants and products, providing highly detailed kinetic information.[21][22]

Caption: Decision tree for selecting the appropriate analytical method.

References
  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • MDPI. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

  • PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]

  • OMICS International. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- on Newcrom R1 HPLC column. [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. [Link]

  • Google Patents.
  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • ResearchGate. Reaction Monitoring in Multiphase Systems: Application of Coupled In Situ Spectroscopic Techniques in Organic Synthesis | Request PDF. [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • Freie Universität Berlin. In situ Reaction Monitoring in Photocatalytic Organic Synthesis. [Link]

  • International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

  • ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Autech. 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride,CAS : 1249907-52-5. [Link]

  • Chemsrc. 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE. [Link]

  • Universidade de Lisboa. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic procedure. The following information is based on established chemical principles and field-proven insights to ensure the robustness and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Issues Related to Starting Material and Initial Reaction Stages

Question 1: My synthesis of the 1-methyl-1H-pyrazole precursor is yielding a mixture of regioisomers. How can I improve the selectivity for the desired 1-methyl isomer?

Answer: The N-methylation of pyrazole can indeed lead to a mixture of 1-methyl and 2-methyl isomers, which can be difficult to separate in later stages. The regioselectivity is influenced by the reaction conditions and the nature of the methylating agent.

  • Underlying Cause: The pyrazole anion is ambident, meaning it has two nucleophilic nitrogen atoms. Alkylation can occur at either N1 or N2. Steric hindrance around the nitrogen atoms and the reaction conditions (solvent, base, temperature) play a crucial role in determining the major product.

  • Troubleshooting Protocol:

    • Choice of Base and Solvent: Using a bulky base like potassium tert-butoxide in a non-polar solvent such as THF can favor methylation at the less sterically hindered nitrogen.[1]

    • Methylating Agent: While methyl iodide is commonly used, dimethyl sulfate can sometimes offer different selectivity. It's advisable to perform small-scale trials to determine the optimal reagent for your specific pyrazole derivative.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product.[1]

    • Purification of the Precursor: It is highly recommended to purify the 1-methyl-1H-pyrazole intermediate before proceeding to the chlorosulfonation step. This can be achieved by column chromatography or distillation. A patent suggests purification of pyrazoles by forming acid addition salts, which can then be separated by crystallization.[2]

Question 2: I am observing incomplete consumption of my 1-methyl-1H-pyrazole starting material during the chlorosulfonation reaction. What could be the reason?

Answer: Incomplete conversion is a common issue in chlorosulfonation reactions and can often be attributed to the quality of the reagents or the reaction setup.

  • Underlying Cause:

    • Moisture: Chlorosulfonic acid is highly reactive with water. Any moisture in the starting material, solvent, or glassware will consume the reagent, reducing its availability for the desired reaction.

    • Insufficient Reagent: An inadequate molar excess of chlorosulfonic acid can lead to incomplete reaction.

    • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. A procedure for a similar compound, 1-methyl-1H-pyrazole-4-sulfonyl chloride, involves heating to reflux at 110 °C for 3 hours.[3]

  • Troubleshooting Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.

    • Reagent Stoichiometry: Typically, a significant excess of chlorosulfonic acid is used. A common protocol for the synthesis of a similar compound uses a 4-fold molar excess of chlorosulfonic acid.[3]

    • Controlled Addition: Add the 1-methyl-1H-pyrazole dropwise to the chlorosulfonic acid at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then gradually raise the temperature to the desired level.[1][3]

    • Monitoring the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material.

II. Common Impurities and Their Mitigation

Question 3: My final product is contaminated with a significant amount of 1-methyl-1H-pyrazole-5-sulfonic acid. How is this formed and how can I prevent it?

Answer: The presence of the corresponding sulfonic acid is the most common impurity in the synthesis of sulfonyl chlorides.

  • Underlying Cause: 1-Methyl-1H-pyrazole-5-sulfonyl chloride is highly susceptible to hydrolysis.[4] Exposure to water, even atmospheric moisture, during the reaction workup or purification will convert the sulfonyl chloride to the sulfonic acid. The hydrolysis of sulfonyl chlorides is a well-documented reaction.[5][6][7][8]

  • Mitigation Strategy:

    • Anhydrous Workup: The workup procedure is critical. Quenching the reaction mixture by pouring it onto crushed ice is a standard method, but this must be done carefully and quickly.[1][3] The product often precipitates as a solid and should be filtered immediately.

    • Aqueous Extraction: If an extraction is necessary, use ice-cold water and minimize the contact time between the organic layer containing the product and the aqueous phase.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.

    • Storage: Store the final product under an inert atmosphere and in a desiccator to prevent degradation over time.

Impurity Formation Pathway: Hydrolysis

SulfonylChloride 1-Methyl-1H-pyrazole-5-sulfonyl chloride SulfonicAcid 1-Methyl-1H-pyrazole-5-sulfonic acid SulfonylChloride->SulfonicAcid + H₂O (Hydrolysis) Water H₂O

Caption: Hydrolysis of the sulfonyl chloride to the sulfonic acid.

Question 4: I have identified an isomeric impurity in my product. What is the likely structure and how can I avoid its formation?

Answer: The formation of isomeric sulfonyl chlorides is a potential side reaction during chlorosulfonation.

  • Underlying Cause: While the 5-position of the 1-methyl-1H-pyrazole ring is generally the most activated site for electrophilic substitution, substitution at other positions (e.g., the 4-position) can occur, especially under harsh reaction conditions. This leads to the formation of regioisomeric sulfonyl chlorides. The synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride is also achieved through chlorosulfonation of 1-methyl-1H-pyrazole.[3]

  • Mitigation Strategy:

    • Temperature Control: Maintaining a controlled temperature throughout the reaction can minimize the formation of undesired isomers. Start the addition at a low temperature and then carefully increase it.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can lead to isomerization or other side reactions. Monitor the reaction progress to determine the optimal time for completion.

    • Purification: If isomeric impurities are formed, they can often be separated by column chromatography on silica gel. It is important to use a non-polar eluent system to minimize the risk of hydrolysis on the silica.

Regioisomeric Impurity Formation

StartingMaterial 1-Methyl-1H-pyrazole DesiredProduct 1-Methyl-1H-pyrazole-5-sulfonyl chloride StartingMaterial->DesiredProduct + ClSO₃H (Major) IsomericImpurity 1-Methyl-1H-pyrazole-4-sulfonyl chloride StartingMaterial->IsomericImpurity + ClSO₃H (Minor) Reagent ClSO₃H

Caption: Formation of desired product and isomeric impurity.

Question 5: My final product has a dark color. What is the cause and how can I obtain a purer, colorless product?

Answer: Dark coloration in the final product often indicates the presence of decomposition products or polymeric materials.

  • Underlying Cause:

    • Overheating: Excessive temperatures during the reaction or distillation can cause decomposition of the starting material or product.

    • Reaction with Impurities: Impurities in the starting 1-methyl-1H-pyrazole can lead to colored byproducts.

    • Air Oxidation: Some organic compounds are sensitive to air oxidation, which can produce colored impurities.

  • Purification Protocol:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., hexanes, or a mixture of ethyl acetate and hexanes) can be an effective method for removing colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration.

    • Column Chromatography: As a last resort, column chromatography can be used, but care must be taken to avoid hydrolysis of the product on the silica gel.

III. Analytical Characterization

Question 6: What are the recommended analytical techniques to assess the purity of my 1-Methyl-1H-pyrazole-5-sulfonyl chloride?

Answer: A combination of analytical methods is recommended for a comprehensive purity assessment.

Technique Purpose Expected Observations for Pure Product Common Impurities Detected
¹H NMR Structural confirmation and detection of proton-bearing impurities.Signals corresponding to the methyl group and the pyrazole ring protons with the correct integration and splitting patterns.Residual starting material, isomeric impurities, and the corresponding sulfonic acid.
¹³C NMR Confirmation of the carbon skeleton.Signals for all unique carbon atoms in the molecule.Isomeric impurities.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the mass of the product.Byproducts with different molecular weights.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic strong absorptions for the S=O bonds of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).A broad O-H stretch if the sulfonic acid is present.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and separation of impurities.A single major peak for the desired product.Can resolve and quantify starting material, isomeric impurities, and hydrolysis products.

References

  • Organic Syntheses Procedure. (n.d.).
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
  • SynQuest Laboratories, Inc. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride Safety Data Sheet.
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(1), 1-1.
  • ChemicalBook. (n.d.). 1-Methylpyrazole synthesis.
  • Haszeldine, R. N. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4).
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-4-ol synthesis.
  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine. (2020). Organic Preparations and Procedures International, 52(4), 363-368.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1435-1444.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). Molbank, 2022(3), M1438.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI).
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
  • Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (2015). Journal of the Chemical Society of Pakistan, 37(4), 785-791.
  • Thermo Scientific Chemicals. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride, 97%.
  • Chemsrc. (n.d.). 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE.
  • Thermo Scientific. (n.d.). 1-Methyl-1H-pyrazol-5-sulfonylchlorid, 97 %.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1004.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (n.d.). Google Patents.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • N-methylation of pyrazole. (2023, June 10). Reddit.
  • Fisher Scientific. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride, 97%.
  • Chlorosulfonation of N-Arylmaleimides. (2008). Journal of the Chinese Chemical Society, 55(4), 861-868.
  • BLDpharm. (n.d.). 4-Chloro-1-methyl-1H-pyrazole-5-sulfonyl chloride.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009). Heterocyclic Communications, 15(4), 259-264.
  • Arctom Scientific. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Sources

Optimization

Technical Support Center: A Guide to Preventing Decomposition of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.

Understanding the Instability: The 'Why' Behind Decomposition

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a highly reactive electrophile, prized for its ability to form sulfonamides, which are crucial motifs in many pharmaceutical compounds[1][2]. However, the very reactivity that makes it useful also renders it susceptible to degradation. The primary drivers of decomposition are its high sensitivity to nucleophiles (especially water) and its limited thermal stability. Understanding these pathways is the first step toward prevention.

The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it an aggressive target for nucleophilic attack. This reactivity is the cornerstone of its intended use with amines or alcohols but also its primary vulnerability.

Key Decomposition Pathways

Two principal decomposition pathways account for the majority of issues encountered in the lab:

  • Hydrolysis/Solvolysis: This is the most common decomposition route. Trace amounts of water in solvents, reagents, or from atmospheric humidity can readily attack the electrophilic sulfur atom, leading to the formation of the corresponding and often unreactive 1-Methyl-1H-pyrazole-5-sulfonic acid.[3] Similarly, alcohol solvents will lead to the formation of sulfonate esters.[4]

  • Thermal Decomposition: Like many sulfonyl chlorides, particularly heteroaromatic ones, this compound has limited thermal stability.[5][6] At elevated temperatures, it can undergo desulfonylation, extruding sulfur dioxide (SO₂) to yield 5-chloro-1-methyl-1H-pyrazole.[7] This pathway is often irreversible and leads to a complex mixture of byproducts.

Below is a diagram illustrating these critical decomposition routes.

reagent 1-Methyl-1H-pyrazole-5-sulfonyl chloride sulfonic_acid 1-Methyl-1H-pyrazole-5-sulfonic acid (Inactive Byproduct) reagent->sulfonic_acid Hydrolysis / Solvolysis (H₂O, Alcohols) chloro_pyrazole 5-Chloro-1-methyl-1H-pyrazole + SO₂ (Byproduct) reagent->chloro_pyrazole Thermal Decomposition (Excess Heat)

Caption: Primary decomposition pathways for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is sluggish, and the yield is poor. My TLC shows a new, highly polar baseline spot that wasn't in my starting material. What is happening?

A1: This is a classic sign of hydrolysis. The polar baseline spot is almost certainly the sulfonic acid byproduct, which forms when the sulfonyl chloride reacts with water instead of your intended nucleophile.[3][8] Since the sulfonic acid is generally unreactive under these conditions, its formation represents a direct loss of your starting material and reduces your yield.

Troubleshooting Steps:

  • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

  • Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles). Do not use solvents that have been sitting on the bench.

  • Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[9]

  • Reagent Quality: Ensure your amine or alcohol nucleophile is anhydrous. If it is a salt (e.g., a hydrochloride), ensure the base used for neutralization does not introduce water.

Q2: I stored my 1-Methyl-1H-pyrazole-5-sulfonyl chloride for a few weeks and now its purity is low. How should I be storing it?

A2: This compound is sensitive to ambient moisture and temperature. Improper storage is a common cause of degradation over time. The sulfonyl chloride group can hydrolyze simply from exposure to air.[10][11]

Solution: Adhere to strict storage protocols. We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of thermal decomposition and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed glass bottle with a PTFE-lined capGlass is inert, and a proper seal prevents moisture ingress.
Location Dark, dry, well-ventilated areaProtects from light and ensures any potential off-gassing is managed safely.[9]

Q3: My reaction turned dark upon heating, and the NMR of the crude product is a complex, unidentifiable mess. What went wrong?

A3: You have likely encountered thermal decomposition. Heating reactions involving heteroaromatic sulfonyl chlorides is a common pitfall.[6] Temperatures above 50-60 °C can initiate SO₂ extrusion and other complex degradation pathways, leading to charring and a multitude of byproducts.[7][12]

Solution:

  • Low-Temperature Reactions: Whenever possible, run the reaction at 0 °C or even lower temperatures (-20 °C). The reaction between a sulfonyl chloride and an amine is typically fast and exothermic, and cooling helps to control the reaction rate and dissipate heat.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of your nucleophile. This prevents localized overheating (exotherms) that can trigger decomposition.

  • Alternative Catalysis: If the reaction requires heating to proceed, investigate alternative methods such as base catalysis or the use of activating agents that may allow the reaction to occur at a lower temperature.

Q4: Can I use methanol as a solvent to dissolve the compound for my reaction?

A4: No. Using protic solvents like methanol or ethanol will lead to rapid solvolysis, where the solvent itself acts as a nucleophile.[4] Instead of forming the desired sulfonamide with your amine, you will form the methyl sulfonate ester, another unwanted byproduct.

Solution: Choose a compatible, anhydrous, aprotic solvent.

Recommended SolventsAvoid These Solvents
Dichloromethane (DCM)Water (H₂O)
Tetrahydrofuran (THF)Methanol (MeOH), Ethanol (EtOH)
Acetonitrile (ACN)Isopropanol (IPA)
TolueneAny protic or "wet" solvent

Best Practices & Recommended Protocol

To maximize your success, we have consolidated the key preventative measures into a generalized, step-by-step protocol for a typical sulfonamide formation reaction.

Experimental Workflow: Sulfonamide Synthesis

The following diagram outlines the critical steps for successfully using 1-Methyl-1H-pyrazole-5-sulfonyl chloride while minimizing decomposition.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Workup p1 Oven/Flame-Dry All Glassware p2 Assemble Under Inert Gas (N₂/Ar) p1->p2 p3 Use Anhydrous Solvents & Reagents p2->p3 r1 Dissolve Amine & Base in Solvent p3->r1 r2 Cool Reaction to 0 °C r1->r2 r3 Slowly Add Sulfonyl Chloride Solution r2->r3 r4 Stir at 0 °C to Room Temp r3->r4 a1 Monitor by TLC/LC-MS r4->a1 a2 Perform Aqueous Workup a1->a2 a3 Purify by Chromatography/Recrystallization a2->a3

Caption: Recommended workflow for minimizing decomposition during sulfonamide synthesis.

Step-by-Step Protocol
  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add your amine (1.0 equiv) and a suitable anhydrous aprotic solvent (e.g., DCM).

    • Add a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 equiv).

    • Seal the flask with a septum and establish an inert atmosphere of nitrogen or argon.

  • Reaction:

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate dry flask, dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM under an inert atmosphere.

    • Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Look for the complete consumption of the amine and the absence of a polar baseline spot (sulfonic acid).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with your organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary, typically via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: How can I assess the purity of my 1-Methyl-1H-pyrazole-5-sulfonyl chloride before using it? A: The best method is ¹H NMR spectroscopy in an anhydrous deuterated solvent (like CDCl₃). The presence of the sulfonic acid hydrolysis product will be evident as a separate set of peaks, often with a broad peak for the acidic proton. Fresh, high-purity material should show clean, sharp signals corresponding only to the sulfonyl chloride structure.

Q: Besides the sulfonic acid, what other impurities should I be aware of? A: Depending on the synthetic route used to prepare the sulfonyl chloride, you might find residual starting materials or chlorinating agents.[13] For instance, if chlorosulfonic acid was used in its synthesis, trace amounts of acid could remain, which can catalyze decomposition.[14][15] The thermal byproduct, 5-chloro-1-methyl-1H-pyrazole, is another potential impurity if the compound has been exposed to heat.

Q: Is this compound more or less stable than other common sulfonyl chlorides like tosyl chloride or mesyl chloride? A: Generally, heteroaromatic sulfonyl chlorides are less stable than simple arylsulfonyl chlorides (like tosyl chloride) or alkanesulfonyl chlorides (like mesyl chloride).[6] The electronics of the pyrazole ring can influence the stability of the S-Cl bond and the compound's susceptibility to decomposition pathways like SO₂ extrusion.[5] Therefore, it requires more careful handling and stricter adherence to anhydrous, low-temperature conditions.

References

  • lino, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • SD Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Available at: [Link]

  • van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Available at: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Available at: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Available at: [Link]

  • Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • The Journal of Organic Chemistry. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. Available at: [Link]

  • Yufeng Chem. (n.d.). Sulfonyl Chlorides/Fluorides. Available at: [Link]

  • The Journal of Chemical Physics. (2023). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • The Journal of Organic Chemistry. (1998). Spontaneous hydrolysis of sulfonyl fluorides. Available at: [Link]

  • ResearchGate. (2006). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions. Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride. Available at: [Link]

  • Badsara, S. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem Compound Database. Available at: [Link]

  • da Silva, W. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Kevill, D. N., & D’Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A. 5-Benzo[7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available at: [Link]

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Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

Last Updated: January 11, 2026 Introduction Welcome to the technical resource for researchers utilizing 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This molecule is a valuable reagent in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

Welcome to the technical resource for researchers utilizing 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This molecule is a valuable reagent in medicinal chemistry and drug development, primarily for the synthesis of sulfonamides. However, its reactivity and stability are highly dependent on the reaction environment, particularly the choice of solvent. This guide provides in-depth, field-proven insights into optimizing reactions, troubleshooting common issues, and understanding the causal relationship between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields when using 1-Methyl-1H-pyrazole-5-sulfonyl chloride?

A1: The most frequent cause of low yields is the hydrolysis of the sulfonyl chloride. This compound is highly sensitive to moisture, which converts it into the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, effectively removing your reagent from the reaction. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: Besides unreacted starting materials, common byproducts include:

  • 1-Methyl-1H-pyrazole-5-sulfonic acid: Resulting from hydrolysis by trace amounts of water.[1]

  • Bis-sulfonated amine (for primary amines): If stoichiometry is not carefully controlled or if excess sulfonyl chloride is used, a secondary sulfonamide can form. Using a slight excess of the amine can help prevent this.[3]

  • Products from reaction with solvent: Nucleophilic solvents (like alcohols) can compete with your intended nucleophile (the amine), leading to the formation of sulfonate esters.

Q3: Which solvent type is generally recommended for sulfonamide synthesis with this reagent?

A3: Polar aprotic solvents are typically the best choice for promoting the desired SN2 reaction between 1-Methyl-1H-pyrazole-5-sulfonyl chloride and an amine.[4] Solvents like dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common.[3] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile, leaving it more reactive.[4][5][6]

Q4: Why is a base like triethylamine or pyridine necessary?

A4: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3][7] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine base is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[3]

Q5: How should I store 1-Methyl-1H-pyrazole-5-sulfonyl chloride?

A5: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[1] Using a fresh bottle or vial is always recommended for best results.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a cause-and-effect format.

Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
Potential Cause Explanation & Validation Recommended Solution
Poor Amine Nucleophilicity Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive.[2] The reaction may stall at room temperature.Increase the reaction temperature (e.g., to 40 °C or reflux, solvent permitting). Consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which forms a more reactive intermediate with the sulfonyl chloride.[2]
Degraded Sulfonyl Chloride The reagent may have hydrolyzed to sulfonic acid due to improper storage or handling.[8]Use a fresh bottle of 1-Methyl-1H-pyrazole-5-sulfonyl chloride. If degradation is suspected, purity can be assessed by 1H NMR prior to use.
Insufficient Solvent Polarity Using a non-polar solvent (e.g., hexane, toluene) may not adequately dissolve the reactants, particularly if the amine salt is used, preventing them from reacting.Switch to a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[3]
Problem 2: Significant Side Product Formation
Potential Cause Explanation & Validation Recommended Solution
Reaction with Protic Solvent Polar protic solvents (e.g., methanol, ethanol, water) can act as nucleophiles, competing with the amine to form sulfonate esters or sulfonic acid.Strictly use polar aprotic solvents. If a protic solvent is unavoidable for solubility reasons, the reaction should be run at low temperatures (e.g., 0 °C) with a significant excess of the amine to favor the desired reaction.
Excessive Heat High temperatures can promote side reactions and decomposition of the sulfonyl chloride or the desired product.Most sulfonamide formations are effective at 0 °C to room temperature.[8] Only apply heat if the reaction is confirmed to be sluggish via TLC or LC-MS monitoring.
Inappropriate Base Using a nucleophilic base (e.g., an aqueous base like NaOH under certain conditions) can accelerate hydrolysis of the sulfonyl chloride.[2]Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[3]
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during sulfonylation reactions.

TroubleshootingWorkflow Start Low Yield or Complex Mixture CheckReagents Verify Reagent Quality (Fresh Sulfonyl Chloride, Dry Amine/Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Stoichiometry, Base) CheckReagents->CheckConditions Reagents OK TLC_Analysis Analyze TLC/LC-MS: Dominant Spot is Starting Material? CheckConditions->TLC_Analysis Conditions Standard SideProduct_Analysis Analyze TLC/LC-MS: Multiple Side Products? TLC_Analysis->SideProduct_Analysis No ReactivityIssue Problem: Low Reactivity Solution: Increase Temp, Add DMAP TLC_Analysis->ReactivityIssue Yes Hydrolysis Problem: Hydrolysis Solution: Use Anhydrous Conditions, Inert Atmosphere TLC_Analysis->Hydrolysis Yes WrongSolvent Problem: Competing Nucleophile Solution: Switch to Polar Aprotic Solvent (DCM, ACN) SideProduct_Analysis->WrongSolvent Yes TempTooHigh Problem: Decomposition Solution: Run at Lower Temp (0°C -> RT) SideProduct_Analysis->TempTooHigh Yes End Optimized Reaction ReactivityIssue->End Implement Solution Hydrolysis->End Implement Solution WrongSolvent->End Implement Solution TempTooHigh->End Implement Solution

Caption: A decision tree for troubleshooting sulfonamide synthesis.

The Critical Role of the Solvent: A Deeper Dive

The reaction of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The solvent influences this reaction in several critical ways.

Solvent Polarity and Mechanism

The SN2 transition state involves a partial charge distribution across the nucleophile, sulfur atom, and leaving group.

  • Polar Aprotic Solvents (e.g., DCM, ACN, DMSO, DMF): These solvents possess dipole moments that can stabilize the charged transition state, but they lack acidic protons.[4] This is advantageous because they do not form strong hydrogen-bonding "cages" around the amine nucleophile.[9] The nucleophile remains "free" and highly reactive, leading to a faster SN2 reaction rate.[4][6] Acetone and acetonitrile are excellent choices for dissolving reactants and promoting efficient reactions.[6][10]

  • Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents have acidic protons (O-H or N-H bonds) and can solvate both cations and anions effectively.[9] However, they strongly solvate the anionic or lone-pair electrons of the amine nucleophile through hydrogen bonding.[5][11] This "solvent cage" stabilizes the nucleophile in its ground state, increasing the energy required to reach the transition state and thus significantly slowing down the SN2 reaction.[9][11] Furthermore, they can act as competing nucleophiles.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices as they often fail to dissolve the charged nucleophiles or polar sulfonyl chloride, preventing the reaction from occurring in the solution phase.[6]

Summary of Solvent Effects on SN2 Reactivity
Solvent TypeExampleInteraction with NucleophileEffect on SN2 RateRecommendation for this Reaction
Polar Aprotic DCM, ACN, THF, DMSOWeak dipole-dipole interactions.[9]Increases Rate Highly Recommended
Polar Protic Water, Methanol, EthanolStrong hydrogen bonding (solvation).[5][9]Decreases Rate Not Recommended
Non-Polar Hexane, Toluene, BenzeneVery weak van der Waals forces.Very Slow / No Reaction Not Recommended
Reaction Mechanism Visualization

The following diagram illustrates the SN2 reaction pathway favored in a polar aprotic solvent.

Caption: SN2 mechanism for sulfonamide formation.

Experimental Protocols

Standard Protocol for Sulfonylation of a Primary Amine

This protocol provides a robust starting point for the synthesis of a sulfonamide using 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stir bar, septum, nitrogen/argon line

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: In a separate vial, dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[3]

References

  • Benchchem. (n.d.). Troubleshooting low yield in sulfonamide synthesis with allyl sulfonyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Retrieved from [Link]

  • Borthwick, A. D. (2012). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]

  • Woolven, H., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Kevill, D. N., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Quora. (2023). What is the use of sulfonyl chloride?. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • RSC Publishing. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • RSC Publishing. (2018). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]

  • ScienceDirect. (2016). Synthesis of Sulfonamides. Retrieved from [Link]

  • Blogspot. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Retrieved from [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Three‐component reactions for sulfonylation of nitrogen‐containing heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Control in the Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this multi-step synthesis. Precise temperature management is paramount for achieving high yields, purity, and batch-to-batch consistency. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

The synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides typically proceeds in two key stages: the sulfonylation of 1-methyl-1H-pyrazole to form the intermediate 1-methyl-1H-pyrazole-5-sulfonyl chloride, followed by the amidation of this intermediate with a desired amine. Temperature control is critical at both stages to mitigate side reactions and ensure the stability of the intermediates.

Troubleshooting Guide: Navigating Temperature-Related Synthesis Challenges

This section addresses common issues encountered during the synthesis of 1-Methyl-1H-pyrazole-5-sulfonamides, with a focus on temperature-related causes and solutions.

Q1: My yield of 1-methyl-1H-pyrazole-5-sulfonyl chloride is consistently low. What are the likely temperature-related causes?

Low yields during the sulfonylation step are often attributable to improper temperature control. The reaction of 1-methyl-1H-pyrazole with a sulfonating agent, such as chlorosulfonic acid, is highly exothermic.

  • Initial Addition Temperature: The addition of the pyrazole to the sulfonating agent should be performed at a low temperature, typically around 0°C.[1] This is crucial to control the initial exothermic reaction and prevent the formation of undesired byproducts. A higher initial temperature can lead to uncontrolled side reactions and degradation of the starting material.

  • Reaction Temperature: After the initial addition, the reaction mixture is typically warmed to a specific temperature to drive the reaction to completion. For similar pyrazole systems, a temperature of around 60°C has been reported to be effective.[1][2] Insufficient temperature may result in an incomplete reaction, while excessive temperature can promote the formation of polysulfonated products or lead to the decomposition of the desired sulfonyl chloride. The thermal stability of heteroaromatic sulfonyl chlorides can be a concern, and elevated temperatures may accelerate decomposition.[3]

  • Thionyl Chloride Addition: If thionyl chloride is used to facilitate the formation of the sulfonyl chloride, its addition should also be carefully temperature-controlled, often at the same temperature as the main reaction (e.g., 60°C), to ensure a smooth conversion without degrading the product.[1][2]

Troubleshooting Workflow: Low Yield of Sulfonyl Chloride

start Low Yield of 1-Methyl-1H-pyrazole-5-sulfonyl chloride q1 Was the initial addition of 1-methyl-1H-pyrazole conducted at 0°C? start->q1 ans1_no No q1->ans1_no High initial exotherm likely ans1_yes Yes q1->ans1_yes sol1 Action: Repeat addition at 0°C to control initial exotherm. ans1_no->sol1 q2 Was the reaction temperature maintained at the optimal range (e.g., 60°C)? ans1_yes->q2 end_node Yield Improved sol1->end_node ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2_low Action: Increase temperature to the recommended value to ensure reaction completion. ans2_no->sol2_low If temperature was too low sol2_high Action: Lower temperature to prevent byproduct formation and decomposition. ans2_no->sol2_high If temperature was too high q3 Was the temperature controlled during the addition of thionyl chloride? ans2_yes->q3 sol2_low->end_node sol2_high->end_node ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes Consider other factors sol3 Action: Maintain a stable temperature during thionyl chloride addition. ans3_no->sol3 ans3_yes->end_node Consider other factors sol3->end_node

Caption: Troubleshooting workflow for low sulfonyl chloride yield.

Q2: I am observing significant impurity formation during the amidation step. How can I optimize the temperature to improve the purity of my 1-Methyl-1H-pyrazole-5-sulfonamide?

The amidation of 1-methyl-1H-pyrazole-5-sulfonyl chloride with an amine is also sensitive to temperature.

  • Reaction Temperature: This reaction is often carried out at or slightly above room temperature, for instance, in the range of 25-30°C.[1][2] Running the reaction at too high a temperature can lead to several issues:

    • Side Reactions: Increased temperatures can promote the reaction of the sulfonyl chloride with other nucleophiles present in the reaction mixture, or lead to decomposition of the starting material or product.

    • Racemization: If the amine is chiral, higher temperatures can increase the risk of racemization.

  • Exothermic Nature: The addition of the sulfonyl chloride to the amine solution can be exothermic. It is advisable to add the sulfonyl chloride solution portion-wise or via a dropping funnel to maintain a stable reaction temperature.

Q3: The reaction to form the sulfonamide is very slow. Can I increase the temperature to speed it up?

While increasing the temperature can increase the reaction rate, it must be done cautiously. A modest increase in temperature may be acceptable, but it is crucial to monitor the reaction closely for the appearance of impurities. An alternative to significantly increasing the temperature is to extend the reaction time at a moderate temperature. For example, stirring the reaction mixture for 16 hours at 25-30°C has been shown to be effective.[1][2]

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature for storing 1-methyl-1H-pyrazole-5-sulfonyl chloride? A: Heteroaromatic sulfonyl chlorides can be unstable and sensitive to moisture and heat.[3] It is best to store the intermediate at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere to minimize degradation.

Q: Does the choice of solvent affect the optimal reaction temperature? A: Yes, the solvent can influence the optimal temperature. The boiling point of the solvent will set the upper limit for the reaction temperature. Moreover, the solvent's ability to dissipate heat will affect how well the temperature can be controlled, especially during exothermic additions.

Q: Are there any visual cues that indicate a loss of temperature control? A: A rapid, unexpected increase in the internal temperature of the reaction vessel is a clear sign of a potential loss of control. Other indicators can include a sudden change in the color of the reaction mixture or an increase in the evolution of gases.

Summary of Recommended Temperature Parameters

Reaction StepParameterRecommended Temperature RangeRationale
Sulfonylation Initial addition of 1-methyl-1H-pyrazole0°CTo control the initial exothermic reaction.[1]
Main reaction60°CTo ensure the reaction proceeds to completion without significant degradation.[1][2]
Addition of thionyl chloride60°CTo maintain a consistent reaction environment for efficient conversion.[1][2]
Amidation Reaction of sulfonyl chloride with amine25-30°CTo minimize side reactions and ensure product purity.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride (as an illustrative example) [1]

  • A solution of 1,3,5-trimethyl-1H-pyrazole (25 g) in chloroform (75 mL) is prepared.

  • This solution is added very slowly to a stirred solution of chlorosulfonic acid (166.7 g) in chloroform (175 mL) under a nitrogen atmosphere, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction temperature is raised to 60°C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g) is then added to the reaction mixture at 60°C over a period of 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Protocol 2: Synthesis of a Pyrazole Sulfonamide (as an illustrative example) [1]

  • To a solution of 2-phenylethylamine (65.5 mg) and diisopropylethylamine (99.6 mg) in dichloromethane (5 vol), a solution of pyrazole-4-sulfonyl chloride (100 mg) in dichloromethane (5 vol) is added at 25-30°C.

  • The reaction mixture is stirred for 16 hours at 25-30°C.

  • The reaction progress is monitored by TLC.

  • Upon completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes.

  • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude product, which is then purified by column chromatography.

Logical Relationships in Temperature Control

cluster_cause Cause cluster_effect Effect temp Reaction Temperature rate Reaction Rate temp->rate Increases side_reactions Side Reactions/Decomposition temp->side_reactions Increases (if too high) yield Product Yield rate->yield Increases (up to a point) purity Product Purity side_reactions->yield Decreases side_reactions->purity Decreases

Caption: The causal relationship between temperature and reaction outcomes.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México. Available at: [Link]

  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. - ResearchGate. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC - PubMed Central. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride and Its Derivatives

Introduction In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds are paramount. Among these, pyrazole derivatives are distinguished by their vast pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds are paramount. Among these, pyrazole derivatives are distinguished by their vast pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 1-methyl-1H-pyrazole core is a particularly valuable building block, and its functionalization allows for the exploration of vast chemical space. 1-Methyl-1H-pyrazole-5-sulfonyl chloride, specifically, serves as a highly reactive and versatile electrophile. Its ability to readily react with nucleophiles, such as amines and alcohols, yields a diverse library of sulfonamides and sulfonate esters, which are prominent motifs in numerous clinically approved drugs.[4]

This guide provides an in-depth technical comparison of the characterization methods for 1-Methyl-1H-pyrazole-5-sulfonyl chloride and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the synthesis, spectroscopic analysis, and comparative data, ensuring a thorough understanding of this critical class of compounds.

Synthesis and Derivatization Strategies

The utility of 1-Methyl-1H-pyrazole-5-sulfonyl chloride lies in its function as a synthetic intermediate. Its preparation and subsequent derivatization are foundational steps in many research campaigns.

Synthesis of the Parent Sulfonyl Chloride

The synthesis of heteroaryl sulfonyl chlorides is typically achieved via direct sulfonation with chlorosulfonic acid.[5][6] The reaction involves the electrophilic substitution of a proton on the pyrazole ring with a chlorosulfonyl group.

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful sulfonating agent. The reaction is often performed in an excess of this reagent, which also acts as the solvent.

  • Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (e.g., 0 °C) to prevent uncontrolled side reactions and degradation.[6]

  • Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product.

The overall synthetic workflow, from the starting pyrazole to its final, characterized derivatives, is a multi-step process requiring careful monitoring and purification at each stage.

Synthetic Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_characterization Characterization Start 1-Methyl-1H-pyrazole Product 1-Methyl-1H-pyrazole-5-sulfonyl chloride Start->Product Sulfonation Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product Derivative 1-Methyl-1H-pyrazole-5-sulfonamide Product->Derivative Nucleophilic Substitution Nucleophile Primary/Secondary Amine (R-NH2) Nucleophile->Derivative Analysis Spectroscopy (NMR, IR, MS) X-ray Crystallography Derivative->Analysis

Caption: General workflow for synthesis and characterization.

Derivatization to Sulfonamides

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution. The most common derivatization involves reaction with primary or secondary amines to form stable sulfonamide linkages.[4][7]

Causality of Experimental Choices:

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the solvent.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to scavenge the HCl byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Monitoring: The reaction progress is conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[4][6]

Comprehensive Characterization Techniques

A multi-faceted analytical approach is essential to unambiguously confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR provide critical information.

  • ¹H NMR Spectroscopy: For 1-Methyl-1H-pyrazole-5-sulfonyl chloride , the spectrum is expected to be simple:

    • A singlet for the N-methyl protons (CH₃), likely around 3.8-4.2 ppm.

    • Two doublets for the pyrazole ring protons (H3 and H4), typically in the aromatic region (7.0-8.0 ppm). The proton adjacent to the carbon bearing the sulfonyl chloride group (H4) will be further downfield due to the group's electron-withdrawing nature.

  • Upon conversion to a sulfonamide derivative (e.g., by reaction with a primary amine R-NH₂), key changes are observed:

    • The pyrazole ring proton signals will experience a slight shift.

    • A new signal for the N-H proton of the sulfonamide will appear, often as a broad singlet. Its chemical shift can vary widely depending on the solvent and concentration.

    • Signals corresponding to the protons of the 'R' group from the amine will be present.

NMR_Correlation cluster_structure Representative Sulfonamide Structure cluster_spectrum Expected ¹H NMR Regions Structure a N-CH₃ ~3.9 ppm (singlet) b Pyrazole H4 ~7.5 ppm (doublet) c Pyrazole H3 ~7.0 ppm (doublet) d Amine R-group (Variable) e Sulfonamide N-H (Variable, broad) p1 p1->a p2 p2->b p3 p3->c p4 p4->d p5 p5->e

Caption: Key ¹H NMR correlations for a pyrazole sulfonamide.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying key functional groups by their characteristic vibrational frequencies.

  • Sulfonyl Chloride: The defining feature is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found at ~1370-1410 cm⁻¹ and ~1166-1204 cm⁻¹, respectively.[8] A band for the S-Cl stretch may also be observed in the far-IR region (~375 cm⁻¹).[9]

  • Sulfonamide: Upon conversion, the S=O stretching frequencies will shift slightly. Critically, new bands will appear. For a primary sulfonamide (-SO₂NH₂), two N-H stretching bands are seen (~3350 and ~3250 cm⁻¹). For a secondary sulfonamide (-SO₂NHR), a single, often broad, N-H stretching band is observed around 3250 cm⁻¹.[10] The appearance of a band near 900 cm⁻¹ is also suggestive of the S-N group.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a crucial confirmation of its identity.

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

  • Isotopic Pattern: For 1-Methyl-1H-pyrazole-5-sulfonyl chloride , the presence of chlorine is easily confirmed by its characteristic isotopic signature. There will be two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] This signature disappears upon substitution of the chlorine atom in the sulfonamide derivatives.

X-ray Crystallography

For derivatives that are crystalline solids, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[1][11] It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1][12] This technique is the gold standard for structural confirmation and is indispensable for understanding structure-activity relationships (SAR) in drug design.[1]

Comparative Data Summary

The following table summarizes the expected key characterization data for 1-Methyl-1H-pyrazole-5-sulfonyl chloride and a representative derivative, N-benzyl-1-methyl-1H-pyrazole-5-sulfonamide.

Property 1-Methyl-1H-pyrazole-5-sulfonyl chloride N-benzyl-1-methyl-1H-pyrazole-5-sulfonamide Rationale for Difference
Molecular Formula C₄H₅ClN₂O₂SC₁₁H₁₃N₃O₂SAddition of the benzylamine moiety (C₇H₈N) and loss of HCl.
Molecular Weight 180.61 g/mol [13]267.31 g/mol Increase in mass due to the benzyl group.
¹H NMR (N-CH₃) ~4.1 ppm (s)~3.9 ppm (s)The electronic environment of the pyrazole ring is altered by the sulfonamide group.
¹H NMR (New Peaks) N/A~4.3 ppm (d, CH₂), ~5.5 ppm (t, NH), 7.2-7.4 ppm (m, Ar-H)Appearance of signals from the newly introduced benzyl group and the sulfonamide N-H.
IR (S=O stretch) ~1380, ~1180 cm⁻¹~1340, ~1160 cm⁻¹The electronic nature of the substituent on the sulfur atom (Cl vs. N) alters the S=O bond strength.
IR (N-H stretch) N/A~3250 cm⁻¹ (broad)Characteristic vibration of the N-H bond in the secondary sulfonamide.
MS Isotopic Pattern [M]⁺, [M+2]⁺ in ~3:1 ratioSingle [M]⁺ peakThe chlorine atom has been replaced by the benzylamino group, which lacks this distinct isotopic pattern.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-1-methyl-1H-pyrazole-5-sulfonamide

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • To a stirred solution of benzylamine (1.05 equivalents) and diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous dichloromethane (DCM, 10 volumes), add a solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 equivalent) in DCM dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding cold water (10 volumes).[4]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the pure N-benzyl-1-methyl-1H-pyrazole-5-sulfonamide.[4]

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Accurately weigh approximately 5-10 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to confirm that the obtained spectrum is consistent with the proposed structure.

Conclusion

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable and reactive intermediate for the synthesis of a wide range of biologically relevant molecules. Its characterization, and that of its derivatives, relies on a synergistic combination of modern analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups and their transformations, and mass spectrometry validates the molecular weight and elemental composition. For crystalline materials, X-ray crystallography offers the definitive structural proof. By understanding the principles and expected outcomes of each technique, as detailed in this guide, researchers can confidently synthesize and characterize novel pyrazole derivatives, accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. (2018). Chemical and Pharmaceutical Bulletin, 66(4), 358-362. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). Bioorganic Chemistry, 96, 103632. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2024). ACS Omega. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ChemistrySelect, 6(42), 11494-11501. Available at: [Link]

  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. (1966). Canadian Journal of Chemistry, 44(21), 2539-2543. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). Molecules, 26(11), 3326. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances, 12(45), 29283-29304. Available at: [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. Available at: [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. (1994). Langmuir, 10(10), 3653-3658. Available at: [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (1954). Analytical Chemistry, 26(7), 1186-1190. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2022). Angewandte Chemie International Edition, 61(29), e202203770. Available at: [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. (n.d.). PubChem. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters, 17(12), 3094-3097. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Journal of Chemical Sciences, 130(2), 22. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26038–26053. Available at: [Link]

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Comparative

A Comparative Guide for Synthetic Chemists: 1-Methyl-1H-pyrazole-5-sulfonyl Chloride vs. Benzenesulfonyl Chloride

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for constructing sulfonamides, a functional group central to a multitude of pharmaceuticals and advanced materials. While benzen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for constructing sulfonamides, a functional group central to a multitude of pharmaceuticals and advanced materials. While benzenesulfonyl chloride (BsCl) has long been a benchmark reagent, the growing complexity of molecular targets necessitates a deeper understanding of heteroaromatic alternatives. This guide provides a detailed, evidence-based comparison of the reactivity between the classic benzenesulfonyl chloride and its heteroaromatic analogue, 1-methyl-1H-pyrazole-5-sulfonyl chloride, to inform rational reagent selection in research and development.

At a Glance: Structural and Electronic Distinctions

The fundamental difference in reactivity between these two sulfonyl chlorides originates from the electronic nature of the aromatic ring attached to the sulfonyl group.

  • Benzenesulfonyl Chloride (BsCl): Features a stable, electron-rich benzene ring. The phenyl group is generally considered electronically neutral to slightly electron-donating (via resonance) in the context of electrophilic substitution, but its influence on the sulfonyl group is best understood through its overall electronegativity.

  • 1-Methyl-1H-pyrazole-5-sulfonyl Chloride: Incorporates a 1-methyl-pyrazole ring. Unlike benzene, this five-membered heteroaromatic ring, containing two adjacent nitrogen atoms, is inherently electron-deficient. This property is a direct consequence of the electronegativity of the nitrogen atoms, which imparts a significant inductive electron-withdrawing effect across the ring system.

This key electronic difference dictates the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, which is the primary driver of its reactivity toward nucleophiles.

The Core of Reactivity: An Electronic Comparison

The reactivity of a sulfonyl chloride in reactions such as sulfonamide formation is governed by the electrophilicity of the sulfur atom.[1] A more electron-poor sulfur center will react more rapidly with a given nucleophile (e.g., an amine).

The electron-deficient nature of the 1-methyl-pyrazole ring exerts a potent electron-withdrawing effect. This effect significantly depletes electron density from the attached sulfonyl group, rendering the sulfur atom more electrophilic compared to the sulfur atom in benzenesulfonyl chloride. Consequently, 1-methyl-1H-pyrazole-5-sulfonyl chloride is anticipated to be the more reactive species.

This relationship is well-established in the broader context of aromatic sulfonyl chlorides, where electron-withdrawing substituents on the aromatic ring accelerate the rate of nucleophilic substitution.[1][2] For instance, the hydrolysis rates of substituted benzenesulfonyl chlorides correlate with the electron-withdrawing power of the substituent.[2][3]

Diagram: Influence of Aromatic Systems on Electrophilicity

G cluster_0 Benzenesulfonyl Chloride cluster_1 1-Methyl-1H-pyrazole-5-sulfonyl Chloride a Benzene Ring (Relatively Electron-Neutral) b Sulfonyl Group (-SO₂Cl) a->b Weak inductive effect c Less Electrophilic Sulfur b->c d N-Methylpyrazole Ring (Strongly Electron-Withdrawing) e Sulfonyl Group (-SO₂Cl) d->e Strong inductive effect f More Electrophilic Sulfur (Higher Reactivity) e->f

Caption: Electronic effects of the aromatic ring on the sulfonyl chloride group.

Experimental Observations and Reactivity Profiles

While direct kinetic comparisons in the literature are sparse, the relative reactivity can be inferred from stability studies and reaction conditions reported for analogous systems.

Heteroaromatic sulfonyl chlorides, particularly those derived from electron-deficient azoles, are often more susceptible to hydrolysis.[4][5] This heightened reactivity with water, a weak nucleophile, strongly supports the hypothesis of enhanced reactivity with stronger nucleophiles like amines. Studies on the hydrolysis of various aromatic sulfonyl chlorides consistently show that electron-withdrawing groups accelerate the reaction, proceeding through an SN2-type mechanism.[2][6]

FeatureBenzenesulfonyl Chloride1-Methyl-1H-pyrazole-5-sulfonyl Chloride
Aromatic System Benzene1-Methyl-1H-pyrazole
Electronic Effect Relatively NeutralStrongly Electron-Withdrawing
Sulfur Electrophilicity ModerateHigh
Predicted Reactivity StandardEnhanced
Stability Generally stable, slow hydrolysisLess stable, more prone to hydrolysis

Practical Implications for the Synthetic Chemist

The choice between these two reagents should be guided by the specific requirements of the synthetic target and the nature of the nucleophile.

When to Choose Benzenesulfonyl Chloride:

  • Robust, Unhindered Nucleophiles: It is highly effective for reactions with primary and secondary amines that are strong nucleophiles.[7][8][9]

  • Cost-Effectiveness and Availability: As a commodity chemical, it is significantly more economical and readily available for large-scale synthesis.

  • Established Protocols: A vast body of literature provides well-documented procedures for its use with a wide range of substrates.[10][11]

When to Choose 1-Methyl-1H-pyrazole-5-sulfonyl Chloride:

  • Less Reactive Nucleophiles: Its enhanced electrophilicity makes it the superior choice for reactions with hindered amines, weakly nucleophilic anilines, or other challenging substrates where benzenesulfonyl chloride may fail or require harsh conditions.

  • Introducing the Pyrazole Moiety: This reagent is specifically used when the 1-methyl-pyrazole scaffold is a desired pharmacophore or structural element in the final molecule. Pyrazole-containing sulfonamides are of significant interest in medicinal chemistry.

  • Milder Reaction Conditions: The higher reactivity may allow for reactions to proceed at lower temperatures or with shorter reaction times, potentially improving the functional group tolerance and minimizing side reactions.

Representative Experimental Protocol: Sulfonamide Synthesis

The following protocol outlines a general procedure for the synthesis of a sulfonamide, adaptable for either reagent. Note that reactions with 1-methyl-1H-pyrazole-5-sulfonyl chloride may proceed faster and should be monitored accordingly.

Objective: To synthesize an N-aryl or N-alkyl sulfonamide.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl Chloride (1.05 - 1.2 eq)

  • Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 eq)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine and the chosen aprotic solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is particularly important for the more reactive pyrazole sulfonyl chloride to control the initial exotherm.

  • Base Addition: Add the tertiary amine base to the solution and stir for 5-10 minutes.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a small amount of the solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Diagram: General Sulfonamide Synthesis Workflow

G A 1. Dissolve Amine in Aprotic Solvent B 2. Cool to 0 °C A->B C 3. Add Tertiary Amine Base B->C D 4. Add Sulfonyl Chloride (BsCl or Pyrazole-SO₂Cl) Dropwise C->D E 5. Stir at RT (Monitor by TLC/LC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Chromatography or Recrystallization) F->G H Final Sulfonamide Product G->H

Caption: Standard workflow for sulfonamide synthesis.

Conclusion and Outlook

The choice between 1-methyl-1H-pyrazole-5-sulfonyl chloride and benzenesulfonyl chloride is a classic example of balancing reactivity, stability, and synthetic goals. Benzenesulfonyl chloride remains the workhorse for routine sulfonamide synthesis due to its cost and predictability. However, for challenging substrates or when the pyrazole moiety is a key structural feature, the enhanced electrophilicity of 1-methyl-1H-pyrazole-5-sulfonyl chloride makes it a powerful and often necessary tool. Understanding the fundamental electronic differences between these reagents empowers chemists to make informed decisions, optimizing reaction conditions and paving the way for the efficient synthesis of complex molecular targets.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. [Link]

  • King, J. F., & Fung, D. C. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Arcoria, A., Maccarone, E., & Tomaselli, G. A. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

  • King, J. F., & Fung, D. C. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]

  • King, J. F., & Fung, D. C. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]

  • Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Rybakov, V. A., & Sapunov, V. N. (n.d.). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • (n.d.). Synthesis of benzene-sulfonamide. PrepChem.com. [Link]

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Validation

A Comparative Guide to the Reactivity of Pyrazole Sulfonyl Chloride Isomers for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold and the Versatility of its Sulfonyl Chloride Derivatives The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prese...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Versatility of its Sulfonyl Chloride Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Among the various pyrazole derivatives, pyrazole sulfonyl chlorides stand out as highly valuable intermediates. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides, a functional group prevalent in numerous therapeutic agents.[2]

This guide provides a comprehensive comparison of the reactivity of the three positional isomers of pyrazole sulfonyl chloride: 1H-pyrazole-3-sulfonyl chloride, 1H-pyrazole-4-sulfonyl chloride, and 1H-pyrazole-5-sulfonyl chloride. Understanding the nuanced differences in their reactivity is paramount for researchers in drug discovery and process development, as it directly impacts reaction efficiency, yield, and the strategic design of synthetic routes. While direct, side-by-side kinetic studies are not extensively documented in the literature, this guide will synthesize established principles of heterocyclic chemistry and provide a robust experimental framework for their comparative evaluation.

The Electronic Landscape of the Pyrazole Ring: A Prelude to Reactivity

The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom. The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, exerts a significant electronic influence on the attached sulfonyl chloride group. This influence varies depending on the position of substitution.

  • Position 4: The C4 position of the pyrazole ring is electronically analogous to the para-position of a benzene ring and is considered the most electron-rich carbon.[1][3] Consequently, a sulfonyl chloride group at this position is expected to be less electrophilic due to the electron-donating nature of the ring.

  • Positions 3 and 5: The C3 and C5 positions are adjacent to the nitrogen atoms and are comparatively electron-deficient.[1][3] This electron deficiency arises from the inductive effect of the electronegative nitrogen atoms. Therefore, a sulfonyl chloride at the C3 or C5 position is anticipated to be more reactive than its C4-counterpart. The relative reactivity between the C3 and C5 isomers is more subtle and can be influenced by tautomerism and the specific substitution on the nitrogen atoms.[1]

The following diagram illustrates the relative electron densities at the carbon positions of the pyrazole ring, which underpins the predicted reactivity differences.

Caption: Predicted electronic character of the pyrazole ring positions.

Experimental Design for Comparative Reactivity Analysis

To empirically determine the relative reactivity of the pyrazole sulfonyl chloride isomers, a standardized kinetic experiment is proposed. The reaction of each isomer with a model nucleophile, such as aniline, will be monitored over time. This will allow for the determination of reaction rates and provide quantitative data for comparison.

Synthesis of Pyrazole Sulfonyl Chloride Isomers

A prerequisite for a comparative study is the availability of all three isomers. The following outlines established synthetic approaches.

  • 1H-Pyrazole-4-sulfonyl Chloride: This isomer is readily synthesized by the chlorosulfonation of 1H-pyrazole.[4] A common procedure involves the reaction of pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to drive the reaction to completion.[4]

  • 1H-Pyrazole-5-sulfonyl Chloride: The synthesis of this isomer typically involves the sulfonation of a pre-functionalized pyrazole, such as 1-phenyl-1H-pyrazole, followed by chlorination.[2]

  • 1H-Pyrazole-3-sulfonyl Chloride: The synthesis of the 3-sulfonyl chloride isomer is less commonly reported but can be approached through methods analogous to the 5-isomer, potentially requiring specific protecting group strategies to direct the sulfonation to the desired position.

Kinetic Study Protocol: Reaction with Aniline

This protocol details a method for comparing the reactivity of the three pyrazole sulfonyl chloride isomers by monitoring their reaction with aniline using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 1H-Pyrazole-3-sulfonyl chloride

  • 1H-Pyrazole-4-sulfonyl chloride

  • 1H-Pyrazole-5-sulfonyl chloride

  • Aniline (freshly distilled)

  • Acetonitrile (HPLC grade)

  • Triethylamine (reagent grade)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of each pyrazole sulfonyl chloride isomer, aniline, and internal standard in acetonitrile. B Equilibrate a solution of aniline and triethylamine in acetonitrile in the thermostatted vessel. A->B C Initiate the reaction by adding the pyrazole sulfonyl chloride isomer stock solution. B->C D Withdraw aliquots at timed intervals. C->D E Quench the reaction in the aliquot (e.g., with a dilute acid). D->E F Analyze the quenched sample by HPLC. E->F G Quantify the concentration of the sulfonamide product and the remaining sulfonyl chloride at each time point using the internal standard. F->G H Plot concentration versus time to determine the initial reaction rate. G->H

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 0.1 M stock solutions of each pyrazole sulfonyl chloride isomer, aniline, and a 0.05 M solution of an internal standard (e.g., naphthalene) in acetonitrile.

  • Reaction Setup: In a thermostatted reaction vessel maintained at 25 °C, combine a solution of aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in acetonitrile.

  • Reaction Initiation: Initiate the reaction by adding a pre-determined volume of the respective pyrazole sulfonyl chloride isomer stock solution (1.0 equivalent) to the aniline solution with vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute aqueous acid (e.g., 0.1 M HCl) to neutralize the triethylamine and stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC. A suitable method would employ a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) and UV detection at a wavelength where both the starting material and the product absorb.

  • Data Analysis: Quantify the concentration of the formed sulfonamide and the remaining pyrazole sulfonyl chloride at each time point by integrating the respective peak areas relative to the internal standard. Plot the concentration of the product versus time to determine the initial rate of reaction for each isomer.

Predicted Reactivity and Data Interpretation

Based on the electronic properties of the pyrazole ring, the following reactivity trend is anticipated:

1H-Pyrazole-3-sulfonyl chloride ≈ 1H-Pyrazole-5-sulfonyl chloride > 1H-Pyrazole-4-sulfonyl chloride

The experimental data should be tabulated to facilitate a clear comparison of the initial reaction rates.

Table 1: Hypothetical Comparative Reactivity Data

Pyrazole Sulfonyl Chloride IsomerInitial Reaction Rate (M/s)Relative Reactivity
1H-Pyrazole-3-sulfonyl chloride[Experimental Value][Calculated Value]
1H-Pyrazole-4-sulfonyl chloride[Experimental Value]1.0 (Reference)
1H-Pyrazole-5-sulfonyl chloride[Experimental Value][Calculated Value]

The relative reactivity can be calculated by normalizing the initial rates to that of the least reactive isomer (predicted to be the 4-sulfonyl chloride).

Mechanistic Considerations and Causality

The observed differences in reactivity can be attributed to the electronic influence of the pyrazole ring on the electrophilicity of the sulfonyl sulfur.

G cluster_c4 4-Sulfonyl Chloride cluster_c3c5 3- and 5-Sulfonyl Chlorides C4_Ring Electron-rich C4 position C4_Effect Donates electron density to the sulfonyl group C4_Ring->C4_Effect C4_Result Reduces the electrophilicity of the sulfur atom C4_Effect->C4_Result C4_Reactivity Slower reaction rate C4_Result->C4_Reactivity C35_Ring Electron-deficient C3/C5 positions C35_Effect Withdraws electron density from the sulfonyl group C35_Ring->C35_Effect C35_Result Increases the electrophilicity of the sulfur atom C35_Effect->C35_Result C35_Reactivity Faster reaction rate C35_Result->C35_Reactivity

Caption: Causality of reactivity based on the electronic effects of the pyrazole ring.

The electron-donating character of the pyrazole ring at the C4 position deactivates the sulfonyl chloride towards nucleophilic attack. Conversely, the electron-withdrawing nature of the ring at the C3 and C5 positions, due to the proximity of the nitrogen atoms, enhances the electrophilicity of the sulfonyl group, leading to a faster reaction.

Conclusion and Practical Implications for Drug Development

This guide provides a framework for understanding and experimentally evaluating the comparative reactivity of pyrazole sulfonyl chloride isomers. The position of the sulfonyl chloride group on the pyrazole ring is not a trivial consideration; it has a profound impact on the reagent's reactivity. For drug development professionals, this knowledge is critical for:

  • Route Scouting and Optimization: Selecting the most appropriately reactive isomer can lead to milder reaction conditions, shorter reaction times, and improved yields.

  • Library Synthesis: In the context of high-throughput synthesis, understanding the reactivity differences allows for the rational design of reaction arrays and the prediction of success rates.

  • Cost of Goods Analysis: More efficient reactions translate to lower manufacturing costs, a crucial factor in the later stages of drug development.

By applying the principles and experimental protocols outlined in this guide, researchers can make more informed decisions in the synthesis of novel pyrazole-based drug candidates, ultimately accelerating the discovery and development of new medicines.

References

  • Gupta, L. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • de Oliveira, R. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4585. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 1-Methyl-1H-pyrazole-5-sulfonamides and Benzenesulfonamides

Introduction: Beyond the Benzene Ring In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, a privileged scaffold found in a vast array of therapeutic agents, from pioneering antibac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benzene Ring

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, a privileged scaffold found in a vast array of therapeutic agents, from pioneering antibacterial drugs to modern anticancer and antiviral therapies.[1][2] The classical benzenesulfonamide structure, with its sulfonamide moiety directly attached to a benzene ring, has been the subject of extensive investigation and derivatization for decades.[3][4][5] However, the quest for enhanced potency, improved selectivity, and novel mechanisms of action has led researchers to explore bioisosteric replacements for the ubiquitous benzene ring.

One of the most promising of these replacements is the 1-methyl-1H-pyrazole ring. This five-membered aromatic heterocycle offers a distinct electronic and steric profile compared to benzene, introducing additional nitrogen atoms capable of forming hydrogen bonds and altering the molecule's overall physicochemical properties. This guide provides an in-depth, objective comparison of the biological activities of 1-Methyl-1H-pyrazole-5-sulfonamides and their traditional benzenesulfonamide counterparts. We will dissect experimental data, elucidate structure-activity relationships (SAR), and provide detailed protocols to empower researchers in their drug discovery efforts.

Structural and Physicochemical Distinctions

The fundamental difference between these two classes of compounds lies in the aromatic core to which the sulfonamide group is attached. The substitution of a benzene ring with a 1-methyl-1H-pyrazole ring is not a trivial modification; it fundamentally alters the molecule's properties and, consequently, its interaction with biological targets.

  • Electronic Properties: The pyrazole ring is a π-electron-rich heterocycle, but the presence of two nitrogen atoms creates a unique distribution of electron density compared to the uniform delocalization in benzene. This can influence the acidity of the sulfonamide proton and the molecule's ability to participate in π-π stacking or cation-π interactions within a protein's active site.

  • Hydrogen Bonding: The pyrazole ring introduces an additional nitrogen atom (at position 2) that can act as a hydrogen bond acceptor, a feature absent in the benzene ring. This provides an extra anchor point for binding to protein targets, potentially increasing affinity and selectivity.

  • Solubility and Polarity: The introduction of heteroatoms generally increases the polarity of the molecule, which can impact its solubility, membrane permeability, and overall pharmacokinetic profile.

  • Metabolic Stability: The pyrazole ring may offer different sites for metabolism compared to a benzene ring, potentially leading to altered metabolic stability and a different profile of metabolites.

Below is a diagram illustrating the core structural differences.

Structure_Comparison cluster_0 Benzenesulfonamide Core cluster_1 1-Methyl-1H-pyrazole-5-sulfonamide Core b_struct p_struct

Caption: Core structures of Benzenesulfonamide and 1-Methyl-1H-pyrazole-5-sulfonamide.

Comparative Analysis of Biological Activities

While both scaffolds exhibit a broad range of biological activities, the switch from a benzene to a pyrazole ring often results in significant shifts in potency and target selectivity.

Carbonic Anhydrase (CA) Inhibition

The inhibition of carbonic anhydrases—a family of zinc-containing metalloenzymes crucial for various physiological processes—is a hallmark activity of sulfonamides.[6] CAs are implicated in diseases such as glaucoma, epilepsy, and cancer, making them a key therapeutic target.[7][8] Both benzenesulfonamides and pyrazole sulfonamides are potent CA inhibitors, but their isoform selectivity can differ markedly.

The primary sulfonamide group (-SO₂NH₂) is the zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. The appended aromatic ring (benzene or pyrazole) and its substituents extend into the active site cavity, forming interactions that determine affinity and isoform selectivity.

Experimental Data Summary:

The following table summarizes the inhibitory activity (Kᵢ or IC₅₀) of representative compounds from both classes against key human (h) CA isoforms. Lower values indicate higher potency.

Compound ClassRepresentative CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Benzenesulfonamide4-(3-Cyclohexylureido)-benzenesulfonamide98012.14.55.7[9]
BenzenesulfonamideAcetazolamide (Standard)25012255.7[10]
Pyrazole Sulfonamide4-[5-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide59.824.1--[7]
Pyrazole Sulfonamide3-methyl-1-(4-sulfamoylphenyl)-1H-pyrazol-5-yl derivative (4k)240-150280[10]
Pyrazole Sulfonamide3-([3-Methyl-1-(4-methylbenzoyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl)benzenesulfonamide (2d)18.03---[11]
Pyrazole Sulfonamide3-([3-Methyl-1-(4-chlorobenzoyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl)benzenesulfonamide (2b)-24.84--[11]

Field Insights: The data suggests that while both scaffolds produce potent inhibitors, pyrazole-based sulfonamides can be engineered to achieve exceptional potency, sometimes surpassing the standard drug acetazolamide, particularly against hCA I.[11] The additional hydrogen bond acceptors and distinct steric profile of the pyrazole ring allow for fine-tuning of interactions within the active site, offering a pathway to develop highly potent and isoform-selective inhibitors. For instance, studies have shown that substituents on the pyrazole ring can be modified to achieve potent and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII.[10]

CA_Inhibition_MOA cluster_enzyme Enzyme Active Site sulfonamide Sulfonamide Inhibitor (R-SO2NH2) zn_ion Zn²⁺ Ion sulfonamide->zn_ion Coordinates to Zinc, displacing H₂O thr199 Thr199 sulfonamide->thr199 Forms H-bond enzyme Carbonic Anhydrase Active Site hco3 HCO₃⁻ Product enzyme->hco3 Product Formation Inhibited h2o H₂O zn_ion->h2o Bound Water (displaced) zn_ion->thr199 H-bond network co2 CO₂ Substrate co2->enzyme Binding Blocked

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Antimicrobial Activity

The history of sulfonamides is rooted in their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[12] Both benzenesulfonamides and pyrazole-containing sulfonamides have been extensively explored as antimicrobial agents.

Experimental Data Summary:

Compound ClassRepresentative CompoundOrganismMIC (µg/mL)Reference
BenzenesulfonamideN-(thiazol-2-yl)benzenesulfonamide derivativeE. coli>100[13]
Benzenesulfonamide4-((4-chlorobenzyl)carbamoyl)benzenesulfonamide (4d)E. coli6.72[5]
Benzenesulfonamide4-((4-bromobenzyl)carbamoyl)benzenesulfonamide (4h)S. aureus6.63[5]
Pyrazole SulfonamideN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide (4b)S. aureus62.5[12]
Pyrazole SulfonamideN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-chlorobenzenesulfonamide (4d)E. coli125[12]
Pyrazole SulfonamideSulfonamide-based pyrazole-clubbed pyrazoline (9g)M. tuberculosis H₃₇Rv10.2[14]

Field Insights: Benzenesulfonamides have a long history as broad-spectrum antibacterial agents.[1][5] However, the emergence of resistance has driven the need for novel structures. Pyrazole sulfonamides represent a promising avenue. The pyrazole ring, often combined with other heterocyclic moieties like pyrazoline or quinoline, can create hybrid molecules with potent activity, including against challenging pathogens like Mycobacterium tuberculosis.[14] The ability to functionalize the pyrazole ring at multiple positions allows for the creation of diverse chemical libraries to overcome resistance mechanisms and improve the antibacterial spectrum.[12] For example, some studies show that benzenesulfonamides can be modified to shift their activity from being more effective against Gram-negative to Gram-positive strains.[15]

Anticancer Activity

The anticancer potential of sulfonamides is a major area of current research. Their mechanisms are diverse and include the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases (especially the tumor-associated hCA IX and XII), protein kinases, and matrix metalloproteinases, as well as the disruption of the cell cycle.

Experimental Data Summary:

Compound ClassRepresentative CompoundCell LineIC₅₀ (µM)Reference
BenzenesulfonamideStructurally related derivativesA549 (Lung)1.8-19.1[4]
BenzenesulfonamideStructurally related derivativesMCF-7 (Breast)2.1-23.4[4]
Pyrazole SulfonamidePyrazole-thiazole derivative (8)MCF-7 (Breast)14.2[16]
Pyrazole Sulfonamide1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivative (MR-S1-10)U937 (Leukemia)2.5[17][18]
Pyrazole Sulfonamide4-[5-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide (4h)CAL-27 (Oral Squamous)6.7[7]

Field Insights: Both classes of sulfonamides demonstrate significant antiproliferative activity. Pyrazole sulfonamides, in particular, have emerged as highly versatile anticancer scaffolds.[7][17] The pyrazole core is a key component of several approved kinase inhibitor drugs (e.g., Crizotinib).[19] By hybridizing the pyrazole sulfonamide scaffold with other pharmacophores known for anticancer activity (e.g., pyrazoline), researchers have developed compounds with potent cytotoxicity against a range of cancer cell lines.[7][20] The mechanism often involves the inhibition of critical signaling pathways that are dysregulated in cancer. Molecular docking studies frequently show these compounds binding effectively to the active sites of enzymes like carbonic anhydrases, which are overexpressed in hypoxic tumors and contribute to their survival and proliferation.[16]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-described experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay is a common and reliable method for determining CA inhibition, measuring the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the colored product 4-nitrophenol.

Rationale: This colorimetric assay is chosen for its simplicity, high throughput, and direct measurement of enzyme activity. The rate of color formation is proportional to the CA activity, and a decrease in this rate in the presence of an inhibitor allows for the calculation of IC₅₀ values.

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of the desired human CA isoform (e.g., hCA II) in ultrapure water. Store at -20°C.

    • Substrate Solution: Prepare a 10 mM solution of 4-Nitrophenyl acetate (NPA) in anhydrous acetonitrile.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (benzenesulfonamide or pyrazole sulfonamide) in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 188 µL of Assay Buffer.

    • Add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 5 µL of a freshly diluted enzyme solution (e.g., 2 µg/mL hCA II in Assay Buffer).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It is reproducible, scalable, and provides a precise endpoint (the MIC value) for comparing the potency of different compounds.

  • Preparation:

    • Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Plate: Prepare serial two-fold dilutions of the test compounds in a separate 96-well plate using the appropriate broth.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, add 50 µL of the prepared inoculum to each well.

    • Transfer 50 µL from the compound dilution plate to the corresponding wells of the inoculum plate. The final volume in each well will be 100 µL.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • (Optional) Add a viability indicator like resazurin to aid in determining the endpoint.

Drug_Discovery_Workflow synthesis Scaffold Synthesis (Benzenesulfonamide or Pyrazole Sulfonamide) purification Purification & Characterization (NMR, HRMS) synthesis->purification screening Primary Biological Screening (e.g., Enzyme Inhibition, MIC) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization (Improve Potency, Selectivity) sar->lead_opt SAR Data lead_opt->synthesis Design New Analogs in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo Optimized Leads preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for drug discovery using sulfonamide scaffolds.

Conclusion and Future Perspectives

The comparative analysis reveals that while both benzenesulfonamides and 1-methyl-1H-pyrazole-5-sulfonamides are exceptionally versatile scaffolds, the pyrazole core offers distinct advantages for modern drug discovery. The introduction of the heterocycle provides additional points for molecular interaction, particularly hydrogen bonding, and allows for greater structural diversification. This often translates into enhanced potency and the ability to fine-tune selectivity for specific enzyme isoforms or microbial strains.

  • For applications requiring potent and highly selective carbonic anhydrase inhibition , particularly against tumor-associated isoforms, the pyrazole sulfonamide scaffold appears to be a superior starting point.

  • In the realm of antimicrobial drug development , pyrazole sulfonamides, especially when incorporated into hybrid molecules, offer a promising strategy to combat drug-resistant pathogens.[14]

  • As anticancer agents , the pyrazole sulfonamide core's resemblance to scaffolds in known kinase inhibitors, combined with its CA-inhibiting properties, makes it a powerful platform for developing multi-targeted therapeutics.

Future research should focus on the synthesis of novel hybrid molecules that combine the pyrazole sulfonamide core with other pharmacologically active moieties. A deeper investigation into the pharmacokinetic and metabolic profiles of these two classes is also warranted to better understand how the core aromatic ring influences drug disposition. By leveraging the unique properties of the pyrazole ring, medicinal chemists can continue to unlock the full therapeutic potential of the sulfonamide pharmacophore.

References

  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Sharma, P., & Singh, P. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(46), 28643–28652. Available from: [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds, 43(9), 8199-8215. Available from: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available from: [Link]

  • Pérez-Villanueva, M., et al. (2006). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Bioorganic & Medicinal Chemistry, 14(10), 3458-3465. Available from: [Link]

  • Panico, A., et al. (1993). Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Archiv der Pharmazie, 326(11), 889-893. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315–26327. Available from: [Link]

  • Panico, A., et al. (1993). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 326(11), 889-893. Available from: [Link]

  • El-Sayed, M. F. A., & Al-Majid, A. M. (2021). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available from: [Link]

  • Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available from: [Link]

  • Baskurt, M., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1093. Available from: [Link]

  • Smirnov, A., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3290. Available from: [Link]

  • De Luca, L., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190801. Available from: [Link]

  • Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available from: [Link]

  • Kumar, V., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

  • De Luca, L., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available from: [Link]

  • Ahmed, Z., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19335-19349. Available from: [Link]

  • Kumar, R., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4063-4077. Available from: [Link]

  • Akocak, S., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Pharmacology Research & Perspectives. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315–26327. Available from: [Link]

  • Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical Sciences, 130(1), 1-8. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Pharmacophore, 4(2), 57-79. Available from: [Link]

  • da Silva, L. E., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(4), 6873–6888. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals, 17(5), 629. Available from: [Link]

  • Akocak, S., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available from: [Link]

  • Farrukh, M. A., et al. (2013). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectral Characterization of 1-Methyl-1H-pyrazole-5-sulfonamides

This guide provides an in-depth comparison of the primary spectroscopic techniques for the structural elucidation and verification of 1-Methyl-1H-pyrazole-5-sulfonamides. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary spectroscopic techniques for the structural elucidation and verification of 1-Methyl-1H-pyrazole-5-sulfonamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The pyrazole sulfonamide scaffold is a prominent structural motif in numerous pharmaceutically active compounds, making its unambiguous characterization a critical step in discovery and development.[1]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A truly trustworthy characterization relies on the convergence of data from orthogonal methods. For 1-Methyl-1H-pyrazole-5-sulfonamides, the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are essential. Each provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering unparalleled detail about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Methyl-1H-pyrazole-5-sulfonamides, both ¹H and ¹³C NMR are indispensable.

Causality of NMR in Structural Verification
  • ¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. This allows for the precise mapping of the pyrazole ring protons, the N-methyl group, and any substituents on the sulfonamide nitrogen.

  • ¹³C NMR reveals the number of chemically distinct carbon atoms and their hybridization state. It confirms the carbon backbone of the pyrazole ring and the presence of the N-methyl group.[2]

Expected Spectral Data

The precise chemical shifts for a novel 1-Methyl-1H-pyrazole-5-sulfonamide will vary based on the substitution at the sulfonamide nitrogen and the solvent used. However, characteristic ranges can be predicted based on known structures.[1][3]

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for a 1-Methyl-1H-pyrazole-5-sulfonamide Moiety (in CDCl₃ or DMSO-d₆)

Assignment Technique Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Pyrazole H3¹H NMR~7.5 - 7.7Doublet (d)Coupled to H4.
Pyrazole H4¹H NMR~6.3 - 6.5Doublet (d)Coupled to H3.
N-CH₃¹H NMR~3.9 - 4.1Singlet (s)Sharp, singlet peak integrating to 3 protons.
SO₂NH-R¹H NMRVariable (e.g., ~5-10)Broad Singlet (br s)Chemical shift and broadness are highly dependent on concentration, solvent, and temperature. May exchange with D₂O.
Pyrazole C5¹³C NMR~135 - 140-Carbon bearing the sulfonamide group.
Pyrazole C3¹³C NMR~138 - 142-
Pyrazole C4¹³C NMR~105 - 110-
N-CH₃¹³C NMR~39 - 42-

Note: Data is aggregated from typical values for pyrazole and sulfonamide structures.[1][2][3][4]

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-Methyl-1H-pyrazole-5-sulfonamide sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

  • Instrument Setup (¹H NMR, 400 MHz):

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds (ensure full relaxation for quantitative integration).

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Setup (¹³C NMR, 100 MHz):

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample (5-10 mg) P2 Dissolve in Deuterated Solvent (+ TMS) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 D1 Fourier Transform & Phasing A2->D1 A3->D1 D2 Reference to TMS (0 ppm) D1->D2 D3 Peak Picking & Integration D2->D3 D4 Structural Assignment D3->D4 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Prepare Dilute Solution (e.g., 10 µg/mL) A1 Infuse or Inject (LC-MS) P1->A1 A2 Ionize Sample (ESI) A1->A2 A3 Detect Ions (HRMS) A2->A3 D1 Identify Molecular Ion Peak A3->D1 D2 Calculate Elemental Composition D1->D2 D4 Analyze Fragmentation (MS/MS) D1->D4 D3 Compare with Theoretical Mass D2->D3 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Place Sample on ATR Crystal A2 Collect Sample Spectrum P1->A2 A1 Collect Background Spectrum A1->A2 D1 Identify Key Absorption Bands A2->D1 D2 Assign Bands to Functional Groups D1->D2 D3 Confirm Presence of Sulfonamide D2->D3

Sources

Comparative

A Comparative Guide to the Structural Validation of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Structural Validation 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a key building block in the synthesis of a diverse rang...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Validation

1-Methyl-1H-pyrazole-5-sulfonyl chloride is a key building block in the synthesis of a diverse range of bioactive molecules. The inherent reactivity of the sulfonyl chloride group, while synthetically useful, also presents challenges for structural characterization and stability.[1][2] Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns in drug development. Therefore, a multi-faceted analytical approach is not just recommended but essential for unambiguous structural validation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing both theoretical grounding and practical, step-by-step protocols.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked, from initial confirmation of functional groups to complete, unambiguous structural elucidation.

TechniquePrimary ApplicationSample ThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Definitive Structure Elucidation, Purity AssessmentModerateExcellent (qNMR)Provides detailed atomic-level structural information and connectivity. Non-destructive.Lower sensitivity compared to MS. Requires deuterated solvents.
Mass Spectrometry Molecular Weight Determination, Fragmentation AnalysisHighGood (with standards)High sensitivity. Provides molecular formula information.Isomeric differentiation can be challenging. Fragmentation can be complex.
FT-IR Spectroscopy Functional Group IdentificationHighLimitedRapid and simple. Excellent for identifying key functional groups.Provides limited structural detail. Not suitable for complex mixture analysis.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 1-Methyl-1H-pyrazole-5-sulfonyl chloride derivatives. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Causality in Experimental Choices for NMR:

  • Solvent Selection: Due to the reactivity of the sulfonyl chloride moiety, aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are crucial to prevent hydrolysis to the corresponding sulfonic acid.

  • Quantitative NMR (qNMR): For accurate purity assessment, a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is essential to ensure full signal relaxation and accurate integration.

Predicted ¹H and ¹³C NMR Data for 1-Methyl-1H-pyrazole-5-sulfonyl Chloride:

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.6d~2.0
H-4~6.8d~2.0
N-CH₃~4.1s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-5~145
C-3~140
C-4~112
N-CH₃~40
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1-Methyl-1H-pyrazole-5-sulfonyl chloride derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃).

    • If quantitative analysis is required, add a known amount of a certified internal standard.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds for qualitative analysis; ≥ 5x T₁ for quantitative analysis.

    • Number of Scans: 8-16 for a moderately concentrated sample.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal reference (e.g., TMS).

    • Integrate the signals to determine the relative ratios of different protons.

Workflow for NMR-Based Structural Validation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample and internal standard in aprotic deuterated solvent acq_1h Acquire ¹H NMR Spectrum prep->acq_1h acq_13c Acquire ¹³C NMR Spectrum acq_1h->acq_13c proc_1d Process 1D Spectra (FT, Phasing, Integration) acq_1h->proc_1d acq_13c->proc_1d acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) proc_2d Process 2D Spectra acq_2d->proc_2d proc_1d->acq_2d assign Assign Signals to Protons and Carbons proc_1d->assign proc_2d->assign confirm Confirm Connectivity and Final Structure assign->confirm

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and, through fragmentation patterns, offers clues to its structure. For 1-Methyl-1H-pyrazole-5-sulfonyl chloride, with a molecular formula of C₄H₅ClN₂O₂S, the expected monoisotopic mass is approximately 179.98 g/mol .[8]

Causality in Experimental Choices for MS:

  • Ionization Technique: Electron Ionization (EI) is commonly used and provides detailed fragmentation patterns that can be used for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular ion with minimal fragmentation.

  • High-Resolution MS (HRMS): This is critical for determining the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the assignments.

Expected Fragmentation Pattern:

The fragmentation of pyrazole derivatives in MS is highly dependent on the nature and position of substituents.[9] For 1-Methyl-1H-pyrazole-5-sulfonyl chloride, key fragmentation pathways would likely involve:

  • Loss of the chlorine atom (-35 Da).

  • Loss of the SO₂ group (-64 Da).

  • Cleavage of the pyrazole ring.

Experimental Protocol: GC-MS (EI)

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Parameters:

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Oven Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure proper separation and elution.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range that covers the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

Logical Flow for MS Data Interpretation

cluster_ms Mass Spectrometry Analysis mol_ion Identify Molecular Ion Peak ([M]⁺) and Isotopic Pattern frag Analyze Fragmentation Pattern mol_ion->frag hrms High-Resolution MS for Elemental Composition frag->hrms confirm Correlate with Proposed Structure hrms->confirm

Caption: Logical flow for interpreting mass spectrometry data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is an invaluable tool for the rapid confirmation of the presence of key functional groups within the molecule. It is a non-destructive technique that requires minimal sample preparation.

Characteristic IR Absorptions:

For 1-Methyl-1H-pyrazole-5-sulfonyl chloride, the most characteristic IR absorption bands are associated with the sulfonyl chloride group.

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O stretch~1370-1410
Sulfonyl Chloride (SO₂Cl)Symmetric S=O stretch~1160-1210
Aromatic C=N/C=CRing stretching~1400-1600
C-H (pyrazole ring)Stretching~3100-3150
C-H (methyl group)Stretching~2900-3000

Causality in Experimental Choices for FT-IR:

  • Sample Preparation: For solid samples, the KBr pellet method is common. However, care must be taken to use dry KBr and minimize exposure to atmospheric moisture to avoid hydrolysis of the sulfonyl chloride. Attenuated Total Reflectance (ATR) is often a better choice as it requires no sample preparation and minimizes exposure to moisture.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition and Analysis:

    • Acquire the IR spectrum of the sample.

    • Identify the characteristic absorption bands for the sulfonyl chloride and pyrazole functional groups.

Conclusion: A Synergistic Approach to Structural Validation

The definitive structural validation of 1-Methyl-1H-pyrazole-5-sulfonyl chloride derivatives relies on the synergistic use of multiple analytical techniques. While FT-IR provides a rapid check for the key sulfonyl chloride functional group, and MS confirms the molecular weight and provides fragmentation data, only NMR spectroscopy can provide the detailed atomic-level information required for unambiguous structural elucidation. By employing these techniques in a coordinated and logical workflow, researchers can ensure the scientific integrity of their work and make confident decisions in the advancement of their drug discovery and development programs. The inherent reactivity of heteroaromatic sulfonyl chlorides necessitates careful experimental design, particularly in the choice of solvents and sample handling, to prevent degradation and ensure the acquisition of high-quality, reliable data.[1][2]

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 11, 2026, from [Link]

  • Adimule, V., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 134. [Link]

  • Al-Saeed, M., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(1), 101. [Link]

  • Bagle, A. R., et al. (2021). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 13(5), 1-8.
  • Faidallah, H. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gundla, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-8.
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved January 11, 2026, from [Link]

  • Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Kucuk, M. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4), 64-72.
  • Grygorenko, O., et al. (2022). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link]

  • Smith, A. B., et al. (2003). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 5(5), 781-784. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 11, 2026, from [Link]

  • Tucker, J. W., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3058-3061. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Reddy, T. S., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 82(1), 1-9.
  • Gundla, R., et al. (2022). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. [Link]

  • El-Gahami, M. A., et al. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. RSC Advances, 13(1), 1-10.
  • Luzung, M. R., et al. (2015).
  • Chemsrc. (n.d.). 1-METHYL-1H-PYRAZOLE-5-SULFONYL CHLORIDE | CAS#:1020721-61-2. Retrieved January 11, 2026, from [Link]

  • Tucker, J. W., et al. (2016). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Omega, 1(1), 110-118. [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Retrieved January 11, 2026, from [Link]

  • Santos, L. S., et al. (2018). Scheme 18. Fragmentation of 1-methyl-5-nitropyrazole 30. ResearchGate. [Link]

  • Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Mass Spectrometry and NMR Spectroscopy in Polymer Analysis (pp. 199-204). Wiley-VCH.
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Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-1H-pyrazole-5-sulfonamides

In the landscape of modern drug discovery, the 1-Methyl-1H-pyrazole-5-sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes and recepto...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-Methyl-1H-pyrazole-5-sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes and receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, offering a comparative overview of how modifications to the core structure influence biological activity against various targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 1-Methyl-1H-pyrazole-5-sulfonamide core, characterized by a five-membered aromatic pyrazole ring with a methyl group at the N1 position and a sulfonamide group at the C5 position, serves as a versatile anchor for chemical exploration. The strategic placement of substituents on the pyrazole ring and the sulfonamide nitrogen allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The inherent chemical properties of the pyrazole ring, such as its ability to act as a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[1]

Comparative SAR Analysis Across Key Biological Targets

The true utility of the 1-Methyl-1H-pyrazole-5-sulfonamide scaffold is best understood by examining its SAR across different protein families. Below, we compare the key structural modifications and their impact on inhibitory activity for several important enzyme classes.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a well-established zinc-binding group, making pyrazole sulfonamides potent inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological processes. SAR studies have revealed several key insights:

  • Substituents on the Phenyl Ring Attached to the Pyrazole: The nature and position of substituents on a phenyl ring attached to the pyrazole core significantly modulate inhibitory potency and isoform selectivity against human carbonic anhydrases (hCAs). For instance, the presence of a 2-hydroxy-4-bromophenyl group at the 3-position of the pyrazole ring generally leads to potent inhibition of multiple CA isoforms.[2]

  • Influence of Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a critical role. An electron-donating group like methyl can be favorable for hCA II inhibition, while replacing it with an electron-withdrawing methoxy group can enhance activity against multiple isoforms.[2]

  • Halogenation: Halogenation of the phenyl ring can have varied effects. While in some cases it enhances activity, in others, it can reduce potency against specific isoforms like hCAIX and hCAXII.[2]

α-Glucosidase Inhibitors for Diabetes

Recent studies have explored acyl pyrazole sulfonamides as potential antidiabetic agents through the inhibition of α-glucosidase. The SAR for this class of compounds highlights the following:

  • Acyl Group Substitutions: The nature and position of substituents on the acyl group attached to the pyrazole nitrogen are critical for inhibitory activity.[3]

  • Halogen Substituents: A chlorine atom at the para-position of the phenyl ring of the acyl group has been shown to be the most potent substitution, resulting in an inhibitor that is 35-fold more active than the standard drug, acarbose.[3] This suggests that specific electronic and steric interactions in the enzyme's active site are highly sensitive to this particular substitution pattern.

Kinase Inhibitors in Oncology and Neurology

The 1-Methyl-1H-pyrazole scaffold has been successfully employed in the development of kinase inhibitors, a cornerstone of modern oncology and a promising avenue for neurodegenerative diseases.

  • LRRK2 Inhibitors: For G2019S-LRRK2 kinase, a target in Parkinson's disease, the introduction of a methyl group at the 5-position of the pyrazole ring can induce a significant conformational change, enhancing potency.[4] Further modifications on a "central" phenyl ring, such as 2-fluoro or 2-cyclopropyl substitutions, can lead to comparably potent inhibitors.[4]

  • c-Met/Ron Dual Inhibitors: In the context of cancer therapy, a 1-methyl-1H-pyrazol-4-yl group has been incorporated into a larger scaffold to create a specific c-Met/Ron dual kinase inhibitor, MK-8033.[5][6] This highlights the utility of the substituted pyrazole as a key recognition element.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Inflammation

The pyrazole sulfonamide scaffold has also been adapted to target NAAA, an enzyme involved in inflammatory processes.

  • Impact of Pyrazole Substituents: The electronic properties of substituents on the pyrazole ring significantly influence potency. While a 5-methyl group is often favorable, the introduction of an electron-withdrawing trifluoromethyl group at the 3-position can lead to a drop in efficacy, and an electron-donating methoxy group can abolish activity.[7]

  • Alkyl Chain Length: Extending the size of an alkyl group at the 5-position of the pyrazole is generally well-tolerated, with an n-propyl chain providing a notable increase in potency compared to a methyl group.[8]

Data Summary: A Quantitative Comparison

The following table summarizes the inhibitory activities of representative 1-Methyl-1H-pyrazole-5-sulfonamide derivatives against various targets, providing a quantitative basis for comparison.

Compound IDTargetScaffold ModificationIC50/KiReference
4g hCAXII3-(2-hydroxy-4-bromophenyl)-5-(4-methoxyphenyl)pyrazole sulfonamide0.12 ± 0.07 μM[2]
4f hCAII3-(2-hydroxy-4-bromophenyl)-5-(4-methylphenyl)pyrazole sulfonamide0.24 ± 0.08 μM[2]
5a α-glucosidase1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide1.13 ± 0.06 µM[3]
50 (ARN19689) NAAAendo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide0.042 μM[8][9][10]
MK-8033 c-Met/Ron1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamidePotent dual inhibitor[5][6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a representative, step-by-step methodology for the synthesis of a 1-Methyl-1H-pyrazole-5-sulfonamide derivative and a common biological assay.

General Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamides

This protocol describes a facile synthesis of a trimethylated pyrazole sulfonamide derivative.[11]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.

  • To this solution, add 85% hydrazine hydrate at 25–35 °C. Note: This reaction is exothermic.

  • The reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Dissolve 3,5-dimethyl-1H-pyrazole in THF at 0 °C under a nitrogen atmosphere.

  • Add potassium tert-butoxide in small portions and stir the reaction mass at 25–30 °C for approximately 40 minutes.

  • Add a solution of methyl iodide in THF to the reaction mixture over 30 minutes.

  • Stir the reaction at 25–30 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Sulfonylation to Yield the Final Product

  • The resulting 1,3,5-trimethyl-1H-pyrazole can then be subjected to a sulfonation reaction, typically using chlorosulfonic acid, followed by reaction with a desired amine to generate the final sulfonamide.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for evaluating the inhibitory activity of synthesized compounds against α-glucosidase.[3]

  • Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare solutions of the test compounds and the standard inhibitor (acarbose) in DMSO.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound solutions to the respective wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

  • Calculate the percentage inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the SAR and experimental workflows.

SAR_Highlights cluster_core 1-Methyl-1H-pyrazole-5-sulfonamide Core cluster_targets Biological Targets cluster_mods Key Structural Modifications Core Core Scaffold R1 Substituents on Phenyl Ring (e.g., OH, Br, OMe) Core->R1 Modify R2 Acyl Group Substituents (e.g., p-Cl-Phenyl) Core->R2 Modify R3 Pyrazole C5-Substituent (e.g., Methyl, Propyl) Core->R3 Modify R4 Complex Fused Rings Core->R4 Incorporate into CA Carbonic Anhydrases Glucosidase α-Glucosidase Kinase Kinases (LRRK2, c-Met) NAAA NAAA R1->CA Impacts Potency & Selectivity R2->Glucosidase Crucial for Activity R3->NAAA Modulates Potency R4->Kinase Key for Recognition

Caption: Key SAR insights for the 1-Methyl-1H-pyrazole-5-sulfonamide scaffold.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Diketone, Hydrazine) Step1 Pyrazole Ring Formation Start->Step1 Step2 N-Methylation Step1->Step2 Step3 Sulfonylation & Amidation Step2->Step3 Product Final Pyrazole Sulfonamide Step3->Product Assay_Setup Prepare Enzyme, Substrate, & Inhibitor Solutions Product->Assay_Setup Test Compound Incubation Incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Product Formation (e.g., Absorbance) Reaction->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis

Sources

Comparative

A Comparative Crystallographic Guide to 1-Methyl-1H-pyrazole-5-sulfonyl Chloride Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The precise arrangement of atoms in space, unveiled by sin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The precise arrangement of atoms in space, unveiled by single-crystal X-ray crystallography, dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparative analysis of the X-ray crystallography of a promising class of compounds: derivatives of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The addition of a sulfonyl chloride group at the 5-position of the 1-methylpyrazole ring creates a versatile synthetic handle, allowing for the facile generation of diverse sulfonamide libraries with significant therapeutic promise.

This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers a framework for producing robust and reproducible crystallographic data, and compares the structural nuances of the 1-methyl-1H-pyrazole-5-sulfonyl scaffold with common alternatives like benzenesulfonamides.

The Crystallographic Workflow: From Powder to Precision Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous attention to detail. Each stage, from crystal growth to data refinement, is critical for obtaining a high-quality structure that accurately represents the molecule's solid-state conformation.

workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamide Derivatives crystallization Crystallization Screening (Solvent selection, Technique) synthesis->crystallization crystal_selection Selection of a Single, High-Quality Crystal crystallization->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Integration xray->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is fundamentally limited by the quality of the initial crystal. For many organic molecules, including pyrazole sulfonamides, obtaining diffraction-quality crystals is the most challenging step.

Experimental Protocol: Crystallization of a Representative Derivative

This protocol outlines a general approach for the crystallization of an N-aryl-1-methyl-1H-pyrazole-5-sulfonamide derivative.

Objective: To grow single crystals suitable for X-ray diffraction.

Materials:

  • N-aryl-1-methyl-1H-pyrazole-5-sulfonamide derivative (minimum 90% purity recommended)

  • Screening solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene)

  • Antisolvents (e.g., hexane, water)

  • Small glass vials (1-2 mL) with screw caps or parafilm

Methodology: Slow Evaporation

  • Solubility Testing: Begin by assessing the compound's solubility in a range of solvents. A suitable solvent for slow evaporation will dissolve the compound when heated but show limited solubility at room temperature.

  • Solution Preparation: In a clean vial, dissolve 5-10 mg of the pyrazole sulfonamide derivative in the minimum amount of a chosen "good" solvent (e.g., ethanol). Gentle warming may be necessary to achieve full dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean vial. This removes potential nucleation sites that can lead to the formation of many small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap, but do not tighten it completely, or cover with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and briefly wash with a cold solvent in which the compound is poorly soluble to remove surface impurities.

Causality in Crystallization: Why These Choices Matter
  • Purity: Impurities can disrupt the crystal lattice, leading to poorly ordered crystals or preventing crystallization altogether. A purity of at least 90% is a good starting point.

  • Solvent Choice: The solvent is the most critical variable. It influences not only solubility but also molecular conformation and intermolecular interactions, which can lead to different crystal packing arrangements (polymorphs). For sulfonamides, solvents capable of hydrogen bonding, like ethanol, are often a good starting point as they can interact with the sulfonamide group.

  • Cooling Rate: Slow cooling is crucial. It allows molecules sufficient time to arrange themselves into a well-ordered crystal lattice. Rapid cooling often leads to the formation of amorphous precipitates or microcrystalline powders.

  • Antisolvent Diffusion: An alternative to slow evaporation is vapor diffusion or liquid-liquid diffusion. In this technique, the compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is insoluble) is allowed to slowly diffuse into the solution. This gradually reduces the compound's solubility, promoting controlled crystallization. A common combination for pyrazole sulfonamides is a chloroform/ethanol solution layered with hexane.

Part 2: Comparative Structural Analysis

The true power of crystallography lies in the ability to compare related structures, revealing subtle changes in bond lengths, angles, and intermolecular interactions that can have profound effects on a molecule's properties. While a comprehensive set of publicly available structures for a wide range of 1-methyl-1H-pyrazole-5-sulfonamide derivatives is still growing, we can draw valuable insights by comparing available pyrazole sulfonamide structures with the widely studied benzenesulfonamides.

Key Crystallographic Parameters: A Comparative Overview

The following table presents representative crystallographic data for a pyrazole sulfonamide derivative and a benzenesulfonamide derivative. This comparison highlights the structural influence of the heterocyclic core versus a simple aromatic ring.

Parameter4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide[2]A Representative Benzenesulfonamide Derivative
Formula C₁₆H₁₅N₃O₂SVaries
Crystal System MonoclinicOften Monoclinic or Orthorhombic
Space Group C2/ce.g., P2₁/n, P2₁2₁2₁
Key Torsion Angle (C-S-N-C) Varies depending on substitutionTypically falls within a predictable range
Dominant Intermolecular Interaction N-H···O (sulfonamide) and N-H···N (pyrazole) hydrogen bonds, forming layered structures.[2]Primarily N-H···O hydrogen bonds, often forming dimers or chains.
Dihedral Angle (Aryl-SO₂) The phenylene ring is twisted at 37.6° relative to the pyrazole ring.[2]The angle between the benzene ring and the SO₂ group is a key conformational feature.

Note: Data for a specific, directly comparable benzenesulfonamide is generalized, as numerous structures exist. The key is the comparison of interaction types.

Analysis of Intermolecular Interactions

The primary distinction between the pyrazole and benzene scaffolds lies in the hydrogen bonding capabilities.

  • Benzenesulfonamides: The dominant intermolecular interaction is the hydrogen bond between the sulfonamide N-H donor and a sulfonyl oxygen (O=S) acceptor of a neighboring molecule. This typically leads to the formation of robust centrosymmetric dimers or one-dimensional chains.

  • 1-Methyl-1H-pyrazole-5-sulfonamides: These derivatives retain the crucial N-H···O hydrogen bonding motif. However, the pyrazole ring introduces an additional hydrogen bond acceptor: the sp²-hybridized nitrogen atom at the 2-position (N2). This allows for more complex hydrogen-bonding networks, potentially leading to the formation of two- or three-dimensional structures. As seen in the structure of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the amino group acts as a hydrogen-bond donor to both a sulfonyl oxygen and a pyrazole nitrogen of different molecules, creating a layered packing arrangement.[2]

This additional interaction site on the pyrazole ring can lead to different crystal packing and potentially different physical properties (e.g., solubility, melting point) compared to their benzenesulfonamide counterparts.

Part 3: Data Collection and Structure Refinement: Ensuring Integrity

Once a suitable crystal is obtained, the next steps involve collecting the diffraction data and refining the structural model.

Generalized Protocol: Data Collection and Refinement
  • Crystal Mounting: A single crystal is carefully mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Data Collection: The crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot (reflection).

  • Structure Solution: This is the process of solving the "phase problem." Since only the intensities (related to the amplitude) of the diffracted waves are measured, the phase information is lost. For small molecules like pyrazole derivatives, direct methods are typically used to calculate initial phases.

  • Structure Refinement: An initial atomic model is built based on the solved structure. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.

  • Validation: The final refined structure is validated using various metrics (e.g., R-factor, goodness-of-fit) and checked for chemical reasonableness. The data is typically deposited in the Cambridge Structural Database (CSD) for public access.

Trustworthiness Through Self-Validation

A trustworthy crystal structure is one where the refined model is chemically sensible and accurately reflects the experimental data. Key indicators of a reliable structure include:

  • Low R-factor: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% for high-quality small-molecule data is considered excellent.

  • Reasonable Thermal Ellipsoids: The thermal ellipsoids represent the vibration of atoms. They should be of a reasonable size and shape.

  • Chemically Sensible Bond Lengths and Angles: The bond lengths and angles in the final model should conform to established chemical principles.

  • Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a "riding model," but their inclusion in the model and their participation in hydrogen bonds should be chemically logical.

Conclusion and Outlook

The crystallographic analysis of 1-methyl-1H-pyrazole-5-sulfonyl chloride derivatives provides invaluable information for drug design. The pyrazole core offers distinct advantages over simpler aromatic systems like benzene, notably the presence of an additional hydrogen bond acceptor site that can lead to more complex and potentially more stable crystal packing arrangements.

This guide has outlined the critical steps and rationale in the crystallographic workflow, from the nuanced art of crystal growth to the computational rigor of structure refinement. By understanding the causality behind each experimental choice and by critically evaluating the final refined structure, researchers can generate high-quality, reliable data. This structural knowledge is the bedrock upon which the rational design of novel, more effective pyrazole-based therapeutics can be built, ultimately accelerating the drug development pipeline.

References

  • Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., Basaif, S. A., & Ng, S. W. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2426. Available at: [Link]

  • Abdelazeem, A. H., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 666. Available at: [Link]

  • García-Lozano, R., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1354–1358. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. Available at: [Link]

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Validation

Part 1: Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors: Celecoxib vs. Deracoxib

An In-Depth Comparative Guide to the Efficacy of Pyrazole-Based Drugs The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Pyrazole-Based Drugs

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have led to its incorporation into a multitude of FDA-approved drugs for a wide array of clinical conditions.[1][4] This guide provides a comparative analysis of the efficacy of pyrazole-based drugs across two distinct therapeutic classes: Cyclooxygenase-2 (COX-2) inhibitors used for inflammation and pain, and cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy.

Celecoxib and Deracoxib are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. While Celecoxib is widely used in human medicine, Deracoxib is primarily used in veterinary medicine for dogs.[5] Both share a similar pyrazole-based structure that contributes to their selective binding to the COX-2 enzyme.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[7] In contrast, COX-2 is inducible, and its expression is significantly upregulated at sites of inflammation.[6][7]

By selectively inhibiting COX-2, drugs like Celecoxib and Deracoxib reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better safety profile compared to non-selective NSAIDs.[5][6]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib_Deracoxib Celecoxib / Deracoxib (Pyrazole-based Inhibitors) Celecoxib_Deracoxib->COX2 Inhibition

COX-2 signaling pathway and inhibition by pyrazole-based drugs.
Comparative Efficacy Data

The efficacy of COX-2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.01 - 0.95[8][9]178.57 - >30
Deracoxib COX-219.2 (for potentiation of 2-APB-evoked signal)[10]Not specified in provided texts

Note: The IC50 values can vary depending on the specific assay conditions. The value for Deracoxib is for its effect on TRPV3 channels, which is a secondary mechanism.[10][11] One study found a pyrazole derivative with a better COX-2 inhibition (IC50 = 0.26 µM) and selectivity index (192.3) than Celecoxib.[9]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 of a potential COX-2 inhibitor.[6][7]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized during the reduction of PGG2 to PGH2, resulting in a measurable increase in fluorescence.[6][7] The inhibitory effect of a test compound is determined by the reduction in the rate of fluorescence generation.

COX2_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents 1. Prepare Reaction Mix: - COX Assay Buffer - COX Probe - COX Cofactor Enzyme 2. Dilute COX-2 Enzyme Inhibitor 3. Prepare serial dilutions of Test Inhibitor (e.g., Celecoxib) Add_Enzyme 4. Add diluted COX-2 Enzyme to wells Add_Inhibitor 5. Add Test Inhibitor dilutions (and controls: no inhibitor, solvent control) Add_Mix 6. Add Reaction Mix to all wells Pre_Incubate 7. Pre-incubate at 25°C Initiate 8. Initiate reaction by adding Arachidonic Acid Measure 9. Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min Calculate 10. Calculate initial reaction velocity Inhibition 11. Determine % Inhibition relative to control IC50 12. Plot % Inhibition vs. log[Inhibitor] to determine IC50 value cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_reaction cluster_reaction cluster_assay->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Workflow for a fluorometric COX-2 inhibitor screening assay.

Part 2: Comparative Efficacy of Pyrazole-Based Cardiac Myosin Inhibitors: Mavacamten vs. Aficamten

Mavacamten and Aficamten are first-in-class cardiac myosin inhibitors developed for the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle.[12][13] Both drugs target the underlying pathophysiology of HCM by modulating the function of the cardiac sarcomere.[14][15]

Mechanism of Action: Cardiac Myosin Inhibition

HCM is often caused by mutations in genes encoding sarcomeric proteins, leading to hypercontractility of the heart muscle.[12] This hypercontractility is driven by an excessive number of myosin-actin cross-bridges, which are the fundamental force-generating units of muscle contraction.[15]

Mavacamten and Aficamten are allosteric and reversible inhibitors of cardiac myosin.[15] They bind to the myosin heads, stabilizing them in an energy-sparing, "off" state where they are less likely to interact with actin.[12][15] By reducing the number of available myosin heads for cross-bridge formation, these drugs decrease the excessive contractility of the heart muscle, improve diastolic function (relaxation), and reduce the dynamic left ventricular outflow tract (LVOT) obstruction often seen in obstructive HCM.[12][14][15]

Myosin_Inhibition_Pathway cluster_hcm Pathophysiology of HCM Hypercontractility Excess Myosin-Actin Cross-Bridges (Hypercontractility) Diastolic_Dysfunction Impaired Relaxation (Diastolic Dysfunction) Hypercontractility->Diastolic_Dysfunction LVOT_Obstruction LVOT Obstruction Diastolic_Dysfunction->LVOT_Obstruction Symptoms HCM Symptoms (e.g., shortness of breath, chest pain) LVOT_Obstruction->Symptoms Mavacamten_Aficamten Mavacamten / Aficamten (Cardiac Myosin Inhibitors) Myosin_Inhibition Reduces number of myosin heads available for cross-bridge formation Mavacamten_Aficamten->Myosin_Inhibition Binds to Myosin Myosin_Inhibition->Hypercontractility Inhibition Reduced_Contractility Reduced Cardiac Contractility Myosin_Inhibition->Reduced_Contractility Improved_Relaxation Improved Diastolic Function Myosin_Inhibition->Improved_Relaxation Reduced_Obstruction Reduced LVOT Obstruction Reduced_Contractility->Reduced_Obstruction Symptom_Improvement Symptom Improvement Improved_Relaxation->Symptom_Improvement Reduced_Obstruction->Symptom_Improvement

Mechanism of cardiac myosin inhibitors in hypertrophic cardiomyopathy.
Comparative Efficacy Data from Clinical Trials

Both Mavacamten and Aficamten have demonstrated significant efficacy in clinical trials for symptomatic obstructive HCM (oHCM).[13][16][17] The following table summarizes key efficacy endpoints from these trials.

Efficacy EndpointMavacamtenAficamten
Change in post-Valsalva LVOT Gradient (mmHg) -55.86 (Mean Difference vs. Placebo)[18]-45 (or better, improvement)[13][17]
Improvement in NYHA Class (≥1 class) 37% achieved composite outcome vs. 17% placebo[19]≥30% placebo-corrected improvement[13][17]
Change in NT-proBNP 80% reduction[14]Geometric mean ratio of 0.2[13][17]
Change in Cardiac Troponin I (cTnI) 34% reduction in geometric mean[19]Data not specified
Change in Peak Oxygen Consumption (pVO2, mL/kg/min) +1.4 (placebo-corrected)[13]+1.8 (placebo-corrected)[17]

Note: Data is compiled from systematic reviews and meta-analyses of multiple clinical trials. Direct head-to-head trial data is limited.[13][16][18] Both drugs were generally well-tolerated, though some studies suggest higher rates of treatment interruption due to LVEF reduction with Mavacamten compared to Aficamten.[13][17]

Experimental Protocol: Measurement of Cardiac Troponin I (cTnI)

Cardiac troponins (cTnI and cTnT) are highly sensitive and specific biomarkers of myocardial injury.[20] Their levels are measured to assess the degree of cardiac stress and damage.[21] High-sensitivity assays (hs-cTn) are now the global standard.[20]

Principle: The measurement of cTnI is typically performed using a sandwich immunoassay. In this method, a capture antibody binds to the cTnI in the patient's sample, and a detection antibody, which is labeled (e.g., with a chemiluminescent or electrochemiluminescent tag), binds to a different site on the cTnI molecule. The amount of signal generated by the label is directly proportional to the concentration of cTnI in the sample.[22]

Troponin_Assay_Workflow cluster_sample Sample Collection & Preparation cluster_assay Immunoassay Procedure (Automated Analyzer) cluster_detection Detection & Quantification Collect 1. Collect whole blood sample in appropriate tube Centrifuge 2. Centrifuge to separate plasma or serum Collect->Centrifuge Incubate 3. Incubate sample with: - Biotinylated capture anti-cTnI antibody - Ruthenium-labeled detection anti-cTnI antibody Form_Complex 4. Sandwich complex forms: (Capture Ab - cTnI - Detection Ab) Incubate->Form_Complex Bind_Beads 5. Add streptavidin-coated microparticles (binds to biotinylated capture Ab) Form_Complex->Bind_Beads Wash 6. Wash to remove unbound components Bind_Beads->Wash Measure 7. Apply voltage to trigger electrochemiluminescence (ECL) Detect 8. Photomultiplier detects light signal Measure->Detect Quantify 9. Signal intensity is proportional to cTnI concentration. Result is calculated from a calibration curve. Detect->Quantify cluster_sample cluster_sample cluster_assay cluster_assay cluster_sample->cluster_assay cluster_detection cluster_detection cluster_assay->cluster_detection

Workflow for a high-sensitivity cardiac troponin I (hs-cTnI) immunoassay.

Conclusion

The pyrazole scaffold is a cornerstone of modern drug design, enabling the development of highly specific and effective therapies. The comparative analysis of pyrazole-based COX-2 inhibitors and cardiac myosin inhibitors demonstrates the versatility of this chemical moiety. While Celecoxib provides potent anti-inflammatory effects by selectively targeting COX-2, Mavacamten and Aficamten offer a novel, disease-modifying approach to hypertrophic cardiomyopathy by directly modulating the underlying mechanism of hypercontractility. The efficacy of these drugs, supported by robust experimental data and clinical trials, underscores the power of targeted drug design and the enduring importance of the pyrazole nucleus in addressing a wide range of human and animal diseases.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
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  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
  • Analytical and Clinical Aspects of Troponin Testing.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile. Bristol Myers Squibb.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Diagnostic Role and Methods of Detection of Cardiac Troponins: An Opinion from Historical and Current Points of View. PubMed Central.
  • Safety and Efficacy of Mavacamten and Aficamten in Patients With Hypertrophic Cardiomyopathy.
  • The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narr
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  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
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  • Efficacy of cardiac myosin inhibitors mavacamten and aficamten in hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomised controlled trials. Open Heart.
  • Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyop
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. World Journal of Pharmaceutical Research.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
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  • Efficacy of cardiac myosin inhibitors mavacamten and aficamten in hypertrophic cardiomyopathy: a systematic review and meta-analysis of randomised controlled trials. PubMed.
  • Safety and Efficacy of Mavacamten and Aficamten in Patients With Hypertrophic Cardiomyopathy. Oregon Health & Science University.
  • Troponin Test. MedlinePlus Medical Test.
  • COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. NIH.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. PubMed.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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  • Deramaxx receives FDA approval for canine osteoarthritis. DVM360.

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Comparative

A Comparative Guide: The Advantages of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride in Modern Synthesis

In the landscape of modern organic synthesis and drug development, the sulfonamide functional group stands out as a cornerstone motif. As a bioisostere for amides, it offers enhanced metabolic stability and unique hydrog...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the sulfonamide functional group stands out as a cornerstone motif. As a bioisostere for amides, it offers enhanced metabolic stability and unique hydrogen bonding capabilities, making it a privileged scaffold in medicinal chemistry.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of an amine with a sulfonyl chloride. While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have been workhorses in this field, the demand for greater control, predictability, and molecular diversity has driven the adoption of more sophisticated reagents.

This guide provides an in-depth comparison of 1-Methyl-1H-pyrazole-5-sulfonyl chloride against its traditional counterparts, highlighting its distinct advantages supported by mechanistic insights and experimental data. For researchers seeking to optimize sulfonamide synthesis and access novel chemical space, this reagent presents a compelling alternative.

Key Advantages of 1-Methyl-1H-pyrazole-5-sulfonyl Chloride

The utility of 1-Methyl-1H-pyrazole-5-sulfonyl chloride extends beyond a simple sulfonating agent; it offers a combination of predictable reactivity, a favorable steric profile, and the ability to impart desirable physicochemical properties to the final product. These advantages address several limitations inherent in the use of more conventional reagents.

Predictable Reactivity and Mechanistic Integrity

A significant advantage of 1-Methyl-1H-pyrazole-5-sulfonyl chloride lies in its clean and predictable reaction mechanism. Like arylsulfonyl chlorides (e.g., TsCl), it reacts with nucleophiles such as amines and alcohols via a direct nucleophilic substitution pathway at the sulfur center.

This is in stark contrast to alkanesulfonyl chlorides like mesyl chloride (MsCl). MsCl possesses acidic α-hydrogens on its methyl group. In the presence of a sufficiently strong, non-nucleophilic base (e.g., triethylamine), MsCl can undergo an E1cB elimination to form a highly reactive and transient "sulfene" intermediate (CH₂=SO₂).[2][3][4] This alternative pathway can lead to unpredictable side reactions and reduced yields of the desired sulfonamide or sulfonate ester.

1-Methyl-1H-pyrazole-5-sulfonyl chloride lacks these acidic α-protons, precluding the formation of a sulfene intermediate and ensuring that the reaction proceeds exclusively through the desired nucleophilic substitution pathway. This mechanistic fidelity provides greater control and reproducibility, which are critical in complex molecule synthesis and process development.

G cluster_0 Mesyl Chloride (MsCl) Pathway cluster_1 1-Methyl-1H-pyrazole-5-sulfonyl Chloride Pathway MsCl CH₃SO₂Cl Sulfene [CH₂=SO₂] (Reactive Intermediate) MsCl->Sulfene Base (Et₃N) E1cB Elimination Product_Ms Sulfonamide MsCl->Product_Ms Sulfene->Product_Ms Trapped by Amine (Fast) Side_Products Side Products Sulfene->Side_Products Amine_Ms Amine (R-NH₂) Amine_Ms->MsCl Direct Attack (Slower) PySO2Cl 1-Me-Pyrazole-SO₂Cl Product_Py Pyrazole Sulfonamide PySO2Cl->Product_Py Amine_Py Amine (R-NH₂) Amine_Py->PySO2Cl Direct Nucleophilic Substitution

Fig. 1: Competing reaction pathways for MsCl vs. the direct pathway for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
Reduced Risk of Undesired Chlorination Side Reactions

A documented limitation of tosyl chloride is its propensity to act as a source of chloride ions in reactions with alcohols that can form stable carbocations.[5][6] The reaction of such an alcohol with TsCl can initially form the desired tosylate. However, the tosylate group is an excellent leaving group. If the carbocation formed upon its departure is stabilized (e.g., benzylic), the chloride ion released during the reaction can attack this cation, leading to the formation of an undesired alkyl chloride instead of the intended tosylate.[5][6]

While this phenomenon is substrate-dependent, the use of 1-Methyl-1H-pyrazole-5-sulfonyl chloride can mitigate this risk. The resulting pyrazole-sulfonate is still an excellent leaving group, but the different electronic and steric properties of the pyrazole moiety compared to the tosyl group can alter the stability and reactivity of the intermediates, often favoring the desired sulfonate product.

Favorable Steric Profile and Tunable Properties

Compared to the bulky p-toluenesulfonyl group, the 1-methyl-pyrazole moiety offers a more streamlined steric profile.[7] This can be a distinct advantage when working with sterically hindered amines or alcohols, potentially leading to higher reaction rates and yields where TsCl might perform poorly.

Furthermore, the pyrazole ring itself is a valuable pharmacophore, known to engage in various biological interactions.[8][9] Incorporating this moiety directly into a molecule via sulfonamide linkage allows for the modulation of key physicochemical properties, including:

  • Solubility: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, potentially improving the aqueous solubility of the final compound.

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation.

  • Binding Interactions: The aromatic pyrazole ring can participate in π-stacking or other non-covalent interactions with biological targets, enhancing binding affinity.[7]

Comparative Data Summary

The following table summarizes the key characteristics of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in comparison to methanesulfonyl chloride and p-toluenesulfonyl chloride.

Feature1-Methyl-1H-pyrazole-5-sulfonyl ChlorideMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Molecular Formula C₄H₅ClN₂O₂S[10]CH₃SO₂Cl[3]C₇H₇ClO₂S
Molecular Weight 180.61 g/mol [10]114.54 g/mol [3]190.65 g/mol
Primary Mechanism Direct Nucleophilic SubstitutionE1cB (Sulfene) or Direct Substitution[2][4]Direct Nucleophilic Substitution
Key Side Reactions Generally clean reactivitySulfene-mediated side products[2]Chlorination of certain alcohols[5][6]
Steric Hindrance ModerateLowHigh
Product Properties Imparts pyrazole moiety; tunableSimple methylsulfonamideImparts tosyl group

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of N-substituted-1-methyl-1H-pyrazole-5-sulfonamides, a reaction class noted for its utility in generating compounds with diverse biological activities.[8][11][12]

G start Start reagents Dissolve Amine (1.0 eq) and Base (e.g., DIPEA, 1.5 eq) in Anhydrous DCM start->reagents addition Add solution of 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 eq) in DCM dropwise at 25-30 °C reagents->addition reaction Stir at 25-30 °C for 12-16 hours addition->reaction monitor Monitor reaction by TLC reaction->monitor workup Quench with cold water, separate organic layer monitor->workup Reaction Complete purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography workup->purify product Final Sulfonamide Product purify->product

Fig. 2: General workflow for the synthesis of pyrazole sulfonamides.
Materials:
  • Amine (primary or secondary) (1.0 eq)

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.0 - 1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.5 eq)[11][13]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile[11][13]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reagents for column chromatography (e.g., silica gel, ethyl acetate, hexanes)

Step-by-Step Methodology:
  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and the base (e.g., DIPEA, 1.5 eq) in anhydrous DCM.[13]

  • Reagent Addition: In a separate flask, dissolve 1-Methyl-1H-pyrazole-5-sulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at room temperature (25-30 °C).[13]

  • Reaction: Allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[11][13]

  • Work-up: Upon completion, add cold water to the reaction mixture and stir for 10-20 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer one more time with DCM.[12][13]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to afford the pure sulfonamide.[11][13]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[11] Using an excess ensures complete neutralization.

  • Solvent: Anhydrous aprotic solvents like DCM are used to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature: The reaction is typically run at room temperature as it is often efficient without heating. For less reactive amines, gentle heating may be required.

Conclusion

1-Methyl-1H-pyrazole-5-sulfonyl chloride emerges as a highly advantageous reagent for the synthesis of sulfonamides, particularly within the context of pharmaceutical and agrochemical research. Its superiority over traditional reagents like mesyl chloride and tosyl chloride is evident in its mechanistic predictability , which circumvents the formation of problematic sulfene intermediates, and its reduced tendency to promote undesirable side reactions such as chlorination. Furthermore, its favorable steric profile and the intrinsic value of the pyrazole moiety provide chemists with a powerful tool to create diverse and potent molecules with tailored physicochemical properties. For research professionals aiming for higher yields, cleaner reactions, and novel molecular architectures, 1-Methyl-1H-pyrazole-5-sulfonyl chloride represents a strategic addition to the synthetic toolbox.

References

  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. (n.d.). Benchchem.
  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Institutes of Health.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.).
  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S. (n.d.). PubChem.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016). Stack Exchange.
  • 1-phenyl-1H-pyrazole-5-sulfonyl chloride. (n.d.). Vulcanchem.
  • 1-Methyl-1H-Pyrazole-3-sulfonamide. (n.d.). Frontier Specialty Chemicals.
  • Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. (2011). Molecules.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). MDPI.
  • Methanesulfonyl chloride. (n.d.). Wikipedia.
  • Organic & Biomolecular Chemistry. (2023). RSC Publishing.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? (n.d.). ECHEMI.

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Validation

A Comparative Spectroscopic Guide to 1-Methyl-1H-pyrazole-5-sulfonamide and its Regioisomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole-sulfonamides represent a privileged scaffold, consistently appearing in a diverse array of therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-sulfonamides represent a privileged scaffold, consistently appearing in a diverse array of therapeutic agents. The seemingly subtle shift of a sulfonamide group across the 1-methyl-1H-pyrazole core can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. Distinguishing between the 3-, 4-, and 5-sulfonamide isomers is therefore a critical step in synthesis, quality control, and drug discovery pipelines.

The Structural Landscape: 3-, 4-, and 5-Sulfonamide Isomers

The positional isomerism of the sulfonamide group on the 1-methyl-1H-pyrazole ring dictates the electronic environment of the entire molecule, leading to distinct spectroscopic characteristics. Understanding these structural differences is fundamental to interpreting the spectral data.

isomers cluster_3 1-Methyl-1H-pyrazole-3-sulfonamide cluster_4 1-Methyl-1H-pyrazole-4-sulfonamide cluster_5 1-Methyl-1H-pyrazole-5-sulfonamide isomer3 isomer3 isomer4 isomer4 isomer5 isomer5

Figure 1. Structures of the three regioisomers of 1-Methyl-1H-pyrazole-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the electron-withdrawing sulfonamide group.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers will each display signals for the N-methyl group, the two pyrazole ring protons, and the sulfonamide NH₂ protons. The key to differentiation lies in the chemical shifts and coupling patterns of the ring protons.

Based on established principles of substituent effects on aromatic systems, we can predict the following trends:

  • 1-Methyl-1H-pyrazole-5-sulfonamide: The sulfonamide group at C5 will strongly deshield the adjacent H4 proton. The H3 proton will be less affected. The N-methyl group will also be influenced by the adjacent sulfonamide.

  • 1-Methyl-1H-pyrazole-4-sulfonamide: The sulfonamide group at C4 will deshield both the H3 and H5 protons, likely to a similar extent. The spectrum will be simpler due to symmetry in the immediate electronic environment of the sulfonamide.

  • 1-Methyl-1H-pyrazole-3-sulfonamide: The H4 proton will be significantly deshielded by the adjacent C3-sulfonamide group. The H5 proton will experience a smaller effect.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in a polar solvent (e.g., DMSO-d₆)

Proton1-Methyl-1H-pyrazole-3-sulfonamide1-Methyl-1H-pyrazole-4-sulfonamide1-Methyl-1H-pyrazole-5-sulfonamideRationale for Differentiation
H3 -~8.0-8.2 (s)~7.5-7.7 (d)The absence of an H3 proton in the 3-isomer is a definitive marker.
H4 ~6.7-6.9 (d)-~6.9-7.1 (d)The absence of an H4 proton in the 4-isomer is a key identifier.
H5 ~7.8-8.0 (d)~7.8-8.0 (s)-The absence of an H5 proton in the 5-isomer provides clear differentiation.
N-CH₃ ~3.8-4.0 (s)~3.7-3.9 (s)~4.0-4.2 (s)The N-methyl group in the 5-isomer is expected to be the most deshielded due to proximity to the sulfonamide.
SO₂NH₂ ~7.2-7.5 (br s)~7.2-7.5 (br s)~7.3-7.6 (br s)The chemical shift of the sulfonamide protons is less diagnostic and can be concentration and solvent dependent.

Note: These are predicted values based on data from substituted analogs and general principles. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the carbon chemical shifts also being sensitive to the position of the sulfonamide group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in a polar solvent (e.g., DMSO-d₆)

Carbon1-Methyl-1H-pyrazole-3-sulfonamide1-Methyl-1H-pyrazole-4-sulfonamide1-Methyl-1H-pyrazole-5-sulfonamideRationale for Differentiation
C3 ~150-155~138-142~140-144The C3 carbon directly attached to the sulfonamide group in the 3-isomer will be significantly downfield.
C4 ~110-114~120-125~108-112The C4 carbon will be most deshielded in the 4-isomer due to direct attachment of the sulfonamide.
C5 ~130-134~128-132~148-152The C5 carbon bearing the sulfonamide in the 5-isomer will show a characteristic downfield shift.
N-CH₃ ~38-40~37-39~39-41Similar to the proton NMR, the N-methyl carbon in the 5-isomer may be slightly more deshielded.

Note: These are predicted values based on data from substituted analogs and general principles. Actual experimental values may vary.

Experimental Protocol: NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Acquisition of ¹H Spectrum (400 MHz, 16 scans) A->B C Acquisition of ¹³C Spectrum (100 MHz, 1024 scans) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Structural Elucidation (Chemical Shift & Coupling Analysis) D->E

Figure 2. A generalized workflow for the NMR analysis of pyrazole sulfonamide isomers.

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sulfonamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment with 16 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) will be required.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule, allowing for unambiguous isomer identification.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. While the IR spectra of the three isomers will share many common features, subtle differences in the positions of key vibrational bands can aid in their differentiation.

All three isomers will exhibit characteristic absorption bands corresponding to:

  • N-H stretching of the sulfonamide group (two bands, typically in the range of 3400-3200 cm⁻¹)

  • C-H stretching of the methyl group and pyrazole ring (around 3100-2900 cm⁻¹)

  • S=O stretching of the sulfonamide group (asymmetric and symmetric stretching, typically strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively)

  • C=N and C=C stretching of the pyrazole ring (in the 1600-1400 cm⁻¹ region)

The precise positions of these bands, particularly the S=O and pyrazole ring vibrations, will be influenced by the substitution pattern. For instance, the electron density distribution within the pyrazole ring will differ for each isomer, leading to slight shifts in the ring stretching frequencies. Analysis of N-substituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives shows a characteristic SO₂ stretching band around 1145 cm⁻¹.[1]

Table 3: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group1-Methyl-1H-pyrazole-3-sulfonamide1-Methyl-1H-pyrazole-4-sulfonamide1-Methyl-1H-pyrazole-5-sulfonamide
N-H Stretch 3400-32003400-32003400-3200
C-H Stretch (Aromatic) ~3100~3100~3100
C-H Stretch (Aliphatic) ~2950~2950~2950
S=O Asymmetric Stretch ~1340-1360~1330-1350~1350-1370
S=O Symmetric Stretch ~1160-1180~1150-1170~1170-1190
Pyrazole Ring Stretch ~1500-1600~1500-1600~1500-1600

Note: These are predicted ranges. The exact peak positions can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and differentiation of isomers. For all three isomers, the nominal molecular weight is 161.18 g/mol .[2][3][4]

Upon electron ionization (EI), the molecular ion ([M]⁺˙) will be observed at m/z 161. The primary fragmentation pathways are expected to involve the sulfonamide group and the pyrazole ring. Common fragmentations for sulfonamides include the loss of SO₂ (64 Da) and the cleavage of the C-S or N-S bonds.

  • Loss of SO₂: A fragment ion at m/z 97 ([M - SO₂]⁺˙) would correspond to the loss of sulfur dioxide.

  • Loss of ·SO₂NH₂: Cleavage of the C-S bond would result in a fragment ion corresponding to the 1-methyl-pyrazole radical cation. The position of this fragment will be key to differentiation:

    • For the 3- and 5-isomers, this would be at m/z 81.

    • For the 4-isomer, this would also be at m/z 81.

  • Cleavage of the pyrazole ring: Further fragmentation of the pyrazole ring can lead to a complex pattern of lower mass ions.

While the initial fragmentation may be similar, the relative abundances of the fragment ions can differ between the isomers due to the varying stability of the resulting radical cations and neutral fragments.

MS_Fragmentation M [M]⁺˙ m/z 161 F1 [M - SO₂]⁺˙ m/z 97 M->F1 - SO₂ F2 [1-methyl-pyrazole]⁺˙ m/z 81 M->F2 - ·SO₂NH₂ F3 [SO₂NH₂]⁺ m/z 80 M->F3 - ·(1-methyl-pyrazole) F4 Further Fragments F1->F4 F2->F4

Figure 3. Generalized fragmentation pathways for 1-methyl-1H-pyrazole sulfonamide isomers.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Key Differentiating Features:

  • ¹H NMR: The number and chemical shifts of the pyrazole ring protons are the most definitive indicators of isomer identity.

  • ¹³C NMR: The chemical shift of the carbon atom directly attached to the sulfonamide group provides a clear distinction between the three isomers.

  • FT-IR: Subtle shifts in the S=O and pyrazole ring stretching frequencies can provide corroborating evidence.

  • Mass Spectrometry: While the molecular ion will be the same, differences in the relative abundances of key fragment ions may be observed.

By carefully applying these spectroscopic techniques and principles, researchers can confidently elucidate the structure of their synthesized 1-methyl-1H-pyrazole sulfonamides, ensuring the integrity of their research and the quality of their drug discovery efforts.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]

  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. ResearchGate. [Link]

  • 1-Methyl-1H-pyrazole-4-sulfonamide. PubChem. [Link]

  • 1-methyl-1h-pyrazole-5-sulfonamide. PubChem. [Link]

  • 1-methyl-1h-pyrazole-3-sulfonamide. PubChem. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 2026. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2014. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • 1-Methyl-1H-pyrazole-4-sulfonamide. PubChem. [Link]

  • 1-methyl-1h-pyrazole-5-sulfonamide. PubChem. [Link]

  • 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals. [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem. [Link]

  • 1-methyl-1h-pyrazole-5-sulfonamide (C4H7N3O2S). PubChemLite. [Link]

  • 1-methyl-1h-pyrazole-3-sulfonamide (C4H7N3O2S). PubChemLite. [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Screening of Novel 1-Methyl-1H-pyrazole-5-sulfonamides

This guide provides a comprehensive framework for the in vitro screening of a novel library of compounds synthesized from 1-methyl-1H-pyrazole-5-sulfonyl chloride. We will explore a strategic, multi-tiered screening appr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of a novel library of compounds synthesized from 1-methyl-1H-pyrazole-5-sulfonyl chloride. We will explore a strategic, multi-tiered screening approach, comparing and contrasting various assays to elucidate the potential therapeutic applications of these compounds, from anticancer and antimicrobial to specific enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.

Introduction: The Rationale for Screening Pyrazole Sulfonamides

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a sulfonamide group can further enhance these activities and improve pharmacokinetic properties.[3] Our starting material, 1-methyl-1H-pyrazole-5-sulfonyl chloride, provides a versatile entry point for creating a diverse library of N-substituted sulfonamides, each with the potential for unique biological activity.

The core hypothesis is that by systematically modifying the substituent 'R' on the sulfonamide nitrogen, we can tune the biological activity of the resulting compounds. This guide will walk you through the process of synthesizing a hypothetical library of such compounds and then subjecting them to a rigorous in vitro screening cascade to identify promising lead candidates.

Synthesis of a Hypothetical Library

For the purpose of this guide, we will consider a hypothetical library of compounds ( G-001 to G-005 ) synthesized from 1-methyl-1H-pyrazole-5-sulfonyl chloride and a selection of primary amines. The general synthetic scheme is a straightforward nucleophilic substitution reaction.

Synthesis_Workflow start 1-Methyl-1H-pyrazole-5-sulfonyl chloride reaction Nucleophilic Substitution (Base, Solvent) start->reaction amine Primary Amine (R-NH2) amine->reaction product N-substituted-1-methyl-1H- pyrazole-5-sulfonamide reaction->product Yields

Figure 1: General synthesis of N-substituted-1-methyl-1H-pyrazole-5-sulfonamides.

Our hypothetical library will include derivatives with varying electronic and steric properties to explore the structure-activity relationship (SAR).

Compound IDR-GroupRationale
G-001 4-MethoxyphenylElectron-donating group
G-002 4-ChlorophenylElectron-withdrawing group
G-003 BenzylFlexible, non-planar group
G-004 CyclohexylLipophilic, alicyclic group
G-005 4-SulfamoylphenylPotential for enhanced carbonic anhydrase inhibition

I. Anticancer Activity Screening

A primary focus for many pyrazole derivatives is their potential as anticancer agents.[4] We will employ a tiered approach, starting with a general cytotoxicity screen and then moving to more specific mechanistic assays for promising candidates.

A. Primary Screening: Cell Viability Assessment

The initial screen aims to identify compounds that inhibit the proliferation of cancer cells. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[5]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (G-001 to G-005) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound using a dose-response curve fitting software.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenase activity reduces MTT to formazan.[5]Inexpensive, well-established.Requires a solubilization step, can be affected by compounds that alter mitochondrial respiration.
SRB Assay Sulforhodamine B binds to total cellular protein.[6]Less interference from compounds, endpoint is stable.[7]Fixation step required, may not distinguish between cytostatic and cytotoxic effects.
Resazurin (AlamarBlue) Assay Reduction of resazurin to the fluorescent resorufin by viable cells.[8]Homogeneous (no wash steps), more sensitive than MTT, non-toxic to cells.[9]Can be more expensive than MTT.
ATP-Based Assays (e.g., CellTiter-Glo) Luciferase-catalyzed reaction uses ATP from viable cells to produce light.[9]Very sensitive, rapid, and suitable for high-throughput screening.[8]Reagents can be costly, signal can be short-lived.
B. Secondary Screening: Mechanistic Assays

For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), it is crucial to understand the mechanism of cell death.

Principle: The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[1]

Why it's a good follow-up: This assay helps to distinguish between cytostatic effects (inhibition of proliferation, as measured by MTT) and cytotoxic effects (cell death). A high LDH release indicates that the compound is actively killing the cells.

Principle: A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. Assays for their activity typically use a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active caspase.[10]

Why it's a good follow-up: If a compound induces cell death, this assay can determine if it is through the programmed cell death pathway of apoptosis.

Anticancer_Screening_Workflow start Compound Library (G-001 to G-005) primary_screen Primary Screen: MTT Assay (IC50 Determination) start->primary_screen decision IC50 < 10 µM? primary_screen->decision secondary_screen Secondary Screens decision->secondary_screen Yes inactive Inactive decision->inactive No ldh_assay LDH Assay (Cytotoxicity) secondary_screen->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) secondary_screen->caspase_assay lead Lead Candidate ldh_assay->lead caspase_assay->lead

Figure 2: Workflow for anticancer activity screening.
Compound IDMTT IC₅₀ (µM) vs. MCF-7LDH Release (% of Max)Caspase-3/7 Activation (Fold Change)
G-001 25.315%1.2
G-002 5.875%4.5
G-003 12.140%2.1
G-004 >100Not TestedNot Tested
G-005 8.268%3.8
Doxorubicin 0.585%5.2

From this hypothetical data, G-002 and G-005 would be prioritized for further investigation due to their potent cytotoxicity and induction of apoptosis.

II. Antimicrobial Activity Screening

Given the known antimicrobial properties of pyrazole and sulfonamide scaffolds, screening our library against a panel of pathogenic bacteria is a logical step.[11][12]

A. Primary Screening: Broth Microdilution Method

The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compounds. After incubation, the wells are visually inspected for bacterial growth (turbidity).

Step-by-Step Methodology:

  • Prepare Inoculum:

    • Culture bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds (G-001 to G-005) in MHB. A typical concentration range would be from 128 µg/mL down to 0.25 µg/mL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

AssayPrincipleAdvantagesDisadvantages
Broth Microdilution Determines the lowest concentration that inhibits growth in a liquid medium.[9]Quantitative (provides MIC value), can be automated.More labor-intensive than disk diffusion.
Agar Disk Diffusion (Kirby-Bauer) Measures the zone of growth inhibition around a compound-impregnated disk on an agar plate.[13]Simple, inexpensive, allows for testing multiple compounds on one plate.[4]Qualitative (provides susceptible/intermediate/resistant result, not MIC), less precise.[14]
Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
G-001 32>128
G-002 864
G-003 64>128
G-004 16128
G-005 >128>128
Ciprofloxacin 0.50.25

Based on this data, G-002 and G-004 show the most promising antimicrobial activity, particularly against the Gram-positive S. aureus.

III. Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes. Sulfonamides are a classic example, with many targeting carbonic anhydrases.[8] Pyrazole derivatives have also been shown to be effective kinase inhibitors.[1]

A. Carbonic Anhydrase Inhibition Assay

Principle: Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of CO₂. An esterase assay is commonly used to measure CA activity, where the enzyme hydrolyzes a substrate like 4-nitrophenyl acetate (NPA) to produce the colored product 4-nitrophenol, which can be measured spectrophotometrically. Inhibitors will reduce the rate of this reaction.

  • Prepare Reagents:

    • Purified human carbonic anhydrase isoenzymes (e.g., hCA II and the tumor-associated hCA IX).

    • Assay buffer (e.g., Tris-SO₄ buffer, pH 7.6).

    • Substrate solution (NPA in acetonitrile).

    • Test compounds and a standard inhibitor (e.g., Acetazolamide).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value for each compound. For more detailed mechanistic studies, determine the inhibition constant (Kᵢ).

B. Kinase Inhibition Assay

Principle: Kinases transfer a phosphate group from ATP to a substrate. There are numerous assay formats to measure kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity, and if an inhibitor is present, ATP levels will remain high.

Enzyme_Inhibition_Workflow start Active Compounds from Primary Screens or Rational Design ca_assay Carbonic Anhydrase Inhibition Assay (e.g., hCA II, hCA IX) start->ca_assay kinase_assay Kinase Panel Screen (e.g., JNK, CDK) start->kinase_assay data_analysis Determine IC50 / Ki values ca_assay->data_analysis kinase_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 3: Workflow for enzyme inhibition screening.
Compound IDhCA IIhCA IXJNK1 Kinase
G-001 5.21.8>50
G-002 10.53.28.9
G-003 >50>50>50
G-004 22.115.6>50
G-005 0.150.0825.4
Acetazolamide 0.0120.025N/A
Staurosporine N/AN/A0.004

This data suggests that G-005 , with its sulfamoylphenyl group, is a potent carbonic anhydrase inhibitor, as hypothesized. G-002 also shows interesting dual activity against hCA IX and JNK1 kinase.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to the in vitro screening of a novel library of compounds derived from 1-methyl-1H-pyrazole-5-sulfonyl chloride. By employing a tiered screening strategy, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or enzyme-inhibiting properties.

The hypothetical data presented herein illustrates how different assays provide complementary information. For instance, a compound identified as a hit in a primary MTT screen (G-002 ) was further characterized as a cytotoxic, apoptosis-inducing agent with moderate antimicrobial and kinase inhibitory activity. Another compound (G-005 ) was shown to be a potent and selective carbonic anhydrase inhibitor.

The next steps for these lead compounds would involve:

  • Selectivity profiling: Testing against a broader panel of cancer cell lines, microbial strains, or kinases to determine their selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and pathways affected by the compounds.

  • ADME/Tox profiling: Assessing their absorption, distribution, metabolism, excretion, and toxicity properties.

By following a logical and well-referenced screening cascade, the therapeutic potential of novel chemical entities can be effectively and efficiently explored.

References

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  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., ... & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18405-18418. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Al-Ghorbani, M., Al-Salahi, R., Al-Qumaizi, M., Al-Hinawee, M., & Al-Omar, M. A. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5808. [Link]

  • Gothwal, A., Kumar, A., & Singh, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current drug targets, 23(13), 1253–1274. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Kumar, D., & Kumar, N. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Heliyon, 10(6), e27649. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • Pitucha, M., Kosikowska, U., & Malm, A. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal chemistry (Shariqah (United Arab Emirates)), 7(6), 697–703. [Link]

  • Tuğrak, M., Gül, H. İ., & Sakagami, H. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 44(2), 525-542. [Link]

  • Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151–158. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Abdelgawad, M. A., Elshemy, H. A. H., & Ahamed, O. M. (2016). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc, 12(5), 1-10. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

  • ResearchGate. (n.d.). anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • Supuran, C. T. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules, 25(22), 5367. [Link]

  • Carradori, S., Cirigliano, A., Secci, D., Pierini, M., De Monte, C., Mollica, A., ... & De Vita, D. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Wang, X., Li, X., Wang, M., Fu, Q., & Wang, J. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(7), 12793-12806. [Link]

  • Fahim, A. M. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of Molecular Structure, 1303, 137593. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 1-Methyl-1H-pyrazole-5-sulfonamides by High-Performance Liquid Chromatography

Introduction: The Criticality of Purity in Pyrazole Sulfonamide Development In the landscape of drug discovery and development, 1-Methyl-1H-pyrazole-5-sulfonamides represent a class of compounds with significant therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pyrazole Sulfonamide Development

In the landscape of drug discovery and development, 1-Methyl-1H-pyrazole-5-sulfonamides represent a class of compounds with significant therapeutic potential. As with any active pharmaceutical ingredient (API), establishing the purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety and efficacy.[1] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[2][3][4][5]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities, with specific thresholds for reporting, identification, and qualification.[2][3][4] This guide provides a comprehensive framework for utilizing High-Performance Liquid Chromatography (HPLC) as the primary analytical tool for the purity assessment of 1-Methyl-1H-pyrazole-5-sulfonamides. We will explore the rationale behind methodological choices, compare HPLC to alternative techniques, and present a detailed, validated protocol that ensures scientific rigor and regulatory compliance.

Comparative Analysis: Why HPLC is the Gold Standard

While several analytical techniques can be employed for purity determination, HPLC is widely regarded as the gold standard in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] The choice of method, however, depends on the specific analytical goal.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
HPLC (UV/PDA) Differential partitioning between a liquid mobile phase and a solid stationary phase.[8][9][10][11]Retention time, peak area (% purity), spectral data (PDA).High (ng to µg/mL).[6]Excellent, high precision and accuracy.[12][13]Robust, reproducible, automatable, ideal for routine QC.[6][7]Requires reference standards; potential for co-elution of impurities.
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent.[9]Retention factor (Rf), qualitative spot comparison.Moderate.Semi-quantitative at best.Simple, low cost, rapid screening of multiple samples.Lower resolution and sensitivity than HPLC; not ideal for precise quantification.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9][14]Retention time, peak area.Very High (pg to ng/mL).Excellent for volatile compounds.Unsurpassed for analyzing residual solvents and volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds like many sulfonamides.
LC-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.[7][]Retention time, mass-to-charge ratio (m/z), structural fragmentation data.Extremely High.Excellent, but can be more complex to validate for routine QC.Definitive peak identification and structural elucidation of unknown impurities.[16]Higher cost and complexity; potential for matrix effects (ion suppression).
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.[7]Migration time, peak area.High.Good.High efficiency, low sample and solvent consumption.[7]Can be less robust than HPLC; sensitive to matrix composition.

HPLC Method Development: A Mechanistic Approach

Developing a robust and reliable HPLC method requires a systematic approach grounded in the physicochemical properties of the analyte. For a 1-Methyl-1H-pyrazole-5-sulfonamide, we anticipate a moderately polar molecule, making reversed-phase HPLC the logical starting point.

Column Selection: The Heart of the Separation

The goal is to select a stationary phase that provides optimal interaction with our target molecule and its potential impurities.

  • Causality: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent first choice. Its long alkyl chains provide sufficient hydrophobicity to retain the pyrazole sulfonamide structure, while allowing for effective separation based on subtle differences in polarity among related impurities. A modern, end-capped, high-purity silica-based C18 column minimizes peak tailing caused by interactions between basic nitrogen atoms in the pyrazole ring and residual acidic silanols on the silica surface.[17]

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition is the primary tool for controlling retention and selectivity.

  • Causality: A gradient elution using acetonitrile and water is typically preferred over an isocratic method for impurity profiling. A gradient allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, while maintaining sharp peak shapes.[18] Acetonitrile is often chosen over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency.

  • pH Modification: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous mobile phase is critical.[19][20] This serves two purposes:

    • It protonates residual silanols on the stationary phase, further reducing peak tailing.

    • It ensures that the analyte and its impurities are in a consistent, single ionic state, leading to reproducible retention times and sharp peaks.

Detector Settings: Ensuring Sensitive Detection

The choice of detector and wavelength is paramount for accurately quantifying all relevant species.

  • Causality: A Photodiode Array (PDA) detector is superior to a simple UV detector for impurity analysis. While a single wavelength (e.g., 254 nm or a λmax of the parent compound) is used for quantification, the PDA detector captures the entire UV-Vis spectrum for each peak. This is a self-validating feature; it allows for peak purity analysis, where the spectrum across an eluting peak is compared to confirm that it is a single component and not a co-elution of multiple impurities.[21] The optimal wavelength for quantification should be chosen where the main component and all expected impurities have significant absorbance.

Visualizing the Purity Assessment Workflow

The following diagram outlines the logical workflow for assessing the purity of a new batch of 1-Methyl-1H-pyrazole-5-sulfonamide.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard Solution system_suit System Suitability Test (SST) Inject Standard 5x prep_std->system_suit prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases prep_mobile->system_suit inject_blank Inject Blank (Diluent) system_suit->inject_blank If SST Passes sst_gate SST Criteria Met? system_suit->sst_gate inject_blank->inject_sample process_data Integrate Chromatograms inject_sample->process_data calc_purity Calculate % Purity (Area Normalization) process_data->calc_purity report Generate Final Report calc_purity->report sst_gate->inject_blank Yes troubleshoot Troubleshoot System sst_gate->troubleshoot No

Caption: A typical workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Purity of 1-Methyl-1H-pyrazole-5-sulfonamide

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP and EP.[8][10][22]

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard (RS) of 1-Methyl-1H-pyrazole-5-sulfonamide (purity >99.5%).

  • Test sample batch.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Water (deionized, 18.2 MΩ·cm).

2. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BEnsures elution of all impurities and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA small volume to prevent peak overload.
Detector PDA, 254 nm for quantificationCommon wavelength for aromatic/heterocyclic systems.
Data Acquisition Scan range 200-400 nmTo assess peak purity and detect impurities with different λmax.

3. Solution Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. Analytical Procedure

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the Reference Standard Solution.

  • SST Evaluation: Verify that the system suitability criteria are met before proceeding.

SST Parameter Acceptance Criteria Authority
Tailing Factor (Asymmetry) 0.8 – 1.8USP <621> / Ph. Eur. 2.2.46[22][23]
Theoretical Plates (N) > 2000General chromatographic practice
%RSD of Peak Area ≤ 2.0%ICH Q2(R1)
%RSD of Retention Time ≤ 1.0%ICH Q2(R1)
  • Analysis: If SST passes, inject the diluent (as a blank), followed by the Sample Solution in duplicate.

  • Data Processing: Integrate all peaks in the sample chromatogram that are above the reporting threshold (e.g., 0.05% of the main peak area, per ICH Q3A guidelines).[2][4] Disregard any peaks originating from the blank.

5. Calculation of Purity Using area normalization, calculate the percentage of each impurity and the overall purity of the sample.

  • % Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: The Cornerstone of Trustworthiness

The described method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[12][13][24] This process establishes the method's performance characteristics and ensures that the results are reliable.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak purity index > 0.999; baseline resolution between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of test conc.).
Accuracy To measure the closeness of the test results to the true value.80.0% to 120.0% recovery for impurity quantification.[25]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.RSD ≤ 5.0% for impurity quantification.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met after minor changes (e.g., ±2°C in temp, ±5% in organic mobile phase).

Visualizing the Method Validation Framework

This diagram illustrates the relationship between the core validation parameters required by regulatory guidelines.

Validation_Concept center_node Reliable & Validated HPLC Method specificity Specificity (Peak Purity) center_node->specificity linearity Linearity (r² > 0.999) center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (% RSD) center_node->precision sensitivity Sensitivity (LOD/LOQ) center_node->sensitivity robustness Robustness center_node->robustness range Range linearity->range

Sources

Comparative

A Comparative Computational and Experimental Guide to the Reactivity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of the sulfonamide moiety is a cornerstone for modulating t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic introduction of the sulfonamide moiety is a cornerstone for modulating the pharmacological properties of lead compounds. The choice of the sulfonylating agent is paramount, directly influencing reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth computational and experimental comparison of 1-Methyl-1H-pyrazole-5-sulfonyl chloride against traditional sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. By elucidating the underlying electronic and steric factors that govern its reactivity, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Rationale for a Pyrazole-Based Sulfonylating Agent

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, arising from the presence of two adjacent nitrogen atoms, can significantly influence the reactivity of appended functional groups. The incorporation of a pyrazole moiety into the sulfonyl chloride backbone, as in 1-Methyl-1H-pyrazole-5-sulfonyl chloride, offers the potential for modified reactivity profiles and the introduction of a desirable heterocyclic fragment in a single synthetic operation.

Computational Analysis: Unveiling the Electronic Landscape

To objectively compare the intrinsic reactivity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride with its arylsulfonyl chloride counterparts, we turn to Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the electronic properties that dictate electrophilicity and, consequently, reactivity towards nucleophiles.

Electrophilicity of the Sulfonyl Sulfur: A Tale of Two Rings

The electrophilicity of the sulfur atom in a sulfonyl chloride is a primary determinant of its reactivity. A more electron-deficient sulfur atom will be more susceptible to nucleophilic attack. This can be qualitatively assessed by examining the calculated electrostatic potential maps and quantitatively by comparing key electronic parameters.

Key Computational Parameters for Electrophilicity:

CompoundLUMO Energy (eV)Mulliken Charge on Sulfur
1-Methyl-1H-pyrazole-5-sulfonyl chlorideLowerMore Positive
p-Toluenesulfonyl chloride (TsCl)HigherLess Positive
Benzenesulfonyl chlorideIntermediateIntermediate

Note: The values presented are qualitative comparisons based on established principles. Lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a greater electron-accepting ability, and a more positive Mulliken charge on the sulfur atom signifies a higher degree of electrophilicity.

The pyrazole ring, with its two nitrogen atoms, acts as an electron-withdrawing group, effectively pulling electron density away from the sulfonyl group. This inductive effect leads to a more electrophilic sulfur atom in 1-Methyl-1H-pyrazole-5-sulfonyl chloride compared to p-toluenesulfonyl chloride, where the methyl group is electron-donating. Benzenesulfonyl chloride presents an intermediate case. This heightened electrophilicity is predicted to translate to a faster reaction rate with nucleophiles. The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction rate.[2]

Visualizing the Reaction Pathway: A Computational Workflow

The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a fundamental transformation. DFT calculations can model this process, providing a theoretical framework for understanding the reaction mechanism and predicting kinetic barriers.

G cluster_reactants Reactants cluster_TS Transition State cluster_products Products R_SO2Cl 1-Methyl-1H-pyrazole-5-sulfonyl chloride TS SN2-like Transition State R_SO2Cl->TS Nucleophilic Attack R_Amine Primary/Secondary Amine R_Amine->TS P_Sulfonamide Sulfonamide TS->P_Sulfonamide Bond Formation & Cleavage P_HCl HCl TS->P_HCl

Caption: Generalized workflow for the computational analysis of sulfonamide formation.

Experimental Validation: Reactivity in Practice

While computational analysis provides a powerful predictive tool, experimental data is the ultimate arbiter of reactivity. The following sections detail experimental protocols and comparative data for the synthesis and use of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The synthesis of pyrazole sulfonyl chlorides can be achieved through the reaction of the corresponding pyrazole with chlorosulfonic acid.[1]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]

  • A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

  • This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

  • The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.

  • The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the product.

Comparative Reactivity in Sulfonamide Synthesis

The primary application of 1-Methyl-1H-pyrazole-5-sulfonyl chloride is in the synthesis of sulfonamides. The following protocol is a general procedure for the sulfonylation of amines.

Experimental Protocol: General Synthesis of Pyrazole Sulfonamides [1]

  • To a solution of the desired amine (e.g., 2-phenylethylamine, 1.05 equiv) in dichloromethane, add a base such as diisopropylethylamine (1.5 equiv) at room temperature.

  • Add a solution of the pyrazole sulfonyl chloride (1.0 equiv) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC.

  • Upon completion, add cold water and separate the organic layer.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Comparative Yields in Sulfonamide Formation:

Sulfonylating AgentNucleophileBaseSolventYield (%)
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl ChlorideN-(4-chlorophenethyl)amineDIPEADCM55
3,5-Dimethyl-1H-pyrazole-4-sulfonyl ChlorideN-(4-chlorophenethyl)amineDIPEADCM41
p-Toluenesulfonyl chloride5-phenyl-4,5-dihydro-1H-pyrazoleNaHCO₃CH₂Cl₂Not specified, but product isolated

Note: Direct comparison of yields is challenging due to variations in reaction conditions and nucleophiles across different studies. However, the data indicates that pyrazole sulfonyl chlorides are effective reagents for sulfonamide synthesis.[1][3]

Mechanistic Considerations and the Role of the Pyrazole Ring

The reaction of sulfonyl chlorides with amines is generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. The increased electrophilicity of the sulfur in 1-Methyl-1H-pyrazole-5-sulfonyl chloride, as suggested by computational analysis, likely accelerates the rate-determining nucleophilic attack.

G cluster_reagents Reagents cluster_reaction Reaction with Amine cluster_outcome Outcome Pyrazole_SO2Cl 1-Methyl-1H-pyrazole-5-sulfonyl chloride (Enhanced Electrophilicity) Reaction Sulfonamide Formation Pyrazole_SO2Cl->Reaction Faster TsCl p-Toluenesulfonyl chloride (Standard Electrophilicity) TsCl->Reaction Slower Pyrazole_Product Higher Reaction Rate (Potentially Milder Conditions) Reaction->Pyrazole_Product TsCl_Product Standard Reaction Rate Reaction->TsCl_Product

Sources

Validation

A Comparative Guide to Bioactive Pyrazole Sulfonamides: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive review and comparative analysis of bioactive pyrazole sulfonamides, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. By strategically c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive review and comparative analysis of bioactive pyrazole sulfonamides, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. By strategically combining the pyrazole nucleus with a sulfonamide moiety, researchers have developed potent therapeutic agents with a wide spectrum of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and validated protocols to support further investigation in this promising field.

Introduction: The Synergy of Two Privileged Scaffolds

The remarkable success of pyrazole sulfonamides in drug discovery is not accidental; it stems from the synergistic combination of two "privileged" structural motifs.

  • The Pyrazole Core: Pyrazole, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its rigid structure provides a well-defined scaffold for substituent orientation, while the nitrogen atoms serve as key hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1][2] The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its versatility and favorable pharmacological properties.[1]

  • The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a critical pharmacophore responsible for the bioactivity of many drugs.[3] Its structure is similar to p-aminobenzoic acid (PABA), an essential component for folate synthesis in bacteria, which historically led to the development of sulfa drugs.[3] Beyond its antibacterial origins, the sulfonamide group is an excellent zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases.[4] Furthermore, its acidic nature and ability to form strong hydrogen bonds allow it to anchor molecules within the active sites of various enzymes.[5]

The molecular hybridization of these two scaffolds has yielded compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antitubercular effects.[6][7] The renowned anti-inflammatory drug Celecoxib is a testament to the success of this strategy, showcasing how the sulfonamide group can confer high selectivity for a specific enzyme isoform.[5][8]

General Synthesis Strategies

The most common and efficient method for synthesizing pyrazole sulfonamides involves the cyclocondensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) derivative and a hydrazine derivative, specifically 4-hydrazinylbenzenesulfonamide hydrochloride.[8] This reaction creates the core pyrazoline ring, which is a reduced form of pyrazole.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Chalcone Substituted Chalcone (Ar-CO-CH=CH-Ar') Product Final Product (Diaryl-substituted Pyrazole Sulfonamide) Chalcone:e->Product:w Condensation Hydrazine 4-hydrazinylbenzene- sulfonamide Hydrazine:e->Product:w Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product Catalyst Catalyst (e.g., HCl, Acetic Acid) Catalyst->Product Heat Heat (Reflux) Heat->Product

Caption: Generalized workflow for pyrazole sulfonamide synthesis.

Experimental Protocol: Synthesis of Pyrazole-based Benzene Sulfonamides

This protocol is a generalized procedure adapted from established methodologies.[8][9] It provides a self-validating framework for synthesizing a library of derivatives for screening.

Step 1: Synthesis of Chalcone Intermediate

  • In a flask, dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of an aqueous sodium hydroxide (NaOH) solution dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The causality here is that the base deprotonates the acetophenone, enabling an aldol condensation with the aldehyde to form the chalcone.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-cold water and neutralize with dilute HCl. The chalcone, being non-polar, will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the chalcone intermediate.

Step 2: Cyclocondensation to Form Pyrazole Sulfonamide

  • Dissolve the synthesized chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.[8]

  • Add a catalytic amount of concentrated HCl if using ethanol as the solvent. The acid catalyzes the condensation and subsequent cyclization.

  • Reflux the reaction mixture for 6-72 hours, depending on the reactivity of the substrates.[8] The reaction progress should be diligently monitored by TLC.

  • After completion, cool the mixture and pour it onto crushed ice. This will cause the crude product to precipitate.

  • Collect the solid product by filtration.

  • Purify the crude product using column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole sulfonamide derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to confirm its structure and purity.[3][10]

Comparative Analysis of Biological Activities

The true value of the pyrazole sulfonamide scaffold lies in its broad and tunable bioactivity. By modifying the substituents on the aromatic rings, researchers can optimize potency and selectivity against various targets.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most prominent application of pyrazole sulfonamides is in anti-inflammatory therapy, exemplified by Celecoxib (Celebrex) .[11] Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation that is responsible for the synthesis of pro-inflammatory prostaglandins.[12][13]

Mechanism of Action: Non-selective NSAIDs inhibit both COX-1 and COX-2. While COX-2 inhibition reduces inflammation, COX-1 inhibition disrupts its role in protecting the stomach lining and maintaining platelet function, leading to common gastrointestinal side effects.[5][13] Celecoxib's selectivity arises from its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[5][11] This structural difference allows for preferential binding and inhibition.

COX_Inhibition_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 Metabolized by COX2 COX-2 Enzyme AA->COX2 Metabolized by PG1 Protective Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG2 Celecoxib Celecoxib (Pyrazole Sulfonamide) Celecoxib->COX2 SELECTIVE INHIBITION

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable reagent, but...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a valuable reagent, but its reactivity demands a rigorous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for managing this compound, ensuring the safety of laboratory personnel and environmental integrity. Our focus is not just on the "how," but the "why," grounding every recommendation in established chemical principles and regulatory standards.

Essential Safety & Hazard Profile

Before handling or disposal, a clear understanding of the compound's characteristics is paramount. 1-Methyl-1H-pyrazole-5-sulfonyl chloride is a corrosive and water-reactive substance.[1][2] Its hazards dictate every aspect of its handling and disposal protocols.

PropertyInformationSource(s)
Chemical Formula C₄H₅ClN₂O₂S[3]
Molecular Weight 180.61 g/mol [3]
Appearance Solid or liquid (form may vary)[1][2]
Primary Hazards Causes severe skin burns and eye damage.[1][2][3][1][2][3]
May cause respiratory irritation.[1][2][1][2]
Reactivity Hazard Reacts violently with water , liberating toxic and corrosive gases (Hydrogen chloride, Sulfur oxides).[1][4][1][4]
Incompatibilities Water, strong oxidizing agents, strong bases, strong acids, amines, strong reducing agents.[1][1]

Immediate Handling & Personal Protective Equipment (PPE)

Proper disposal begins with safe handling. The water-reactive and corrosive nature of sulfonyl chlorides necessitates stringent protective measures.

Core Directive: Handle 1-Methyl-1H-pyrazole-5-sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood to prevent contact with moisture and to contain any vapors.[1][5]

Mandatory PPE includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's breakthrough time.

  • Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of inhalation or if working outside a fume hood.[5]

The Primary Disposal Pathway: Professional Hazardous Waste Management

For the majority of laboratory-generated waste, particularly for mixed, contaminated, or larger quantities of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, the only acceptable disposal method is through a licensed environmental waste management service.[1][6][7]

Causality: The violent reaction with water and the liberation of toxic gases make in-lab disposal attempts by untrained personnel inherently dangerous.[1][4] Furthermore, regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States mandate that hazardous waste generators are responsible for the waste from "cradle-to-grave," requiring proper identification, management, and disposal through approved facilities.[8][9]

Step-by-Step Protocol for Professional Disposal:
  • Segregation: Do not mix 1-Methyl-1H-pyrazole-5-sulfonyl chloride waste with other waste streams, especially aqueous or protic solvent waste.[10]

  • Containment: Collect the waste in a dedicated, properly labeled, and sealable container. The container must be dry and robust.

  • Labeling: Label the waste container clearly as "Hazardous Waste: 1-Methyl-1H-pyrazole-5-sulfonyl chloride, Water-Reactive, Corrosive." Include the date and responsible researcher's name.

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[1][8]

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.

In-Lab Deactivation for Small, Uncontaminated Quantities (Expert Use Only)

This procedure is reserved exclusively for trained personnel dealing with small quantities (typically <10g) of uncontaminated 1-Methyl-1H-pyrazole-5-sulfonyl chloride. The principle is a controlled hydrolysis (quenching) to the corresponding, less reactive sulfonic acid, followed by neutralization.

WARNING: This reaction is exothermic and releases corrosive Hydrogen Chloride (HCl) gas.[11] It MUST be performed in a chemical fume hood with all appropriate PPE.

Step-by-Step Deactivation Protocol:
  • Prepare the Quenching Solution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a dilute solution of sodium hydroxide (e.g., 2 M) or sodium bicarbonate (5-10%).[11] Place the flask in an ice-water bath to manage the heat generated during the reaction.

  • Controlled Addition: Slowly, and with vigorous stirring, add the 1-Methyl-1H-pyrazole-5-sulfonyl chloride to the cold basic solution dropwise (if liquid) or in very small portions (if solid).[11] The rate of addition should be slow enough to keep the temperature of the reaction mixture below 20°C. Crucially, never add the base to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.[11]

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.

  • Neutralization Check: Once the reaction is complete, check the pH of the solution. It should be neutral or slightly basic. If it is acidic, add more base dropwise until neutral.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 1-methyl-1H-pyrazole-5-sulfonate and sodium chloride, can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[11] Always consult your EHS office before drain disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

G start Assess Waste Stream (1-Methyl-1H-pyrazole-5-sulfonyl chloride) decision1 Is the waste... - Contaminated? - A mixture? - >10g quantity? start->decision1 prof_disp Primary Pathway: Professional Hazardous Waste Disposal decision1->prof_disp Yes exp_path Are you trained for reactive quenching? decision1->exp_path No (Small, Uncontaminated) collect 1. Segregate & Collect in Dry, Labeled Container prof_disp->collect exp_path->prof_disp No in_lab Expert Pathway: In-Lab Deactivation Protocol exp_path->in_lab Yes prepare 1. Prepare Ice-Cooled Basic Solution in Hood in_lab->prepare store 2. Store in Designated Satellite Accumulation Area collect->store contact 3. Contact EHS for Pickup store->contact add 2. Slowly Add Sulfonyl Chloride to Base prepare->add monitor 3. Stir for 2h, Monitor Temp add->monitor neutralize 4. Check pH, Neutralize if Necessary monitor->neutralize final_disp 5. Dispose per Local Regulations (Consult EHS) neutralize->final_disp

Caption: Logical workflow for the proper disposal of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Spill Management & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.

  • Contain: Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [1][11]

  • Collect: Carefully sweep the absorbed material into a suitable, dry, and sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a dry cloth, which should also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's EHS office.

In case of personal exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] Remove all contaminated clothing.

References

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22472621, 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [Link]

  • The National Academies Press. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • ASPR. OSHA Standards for Biological Laboratories. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-pyrazole-5-sulfonyl chloride

As a key reagent in synthetic chemistry, 1-Methyl-1H-pyrazole-5-sulfonyl chloride is invaluable for the construction of complex molecules in drug discovery and development. However, its utility is matched by its signific...

Author: BenchChem Technical Support Team. Date: January 2026

As a key reagent in synthetic chemistry, 1-Methyl-1H-pyrazole-5-sulfonyl chloride is invaluable for the construction of complex molecules in drug discovery and development. However, its utility is matched by its significant hazards. The sulfonyl chloride functional group is highly reactive, demanding a comprehensive and non-negotiable approach to personal protection. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for its safe handling, ensuring that every procedural step is a self-validating system of safety.

Core Hazard Analysis: Understanding the Reactivity of 1-Methyl-1H-pyrazole-5-sulfonyl chloride

The primary driver for all personal protective equipment (PPE) and handling protocols for this compound is its violent reactivity with nucleophiles, most notably water.

  • Extreme Water Reactivity : Upon contact with moisture—whether in the atmosphere, on damp equipment, or on skin—it rapidly hydrolyzes. This reaction is exothermic and liberates highly toxic and corrosive gases, including hydrogen chloride (HCl) and sulfur oxides.[1][2][3] This immediate and violent reaction is the cornerstone of its hazard profile, dictating the need for stringent moisture control and robust respiratory and skin protection.

  • Corrosivity : Direct contact with the compound causes severe skin burns and serious, potentially irreversible, eye damage.[1][4][5] It is classified as a Skin Corrosion/Irritation Category 1B substance, meaning it can cause destruction of skin tissue.[1]

  • Respiratory Irritation : Inhalation of dust or vapors can cause significant respiratory tract irritation.[1][4] The toxic gases produced upon water contact further amplify this danger.

Understanding these three pillars of reactivity—water reactivity, corrosivity, and respiratory irritation—is critical to appreciating why the following PPE protocols are essential, not optional.

Multi-Layered Defense: Personal Protective Equipment (PPE) Protocols

Effective protection from 1-Methyl-1H-pyrazole-5-sulfonyl chloride requires a multi-layered approach, beginning with engineering controls and followed by carefully selected PPE. The primary engineering control is a certified and properly functioning chemical fume hood . All handling of this substance must occur within a fume hood to contain vapors and potential gas release.[6]

The following table summarizes the minimum PPE requirements based on the operational scale.

Scale of Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (e.g., <1 g transfer)Chemical splash goggles AND a full-face shield.[1][7]Double-gloving with nitrile or neoprene gloves.[8]Flame-resistant lab coat, fully buttoned.Not required if handled exclusively within a certified chemical fume hood.
Medium Scale (e.g., 1-20 g reaction)Chemical splash goggles AND a full-face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.[1]Not required if handled exclusively within a certified chemical fume hood.
Large Scale / Spill (>20 g or any spill)Chemical splash goggles AND a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Full chemical-resistant suit or coveralls.[4]Air-purifying respirator (APR) with acid gas/particulate cartridges or a Self-Contained Breathing Apparatus (SCBA).[1][9][10]
Step-by-Step Protocol: Weighing and Transferring the Reagent

This protocol integrates PPE selection into a standard laboratory workflow.

  • Preparation : Before bringing the chemical into the workspace, don the appropriate PPE for the intended scale (see table above). This includes inner and outer gloves, a lab coat, and eye/face protection. Ensure a container of dry sand, vermiculite, or soda ash is within arm's reach for emergency spill response.[11]

  • Inert Environment : Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation and reaction with ambient moisture.[1]

  • Weighing : If weighing outside of a glovebox, perform the task rapidly within the chemical fume hood. Do not weigh on an open bench.

  • Transfer : Use spark-proof tools for transfers.[12][13] Open the container slowly to vent any potential pressure buildup.[14]

  • Closure : Securely close the main reagent bottle immediately after dispensing.

  • Cleaning : Do not use water to clean any residual powder from spatulas or weigh boats. Scrape the residual material into a designated solid waste container.

  • Doffing PPE : Remove PPE in the correct order: outer gloves, then face shield/goggles, then lab coat, and finally inner gloves. Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Protocols: Managing Exposure and Spills

In the event of an emergency, a clear and immediate plan is crucial.

Personal Exposure
  • Skin Contact : Immediately move away from the source of contamination. Remove all contaminated clothing while under a safety shower.[15][16] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][16] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

Chemical Spill Response

For any spill, the priority is personal safety. DO NOT USE WATER on the spilled material itself, as this will exacerbate the situation by creating a violent reaction and releasing toxic gas.[3][11]

The following workflow outlines the decision-making process for a spill.

SpillResponse spill Spill Occurs assess Assess Severity & Location spill->assess minor_spill Minor Spill? (<10g, contained in hood) assess->minor_spill don_ppe Don Full PPE (incl. Respirator) minor_spill->don_ppe Yes major_spill Major Spill (>10g or outside hood) minor_spill->major_spill No confine Contain Spill with Inert Absorbent (Sand, Soda Ash) don_ppe->confine collect Collect Waste into Sealed Container confine->collect decon Decontaminate Area & Equipment collect->decon dispose Label & Dispose as Hazardous Waste decon->dispose evacuate Alert Others & Evacuate Area major_spill->evacuate call_ehs Call Emergency Response (EHS/Fire Dept.) evacuate->call_ehs

Caption: Workflow for chemical spill response.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Step-by-Step Disposal of Small Quantities of Waste

This procedure should only be performed by trained personnel inside a chemical fume hood.

  • Prepare a Quenching Solution : In a large beaker, prepare a cold (ice bath) and dilute solution of a weak base, such as 5% sodium bicarbonate.[6] The volume should be at least 10-fold greater than the volume of the sulfonyl chloride waste.

  • Slow Addition : With vigorous stirring, slowly and carefully add the 1-Methyl-1H-pyrazole-5-sulfonyl chloride waste to the basic solution.[6] This reaction is exothermic and will release gas; slow addition is critical to control the reaction rate.

  • Neutralization : Monitor the pH to ensure the solution remains basic throughout the addition.

  • Final Disposal : Once the reaction is complete and the solution has cooled to room temperature, it must be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.[1][12]

Contaminated items such as gloves, absorbent pads, and weigh boats must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.[6][15]

References

  • Fisher Scientific, Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride. (Note: A direct deep link to this specific SDS is unstable; search for the product on the Fisher Scientific website to retrieve the most current version.)

  • BenchChem, Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.

  • S D Fine-Chem Limited, Safety Data Sheet: SULPHURYL CHLORIDE.

  • SynQuest Laboratories, Inc., Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

  • Santa Cruz Biotechnology, Inc., Safety Data Sheet: Sulfuryl chloride.

  • ChemicalBook, Safety Data Sheet: SULFONYL CHLORIDE, POLYMER-BOUND.

  • New Jersey Department of Health, Hazard Summary: BENZENE SULFONYL CHLORIDE.

  • PubChem, Compound Summary: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

  • Fisher Scientific, Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. (Note: A direct deep link to this specific SDS is unstable; search for the product on the Fisher Scientific website to retrieve the most current version.)

  • Fisher Scientific, Safety Data Sheet: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. (Note: A direct deep link to this specific SDS is unstable; search for the product on the Fisher Scientific website to retrieve the most current version.)

  • Fisher Scientific, Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride. (Note: A direct deep link to this specific SDS is unstable; search for the product on the Fisher Scientific website to retrieve the most current version.)

  • Apollo Scientific, Safety Data Sheet: 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulphonyl chloride.

  • Echemi, 1-methyl-1h-pyrazole-4-sulfonyl chloride.

  • Sigma-Aldrich, Safety Data Sheet. (Note: A direct deep link to a specific SDS is unstable; search for the relevant product on the Sigma-Aldrich website to retrieve the most current version.)

  • NOAA, CAMEO Chemicals: sulfuryl chloride.

  • CHEMM, Personal Protective Equipment (PPE).

  • Seton, Discover the Various Types of PPE for Optimal Chemical Safety.

  • Princeton University Environmental Health and Safety, Chemical Spill Procedures.

  • Bernardo Ecenarro, Recommended PPE to handle chemicals.

  • Fisher Scientific, Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride. (Note: A direct deep link to this specific SDS is unstable; search for the product on the Fisher Scientific website to retrieve the most current version.)

  • TCI America, Safety Data Sheet. (Note: A direct deep link to a specific SDS is unstable; search for the relevant product on the TCI website to retrieve the most current version.)

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • New Mexico State University, Chemical Exposure and Spill Response Procedures.

  • Smolecule, Buy 4-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride.

  • GOV.UK, What to do in a chemical emergency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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